molecular formula C5H7NO2 B196013 Glutarimide CAS No. 1121-89-7

Glutarimide

Numéro de catalogue: B196013
Numéro CAS: 1121-89-7
Poids moléculaire: 113.11 g/mol
Clé InChI: KNCYXPMJDCCGSJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Piperidine-2,6-dione is a dicarboximide that is piperidine which is substituted by oxo groups at positions 2 and 6. It is a member of piperidones and a dicarboximide.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

piperidine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2/c7-4-2-1-3-5(8)6-4/h1-3H2,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNCYXPMJDCCGSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7074452
Record name Glutarimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7074452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1121-89-7
Record name Glutarimide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1121-89-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glutarimide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001121897
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glutarimide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58190
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Glutarimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7074452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Glutarimide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.038
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GLUTARIMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MV728O9612
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Glutarimide Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The glutarimide scaffold, a six-membered heterocyclic ring system, has emerged as a cornerstone in medicinal chemistry, most notably for its critical role in a class of blockbuster drugs known as immunomodulatory imide drugs (IMiDs®). Initially associated with the tragic teratogenic effects of thalidomide (B1683933), the this compound core has been ingeniously repurposed, leading to the development of life-saving therapies for hematological malignancies and other diseases. This technical guide provides a comprehensive overview of the this compound scaffold, detailing its mechanism of action, synthesis, structure-activity relationships, and key experimental protocols for its evaluation, with a focus on its interaction with the E3 ubiquitin ligase substrate receptor, cereblon (CRBN).

Mechanism of Action: Molecular Glues for Targeted Protein Degradation

The primary mechanism by which this compound-containing drugs exert their therapeutic effects is through the modulation of the CRL4^CRBN^ E3 ubiquitin ligase complex.[][2] These molecules act as "molecular glues," inducing the recruitment of specific "neosubstrate" proteins to CRBN, leading to their ubiquitination and subsequent degradation by the proteasome.[3]

The this compound ring itself is essential for binding to a specific pocket within the CRBN protein.[4] The phthalimide (B116566) or isoindolinone moiety, on the other hand, is more solvent-exposed and plays a crucial role in the recruitment of neosubstrates, such as the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3][5] The degradation of these transcription factors is a key event in the anti-myeloma activity of drugs like lenalidomide (B1683929) and pomalidomide.[5]

Glutarimide_MoA Mechanism of Action of this compound-Based Drugs cluster_0 Cellular Environment cluster_1 Therapeutic Outcomes This compound This compound Drug (e.g., Lenalidomide) CRBN Cereblon (CRBN) (E3 Ligase Substrate Receptor) This compound->CRBN Binds to Neosubstrate Neosubstrate (e.g., IKZF1/IKZF3) This compound->Neosubstrate Recruits CRL4 CRL4 E3 Ligase Complex CRBN->CRL4 Part of CRL4->Neosubstrate Ubiquitination Neosubstrate->CRBN Proteasome 26S Proteasome Neosubstrate->Proteasome Degradation Degraded Peptides Degraded Peptides Proteasome->Degraded Peptides Myeloma Cell Apoptosis Myeloma Cell Apoptosis Proteasome->Myeloma Cell Apoptosis T-Cell Activation T-Cell Activation Proteasome->T-Cell Activation Ub Ubiquitin

Mechanism of action of this compound-based drugs.

Synthesis of the this compound Scaffold and Key Derivatives

The synthesis of this compound-containing compounds can be approached through various strategies, including direct attachment of a pre-formed this compound ring, late-stage cyclization to form the this compound moiety, or the use of a "masked" this compound equivalent.[6]

General Synthesis of Thalidomide

A common laboratory-scale synthesis of thalidomide involves the condensation of phthalic anhydride (B1165640) with L-glutamine, followed by cyclization.

Thalidomide_Synthesis General Synthetic Route to Thalidomide Phthalic_Anhydride Phthalic Anhydride Intermediate N-Phthaloyl-L-glutamine Phthalic_Anhydride->Intermediate + L-Glutamine Pyridine, 80°C L_Glutamine L-Glutamine Thalidomide Thalidomide Intermediate->Thalidomide Acetic Anhydride, Triethylamine (B128534), Reflux

Synthetic overview for thalidomide.
Synthesis of Lenalidomide and Pomalidomide

The synthesis of the more potent analogs, lenalidomide and pomalidomide, typically involves the reaction of a substituted phthalic anhydride or a related precursor with 3-aminopiperidine-2,6-dione.

Quantitative Data: Biological Activity of this compound Derivatives

The biological activity of this compound-based compounds is typically assessed through a variety of in vitro assays. The following tables summarize key quantitative data for thalidomide and its principal analogs.

Table 1: Cereblon Binding Affinity of this compound-Based Drugs

CompoundAssay TypeBinding Constant (Kd or IC50)Reference
ThalidomideIsothermal Titration Calorimetry (ITC)~250 nM[7]
(S)-ThalidomideCompetitive Elution Assay~10-fold stronger than (R)-enantiomer[4]
LenalidomideTime-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)IC50: 8.9 nM[8]
PomalidomideTime-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)IC50: 6.4 nM[8]
Iberdomide (CC-220)Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)Higher affinity than lenalidomide and pomalidomide[9]

Table 2: Anti-proliferative Activity of this compound-Based Drugs in Multiple Myeloma (MM) Cell Lines

CompoundCell LineAssay TypeIC50 (µM)Reference
ThalidomideKMM1, KMS11, KMS34Proliferation Assay>100[10]
LenalidomideU266Proliferation Assay~3[10]
PomalidomideU266Proliferation Assay0.1 - 10[10]
PomalidomideRPMI-8226Proliferation Assay8 (48h)[10]
PomalidomideOPM2Proliferation Assay10 (48h)[10]
Gu1210 (analog)RPMI-8226CCK-8 Assay2.5[11]
Gu1214 (analog)RPMI-8226CCK-8 Assay3.0[11]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound-based compounds.

Synthesis of Thalidomide (One-Step Protocol)[12]

Materials:

  • Phthalic anhydride

  • L-glutamine

  • Toluene

  • Triethylamine (NEt3)

  • Acetic anhydride (Ac2O)

  • Saturated sodium bicarbonate solution

  • Diethyl ether

Procedure:

  • Grind together phthalic anhydride (1.00 eq.) and L-glutamine (1.01 eq.) in a blender for 2 minutes.

  • Transfer the resulting powder to a round-bottom flask and suspend it in toluene.

  • Add triethylamine (1.00 eq.) and acetic anhydride (3.00 eq.) to the suspension.

  • Heat the reaction mixture to reflux (approximately 110°C) and maintain for 9 hours.

  • After reflux, cool the reaction to room temperature and then place it in an ice-salt bath at -5°C for 30 minutes.

  • Recover the product by vacuum filtration.

  • Wash the solid with a saturated sodium bicarbonate solution and then with diethyl ether (3x).

  • The resulting solid is thalidomide. Further purification can be achieved by column chromatography.

In Vitro Anti-Proliferative Assay (MTT Assay)[2][10]

Objective: To determine the cytotoxic effects of this compound derivatives on cancer cell lines and to calculate their IC50 values.

Materials:

  • Multiple myeloma (MM) cell lines (e.g., U266, RPMI-8226)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • This compound compound to be tested

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed MM cells in 96-well plates at a density of 1-2 x 10⁴ cells/well in 100 µL of culture medium.

  • Prepare serial dilutions of the test compound (e.g., from 0.001 to 100 µM) in culture medium. Include a vehicle control (DMSO).

  • Add the compound dilutions to the respective wells.

  • Incubate the plates for 72 to 96 hours at 37°C in a 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow Workflow for MTT Anti-Proliferative Assay Start Start Cell_Seeding Seed MM cells in 96-well plate Start->Cell_Seeding Compound_Addition Add serial dilutions of This compound compound Cell_Seeding->Compound_Addition Incubation_1 Incubate for 72-96 hours Compound_Addition->Incubation_1 MTT_Addition Add MTT solution Incubation_1->MTT_Addition Incubation_2 Incubate for 4 hours MTT_Addition->Incubation_2 DMSO_Addition Add DMSO to dissolve formazan crystals Incubation_2->DMSO_Addition Absorbance_Measurement Measure absorbance at 570 nm DMSO_Addition->Absorbance_Measurement Data_Analysis Calculate % cell viability and IC50 value Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

Workflow for the MTT anti-proliferative assay.
Cereblon Binding Assay (Fluorescence Polarization)[7][13]

Objective: To quantify the binding affinity of this compound derivatives to Cereblon.

Principle: A fluorescently labeled thalidomide analog (tracer) binds to CRBN, resulting in high fluorescence polarization. Unlabeled test compounds compete for binding, causing a decrease in polarization.

Materials:

  • Purified recombinant CRBN protein

  • Fluorescently labeled thalidomide analog (tracer)

  • Test this compound compounds

  • Assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl)

  • Microplate reader with fluorescence polarization capabilities

Procedure:

  • Prepare a solution of CRBN and the fluorescent tracer in the assay buffer.

  • Prepare serial dilutions of the unlabeled test compound.

  • In a microplate, mix the CRBN/tracer solution with the test compound dilutions.

  • Incubate the plate at room temperature to reach equilibrium.

  • Measure the fluorescence polarization of each well.

  • Plot the fluorescence polarization values against the concentration of the test compound and fit the data to a suitable binding model to determine the Kd or IC50 value.

IKZF1/IKZF3 Degradation Assay (Western Blot)[2][5]

Objective: To detect the degradation of Ikaros (IKZF1) and Aiolos (IKZF3) proteins following treatment with a this compound-based degrader.

Materials:

  • Multiple myeloma cell lines

  • This compound-based degrader compound

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibodies against IKZF1, IKZF3, and a loading control (e.g., β-actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate and imaging system

Procedure:

  • Treat MM cells with the test compound at various concentrations and for different time points.

  • Lyse the cells in RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an ECL substrate.

  • Quantify the band intensities and normalize to the loading control to determine the extent of protein degradation.

Structure-Activity Relationships (SAR)

The extensive research on thalidomide and its analogs has provided valuable insights into the structure-activity relationships of the this compound scaffold.

  • This compound Ring: The intact this compound ring is essential for CRBN binding.[4] Modifications to this ring, such as opening the ring or removing one of the carbonyl groups, lead to a loss of activity.

  • Chirality: The chiral center at the 3-position of the this compound ring is crucial. The (S)-enantiomer of thalidomide has a significantly higher binding affinity for CRBN than the (R)-enantiomer.[4] However, the enantiomers can interconvert in vivo.

  • Phthalimide/Isoindolinone Moiety: Modifications to this part of the molecule have a profound impact on the recruitment of neosubstrates and, consequently, the therapeutic profile. The addition of an amino group at the 4-position of the phthalimide ring, as seen in lenalidomide and pomalidomide, enhances anti-myeloma activity.

  • PROTACs: The this compound scaffold is a widely used E3 ligase-binding element in the development of Proteolysis Targeting Chimeras (PROTACs). In this context, the phthalimide moiety is often modified with a linker to attach a ligand for a target protein of interest, enabling its targeted degradation.

Conclusion

The this compound scaffold has undergone a remarkable journey from a vilified teratogen to a privileged structure in medicinal chemistry. Its unique ability to modulate the CRL4^CRBN^ E3 ubiquitin ligase complex has opened up new avenues for therapeutic intervention, particularly in the field of targeted protein degradation. The continued exploration of the this compound core and its derivatives holds immense promise for the development of novel and more effective treatments for a wide range of diseases. This guide provides a foundational understanding and practical methodologies for researchers and drug developers working with this versatile and powerful chemical entity.

References

The Glutarimide Core: A Privileged Scaffold in Drug Discovery and Chemical Biology

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The glutarimide moiety, a six-membered heterocyclic ring, has emerged as a critical structural component in a diverse array of biologically active compounds. From potent anticancer agents and immunomodulators to widely used research tools, the this compound core provides a versatile scaffold for interacting with key biological targets. This technical guide delves into the rich pharmacology of this compound-containing molecules, detailing their mechanisms of action, summarizing key quantitative data, and providing experimental protocols for their evaluation.

Immunomodulatory Drugs (IMiDs): Hijacking the Ubiquitin-Proteasome System

The most prominent class of drugs featuring the this compound core are the Immunomodulatory Drugs (IMiDs), which include thalidomide (B1683933), lenalidomide (B1683929), and pomalidomide.[1][2] These drugs have revolutionized the treatment of multiple myeloma and other hematological malignancies.[3]

Mechanism of Action: Molecular Glues for Targeted Protein Degradation

The primary mechanism of action of IMiDs involves the modulation of the Cereblon (CRBN) E3 ubiquitin ligase complex.[3][4][5] CRBN is the substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ligase.[6] IMiDs act as "molecular glues," binding to CRBN and inducing a conformational change that expands the substrate specificity of the E3 ligase.[5][7] This leads to the recruitment, ubiquitination, and subsequent proteasomal degradation of specific "neosubstrates" that are not normally targeted by CRBN.

Key neosubstrates for IMiD-bound CRBN include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[5][6][7] The degradation of IKZF1 and IKZF3 is cytotoxic to multiple myeloma cells.[5] Another important neosubstrate is casein kinase 1α (CK1α), the degradation of which is responsible for the therapeutic effect of lenalidomide in myelodysplastic syndrome with deletion of chromosome 5q.[5]

Beyond their anticancer effects, IMiDs exhibit a range of other biological activities, including anti-angiogenic, anti-inflammatory, and T-cell co-stimulatory effects.[8][9][10] For instance, they can inhibit the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α).[9][11]

IMiD_Mechanism_of_Action cluster_CRL4_CRBN CRL4-CRBN E3 Ubiquitin Ligase Complex cluster_Proteasome Proteasomal Degradation CRBN Cereblon (CRBN) Neosubstrate Neosubstrate (e.g., IKZF1, IKZF3) CRBN->Neosubstrate Recruits CUL4 Cullin-4 DDB1 DDB1 RBX1 RBX1 Proteasome 26S Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degrades into IMiD IMiD (e.g., Lenalidomide) IMiD->CRBN Binds to Neosubstrate->Proteasome Targeted for Degradation Ub Ubiquitin Ub->Neosubstrate Ubiquitination

Quantitative Biological Data

The antiproliferative activity of various this compound derivatives has been quantified against several human cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values for selected compounds.

Compound Name/NumberCell LineActivityIC50 (µM)Reference
Compound 7 (2-benzyl-2-azaspiro[5.11]heptadecane-1,3,7-trione)HeLaAntiproliferative9-27[12][13]
Compound 7K562Antiproliferative9-27[12][13]
Compound 7MDA-MB-453Antiproliferative9-27[12][13]
Streptothis compound H (SGH)A549 (Lung Cancer)Antiproliferative1.69–5.24[14]
Streptothis compound H (SGH)H157 (Lung Cancer)Antiproliferative1.69–5.24[14]
Streptothis compound H (SGH)H460 (Lung Cancer)Antiproliferative1.69–5.24[14]
Streptothis compound H (SGH)H1299 (Lung Cancer)Antiproliferative1.69–5.24[14]
Streptothis compound H (SGH)H1703 (Lung Cancer)Antiproliferative1.69–5.24[14]
Streptothis compound H (SGH)PC9 (Lung Cancer)Antiproliferative1.69–5.24[14]
LactimidomycinTumor cell linesAntiproliferative-[15]
Lactimidomycin-Protein Synthesis Inhibition0.03782[16]

Cycloheximide (B1669411): A Potent Inhibitor of Protein Synthesis

Cycloheximide, a naturally occurring fungicide produced by Streptomyces griseus, is a widely used tool in biomedical research for its ability to rapidly and reversibly inhibit protein synthesis in eukaryotic cells.[17]

Mechanism of Action

Cycloheximide targets the eukaryotic ribosome, specifically binding to the E-site of the 60S ribosomal subunit.[18][19] This binding event interferes with the translocation step of elongation, where tRNA molecules and mRNA move in relation to the ribosome, thereby blocking the elongation of the polypeptide chain.[15][17][20] It is important to note that mitochondrial protein synthesis is resistant to cycloheximide.[17]

Cycloheximide_Mechanism cluster_Ribosome Eukaryotic Ribosome Ribosome 80S Ribosome E_site E-site Translocation Translocation E_site->Translocation Inhibits P_site P-site A_site A-site Cycloheximide Cycloheximide Cycloheximide->E_site Binds to tRNA Deacylated tRNA eEF2 eEF2 eEF2->Translocation Mediates Protein_Synthesis Protein Synthesis Elongation Translocation->Protein_Synthesis Is a key step in

Antibacterial and Antiviral Activities of this compound Derivatives

Beyond their applications in cancer and as research tools, this compound derivatives have also demonstrated promising antibacterial and antiviral activities.

Antibacterial Activity

Several studies have reported the antibacterial effects of synthetic this compound derivatives, with Gram-positive bacteria generally showing greater susceptibility than Gram-negative bacteria.[21] The minimum inhibitory concentration (MIC) is a key quantitative measure of antibacterial potency.

Compound NumberBacterial StrainMIC (mg/mL)Reference
9 (ethyl 4-(1-benzyl-2,6-dioxopiperidin-3-yl)butanoate)Bacillus cereus0.625[10][21]
2Shigella sonnei10.0[22][23]
4Gram-negative bacteria5.0 - 10.0[22][23]
6Shigella sonnei10.0[22][23]
7Shigella sonnei10.0[22][23]
Antiviral Activity

Novel synthetic this compound derivatives have been evaluated for their antiviral activities against a range of viruses, including coxsackievirus B3, influenza A virus, and herpes simplex virus 2.[23] The presence of a conjugated system at the β-substituted moiety of the this compound ring appears to be important for stronger antiviral activity.[23]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis of Thalidomide and its Analogs

A one-pot multicomponent synthesis using microwave irradiation offers an efficient method for preparing thalidomide and its analogs.[5]

Materials:

Procedure:

  • In a sealed microwave vial, thoroughly mix the cyclic anhydride (1.0 eq), glutamic acid (1.0 eq), and ammonium chloride (1.2 eq).

  • Add a catalytic amount of DMAP.

  • Irradiate the mixture in a microwave reactor at a specified temperature (e.g., 150°C) and power (e.g., 150 W) for a short duration (e.g., 10 minutes).

  • After cooling, purify the product by appropriate methods such as recrystallization or column chromatography.

A solid-phase synthesis approach has also been developed for generating a library of thalidomide analogs.[8][15]

Thalidomide_Synthesis_Workflow Start Start Materials: - Cyclic Anhydride - Glutamic Acid - Ammonium Chloride - DMAP Mix Mix Reagents in Microwave Vial Start->Mix Microwave Microwave Irradiation (e.g., 150°C, 10 min) Mix->Microwave Cool Cool Reaction Mixture Microwave->Cool Purify Purification (Recrystallization or Chromatography) Cool->Purify Product Thalidomide Analog Purify->Product

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method to assess cell viability, proliferation, and cytotoxicity.[6][20][24]

Materials:

  • 96-well microtiter plates

  • Cancer cell lines (e.g., HeLa, K562, MDA-MB-453)

  • Cell culture medium

  • This compound derivative test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treat the cells with various concentrations of the this compound derivative for a specified period (e.g., 72 hours). Include untreated and vehicle controls.

  • After the treatment period, add MTT solution to each well and incubate for several hours to allow the formation of formazan (B1609692) crystals.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

MTT_Assay_Workflow Start Seed cells in 96-well plate Treat Treat with this compound Derivatives Start->Treat Incubate_Treat Incubate (e.g., 72h) Treat->Incubate_Treat Add_MTT Add MTT solution Incubate_Treat->Add_MTT Incubate_MTT Incubate (formazan formation) Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution (e.g., DMSO) Incubate_MTT->Solubilize Read Measure Absorbance at 570 nm Solubilize->Read Analyze Data Analysis (Calculate IC50) Read->Analyze

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[4][9][22]

Materials:

  • 96-well microtiter plates

  • Bacterial strains

  • Mueller-Hinton Broth (MHB)

  • This compound derivative test compounds

  • Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

  • Incubator

Procedure:

  • Prepare serial two-fold dilutions of the this compound derivative in MHB in a 96-well plate.

  • Inoculate each well with a standardized bacterial suspension.

  • Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).

  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Cereblon Binding Assay (Fluorescence Polarization)

This assay is used to determine the binding affinity of compounds to Cereblon.[21][25]

Materials:

  • Purified recombinant Cereblon (CRBN) protein

  • Fluorescently-labeled thalidomide (or other known CRBN binder)

  • Test compounds (this compound derivatives)

  • Assay buffer

  • 96- or 384-well low volume white plates

  • Fluorescent microplate reader capable of measuring fluorescence polarization

Procedure:

  • Dispense the test compounds at various concentrations into the wells of the assay plate.

  • Add the purified CRBN protein to the wells.

  • Add the fluorescently-labeled thalidomide.

  • Incubate the plate to allow the binding reaction to reach equilibrium.

  • Measure the fluorescence polarization signal. A decrease in polarization indicates displacement of the fluorescent ligand by the test compound.

  • Calculate the binding affinity (e.g., IC50 or Kd) from the dose-response curve.

CRBN_Binding_Assay_Workflow Start Prepare reagents: - Test Compounds - CRBN Protein - Fluorescent Ligand Dispense Dispense Reagents into Assay Plate Start->Dispense Incubate Incubate to Reach Equilibrium Dispense->Incubate Read Measure Fluorescence Polarization Incubate->Read Analyze Data Analysis (Determine Binding Affinity) Read->Analyze

Western Blotting for IKZF1/IKZF3 Degradation

This protocol is used to assess the degradation of neosubstrates following treatment with IMiDs.[7][26]

Materials:

  • Multiple myeloma cell line (e.g., MM.1S)

  • IMiD compound (e.g., lenalidomide)

  • Cell lysis buffer

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-IKZF1, anti-IKZF3, anti-loading control like β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Treat multiple myeloma cells with the IMiD compound for a specified time course.

  • Harvest the cells and prepare cell lysates.

  • Quantify the protein concentration in the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

  • Block the membrane and then incubate with the primary antibody against IKZF1 or IKZF3.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Re-probe the membrane with an antibody against a loading control to ensure equal protein loading.

  • Quantify the band intensities to determine the extent of protein degradation.

Cycloheximide Chase Assay for Protein Half-Life Determination

This assay is used to determine the half-life of a specific protein.[2][17][27][28]

Materials:

  • Eukaryotic cell line expressing the protein of interest

  • Cycloheximide (CHX) solution

  • Cell lysis buffer

  • Western blotting reagents and equipment (as described above)

Procedure:

  • Culture the cells to an appropriate confluency.

  • Treat the cells with cycloheximide to inhibit new protein synthesis.

  • Harvest cell lysates at various time points after CHX treatment (e.g., 0, 1, 2, 4, 8 hours).

  • Perform Western blotting for the protein of interest and a loading control.

  • Quantify the band intensities at each time point.

  • Plot the protein levels against time and fit the data to an exponential decay curve to calculate the protein half-life.

Conclusion

The this compound core represents a privileged scaffold in medicinal chemistry and chemical biology, giving rise to compounds with a remarkable range of biological activities. The discovery of the mechanism of action of IMiDs as molecular glues that hijack the ubiquitin-proteasome system has opened up new avenues for the development of targeted protein degraders. Furthermore, the continued exploration of this compound derivatives is yielding novel compounds with potent anticancer, antibacterial, and antiviral properties. The experimental protocols provided in this guide offer a foundation for researchers to further investigate and harness the therapeutic potential of this versatile chemical entity.

References

The Discovery and Therapeutic Potential of Glutarimide-Containing Natural Products: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutarimide-containing natural products represent a significant class of bioactive molecules with a broad spectrum of pharmacological activities, including potent antifungal, antibacterial, and antitumor properties.[1] These compounds, characterized by a 2,6-piperidinedione ring structure, have been isolated from various microbial sources, primarily from the genus Streptomyces, and more recently from bacteria like Burkholderia.[1][2] Their diverse biological activities and unique mechanisms of action have made them a focal point in the search for novel therapeutic agents. This technical guide provides an in-depth overview of the discovery, biological evaluation, and mechanisms of action of key this compound-containing natural products, with a focus on quantitative data, experimental protocols, and the underlying signaling pathways.

Key this compound-Containing Natural Products: A Quantitative Overview

The biological potency of this compound-containing natural products is a critical aspect of their therapeutic potential. The following tables summarize the reported quantitative data for some of the most well-studied compounds in this class.

Table 1: Anticancer Activity of this compound-Containing Natural Products
CompoundCancer Cell LineAssay TypeIC50 ValueReference
Lactimidomycin MDA-MB-231 (Breast)Cytotoxicity1-3 µM[3]
Lactimidomycin Various Tumor Cell LinesProliferationLow nanomolar range[1]
Gladiostatin Various Human Cancer Cell LinesProliferationPromising activity[2][4]
Cycloheximide (B1669411) Derivative 7 HeLa (Cervical)MTT9-27 µM[5]
Cycloheximide Derivative 7 K562 (Leukemia)MTT9-27 µM[5]
Cycloheximide Derivative 7 *MDA-MB-453 (Breast)MTT9-27 µM[5]
Migrastatin (B49465) Analogue (Macroketone) 4T1 (Breast)Cell Migration~100 nM[1]
Biotin-conjugated Macroketone 4T1 (Breast)Cell Migration~300 nM[1]

Note: Derivative 7 is a synthetic this compound derivative included for comparative purposes.

Table 2: Antimicrobial Activity of this compound-Containing Natural Products
CompoundMicrobial StrainMIC ValueReference
Cycloheximide Candida albicans12.5 µg/mL[6]
Cycloheximide Saccharomyces cerevisiae0.05 - 1.6 µg/mL[6]
Synthetic this compound Derivative 9 Bacillus cereus0.625 mg/mL[2][7]
Synthetic this compound Derivatives Gram-positive bacteria0.625–10.0 mg/mL[2]
Lactimidomycin FungiInhibitory activity[4]

Experimental Protocols: Methodologies in this compound Research

The discovery and characterization of this compound-containing natural products rely on a series of well-defined experimental procedures. This section outlines generalized protocols for key experiments.

Isolation and Purification of this compound-Containing Natural Products

The following is a generalized workflow for the isolation and purification of these compounds from microbial fermentation broths.

G cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification cluster_analysis Characterization Fermentation Microbial Fermentation (e.g., Streptomyces sp.) Harvest Harvest Culture Broth Fermentation->Harvest SolventExtraction Solvent Extraction (e.g., Ethyl Acetate) Harvest->SolventExtraction Chromatography Column Chromatography (e.g., Silica (B1680970) Gel) SolventExtraction->Chromatography HPLC High-Performance Liquid Chromatography (HPLC) Chromatography->HPLC Analysis Structural Elucidation (NMR, MS) HPLC->Analysis

Generalized workflow for isolation and purification.

Protocol Details:

  • Fermentation: The producing microorganism (e.g., Streptomyces platensis for migrastatin) is cultured in a suitable production medium.[8] For improved yields, adsorbent resins like XAD-16 can be added to the medium.[8]

  • Extraction: The fermentation broth is harvested and subjected to solvent extraction, typically with ethyl acetate, to separate the organic compounds from the aqueous phase.

  • Chromatography: The crude extract is then subjected to a series of chromatographic steps. This often begins with column chromatography on silica gel, followed by further purification using techniques like Sephadex LH-20 chromatography.

  • HPLC: The final purification is often achieved by High-Performance Liquid Chromatography (HPLC) to obtain the pure this compound-containing compound.

  • Structural Elucidation: The structure of the isolated compound is determined using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[8]

Cell Migration Assay (Wound Healing Assay)

This assay is commonly used to evaluate the effect of compounds like migrastatin on cancer cell migration.

Protocol Details:

  • Cell Culture: Plate cancer cells (e.g., 4T1 breast cancer cells) in a culture dish and grow them to confluence.

  • Wound Creation: Create a "wound" or scratch in the confluent cell monolayer using a sterile pipette tip.

  • Treatment: Treat the cells with the test compound (e.g., migrastatin) at various concentrations. A vehicle control (e.g., DMSO) should be included.

  • Imaging: Capture images of the wound at different time points (e.g., 0, 6, 12, 24 hours).

  • Analysis: Measure the width of the wound at each time point to determine the rate of cell migration and wound closure. The inhibition of cell migration is calculated relative to the control.

Protein Synthesis Inhibition Assay (Cycloheximide Chase Assay)

This assay is used to determine the effect of compounds like cycloheximide on protein synthesis and to measure protein half-life.

Protocol Details:

  • Cell Culture and Treatment: Culture eukaryotic cells and treat them with the protein synthesis inhibitor (e.g., cycloheximide).

  • Time Course Sampling: Collect cell samples at various time points after the addition of the inhibitor.

  • Cell Lysis: Lyse the cells at each time point to extract the total protein.

  • Protein Quantification: Determine the protein concentration in each lysate.

  • Western Blot Analysis: Separate the proteins by SDS-PAGE and perform a western blot using an antibody specific to the protein of interest.

  • Densitometry Analysis: Quantify the band intensity for the target protein at each time point to determine its rate of degradation and half-life.

Signaling Pathways and Mechanisms of Action

Understanding the molecular targets and signaling pathways of this compound-containing natural products is crucial for their development as therapeutic agents.

Migrastatin: Inhibition of Cell Migration via Fascin (B1174746) Targeting

Migrastatin and its analogues are potent inhibitors of cancer cell migration and metastasis.[1] Their mechanism of action involves the direct targeting of fascin, an actin-bundling protein.[1][9]

G cluster_actin Actin Cytoskeleton cluster_cell_migration Cell Migration Actin Actin Filaments Bundles Actin Bundles Actin->Bundles Fascin Fascin Fascin->Bundles Bundling Filopodia Filopodia Formation Bundles->Filopodia Migration Cell Migration & Metastasis Filopodia->Migration Migrastatin Migrastatin Migrastatin->Fascin Inhibits

Proposed mechanism of migrastatin-mediated inhibition of cell migration.

Fascin plays a critical role in bundling actin filaments to form filopodia, which are essential for cell motility.[9] Migrastatin binds to one of the actin-binding sites on fascin, thereby inhibiting its actin-bundling activity.[1][9] This disruption of actin bundle formation prevents the formation of filopodia, ultimately leading to the inhibition of cancer cell migration and metastasis.[10]

Cycloheximide: Inhibition of Eukaryotic Translation Elongation

Cycloheximide is a well-known inhibitor of protein synthesis in eukaryotes.[6] It exerts its effect by binding to the E-site of the 60S ribosomal subunit, which interferes with the translocation step of elongation.[9][11][12]

G cluster_ribosome Ribosome cluster_translation Translation Elongation Ribosome 80S Ribosome A_site A site P_site P site E_site E site Translocation Translocation E_site->Translocation Blocks tRNA_in Aminoacyl-tRNA enters A site Peptide_bond Peptide bond formation tRNA_in->Peptide_bond Peptide_bond->Translocation tRNA_out Deacylated tRNA exits E site Translocation->tRNA_out Protein Polypeptide Chain Elongation tRNA_out->Protein Cycloheximide Cycloheximide Cycloheximide->E_site Binds to

Mechanism of cycloheximide-mediated inhibition of translation elongation.

During translation elongation, the ribosome moves along the mRNA molecule. After peptide bond formation, the deacylated tRNA moves from the P-site to the E-site before exiting the ribosome. Cycloheximide binds to a pocket in the E-site, which physically blocks the translocation of the deacylated tRNA, thereby stalling the ribosome and inhibiting further protein synthesis.[12]

Conclusion and Future Directions

This compound-containing natural products are a rich source of biologically active compounds with significant therapeutic potential. The diverse mechanisms of action, ranging from the inhibition of protein synthesis to the disruption of cell migration, highlight their importance in drug discovery. The continued exploration of microbial diversity, coupled with advances in synthetic chemistry and molecular biology, will undoubtedly lead to the discovery of new this compound-containing compounds with improved efficacy and selectivity. Further research into the specific molecular targets and signaling pathways of these compounds will be essential for their successful translation into clinical applications for the treatment of cancer and infectious diseases.

References

The Glutarimide Moiety: A Cornerstone of Targeted Protein Degradation in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The glutarimide moiety, a piperidine-2,6-dione structure, has emerged as a pivotal pharmacophore in contemporary drug discovery, most notably as the cornerstone of a revolutionary class of therapeutics known as immunomodulatory drugs (IMiDs) and as a critical component in the design of proteolysis-targeting chimeras (PROTACs). Initially associated with the tragic teratogenic effects of thalidomide, a deeper understanding of its mechanism of action has led to the rational design of highly effective and life-saving drugs for hematological malignancies and other diseases. This technical guide provides a comprehensive overview of the this compound moiety's role in drug discovery and development, with a focus on its mechanism of action, structure-activity relationships, synthesis, and the experimental protocols used to evaluate its therapeutic potential.

The this compound Moiety and its Interaction with Cereblon: A "Molecular Glue" Mechanism

The pharmacological activity of this compound-based drugs is primarily mediated through their high-affinity binding to Cereblon (CRBN), a substrate receptor of the Cullin-4 RING E3 ubiquitin ligase (CRL4) complex.[1][2][3] This interaction does not inhibit the enzyme but rather modulates its substrate specificity, effectively acting as a "molecular glue" to bring new protein substrates, termed "neosubstrates," to the E3 ligase for ubiquitination and subsequent degradation by the 26S proteasome.[4][5]

The this compound ring itself is essential for this interaction, fitting into a specific binding pocket on CRBN.[6] This binding event induces a conformational change in the CRL4^CRBN^ complex, altering its surface to recognize and bind neosubstrates that it would not otherwise interact with. The specific neosubstrates targeted depend on the other chemical moieties attached to the this compound core, which explains the differing therapeutic profiles of various this compound-containing drugs.

Key this compound-Containing Drugs and Their Neosubstrates

The most well-characterized this compound-based drugs are the IMiDs: thalidomide, lenalidomide (B1683929), and pomalidomide (B1683931). Their primary therapeutic effects in multiple myeloma are attributed to the degradation of two key lymphoid transcription factors:

  • Ikaros (IKZF1) and Aiolos (IKZF3) : These zinc finger transcription factors are essential for the survival of multiple myeloma cells.[7][8] Their degradation leads to the downregulation of key oncogenes, including MYC and IRF4, resulting in cell cycle arrest and apoptosis of malignant plasma cells.[9][10]

The chemical structure of the IMiD determines its specific neosubstrate profile and potency. For instance, pomalidomide is a more potent degrader of IKZF1 and IKZF3 than lenalidomide, which in turn is more potent than thalidomide.

Quantitative Analysis of this compound-Based Drugs

The efficacy of this compound-based drugs can be quantified at various levels, from their binding affinity to CRBN to their clinical response rates in patients.

Binding Affinity to Cereblon

The binding affinity of this compound derivatives to CRBN is a critical determinant of their biological activity. This is typically measured using biophysical techniques such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or Surface Plasmon Resonance (SPR).

CompoundAssay MethodBinding Affinity (IC50)Reference
ThalidomideTR-FRET~3 µM[11]
LenalidomideTR-FRET1.5 µM[11]
PomalidomideTR-FRET1.2 µM[12]
CC-220 (Iberdomide)TR-FRET60 nM[12]
In Vitro Cellular Activity

The anti-proliferative activity of this compound-based drugs is assessed in multiple myeloma cell lines, with IC50 values indicating the concentration required to inhibit cell growth by 50%.

DrugCell LineIC50Reference
LenalidomideVarious HMCLs0.15 to 7 µM[13]
PomalidomideT regulatory cells~1 µM[14]
Clinical Efficacy in Relapsed/Refractory Multiple Myeloma

Pomalidomide, often in combination with dexamethasone, has demonstrated significant efficacy in patients with relapsed and/or refractory multiple myeloma who have failed prior therapies.

Clinical Trial (Identifier)TreatmentOverall Response Rate (ORR)Median Progression-Free Survival (PFS)Reference
Meta-analysis of 8 studiesPomalidomide-based regimens35%Not reported[15]
NCT02188368Pomalidomide replacing Lenalidomide29%7.6 months[6][16]

Experimental Protocols

Synthesis of Pomalidomide

The synthesis of pomalidomide can be achieved through various routes. A common method involves the reaction of 4-nitroisobenzofuran-1,3-dione with 3-aminopiperidine-2,6-dione (B110489) hydrochloride, followed by reduction of the nitro group.[3][17][18]

Step 1: Synthesis of 4-nitro-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione

  • To a stirred solution of 4-nitroisobenzofuran-1,3-dione (1 equivalent) in a suitable solvent such as acetic acid or N,N-dimethylformamide (DMF), add 3-aminopiperidine-2,6-dione hydrochloride (1 equivalent) and a base like sodium acetate (B1210297) or diisopropylethylamine (DIPEA).

  • Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C) for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Cool the reaction mixture and pour it into water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to obtain the crude product.

  • Purify the product by recrystallization or column chromatography.

Step 2: Reduction of the Nitro Group to Synthesize Pomalidomide

  • Suspend the 4-nitro-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (1 equivalent) in a solvent such as methanol (B129727) or ethanol.

  • Add a catalyst, typically palladium on carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir at room temperature for several hours.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain pomalidomide.

  • The product can be further purified by recrystallization.

Cereblon Binding Assay (TR-FRET)

This protocol describes a competitive binding assay to determine the affinity of a test compound for Cereblon.

Materials:

  • GST-tagged human Cereblon protein

  • Thalidomide-Red (fluorescent tracer)

  • Anti-GST antibody labeled with Europium cryptate (donor fluorophore)

  • Test compounds

  • Assay buffer

  • Low-volume 384-well white plates

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • Dispense a small volume (e.g., 5 µL) of the diluted test compounds or vehicle control into the wells of the 384-well plate.

  • Add the GST-tagged Cereblon protein to each well.

  • Prepare a detection mix containing the anti-GST-Europium cryptate antibody and Thalidomide-Red.

  • Add the detection mix to all wells.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes), protected from light.

  • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at the donor and acceptor wavelengths.

Data Analysis:

  • Calculate the TR-FRET ratio (acceptor emission / donor emission).

  • Plot the TR-FRET ratio against the logarithm of the test compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Proteomics-based Identification of Neosubstrates

This workflow outlines the use of quantitative proteomics to identify proteins that are degraded upon treatment with a this compound-based compound.

Procedure:

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., a multiple myeloma cell line) and treat with the test compound at various concentrations and time points. Include a vehicle-treated control.

  • Cell Lysis and Protein Extraction: Harvest the cells and lyse them to extract total protein.

  • Protein Digestion: Digest the proteins into peptides using an enzyme such as trypsin.

  • Isobaric Labeling (e.g., TMT or iTRAQ): Label the peptides from each condition with a different isobaric tag. This allows for multiplexed analysis.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Combine the labeled peptide samples and analyze them by LC-MS/MS.

  • Data Analysis:

    • Identify and quantify the proteins in each sample using specialized software.

    • Determine the relative abundance of each protein in the compound-treated samples compared to the control.

    • Proteins that show a significant decrease in abundance are potential neosubstrates.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding of the role of the this compound moiety in drug discovery.

Mechanism of Action of this compound-Based IMiDs cluster_drug_binding Drug-CRBN Interaction cluster_neosubstrate_recruitment Neosubstrate Recruitment cluster_degradation Ubiquitination and Degradation cluster_cellular_effects Cellular Effects in Multiple Myeloma This compound Drug This compound Drug CRL4_CRBN CRL4-CRBN E3 Ligase This compound Drug->CRL4_CRBN Binds to CRBN Ternary Complex Drug-CRL4-CRBN-Neosubstrate Ternary Complex CRL4_CRBN->Ternary Complex Ubiquitination Poly-ubiquitination of Neosubstrate Ternary Complex->Ubiquitination Neosubstrates Neosubstrates (e.g., IKZF1, IKZF3) Neosubstrates->Ternary Complex Recruitment Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degradation of Neosubstrate Proteasome->Degradation Downstream Effects Downregulation of MYC and IRF4 Degradation->Downstream Effects Apoptosis Apoptosis of Myeloma Cells Downstream Effects->Apoptosis

Caption: Mechanism of action of this compound-based IMiDs.

Experimental Workflow for PROTAC Development cluster_design Design and Synthesis cluster_invitro In Vitro Characterization cluster_cellular Cellular Evaluation Start Start Design_Synthesis PROTAC Design and Synthesis Start->Design_Synthesis Synthesis Chemical Synthesis Design_Synthesis->Synthesis In_Vitro_Assays In Vitro Assays Binding_Assay Binding Assays (SPR, TR-FRET) In_Vitro_Assays->Binding_Assay Cellular_Assays Cellular Assays Degradation_Assay Target Degradation (Western Blot, Proteomics) Cellular_Assays->Degradation_Assay Lead_Optimization Lead Optimization Lead_Optimization->Design_Synthesis Iterative Improvement End End Lead_Optimization->End POI_Ligand Select POI Ligand Linker Design Linker POI_Ligand->Linker E3_Ligand Select E3 Ligase Ligand (e.g., this compound-based) E3_Ligand->Linker Linker->Synthesis Synthesis->In_Vitro_Assays Ternary_Complex Ternary Complex Formation Assay Binding_Assay->Ternary_Complex Ubiquitination_Assay In Vitro Ubiquitination Ternary_Complex->Ubiquitination_Assay Ubiquitination_Assay->Cellular_Assays Phenotypic_Assay Phenotypic Assays (e.g., Cell Viability) Degradation_Assay->Phenotypic_Assay Phenotypic_Assay->Lead_Optimization

Caption: Experimental workflow for PROTAC development.

Downstream Signaling of IKZF1/3 Degradation cluster_myeloma Myeloma Cell Effects cluster_tcell T-cell Effects Glutarimide_Drug This compound-based Drug (e.g., Lenalidomide) CRBN CRL4-CRBN Glutarimide_Drug->CRBN binds IKZF1_3 IKZF1 / IKZF3 (Transcription Factors) CRBN->IKZF1_3 recruits Proteasome Proteasomal Degradation IKZF1_3->Proteasome IRF4 IRF4 (Interferon Regulatory Factor 4) IKZF1_3->IRF4 activates IL2 IL-2 Production (in T-cells) IKZF1_3->IL2 represses Proteasome->IRF4 MYC c-MYC (Oncogene) Proteasome->MYC MM_Survival Multiple Myeloma Cell Survival Proteasome->MM_Survival Proteasome->IL2 de-repression IRF4->MYC activates MYC->MM_Survival promotes Apoptosis Apoptosis MM_Survival->Apoptosis inhibition of Immune_Stimulation Immune Stimulation IL2->Immune_Stimulation

Caption: Downstream signaling of IKZF1/3 degradation.

Conclusion

The this compound moiety has undergone a remarkable journey from being a component of a notorious teratogen to a celebrated pharmacophore in the fight against cancer. Its unique ability to modulate the function of the Cereblon E3 ubiquitin ligase has opened up a new paradigm in drug discovery – that of targeted protein degradation. The continued exploration of the structure-activity relationships of this compound derivatives, coupled with advancements in synthetic chemistry and proteomics, promises the development of even more potent and selective therapeutics for a wide range of diseases. This in-depth guide provides a foundational understanding for researchers and drug developers looking to harness the power of the this compound scaffold in their quest for novel medicines.

References

An In-depth Technical Guide to Lenalidomide and Pomalidomide: Glutarimide-Based Modulators of the CRL4-CRBN E3 Ubiquitin Ligase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lenalidomide (B1683929) and pomalidomide (B1683931), derivatives of thalidomide (B1683933), are cornerstone therapies for multiple myeloma and other hematological malignancies. Their mechanism of action, centered on the modulation of the Cereblon (CRBN) E3 ubiquitin ligase complex, represents a paradigm shift in targeted protein degradation. This technical guide provides a comprehensive overview of the molecular interactions, signaling pathways, and experimental methodologies crucial for understanding and advancing research on these potent immunomodulatory drugs (IMiDs). By hijacking the CRL4-CRBN E3 ligase, lenalidomide and pomalidomide induce the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins, primarily the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). This targeted degradation leads to profound anti-proliferative and immunomodulatory effects. This document serves as a detailed resource, offering structured quantitative data, in-depth experimental protocols, and visual representations of the underlying biological processes to facilitate further investigation and drug development in this exciting field.

Introduction: The Glutarimide Moiety as a Pharmacological Fulcrum

Lenalidomide and pomalidomide are synthetic analogs of thalidomide, all sharing a characteristic this compound ring structure.[1][2] This chemical feature is essential for their biological activity, mediating their interaction with Cereblon (CRBN), a substrate receptor for the Cullin 4 (CUL4)-RING E3 ubiquitin ligase complex (CRL4).[3][4] The binding of the this compound moiety into a hydrophobic pocket within the thalidomide-binding domain (TBD) of CRBN alters the substrate specificity of the E3 ligase.[5][6] This "molecular glue" effect facilitates the recruitment of neosubstrates, proteins not normally targeted by CRBN, for ubiquitination and subsequent degradation by the 26S proteasome.[7][8]

Pomalidomide is structurally similar to lenalidomide but possesses an additional amino group on the phthaloyl ring, contributing to its increased potency in many cellular systems.[9] The discovery of this novel mechanism of action has not only elucidated the therapeutic effects of these established drugs but has also paved the way for the development of a new class of therapeutics known as PROteolysis TArgeting Chimeras (PROTACs), which utilize a similar principle of hijacking E3 ligases for targeted protein degradation.

Quantitative Data: Binding Affinities and Degradation Potency

The interaction between lenalidomide, pomalidomide, and CRBN, as well as their efficacy in inducing neosubstrate degradation, has been quantified through various biophysical and cellular assays. The following tables summarize key quantitative data for easy comparison.

Table 1: Binding Affinities of Lenalidomide and Pomalidomide to Cereblon (CRBN)

CompoundAssay TypeBinding Constant (Kd / Ki / IC50)Organism/ConstructReference(s)
LenalidomideIsothermal Titration Calorimetry (ITC)KD: 0.64 µMHuman CRBN-DDB1[10]
LenalidomideFluorescence Polarization (FP)Ki: 177.80 nMHuman DDB1-CRBN[6]
LenalidomideFluorescence-based Thermal ShiftIC50: ~3 µMHuman CRBN-DDB1[9]
LenalidomideCompetitive Binding AssayIC50: 268.6 nMHuman Cereblon/DDB1 complex[11]
PomalidomideFluorescence Polarization (FP)Ki: 156.60 nMHuman DDB1-CRBN[6]
PomalidomideFluorescence-based Thermal ShiftIC50: ~3 µMHuman CRBN-DDB1[9]
PomalidomideCompetitive Binding AssayIC50: 153.9 nMHuman Cereblon/DDB1 complex[11]

Table 2: Potency of Lenalidomide and Pomalidomide in Inducing Neosubstrate Degradation

CompoundNeosubstrateCell LineAssay TypeIC50 / DC50Reference(s)
LenalidomideIKZF1/IKZF3MM.1SWestern BlotNot explicitly stated, but effective at µM concentrations[12]
PomalidomideIKZF1/IKZF3MM.1SWestern BlotNot explicitly stated, but effective at µM concentrations[7]
PomalidomideT-cell IL-2 ProductionActivated T-cellsELISAIC50: 0.02 µM (S-enantiomer)[9]

Signaling Pathways and Experimental Workflows

The mechanism of action of lenalidomide and pomalidomide involves a cascade of molecular events, from the initial binding to CRBN to the downstream consequences of neosubstrate degradation. The following diagrams, generated using the DOT language, illustrate these key processes.

IMiD_Mechanism_of_Action cluster_CRL4_CRBN CRL4-CRBN E3 Ubiquitin Ligase Complex cluster_Ubiquitination Ubiquitination & Degradation CUL4 CUL4 DDB1 DDB1 CUL4->DDB1 RBX1 RBX1 CUL4->RBX1 CRBN CRBN DDB1->CRBN IKZF1 IKZF1 (Ikaros) CRBN->IKZF1 Recruits IKZF3 IKZF3 (Aiolos) CRBN->IKZF3 IMiD Lenalidomide or Pomalidomide IMiD->CRBN Proteasome 26S Proteasome IKZF1->Proteasome Degradation IKZF3->Proteasome Degradation Ub Ubiquitin Ub->IKZF1 Polyubiquitination Ub->IKZF3 Polyubiquitination Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: IMiD-Mediated Protein Degradation Pathway.

Experimental_Workflow_Protein_Degradation start Start: Cell Culture (e.g., MM.1S cells) treatment Treatment with Lenalidomide/Pomalidomide or DMSO (Control) start->treatment lysis Cell Lysis and Protein Extraction treatment->lysis quantification Protein Quantification (e.g., BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page western_blot Western Blot Transfer (PVDF membrane) sds_page->western_blot blocking Blocking (e.g., 5% non-fat milk) western_blot->blocking primary_ab Primary Antibody Incubation (anti-IKZF1, anti-IKZF3, anti-GAPDH) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis: Densitometry detection->analysis end End: Quantify Protein Degradation analysis->end

References

A Technical Guide to the Mechanism of Action of Glutarimide-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Glutarimide-based compounds, notably thalidomide (B1683933) and its analogues lenalidomide (B1683929) and pomalidomide (B1683931), represent a pivotal class of therapeutics that function as "molecular glue" degraders.[1] Their mechanism of action is centered on the redirection of the Cullin-RING E3 ubiquitin ligase 4-Cereblon (CRL4^CRBN^) complex.[2][3] By binding to the Cereblon (CRBN) substrate receptor, these compounds induce novel protein-protein interactions, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins known as "neosubstrates."[1][4] This targeted protein degradation is the foundation of their potent therapeutic effects in hematological malignancies like multiple myeloma and myelodysplastic syndrome.[5][6] This guide provides an in-depth examination of this mechanism, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the core biological pathways.

The Core Mechanism: Hijacking the CRL4^CRBN^ E3 Ubiquitin Ligase

The primary mechanism of action for this compound-based drugs is the modulation of the CRL4^CRBN^ E3 ubiquitin ligase complex.[5] This multi-protein complex is a key component of the ubiquitin-proteasome system, which is responsible for cellular protein homeostasis.

2.1 The CRL4^CRBN^ Complex The CRL4^CRBN^ E3 ligase is composed of four main proteins:

  • Cullin 4 (CUL4): A scaffold protein that forms the backbone of the complex.[7]

  • Regulator of Cullins 1 (ROC1 or RBX1): A RING-box protein that recruits the ubiquitin-conjugating enzyme (E2).[7]

  • DNA Damage-Binding Protein 1 (DDB1): An adaptor protein that links the substrate receptor to the CUL4 scaffold.[8]

  • Cereblon (CRBN): The substrate receptor that provides specificity by binding to target proteins destined for degradation.[2]

2.2 Molecular Glue Action this compound-based compounds contain a this compound ring that binds directly and specifically to a tri-tryptophan pocket within the thalidomide-binding domain of CRBN.[3][7] This binding event does not inhibit the enzyme but rather alters its surface, creating a novel interface for the recruitment of proteins that are not endogenous substrates of CRBN.[1][4] This induced proximity between the E3 ligase and the neosubstrate facilitates the transfer of ubiquitin chains to the target, marking it for destruction by the 26S proteasome.

CRL4_CRBN_Complex cluster_CRL4 CRL4^CRBN^ E3 Ligase Complex cluster_Interaction Drug Interaction CUL4 CUL4 (Scaffold) DDB1 DDB1 (Adaptor) CUL4->DDB1 ROC1 ROC1 (RING Box) CUL4->ROC1 CRBN Cereblon (CRBN) (Substrate Receptor) DDB1->CRBN Drug This compound Compound Drug->CRBN E2 E2 Enzyme E2->ROC1 Ub Ubiquitin

Figure 1: Core CRL4^CRBN^ E3 Ligase Complex and Drug Interaction.

Neosubstrate Degradation and Therapeutic Specificity

The therapeutic effects of this compound compounds are dictated by the specific neosubstrates they recruit for degradation. Minor structural modifications to the this compound molecule can dramatically alter this substrate specificity.[9][10]

3.1 Key Neosubstrates

  • Ikaros (IKZF1) & Aiolos (IKZF3): These lymphoid transcription factors are primary targets of lenalidomide and pomalidomide.[11][12][13] Their degradation is essential for the anti-proliferative effects in multiple myeloma and the immunomodulatory T-cell co-stimulation.[6][14]

  • Casein Kinase 1α (CK1α): Lenalidomide uniquely promotes the degradation of CK1α.[9][10][15] This is the key mechanism of action in myelodysplastic syndrome (MDS) with a 5q chromosomal deletion, where the gene encoding CK1α (CSNK1A1) is located.[16] The haploinsufficient malignant cells are more sensitive to further CK1α reduction, creating a therapeutic window.[9][17]

  • GSPT1: The translation termination factor GSPT1 is a neosubstrate for newer, more potent CRBN modulators like CC-885.[18][19] Its degradation has shown potent anti-tumor activity.[18]

Neosubstrate_Degradation_Workflow CRBN CRL4^CRBN^ Ternary Ternary Complex (CRBN-Drug-Neosubstrate) Drug This compound Compound Drug->CRBN 1. Binding Neo Neosubstrate (e.g., IKZF1, CK1α) Neo->Ternary 2. Recruitment PolyUb Poly-Ubiquitinated Neosubstrate Ternary->PolyUb 3. Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome 4. Recognition Degradation Degraded Peptides Proteasome->Degradation 5. Degradation

Figure 2: General Workflow of Neosubstrate Ubiquitination and Degradation.

3.2 Quantitative Data Summary

The efficacy of this compound-based compounds is related to their binding affinity for CRBN and their potency in inducing neosubstrate degradation.

Table 1: Binding Affinities of IMiDs® to Cereblon (CRBN)

Compound Binding Constant (Kd) IC50 Assay Method Reference(s)
Thalidomide ~250 nM ~2 µM Isothermal Titration Calorimetry (ITC) [8]
Lenalidomide ~178 nM ~1-2 µM Isothermal Titration Calorimetry (ITC) [8][20]
Pomalidomide ~157 nM ~2 µM Isothermal Titration Calorimetry (ITC) [8][20]

| Iberdomide (CC-220) | Higher affinity than Pomalidomide | ~10 nM (for autoantibody inhibition) | N/A |[21][22] |

Note: IC50 and Kd values can vary based on the specific experimental conditions.

Table 2: Degradation Potency (DC50) of Select Compounds

Compound Neosubstrate Cell Line DC50 Dmax Reference(s)
Lenalidomide CK1α H929 Dose-dependent reduction observed N/A [23]
5-OH-EM12 GSPT1 HEK293T N/A 47 ± 9% [19]
CC-885 GSPT1 N/A Potent degrader N/A [18]

| Iberdomide (CC-220) | Ikaros/Aiolos | PBMCs | Effective at ≥ 1 nM | N/A |[21] |

DC50: Half-maximal degradation concentration. Dmax: Maximal degradation.

Downstream Signaling and Therapeutic Consequences

The degradation of specific neosubstrates triggers downstream signaling cascades that result in the desired therapeutic outcomes.

4.1 Multiple Myeloma (Anti-proliferative and Immunomodulatory Effects) In multiple myeloma cells, the degradation of Ikaros (IKZF1) and Aiolos (IKZF3) is the critical anti-tumor event.[6][12] These factors are essential for the expression of Interferon Regulatory Factor 4 (IRF4), a master regulator that in turn controls the expression of the oncogene MYC.[14][24] The degradation of IKZF1/3 leads to the collapse of this signaling axis, resulting in cell cycle arrest and apoptosis.[14] Concurrently, in T-cells, IKZF1/3 act as transcriptional repressors of the Interleukin-2 (IL-2) gene.[11][14] Their degradation removes this repression, leading to increased IL-2 production and enhanced T-cell and NK-cell activity against tumor cells.[11][24]

MM_Signaling_Pathway LenPom Lenalidomide / Pomalidomide CRBN CRL4^CRBN^ LenPom->CRBN Binds & Modulates IKZF1_3 IKZF1 / IKZF3 (Ikaros / Aiolos) CRBN->IKZF1_3 Targets for Ubiquitination Degradation Proteasomal Degradation IKZF1_3->Degradation IRF4 IRF4 (Transcription Factor) IKZF1_3->IRF4 Activates Degradation->IRF4 Downregulation MYC MYC (Oncogene) IRF4->MYC Activates IRF4->MYC Downregulation Proliferation Myeloma Cell Proliferation & Survival MYC->Proliferation Promotes Apoptosis Apoptosis Proliferation->Apoptosis Inhibition leads to

Figure 3: Downstream Signaling in Multiple Myeloma upon IKZF1/3 Degradation.

Key Experimental Methodologies

Validating the mechanism of action of this compound-based compounds involves a series of specific biochemical and cell-based assays.

5.1 Experimental Protocol 1: Neosubstrate Degradation by Western Blot

This protocol is used to quantify the reduction in neosubstrate protein levels following compound treatment.

  • Objective: To determine the dose- and time-dependent degradation of a target protein (e.g., IKZF1, CK1α).

  • Methodology:

    • Cell Culture: Plate target cells (e.g., MM.1S, H929) at an appropriate density and allow them to adhere overnight.

    • Compound Treatment: Treat cells with a dose range of the this compound compound (e.g., 0.01, 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO) for a specified time course (e.g., 2, 4, 8, 24 hours).

    • Cell Lysis: Harvest cells, wash with cold PBS, and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

    • SDS-PAGE: Denature an equal amount of protein from each sample (e.g., 20-30 µg) and separate the proteins by size on a polyacrylamide gel.

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Immunoblotting:

      • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

      • Incubate the membrane with a primary antibody specific to the neosubstrate (e.g., anti-IKZF1, anti-CK1α) overnight at 4°C.

      • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

      • Incubate the membrane with an antibody for a loading control (e.g., GAPDH, β-actin) to normalize the data.

    • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

    • Analysis: Quantify band intensity using software like ImageJ. Normalize the neosubstrate band intensity to the loading control and compare treated samples to the vehicle control.

Western_Blot_Workflow Start Start: Cells in Culture Step1 1. Treat with This compound Compound (Dose/Time Course) Start->Step1 Step2 2. Harvest & Lyse Cells Step1->Step2 Step3 3. Quantify Protein (BCA Assay) Step2->Step3 Step4 4. SDS-PAGE (Separate Proteins by Size) Step3->Step4 Step5 5. Transfer to Membrane Step4->Step5 Step6 6. Antibody Incubation (Primary & Secondary) Step5->Step6 Step7 7. ECL Detection & Imaging Step6->Step7 End End: Quantify Protein Levels Step7->End

Figure 4: Experimental Workflow for Western Blot Analysis.

5.2 Experimental Protocol 2: In Vitro Ubiquitination Assay

This assay directly demonstrates that the drug induces the ubiquitination of the neosubstrate by the CRL4^CRBN^ complex.

  • Objective: To reconstitute the ubiquitination cascade in a cell-free system.

  • Methodology:

    • Reagent Preparation: Purify recombinant proteins: E1 ubiquitin-activating enzyme (e.g., UBE1), E2 ubiquitin-conjugating enzyme (e.g., UBE2D3), the CRL4^CRBN^ complex, and the neosubstrate (e.g., IKZF3).

    • Reaction Setup: In a microcentrifuge tube, combine the following in an appropriate reaction buffer:

      • E1 enzyme

      • E2 enzyme

      • CRL4^CRBN^ complex

      • Neosubstrate

      • Biotinylated-Ubiquitin

      • ATP

      • The this compound compound or DMSO vehicle control.

    • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours to allow the ubiquitination cascade to proceed.

    • Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.

    • Analysis: Analyze the reaction products by Western blot.

    • Detection: Probe the blot with streptavidin-HRP (to detect the biotin-ubiquitin chains) or an antibody specific to the neosubstrate. An increase in high-molecular-weight smears or bands in the drug-treated lane compared to the control indicates successful drug-induced poly-ubiquitination.[14]

5.3 Experimental Protocol 3: Competitive Binding Assay

This protocol assesses the ability of a compound to bind to CRBN by competing with a known binder.

  • Objective: To determine the binding affinity (IC50) of a test compound to CRBN.

  • Methodology:

    • Bead Preparation: Use affinity beads to which a thalidomide analogue is covalently linked.[20]

    • Lysate Preparation: Prepare a whole-cell lysate from a cell line expressing endogenous CRBN (e.g., U266 or HEK293T).[20]

    • Competition: Aliquot the cell lysate. To each aliquot, add a different concentration of the test compound (or a known competitor like lenalidomide as a positive control) and incubate to allow the compound to bind to CRBN in the lysate.

    • Affinity Pulldown: Add the thalidomide-analogue beads to each lysate sample and incubate to allow the remaining unbound CRBN to bind to the beads.

    • Washing: Wash the beads several times to remove non-specifically bound proteins.

    • Elution: Elute the bound proteins from the beads using SDS-PAGE loading buffer.

    • Analysis: Analyze the eluates by Western blot, probing for CRBN.

    • Quantification: The amount of CRBN pulled down by the beads will be inversely proportional to the concentration and affinity of the competitor compound in the lysate. Quantify the CRBN bands and plot the results to calculate an IC50 value.[20]

Conclusion and Future Directions

The mechanism of action of this compound-based compounds as molecular glue degraders has revolutionized therapeutic strategies, particularly in oncology. By coopting the cellular ubiquitin-proteasome system, these drugs achieve highly specific degradation of previously "undruggable" protein targets like transcription factors. The nuanced structure-activity relationships, where small chemical changes dictate neosubstrate choice, continue to drive the development of next-generation Cereblon E3 Ligase Modulating Drugs (CELMoDs).[22][25] Future research will focus on expanding the repertoire of degradable neosubstrates, designing compounds with greater selectivity to improve therapeutic indices, and overcoming mechanisms of resistance, such as mutations in CRBN or its downstream targets.

References

The Glutarimide Moiety: A Linchpin in Cereblon Binding and Neosubstrate Recruitment

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cereblon (CRBN), the substrate receptor of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN^), has emerged as a pivotal target in therapeutic development, largely due to its interaction with immunomodulatory drugs (IMiDs) such as thalidomide (B1683933), lenalidomide (B1683929), and pomalidomide (B1683931). At the heart of this interaction lies the glutarimide ring, a chemical moiety that serves as the critical anchor for these drugs within a specific binding pocket of CRBN. This binding event initiates a cascade of molecular events, altering the substrate specificity of the E3 ligase and leading to the ubiquitination and subsequent proteasomal degradation of "neosubstrate" proteins, which are not endogenous targets of CRBN. This guide provides a comprehensive technical overview of the fundamental role of the this compound moiety in CRBN binding, the structural basis of this interaction, the resulting biological consequences, and the key experimental methodologies used to investigate these phenomena.

The CRL4^CRBN^ E3 Ubiquitin Ligase Complex and the Role of this compound

The CRL4^CRBN^ E3 ubiquitin ligase complex is a key component of the ubiquitin-proteasome system, which is responsible for the degradation of a significant portion of the intracellular proteome.[1] This complex consists of Cullin 4 (CUL4), RING-Box Protein 1 (RBX1), DNA Damage-Binding Protein 1 (DDB1), and the substrate receptor, Cereblon (CRBN). CRBN is responsible for recognizing and recruiting specific proteins (substrates) to the complex for ubiquitination.

The therapeutic and teratogenic effects of IMiDs are mediated through their direct binding to CRBN.[2] This interaction is critically dependent on the this compound ring of the IMiD molecule.[3] The this compound moiety acts as a "warhead," docking into a specific pocket on the surface of CRBN, thereby initiating the drug's biological activity.[4]

Structural Basis of the this compound-CRBN Interaction

X-ray crystallography studies have revealed the precise molecular interactions between the this compound ring and CRBN.[5] The this compound moiety binds within a tri-tryptophan pocket in the C-terminal domain of CRBN.[6] This binding is stabilized by a network of hydrogen bonds and hydrophobic interactions.

Specifically, the imide group of the this compound ring forms crucial hydrogen bonds with the side chains of conserved histidine and tryptophan residues within the binding pocket.[7] The carbonyl groups of the this compound are also involved in hydrogen bonding, further anchoring the molecule in place.[3] The aliphatic face of the this compound ring is nestled within a hydrophobic cage formed by the tryptophan residues, contributing to the stability of the interaction.[7]

The (S)-enantiomer of thalidomide has been shown to exhibit a stronger binding affinity for CRBN compared to the (R)-enantiomer, which is attributed to a more relaxed conformation of the this compound ring in the bound state.[8][9]

This compound-Mediated Neosubstrate Recruitment

The binding of the this compound moiety to CRBN induces a conformational change in the protein, creating a new, or "neomorphic," surface.[10] This newly formed surface acts as a binding site for proteins that are not normally recognized by CRBN, termed "neosubstrates."[10]

The phthalimide (B116566) portion of the IMiD molecule, which is solvent-exposed after the this compound is docked, plays a key role in recruiting these neosubstrates.[5] Different IMiDs exhibit varying specificities for neosubstrates due to differences in their phthalimide-derived structures. For example, lenalidomide and pomalidomide are potent inducers of the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which is central to their anti-myeloma activity.[5][11]

The recruitment of a neosubstrate to the CRL4^CRBN^ complex leads to its polyubiquitination, marking it for degradation by the 26S proteasome.[10] This targeted protein degradation is the primary mechanism of action for IMiDs.

Quantitative Analysis of this compound-CRBN Binding

The binding affinity of IMiDs for CRBN has been quantified using various biophysical techniques. This data is crucial for understanding the structure-activity relationship and for the development of novel CRBN-targeting therapeutics.

CompoundAssay TypeBinding Constant (K_d_ / K_i_)Reference
ThalidomideCompetitive TitrationK_i_ ≈ 249.20 nM[5]
LenalidomideCompetitive TitrationK_i_ ≈ 177.80 nM[5]
PomalidomideCompetitive TitrationK_i_ ≈ 156.60 nM[5]
LenalidomideIsothermal Titration CalorimetryK_d_ = 0.64 µM ± 0.24 µM
PomalidomideIsothermal Titration CalorimetryK_d = 14.7 ± 1.9 µM (TBD only)[12]

Key Experimental Protocols

Co-Immunoprecipitation (Co-IP) for CRBN-Neosubstrate Interaction

This protocol is used to verify the interaction between CRBN and its neosubstrates in a cellular context, particularly in the presence of an IMiD.

Materials:

  • Cells expressing tagged CRBN (e.g., FLAG-CRBN or His-CRBN)

  • IMiD of interest (e.g., lenalidomide)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibody against the tag (e.g., anti-FLAG M2 affinity gel)

  • Antibody against the neosubstrate of interest (e.g., anti-Ikaros)

  • Wash buffer (e.g., TBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Western blotting reagents

Procedure:

  • Culture and treat cells with the IMiD or vehicle control for the desired time.

  • Harvest and lyse the cells on ice.

  • Clarify the cell lysates by centrifugation.

  • Pre-clear the lysates by incubating with control IgG and protein A/G beads.

  • Incubate the pre-cleared lysates with the anti-tag antibody-conjugated beads to immunoprecipitate the CRBN complex.

  • Wash the beads several times with wash buffer to remove non-specific binding proteins.

  • Elute the bound proteins from the beads using elution buffer.

  • Analyze the eluted proteins by Western blotting using antibodies against CRBN and the neosubstrate. An increased signal for the neosubstrate in the IMiD-treated sample compared to the control indicates a drug-dependent interaction.

Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC directly measures the heat changes that occur upon binding of a ligand to a protein, allowing for the determination of the binding affinity (K_d_), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).[4]

Materials:

  • Purified recombinant CRBN protein

  • IMiD of interest dissolved in the same buffer as the protein

  • ITC instrument

  • Matched buffer for protein and ligand

Procedure:

  • Thoroughly dialyze the purified CRBN protein against the ITC buffer.

  • Prepare the IMiD solution in the final dialysis buffer.

  • Degas both the protein and ligand solutions.

  • Load the CRBN solution into the sample cell of the calorimeter and the IMiD solution into the injection syringe.

  • Perform a series of small, sequential injections of the IMiD into the protein solution while monitoring the heat changes.

  • As a control, perform the same injections of the IMiD into the buffer alone to determine the heat of dilution.

  • Subtract the heat of dilution from the binding data and fit the resulting isotherm to a suitable binding model to determine the thermodynamic parameters.[10]

Fluorescence Polarization (FP) Competitive Binding Assay

FP is a solution-based technique that measures the change in the tumbling rate of a fluorescently labeled molecule upon binding to a larger partner. It can be used in a competitive format to determine the binding affinity of unlabeled compounds.[13]

Materials:

  • Purified recombinant CRBN protein

  • Fluorescently labeled IMiD or a known CRBN binder (tracer)

  • Unlabeled IMiD of interest (competitor)

  • Assay buffer

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Determine the optimal concentration of the fluorescent tracer that gives a stable and robust FP signal when bound to a saturating concentration of CRBN.

  • In a multi-well plate, add a fixed concentration of CRBN and the fluorescent tracer to each well.

  • Add serial dilutions of the unlabeled competitor IMiD to the wells.

  • Incubate the plate to allow the binding to reach equilibrium.

  • Measure the fluorescence polarization of each well.

  • Plot the FP signal as a function of the competitor concentration and fit the data to a competitive binding equation to determine the IC_50_ value, from which the K_i_ can be calculated.

Visualizations

G IMiD-Mediated Neosubstrate Degradation Pathway CUL4 CUL4 DDB1 DDB1 CUL4->DDB1 RBX1 RBX1 CUL4->RBX1 CRBN CRBN DDB1->CRBN Neosubstrate Neosubstrate (e.g., Ikaros) CRBN->Neosubstrate Recruits via Neomorphic Surface Ternary_Complex Ternary_Complex IMiD IMiD (this compound Moiety) IMiD->CRBN Binds to Tri-Trp Pocket Ub Ubiquitin Proteasome 26S Proteasome Ub->Proteasome Targeting Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation Ternary_Complex->Ub Polyubiquitination

Caption: IMiD-Mediated Neosubstrate Degradation Pathway.

G Co-Immunoprecipitation Experimental Workflow Start Cell Culture with IMiD Treatment Cell_Lysis Cell Lysis Start->Cell_Lysis Clarification Clarify Lysate (Centrifugation) Cell_Lysis->Clarification Pre_Clearing Pre-Clearing with Control IgG Clarification->Pre_Clearing Immunoprecipitation Immunoprecipitation (e.g., anti-FLAG beads) Pre_Clearing->Immunoprecipitation Washing Wash Beads Immunoprecipitation->Washing Elution Elution of Bound Proteins Washing->Elution Analysis Western Blot Analysis Elution->Analysis End Detection of CRBN-Neosubstrate Interaction Analysis->End

References

An In-depth Technical Guide to the Physicochemical Properties of Glutarimide and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of glutarimide and its prominent analogs, including thalidomide (B1683933), lenalidomide, and pomalidomide. These compounds form the backbone of several important therapeutics, particularly in the fields of oncology and immunology. Understanding their physicochemical characteristics is critical for drug design, formulation development, and optimizing therapeutic efficacy.

Physicochemical Properties

The this compound moiety is a central scaffold in a class of drugs known as Immunomodulatory imide Drugs (IMiDs).[1] The properties of the parent this compound molecule are foundational, while substitutions on the core structure drastically alter the characteristics of its analogs, influencing their solubility, permeability, and interaction with biological targets.

Table 1: Physicochemical Data of this compound and Key Analogs

PropertyThis compoundThalidomideLenalidomidePomalidomide
Molecular Formula C₅H₇NO₂[2]C₁₃H₁₀N₂O₄[3]C₁₃H₁₃N₃O₃[4]C₁₃H₁₁N₃O₄
Molecular Weight ( g/mol ) 113.11[2]258.23[3]259.26[4]273.24[5]
Appearance White crystalline powder[2]White crystalline powder[3]Off-white to pale-yellow solid powder[6]Solid yellow powder[5]
Melting Point (°C) 155-157[2]269-271[3]265-268[4]318.5 - 320.5[7]
Boiling Point (°C) 288[8]509.7 (at 760 mmHg)[9]614.0 (Predicted)[4]582.9 (Predicted)[7]
Water Solubility Very soluble[8][10]< 0.1 g/100 mL; approx. 45-60 mg/L[3]Approx. 0.4 to 0.5 mg/mL[6][11]Low solubility (approx. 0.01 mg/mL)[5]
logP (Octanol/Water) -0.7 (Computed)[12]0.33 - 0.42[3]-0.5 (Computed)[11]0.2 (Computed)[5]
pKa (Strongest Acidic) 11.4 (Uncertain)[10][13]11.59 (Predicted)[3]10.75 (Predicted)[14]10.75 (Predicted)[7]

Experimental Protocols for Physicochemical Characterization

Accurate determination of physicochemical properties is fundamental to drug development. Standardized protocols ensure data reliability and comparability.

2.1 Determination of Melting Point

  • Methodology: The melting point is determined using a capillary melting point apparatus. A small, powdered sample is packed into a capillary tube and heated at a controlled rate. The temperature range from the appearance of the first liquid drop to complete liquefaction is recorded. For a pure substance, this range is typically narrow.

2.2 Determination of Aqueous Solubility

  • Methodology (Shake-Flask Method): An excess amount of the compound is added to a known volume of water (or a specific buffer) in a sealed flask. The flask is agitated in a constant temperature bath (e.g., 25°C) until equilibrium is reached (typically 24-48 hours). The suspension is then filtered, and the concentration of the dissolved compound in the clear filtrate is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

2.3 Determination of Octanol (B41247)/Water Partition Coefficient (logP)

  • Methodology (Shake-Flask Method): A known mass of the compound is dissolved in a mixture of n-octanol and water (pre-saturated with each other). The mixture is shaken vigorously to allow for partitioning between the two phases and then centrifuged to ensure complete phase separation. The concentration of the compound in both the aqueous and octanol phases is determined by a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy). The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

2.4 Determination of pKa

  • Methodology (Potentiometric Titration): A solution of the compound at a known concentration is titrated with a standardized solution of a strong acid or base. The pH of the solution is monitored using a calibrated pH meter as a function of the volume of titrant added. The pKa is determined from the titration curve, often as the pH at the half-equivalence point. For compounds with low aqueous solubility, co-solvents like methanol (B129727) or DMSO may be used, and the apparent pKa is extrapolated to 0% co-solvent.

Biological Activity and Signaling Pathways

This compound itself has limited direct pharmacological activity but serves as a critical scaffold.[2] Its analogs, particularly thalidomide and its derivatives (IMiDs), are potent modulators of the E3 ubiquitin ligase complex.[1][2]

Mechanism of Action: Cereblon (CRBN) Modulation

The primary target of IMiDs is the Cereblon (CRBN) protein, which acts as a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase (CRL4) complex.[15][16] IMiDs function as "molecular glues" by binding to CRBN and altering its substrate specificity.[15] This binding induces the recruitment of proteins not normally targeted by CRBN, known as neosubstrates, leading to their ubiquitination and subsequent degradation by the proteasome.[15] The degradation of specific neosubstrates, such as transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), is central to the anti-myeloma and immunomodulatory effects of these drugs.[16]

CRL4_CRBN_Pathway cluster_CRL4_Complex CRL4-CRBN E3 Ligase Complex cluster_Ubiquitination Ubiquitination Machinery CUL4 CUL4 DDB1 DDB1 RBX1 RBX1 CRBN Cereblon (CRBN) Neosubstrate Neosubstrate (e.g., IKZF1/3) CRBN->Neosubstrate Recruits CRBN->Neosubstrate Polyubiquitination E1 E1 (Activating) E2 E2 (Conjugating) E1->E2 Loads Ub E2->RBX1 Transfers Ub to E3 Ub Ubiquitin IMiD IMiD Drug (e.g., Lenalidomide) IMiD->CRBN Binds IMiD->Neosubstrate Recruits Proteasome 26S Proteasome Neosubstrate->Proteasome Targeted Degradation Degradation Proteasome->Degradation Causes Therapeutic_Effects Therapeutic Effects (e.g., Anti-Myeloma) Degradation->Therapeutic_Effects Leads to

IMiD-mediated degradation via the CRL4-CRBN pathway.

Experimental Workflow for PROTAC Development

The unique mechanism of this compound analogs has paved the way for the development of Proteolysis Targeting Chimeras (PROTACs).[17] PROTACs are heterobifunctional molecules that recruit an E3 ligase to a specific protein of interest (POI), inducing its degradation.[18] The this compound moiety is frequently used as the E3 ligase-binding ligand.

A typical workflow for developing and validating a PROTAC involves several key stages, from design and synthesis to cellular characterization.[17][19]

PROTAC_Workflow cluster_invitro In Vitro Assays cluster_cellular Cellular Assays Design 1. PROTAC Design - POI Ligand Selection - E3 Ligase Ligand (e.g., Pomalidomide) - Linker Optimization Synthesis 2. Chemical Synthesis Design->Synthesis InVitro 3. In Vitro Validation Synthesis->InVitro Cellular 4. Cellular Assays InVitro->Cellular Binding Binding Assays (SPR/ITC) Confirm engagement with POI & CRBN Downstream 5. Downstream Analysis Cellular->Downstream Degradation Western Blot / MS Quantify POI degradation (DC50, Dmax) Ternary Ternary Complex Formation (FRET) Confirm POI-PROTAC-E3 complex Ubiquitination In Vitro Ubiquitination Demonstrate drug-dependent ubiquitination Selectivity Proteomics Assess off-target degradation Phenotypic Cell Viability / Function Measure biological consequence

General experimental workflow for PROTAC development.

References

A Historical Perspective on Glutarimide in Drug Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The glutarimide scaffold, a six-membered piperidine (B6355638) ring with two ketone groups, holds a prominent and complex history in the landscape of medicinal chemistry. Initially synthesized in the early 20th century from glutaric acid, its pharmacological significance was not realized until the mid-century with the advent of thalidomide (B1683933).[1] This technical guide provides a comprehensive historical perspective on the synthesis of this compound-based drugs, detailing key experimental protocols, quantitative data, and the evolution of their therapeutic applications.

From Sedative to Teratogen: The Thalidomide Tragedy

Thalidomide was first synthesized in 1954 by Chemie Grünenthal in Germany and was marketed as a sedative and antiemetic, particularly for morning sickness in pregnant women.[2] Its synthesis was initially considered a success, offering what was believed to be a safe alternative to barbiturates. However, the drug's tragic teratogenic effects, leading to severe birth defects in thousands of children worldwide, led to its withdrawal in 1961.[1] This event became a turning point in pharmacology and led to the establishment of more rigorous drug testing and regulation.

The Renaissance of this compound: A Scaffold for Novel Therapeutics

Despite its dark past, the this compound scaffold has experienced a remarkable revival. The rediscovery of thalidomide's potent immunomodulatory and anti-angiogenic properties has led to its approval for the treatment of erythema nodosum leprosum and multiple myeloma.[1] This resurgence of interest spurred the development of second-generation immunomodulatory drugs (IMiDs®), such as lenalidomide (B1683929) and pomalidomide (B1683931), which exhibit improved efficacy and safety profiles. These compounds have become crucial in the treatment of various hematological malignancies.

The therapeutic effects of these this compound-based drugs are now understood to be mediated through their interaction with the Cereblon (CRBN) E3 ubiquitin ligase complex. This interaction redirects the complex to degrade specific proteins, known as neosubstrates, leading to the downstream therapeutic effects.

Quantitative Data on the Synthesis of Key this compound-Based Drugs

The following tables summarize key quantitative data for the synthesis of thalidomide, pomalidomide, and cycloheximide, highlighting the evolution of synthetic methodologies and their efficiencies.

Table 1: Synthesis of Thalidomide

StepStarting MaterialsReagents and ConditionsYieldPurityReference
1Phthalic anhydride (B1165640), L-glutamic acidPyridine (B92270), 115 °C, 1.5 h86%-[3]
2N-phthaloyl-dl-glutamic acidAmmonium (B1175870) acetate (B1210297), diphenyl ether, 170-175 °C, 45 min65%-[3]
Overall Phthalic anhydride, L-glutamic acid Two-step synthesis 56% - [3]
1Phthalic anhydride, L-glutamineToluene, Triethylamine, Acetic anhydride, Reflux (~110 °C), 9 h2.40g (average)≥95% (¹H-QNMR)[4]
1N-Phthaloyl-L-glutaminePivaloyl chloride, triethylamine, ethyl acetate, Reflux, 2 h85-90%-[5]

Table 2: Synthesis of Pomalidomide

StepStarting MaterialsReagents and ConditionsYieldPurityReference
1-34-nitroisobenzofuran-1,3-dione, 3-aminopiperidine-2,6-dione (B110489) hydrochlorideThree-step reaction65% (total)99.56% (HPLC)[6]
FinalCrude (RS) 4-amino-2-(2,6-dioxopiperidine-3-yl)isoindole-1,3-dioneDimethylsulfoxide, acetone, methanol (B129727)90% (molar)>99.0% (HPLC)[7]

Table 3: Synthesis of Cycloheximide Derivatives

ProductStarting MaterialReagents and ConditionsYieldPurityReference
Oxime derivativeCycloheximideHydroxylamine, pyridine--[8]
Acetyl derivativeCycloheximideAcetic acid anhydride, basic conditions--[8]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the synthesis of this compound-based drugs.

Synthesis of Thalidomide (Two-Step Protocol)

Step 1: Synthesis of N-Phthaloyl-dl-glutamic Acid

  • A solution of phthalic anhydride (149.5 g, 1.0 mol), L-glutamic acid (147.4 g, 1.0 mol), and pyridine (375 mL) is prepared in a round-bottomed flask.

  • The mixture is heated to 115 °C for 1.5 hours with stirring.

  • After cooling to 75 °C, ice-cold water (1000 mL) is added with stirring.

  • The mixture is acidified with 6 N HCl to a pH of 1.2 and stirring is continued at 10–15 °C for 2 hours.

  • The precipitated product is filtered and washed with cold water to yield N-phthaloyl-dl-glutamic acid (86% yield).[3]

Step 2: Synthesis of Thalidomide

  • A mixture of N-phthaloyl-dl-glutamic acid (233 g, 0.8 mol), ammonium acetate (256 g, 2.8 mol), and diphenyl ether (200 mL) is added to a round-bottomed flask.

  • The temperature is raised to 170–175 °C and maintained for 45 minutes with stirring.

  • The reaction is cooled to 90 °C, and ice-cold water (600 mL) is added.

  • After stirring for 20 minutes, the mixture is maintained at 5–10 °C for 1 hour.

  • The solid product is separated by filtration and washed with cool water (3 x 40 mL) to yield thalidomide (65% yield).[3]

Synthesis of Pomalidomide (Purification Protocol)
  • Crude (RS) 4-amino-2-(2,6-dioxopiperidine-3-yl)isoindole-1,3-dione (10 g) is dissolved in dimethylsulfoxide (40 ml) by heating at 60 to 65° C.

  • The solution is cooled to 25 to 30° C.

  • Acetone (40 ml) is added while stirring.

  • After stirring for 30 minutes, methanol (40 ml) is added at a slow rate while stirring at 25 to 30° C.

  • The resulting solid is filtered, washed with methanol (50 ml), and dried to obtain pure pomalidomide (8.2 g, 90% molar yield, >99.0% HPLC purity).[7]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathway involving this compound-based drugs and a typical experimental workflow for the development of PROTACs utilizing a this compound-based CRBN ligand.

CRL4_CRBN_Pathway cluster_CRL4_CRBN CRL4-CRBN E3 Ubiquitin Ligase Complex cluster_IMiD This compound Drug cluster_Degradation Protein Degradation CUL4 CUL4 DDB1 DDB1 CUL4->DDB1 RBX1 RBX1 DDB1->RBX1 CRBN CRBN DDB1->CRBN Ubiquitination Ubiquitination RBX1->Ubiquitination facilitates IKZF1_3 IKZF1/3 (Neosubstrates) CRBN->IKZF1_3 recruits IMiD Thalidomide / Lenalidomide IMiD->CRBN binds to IKZF1_3->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Degradation Proteasome->Degradation

Caption: CRL4-CRBN Signaling Pathway Modulation by this compound Drugs.

PROTAC_Workflow cluster_Design PROTAC Design & Synthesis cluster_Validation In Vitro Validation cluster_Cellular Cellular Assays Design 1. Design PROTAC (POI Ligand - Linker - this compound Ligand) Synthesis 2. Chemical Synthesis Design->Synthesis Purification 3. Purification & Characterization Synthesis->Purification Binding 4. Ternary Complex Formation Assay (e.g., TR-FRET, SPR) Purification->Binding Ubiquitination 5. In Vitro Ubiquitination Assay Binding->Ubiquitination Degradation 6. Target Protein Degradation (e.g., Western Blot, Mass Spec) Ubiquitination->Degradation Phenotype 7. Phenotypic Assays (e.g., Cell Viability, Apoptosis) Degradation->Phenotype

Caption: Experimental Workflow for this compound-Based PROTAC Development.

Conclusion

The history of this compound in drug synthesis is a powerful lesson in the complexities of pharmacology. From the devastating consequences of thalidomide to the life-saving applications of its modern analogs, the this compound scaffold has proven to be a versatile and potent chemical entity. The ongoing research into CRBN modulators and PROTACs continues to expand the therapeutic potential of this compound-based compounds, offering new hope for the treatment of cancer and other debilitating diseases. This guide has provided a technical overview of the historical and synthetic aspects of these important drugs, aiming to support the continued innovation in this critical area of medicinal chemistry.

References

Glutarimide: A Privileged Scaffold in Modern Pharmacology

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The glutarimide moiety, a six-membered piperidine-2,6-dione ring system, has emerged as a cornerstone in contemporary medicinal chemistry.[1][2] Initially recognized for its presence in the notorious sedative thalidomide (B1683933), the this compound scaffold has since been extensively explored and validated as a "privileged scaffold"—a molecular framework capable of binding to multiple biological targets and serving as a foundation for the development of a diverse range of therapeutic agents.[2] This guide provides a comprehensive technical overview of the this compound core, its synthesis, pharmacological applications, and the intricate signaling pathways it modulates. It is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel this compound-based therapeutics.

Pharmacological Significance and Therapeutic Applications

This compound-based compounds exhibit a remarkable spectrum of biological activities, including immunomodulatory, anti-cancer, anti-inflammatory, antibacterial, and antifungal properties.[3][4] The versatility of the this compound scaffold allows for structural modifications that can fine-tune its pharmacological profile, leading to the development of highly potent and selective drugs.

Immunomodulatory and Anti-Cancer Activity: The Cereblon (CRBN) Story

The most prominent and well-characterized mechanism of action for many this compound derivatives, including the immunomodulatory drugs (IMiDs®) thalidomide, lenalidomide (B1683929), and pomalidomide, involves their interaction with the E3 ubiquitin ligase substrate receptor, Cereblon (CRBN).[1][5] By binding to CRBN, these molecules act as "molecular glues," inducing the recruitment of specific proteins (neosubstrates) to the E3 ligase complex for subsequent ubiquitination and proteasomal degradation.[5] This targeted protein degradation is the basis for their potent anti-myeloma activity, primarily through the degradation of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[5] This has led to the development of a new class of therapeutics called Proteolysis Targeting Chimeras (PROTACs), where a this compound-based CRBN ligand is linked to a moiety that binds a target protein of interest, leading to its degradation.[5]

Antibiotic and Antifungal Activity

Naturally occurring this compound-containing polyketides, such as cycloheximide (B1669411) and 9-methylstreptimidone, have demonstrated significant antibiotic and antifungal activities.[3][6] Their primary mechanism of action is the inhibition of protein biosynthesis in eukaryotic cells, which accounts for their broad-spectrum activity and also their toxicity.[1] More recently, novel this compound antibiotics like gladiostatin have been discovered with unique structural features and promising activity against cancer cell lines.[3]

Quantitative Bioactivity Data

The following tables summarize the in vitro biological activities of various this compound derivatives against different cancer cell lines and other biological targets.

Table 1: Antiproliferative Activity of this compound Derivatives against Human Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
Compound 7 (2-benzyl-2-azaspiro[5.11]heptadecane-1,3,7-trione) K562 (Leukemia)9[7]
HeLa (Cervical Cancer)27[7]
MDA-MB-453 (Breast Cancer)27[7]
Thalidomide MOLP-8 (Multiple Myeloma)>75[5]
KMS-12-PE (Multiple Myeloma)>75[5]
Sulfone Derivative 20m MOLP-8 (Multiple Myeloma)6.27 ± 0.81[5]
KMS-12-PE (Multiple Myeloma)5.88 ± 0.42[5]

Table 2: CRBN Binding Affinity of this compound-Based Ligands

CompoundAssay MethodIC50 (nM)Reference
Thalidomide Fluorescence Polarization347.2[8]
Lenalidomide Fluorescence Polarization268.6[8]
Pomalidomide Fluorescence Polarization153.9[8]
Iberdomide (CC-220) TR-FRET60[9][10]

Table 3: Antibacterial Activity of this compound Derivatives

CompoundBacterial StrainMIC (mg/mL)Reference
Compound 9 (ethyl 4-(1-benzyl-2,6-dioxopiperidin-3-yl)butanoate) Bacillus cereus0.625[7]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the synthesis and evaluation of this compound-based compounds.

Synthesis of this compound Derivatives

General Procedure for Thio-Michael Addition to 3-Methylidenepiperidine-2,6-dione (B2628055): [5]

  • To a screw-capped glass vial, add 3-methylidenepiperidine-2,6-dione (1 equivalent).

  • Add the desired thiophenol or benzyl (B1604629) mercaptan (1.1 equivalents).

  • Add anhydrous tetrahydrofuran (B95107) (THF) to achieve a suitable concentration.

  • Add N,N-diisopropylethylamine (DIPEA) (2.5 equivalents).

  • Stir the resulting mixture in an oil bath at 75 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a chloroform/methanol (92:8) mobile phase and potassium permanganate (B83412) stain for visualization.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system to afford the desired 3-((aryl/methylthio)methyl)piperidine-2,6-dione.

Biological Evaluation

Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay): [11][12]

  • Cell Seeding: Plate human cancer cells (e.g., HeLa, K562, MDA-MB-453) in a 96-well plate at a density of approximately 1 x 10^4 cells/well in 100 µL of complete culture medium.

  • Incubation: Incubate the plates for 24 hours at 37 °C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound test compounds in culture medium. Add 100 µL of the compound solutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent).

  • Incubation: Incubate the cells with the compounds for 72 hours at 37 °C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37 °C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Protocol 2: CRBN Binding Assay (Fluorescence Polarization): [8][13]

  • Reagent Preparation: Prepare a reaction buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP). Prepare serial dilutions of the test compounds. Prepare a solution of purified recombinant CRBN protein and a fluorescently labeled thalidomide probe (e.g., Cy5-labeled Thalidomide or Bodipy-thalidomide).

  • Assay Setup: In a black, low-binding 384-well plate, add the reaction buffer.

  • Compound Addition: Add the test compounds at various concentrations. Include a positive control (e.g., unlabeled thalidomide or pomalidomide) and a negative control (vehicle).

  • CRBN Addition: Add the purified CRBN protein to each well.

  • Probe Addition: Add the fluorescently labeled thalidomide probe to all wells.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light, to allow the binding reaction to reach equilibrium.

  • Measurement: Measure the fluorescence polarization using a microplate reader equipped with appropriate filters for the fluorophore used.

  • Data Analysis: The binding of the fluorescent probe to CRBN results in a high polarization value. Competitive binding of the test compound displaces the probe, leading to a decrease in polarization. Calculate the IC50 values by plotting the change in fluorescence polarization against the logarithm of the compound concentration.

Signaling Pathways and Mechanisms of Action

The biological effects of this compound-based compounds are mediated through their interaction with various cellular signaling pathways. The following diagrams illustrate some of the key pathways.

CRBN-Mediated Protein Degradation

The binding of this compound-based molecular glues like lenalidomide to CRBN triggers a cascade of events leading to the targeted degradation of specific proteins.

CRBN_Pathway cluster_e3 CRL4-CRBN E3 Ligase Complex cluster_target Target Protein cluster_ub Ubiquitination Machinery cluster_degradation Degradation This compound Lenalidomide CRBN CRBN This compound->CRBN Binds Neosubstrate IKZF1/3 This compound->Neosubstrate Recruits DDB1 DDB1 CRBN->Neosubstrate CUL4A CUL4A RBX1 RBX1 E2 E2 Ligase RBX1->E2 Recruits Proteasome Proteasome Neosubstrate->Proteasome Targeted for Degradation Ub Ubiquitin Ub->Neosubstrate Polyubiquitination E2->Ub Degraded_Protein Degraded IKZF1/3 Proteasome->Degraded_Protein Degrades

Figure 1: CRBN-mediated targeted protein degradation pathway.

Experimental Workflow for Cell-Based Cytotoxicity Assay

The following diagram outlines the general workflow for assessing the cytotoxicity of this compound compounds using a cell-based assay such as the MTT assay.

Cytotoxicity_Workflow Start Start Seed_Cells Seed cells in a 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Compound Add serially diluted this compound compounds Incubate_24h->Add_Compound Incubate_72h Incubate for 72h Add_Compound->Incubate_72h Add_MTT Add MTT reagent Incubate_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Solubilize Solubilize formazan crystals Incubate_4h->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Analyze data and calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

References

Exploring the Chemical Space of Glutarimide Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The glutarimide scaffold is a cornerstone of modern medicinal chemistry, most notably as the central pharmacophore in a class of therapeutics known as Immunomodulatory Imide Drugs (IMiDs®). These molecules, including thalidomide (B1683933), lenalidomide (B1683929), and pomalidomide (B1683931), have revolutionized the treatment of hematological malignancies, particularly multiple myeloma. Their unique mechanism of action, which involves hijacking the Cereblon (CRBN) E3 ubiquitin ligase to induce the degradation of specific target proteins, has opened a new frontier in pharmacology known as targeted protein degradation. This technical guide provides an in-depth exploration of the chemical space of this compound derivatives, detailing their mechanism of action, structure-activity relationships (SAR), and key experimental protocols for their synthesis and evaluation.

Introduction: The this compound Core

This compound (piperidine-2,6-dione) is a six-membered heterocyclic imide that serves as the critical structural motif for a range of pharmacologically active compounds.[1] While inert on its own, its incorporation into more complex molecules gives rise to profound biological activities. The renaissance of thalidomide and the subsequent development of its more potent and specific analogs, lenalidomide and pomalidomide, are rooted in the discovery that the this compound moiety is essential for binding to Cereblon (CRBN), a substrate receptor for the CUL4-ROC1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[2][3][4] This interaction transforms the E3 ligase into a powerful tool for eliminating disease-causing proteins.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

This compound derivatives function as "molecular glues," inducing proximity between CRBN and proteins that are not its natural substrates, termed neosubstrates.[5] This induced interaction leads to the polyubiquitination of the neosubstrate, marking it for destruction by the 26S proteasome.[6] Key neosubstrates responsible for the anti-myeloma activity of IMiDs are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[2][6] The degradation of these factors disrupts critical survival pathways in myeloma cells, leading to apoptosis.[6]

CRL4_CRBN_Pathway cluster_CRL4_Complex CRL4-CRBN E3 Ligase Complex cluster_Ternary Ternary Complex Formation CUL4A CUL4A DDB1 DDB1 CUL4A->DDB1 ROC1 ROC1 CUL4A->ROC1 CRBN Cereblon (CRBN) DDB1->CRBN This compound This compound Derivative This compound->CRBN Neosubstrate Neosubstrate (e.g., IKZF1/3) Proteasome 26S Proteasome Neosubstrate->Proteasome Polyubiquitination Ub Ubiquitin (Ub) Ub->Neosubstrate Proteasome->Degraded_Fragments Degradation CRBN_Bound CRBN Neosubstrate_Bound IKZF1/3 CRBN_Bound->Neosubstrate_Bound Recruitment Glutarimide_Bound Drug Glutarimide_Bound->CRBN_Bound

Figure 1: CRBN-Mediated Protein Degradation Pathway.

Exploring the Chemical Space and Structure-Activity Relationships (SAR)

The chemical space of this compound derivatives has been extensively explored to optimize potency, selectivity, and drug-like properties. Modifications typically focus on two key regions: the this compound ring and the "left-hand side" phthalimide (B116566) moiety of thalidomide.

  • The this compound Moiety: This part is indispensable for CRBN binding. The imide proton is critical for forming a key hydrogen bond within the CRBN binding pocket.[7] N-alkylation of the this compound ring abrogates CRBN binding, a strategy that can be employed in prodrug design.[2][8]

  • The Phthalimide Moiety: Modifications here significantly influence neosubstrate recruitment and overall potency. For example, the addition of an amino group at the 4-position of the phthalimide ring in lenalidomide and pomalidomide enhances their affinity for CRBN and their ability to degrade IKZF1/3 compared to thalidomide.[3]

Quantitative Data Summary

The following tables summarize key quantitative data for prototypical this compound derivatives, providing a basis for comparison and further development.

Table 1: Binding Affinity to Cereblon (CRBN)
CompoundCRBN ConstructKd / IC50 (nM)Method
ThalidomideCRBN-DDB1~250Competitive Titration[2]
LenalidomideCRBN-DDB1~178Competitive Titration[2]
PomalidomideCRBN-DDB1~157Competitive Titration[2]
LenalidomideCRBN-DDB1~3,000Thermal Melt Shift[3]
PomalidomideCRBN-DDB1~3,000Thermal Melt Shift[3]

Note: Affinity values can vary based on the experimental method and specific protein construct used.

Table 2: In Vitro Cytotoxicity (IC50)
CompoundCell LineCancer TypeIC50 (µM)
ThalidomideHepG-2Hepatocellular Carcinoma11.26[8]
ThalidomidePC3Prostate Cancer14.58[8]
ThalidomideMCF-7Breast Cancer16.87[8]
ThalidomideKMM1Multiple Myeloma>100[8]
LenalidomideU266Multiple Myeloma~3[8]
PomalidomideU266Multiple Myeloma0.1 - 10[8]
Analog 18f¹PC3Prostate Cancer9.27[9]
Analog 21b¹HepG-2Hepatocellular Carcinoma10.48[9]

¹Novel thalidomide analogs from El-Gamal et al. (2022).

Table 3: Neosubstrate Degradation Potency (DC50)
CompoundNeosubstrateCell LineDC50 (nM)Dmax (%)
PVTX-405IKZF2(Not Specified)0.791[10]
DEG-35IKZF2(Not Specified)4.4N/A[11]
CC-90009 (Cemsidomide)GSPT1(Not Specified)N/AN/A[12]
PS-RC-1IKZF3Mino44N/A[13]

Note: DC50 (concentration for 50% degradation) and Dmax (maximum degradation) are key metrics for evaluating targeted protein degraders.

Key Experimental Protocols

Successful exploration of the this compound chemical space relies on robust and reproducible experimental methods. Below are outlines for synthesis and key biological assays.

General Synthetic Workflow

The synthesis of novel this compound derivatives often follows a modular approach, allowing for diverse modifications.

Synthesis_Workflow Start Starting Materials (e.g., Substituted Phthalic Anhydride (B1165640), Glutamic Acid) Step1 This compound Ring Formation Start->Step1 Step2 Left-Hand Side (LHS) Coupling/Modification Step1->Step2 Step3 Purification (Chromatography) Step2->Step3 Step4 Characterization (NMR, MS) Step3->Step4 Final Final Derivative Library Step4->Final

Figure 2: General Synthetic Workflow for this compound Derivatives.

Representative Protocol: Solid-Phase Synthesis of Thalidomide Analogs [7][14]

  • Resin Preparation: Couple hydroxymethyl polystyrene resin with phthalic anhydride in the presence of triethylamine (B128534) (TEA) and 4-dimethylaminopyridine (B28879) (DMAP) in dimethylformamide (DMF) to form a resin-linked acid.

  • Amide Coupling: React the resin-linked acid with the desired α-aminothis compound derivative using diisopropylcarbodiimide (DIC) and N-hydroxybenzotriazole (HOBT) as coupling agents.

  • Cleavage and Cyclization: Treat the resulting resin-bound amide with an acid (e.g., trifluoroacetic acid) or base to cleave the product from the resin and facilitate the cyclization of the phthalimide ring.

  • Purification: Purify the crude product using techniques such as flash chromatography or preparative HPLC to yield the final analog.

Biological Evaluation Workflow

A tiered approach is used to evaluate the biological activity of newly synthesized compounds.

Bio_Workflow Start Compound Library Assay1 Primary Screen: CRBN Binding Assay (e.g., TR-FRET) Start->Assay1 Decision1 Active Binders? Assay1->Decision1 Assay2 Cellular Assay: Neosubstrate Degradation (Western Blot / Proteomics) Decision1->Assay2 Yes Inactive Inactive Decision1->Inactive No Assay3 Functional Assay: Cytotoxicity / Anti-proliferative (MTT / CellTiter-Glo) Assay2->Assay3 Decision2 Potent & Efficacious? Assay3->Decision2 End Lead Candidate Decision2->End Yes Decision2->Inactive No

Figure 3: Tiered Workflow for Biological Evaluation.

Protocol: Western Blot for IKZF1 Degradation [6][14]

  • Cell Culture and Treatment: Plate cells (e.g., multiple myeloma cell line MM.1S) and treat with various concentrations of the this compound derivative for a specified time (e.g., 4-24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Harvest cells and lyse them in ice-cold RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

    • Incubate the membrane with a primary antibody specific for IKZF1 overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system.

  • Analysis: Strip the membrane and re-probe with an antibody for a loading control (e.g., GAPDH or β-actin) to normalize the data. Quantify band intensities using densitometry software to determine the extent of IKZF1 degradation.

Protocol: Time-Resolved FRET (TR-FRET) Binding Assay [15][16][17]

  • Reagent Preparation: Prepare assay buffer (e.g., HEPES, NaCl, TCEP). Reconstitute tagged proteins: His-tagged CRBN/DDB1 complex and a fluorescently-labeled tracer ligand that binds CRBN. Prepare TR-FRET donor (e.g., Tb-anti-His antibody) and acceptor (e.g., the tracer ligand).

  • Compound Preparation: Perform serial dilutions of the test compounds in assay buffer or DMSO.

  • Assay Plate Setup: In a 384-well plate, add the His-CRBN/DDB1 protein complex and the Tb-anti-His antibody.

  • Incubation: Add the test compounds and the fluorescent tracer ligand to the wells. Incubate the plate in the dark at room temperature for a specified period (e.g., 60-180 minutes) to allow the binding reaction to reach equilibrium.

  • Data Acquisition: Measure the TR-FRET signal on a compatible plate reader, recording emission at two wavelengths (one for the donor, one for the acceptor).

  • Data Analysis: Calculate the TR-FRET ratio. Plot the ratio against the concentration of the test compound and fit the data to a suitable dose-response model to determine the IC50 value, which reflects the compound's binding affinity.

Conclusion and Future Directions

The this compound scaffold remains a highly privileged structure in drug discovery. The principles learned from IMiDs are now being applied to the broader field of targeted protein degradation, including the development of Proteolysis Targeting Chimeras (PROTACs), where a this compound-based CRBN ligand is connected via a linker to a ligand for a different protein of interest. Future exploration of the this compound chemical space will likely focus on identifying novel derivatives that can recruit new neosubstrates, overcome drug resistance, and expand the therapeutic potential of molecular glues to other diseases, including solid tumors and inflammatory disorders. A deep understanding of the SAR, mechanism, and associated bioanalytical methods is essential for any researcher aiming to innovate in this exciting field.

References

The Dual Facets of Glutarimides: A Technical Guide to their Antitumor and Anti-inflammatory Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The glutarimide scaffold, a five-membered heterocyclic ring, is a cornerstone in modern medicinal chemistry, giving rise to compounds with potent and diverse pharmacological activities. This technical guide provides an in-depth exploration of the antitumor and anti-inflammatory properties of this compound derivatives. We delve into the molecular mechanisms of action, focusing on the pivotal role of the Cereblon (CRBN) E3 ubiquitin ligase and the modulation of key signaling pathways in cancer and inflammation. This document summarizes quantitative data on the efficacy of various this compound compounds, offers detailed experimental protocols for their evaluation, and presents visual representations of the core signaling pathways to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

This compound (piperidine-2,6-dione) is a structural motif found in a range of bioactive molecules, from natural products to synthetic drugs.[1] The therapeutic potential of this compound derivatives was prominently highlighted by the history of thalidomide (B1683933), a compound initially used as a sedative but later discovered to possess potent immunomodulatory and anti-angiogenic properties.[2][3] This led to the development of a class of drugs known as Immunomodulatory Drugs (IMiDs®), including lenalidomide (B1683929) and pomalidomide (B1683931), which are now frontline treatments for multiple myeloma and other hematological malignancies.[4][5]

The core mechanism of action for many of these this compound derivatives involves their interaction with Cereblon (CRBN), a substrate receptor for the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN^).[6][7] By binding to CRBN, these molecules act as "molecular glues," inducing the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates.[7][8] This targeted protein degradation is central to their antitumor and anti-inflammatory effects.

Beyond the IMiDs®, the this compound scaffold has been ingeniously incorporated into Proteolysis-Targeting Chimeras (PROTACs).[9] These heterobifunctional molecules link a CRBN-binding this compound moiety to a ligand for a target protein of interest, thereby hijacking the ubiquitin-proteasome system to degrade specific disease-causing proteins.[9][10]

This guide will systematically review the antitumor and anti-inflammatory activities of glutarimides, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways.

Antitumor Properties of this compound Derivatives

The anticancer effects of this compound derivatives are multifaceted, encompassing direct cytotoxicity to tumor cells and indirect effects through the modulation of the tumor microenvironment.[11][12]

Mechanism of Action: Cereblon-Mediated Protein Degradation

The primary mechanism for the antitumor activity of IMiDs® is the CRBN-dependent degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[13][14] In multiple myeloma cells, IKZF1 and IKZF3 are crucial for survival and proliferation. Their degradation leads to the downregulation of key oncogenes, including c-Myc and IRF4, ultimately resulting in cell cycle arrest and apoptosis.[7] The this compound moiety is essential for binding to CRBN, while the phthalimide (B116566) portion of the molecule mediates the recruitment of the neosubstrates.[8] This leads to their polyubiquitination, primarily through K48-linked ubiquitin chains, marking them for degradation by the 26S proteasome.[15]

cluster_0 Cellular Environment cluster_1 CRL4-CRBN E3 Ligase Complex cluster_2 Downstream Effects IMiD This compound Derivative (e.g., Lenalidomide) CRBN CRBN IMiD->CRBN Binds DDB1 DDB1 CRBN->DDB1 Neosubstrate Neosubstrate (IKZF1/IKZF3) CRBN->Neosubstrate Recruits via IMiD binding CUL4 CUL4 DDB1->CUL4 Rbx1 Rbx1 CUL4->Rbx1 E2 E2 Ubiquitin-conjugating enzyme Rbx1->E2 Recruits Ub Ubiquitin E2->Ub Carries Ub->Neosubstrate Polyubiquitination (K48-linked) Proteasome 26S Proteasome Neosubstrate->Proteasome Targeted for Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides cMyc c-Myc (Oncogene) Degraded_Peptides->cMyc Downregulation IRF4 IRF4 (Oncogene) Degraded_Peptides->IRF4 Downregulation Apoptosis Tumor Cell Apoptosis

Figure 1: CRBN-Mediated Protein Degradation by Glutarimides.
Anti-Angiogenic Effects

This compound derivatives, particularly thalidomide and its analogs, exhibit significant anti-angiogenic properties.[2][5] They inhibit the formation of new blood vessels, which are crucial for tumor growth and metastasis.[2] This is achieved in part by downregulating the expression of pro-angiogenic factors such as Vascular Endothelial Growth Factor (VEGF) and basic Fibroblast Growth Factor (bFGF).[6]

This compound This compound Derivative TumorCell Tumor Cell This compound->TumorCell Inhibits VEGF VEGF TumorCell->VEGF Secretes VEGFR VEGFR VEGF->VEGFR Binds EndothelialCell Endothelial Cell Proliferation Proliferation VEGFR->Proliferation Migration Migration VEGFR->Migration TubeFormation Tube Formation VEGFR->TubeFormation Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis TubeFormation->Angiogenesis

Figure 2: Anti-Angiogenic Mechanism of this compound Derivatives.
Quantitative Data: Antiproliferative Activity

The antiproliferative activity of this compound derivatives has been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) is a common metric used to assess the potency of these compounds against various cancer cell lines.

CompoundCell LineCancer TypeIC50 (µM)Reference
LenalidomideMM.1SMultiple Myeloma~3[16]
LenalidomideU266Multiple Myeloma~3[16]
PomalidomideMM.1SMultiple Myeloma~1[17]
CC-885MM1.SMultiple Myeloma< 0.01[18]
2-benzyl-2-azaspiro[5.11]heptadecane-1,3,7-trioneK562Leukemia8.98[1]
2-benzyl-2-azaspiro[5.11]heptadecane-1,3,7-trioneHeLaCervical Cancer26.8[1]
2-benzyl-2-azaspiro[5.11]heptadecane-1,3,7-trioneMDA-MB-453Breast Cancer27.36[1]

Table 1: Antiproliferative Activity of Selected this compound Derivatives.

Anti-inflammatory Properties of this compound Derivatives

The anti-inflammatory effects of glutarimides are primarily mediated by their ability to modulate cytokine production and T-cell responses.[12]

Mechanism of Action: Cytokine Modulation

This compound derivatives, particularly IMiDs®, are potent inhibitors of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α).[11][12] They also inhibit the production of other pro-inflammatory cytokines such as Interleukin-1β (IL-1β), IL-6, and IL-12.[12] Conversely, they can enhance the production of the anti-inflammatory cytokine IL-10.[12] This modulation of the cytokine profile contributes to their therapeutic effects in inflammatory conditions. The inhibition of TNF-α is thought to occur at the level of mRNA stability and translation.

This compound This compound Derivative TNFa_mRNA TNF-α mRNA This compound->TNFa_mRNA Decreases stability Macrophage Macrophage/ Monocyte LPS LPS TLR4 TLR4 LPS->TLR4 Activates NFkB NF-κB Signaling TLR4->NFkB NFkB->TNFa_mRNA Transcription TNFa_Protein TNF-α Protein TNFa_mRNA->TNFa_Protein Translation Inflammation Inflammation TNFa_Protein->Inflammation Promotes

Figure 3: Inhibition of TNF-α Production by Glutarimides.
Immunomodulatory Effects on T-Cells

This compound derivatives have a costimulatory effect on T-cells, enhancing their proliferation and the production of IL-2 and Interferon-gamma (IFN-γ).[7][19] This T-cell activation is beneficial in the context of cancer therapy as it can enhance the anti-tumor immune response.[11] Paradoxically, in the context of autoimmune and inflammatory diseases, some this compound analogs have been shown to suppress the proliferative response of stimulated lymphocytes.[20] Lenalidomide and pomalidomide can also inhibit the proliferation and suppressor function of T regulatory cells (Tregs), which can dampen anti-tumor immunity.[17][21]

Quantitative Data: Anti-inflammatory Activity

The anti-inflammatory effects of this compound derivatives have been quantified by measuring the reduction in pro-inflammatory cytokine levels.

CompoundCell/SystemStimulusCytokine Measured% Inhibition / EffectConcentrationReference
LenalidomideHuman PBMCsLPSTNF-αInhibitionDose-dependent[16]
PomalidomideHuman PBMCsLPSTNF-αPotent InhibitionDose-dependent[7]
ThalidomideMurine Splenic DCsTLR7/9 agonistsIL-6, TNF-α, IL-10ReductionNot specified[22]
DTCM-glutarimideMurine Colitis ModelTNBSF4/80+ MacrophagesSignificant Reduction40 mg/kg[18]
XC8Rat Lung InflammationSephadexEosinophil Influx2.6-6.4 times reductionNot specified[23]
Thalidomide AnalogsRat ModelLPSTNF-αSignificant Decrease100 mg/kg (equimolar)[9]

Table 2: Anti-inflammatory Activity of Selected this compound Derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Cell Viability and Proliferation (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

A Seed Cells in 96-well Plate B Treat with this compound Derivative A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Solubilize Formazan Crystals E->F G Measure Absorbance at 570nm F->G H Calculate IC50 G->H

Figure 4: MTT Assay Experimental Workflow.
Anti-Angiogenesis (Rat Aortic Ring Assay)

Principle: This ex vivo assay assesses the ability of a compound to inhibit the sprouting of new microvessels from a segment of the rat aorta cultured in a 3D collagen matrix.

Protocol:

  • Aorta Dissection: Euthanize a Sprague-Dawley rat and dissect the thoracic aorta under sterile conditions.

  • Ring Preparation: Clean the aorta of periaortic fibroadipose tissue and cut it into 1-2 mm thick rings.

  • Embedding: Place a 250 µL layer of Matrigel or collagen gel in each well of a 24-well plate and allow it to solidify at 37°C. Place one aortic ring in the center of each well and cover with another 250 µL of Matrigel/collagen.

  • Culture and Treatment: After the top layer has solidified, add 1 mL of endothelial cell growth medium supplemented with the test compound at various concentrations.

  • Incubation and Observation: Incubate the plate at 37°C in a 5% CO2 incubator for 7-14 days, changing the medium every 2-3 days. Monitor the outgrowth of microvessels from the aortic rings using a microscope.

  • Quantification: Quantify the extent of angiogenesis by measuring the length and number of microvessels sprouting from the aortic ring.

Cytokine Quantification (ELISA)

Principle: The Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones. In a sandwich ELISA, the antigen is bound between two layers of antibodies (capture and detection antibody).

Protocol:

  • Plate Coating: Coat the wells of a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-human TNF-α) and incubate overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Sample Incubation: Add cell culture supernatants or standards to the wells and incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours at room temperature.

  • Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.

  • Substrate Addition: Wash the plate and add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution.

  • Reaction Termination and Measurement: Stop the reaction with a stop solution (e.g., 2N H2SO4) and measure the absorbance at 450 nm.

  • Data Analysis: Generate a standard curve from the standards and determine the concentration of the cytokine in the samples.

Protein Degradation Analysis (Western Blot)

Principle: Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane, where they are stained with antibodies specific to the target protein.

Protocol:

  • Cell Lysis: Treat cells with the this compound derivative for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against the protein of interest (e.g., anti-IKZF1) overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities to determine the relative protein levels.

Conclusion and Future Directions

This compound-based compounds have established themselves as a powerful class of therapeutic agents with significant antitumor and anti-inflammatory properties. Their unique mechanism of action, centered on the hijacking of the E3 ubiquitin ligase Cereblon to induce targeted protein degradation, has opened new avenues for drug discovery. The clinical success of IMiDs® in multiple myeloma has validated this approach, and the emergence of this compound-based PROTACs is poised to expand the druggable proteome.

Future research in this area will likely focus on several key aspects:

  • Discovery of Novel Neosubstrates: Identifying new protein targets for CRBN-mediated degradation will expand the therapeutic applications of this compound-based drugs to a wider range of cancers and inflammatory diseases.

  • Development of More Selective CRBN Ligands: Designing this compound derivatives with improved selectivity for specific neosubstrates could enhance therapeutic efficacy while minimizing off-target effects.

  • Optimization of PROTAC Technology: Further refinement of the linker and warhead components of this compound-based PROTACs will be crucial for developing orally bioavailable and highly potent degraders.

  • Understanding Resistance Mechanisms: Investigating the mechanisms by which tumors develop resistance to this compound-based therapies will be essential for designing effective combination strategies and next-generation compounds.

References

The Phoenix Molecule: An In-depth Technical Guide to the Core Principles of Glutarimide-Based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: From Notoriety to a Nobel Pursuit

The story of thalidomide (B1683933), a molecule once infamous for its devastating teratogenic effects, has undergone a remarkable transformation. Its rediscovery and repurposing have paved the way for a revolutionary therapeutic modality: Proteolysis-Targeting Chimeras (PROTACs). This guide delves into the fundamental principles of glutarimide-based PROTACs, a dominant class of these powerful protein degraders. We will explore their mechanism of action, key components, and the experimental methodologies crucial for their development and evaluation, providing a comprehensive resource for professionals in the field of targeted protein degradation.

At the heart of this technology lies the hijacking of the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS). This compound-based PROTACs act as molecular matchmakers, bringing a target protein of interest (POI) into close proximity with an E3 ubiquitin ligase, specifically Cereblon (CRBN), leading to the POI's ubiquitination and subsequent degradation by the proteasome.[1][2] This event-driven mechanism offers a distinct advantage over traditional inhibitors, as a single PROTAC molecule can catalytically induce the degradation of multiple target protein molecules.[3]

Core Components and Mechanism of Action

This compound-based PROTACs are heterobifunctional molecules comprising three essential components:

  • A Warhead: This ligand is designed to bind specifically to the protein of interest (POI) that is targeted for degradation.

  • A this compound-based Ligand: Typically an analog of thalidomide, lenalidomide, or pomalidomide, this moiety recruits the Cereblon (CRBN) E3 ubiquitin ligase.[4][5]

  • A Linker: A chemical tether that connects the warhead and the CRBN ligand, its composition and length are critical for optimal ternary complex formation and subsequent degradation efficiency.[6][7]

The mechanism of action unfolds in a series of orchestrated steps:

  • Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI and the CRBN subunit of the CRL4-CRBN E3 ubiquitin ligase complex, forming a key ternary complex.[2][3]

  • Ubiquitination: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the POI.

  • Proteasomal Degradation: The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, a cellular machinery responsible for protein degradation.

  • PROTAC Recycling: After the POI is degraded, the PROTAC molecule is released and can engage another POI and E3 ligase, enabling its catalytic action.

Quantitative Data on this compound-Based PROTACs

The efficacy of a this compound-based PROTAC is determined by several key quantitative parameters, including the binding affinity of the this compound ligand to CRBN and the degradation potency (DC50) and efficacy (Dmax) of the PROTAC for its target protein.

Binding Affinity of this compound-Based Ligands to Cereblon (CRBN)

The affinity of the thalidomide analog for CRBN is a crucial factor in the design of effective PROTACs. Higher affinity generally leads to more efficient recruitment of the E3 ligase.

LigandBinding Affinity (Kd or IC50) to CRBNReference
Thalidomide~250 nM (Kd)[1][8]
Lenalidomide~178 nM (Kd), 1.5 µM (IC50)[1][8]
Pomalidomide~157 nM (Kd), 1.2 µM (IC50)[1][8]

Note: Binding affinities can vary depending on the experimental conditions and assay format.

Degradation Efficiency of this compound-Based PROTACs

The potency of a PROTAC is measured by its half-maximal degradation concentration (DC50) and its maximum degradation level (Dmax).

PROTACTarget ProteinThis compound LigandCell LineDC50 (nM)Dmax (%)Reference
PROTAC 3BRD4LenalidomideRS4;11 (Leukemia)0.1 - 0.3>90[9]
ZQ-23HDAC8PomalidomideVarious14793[10][11]
SJ995973 (4c)BET ProteinsPhenyl this compoundMV4-11 (AML)0.87N/A[12][13]

Note: DC50 and Dmax values are highly dependent on the specific PROTAC, cell line, and experimental conditions.

Mandatory Visualizations

Signaling Pathway of this compound-Based PROTACs

PROTAC_Mechanism Mechanism of Action of this compound-Based PROTACs cluster_cell Cellular Environment PROTAC PROTAC (Warhead-Linker-Glutarimide) Ternary_Complex Ternary Complex (POI-PROTAC-CRBN) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds CRBN Cereblon (CRBN) E3 Ubiquitin Ligase CRBN->Ternary_Complex Binds Ternary_Complex->PROTAC Recycled Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Caption: Signaling pathway of this compound-based PROTACs.

Experimental Workflow for PROTAC Development

PROTAC_Workflow Experimental Workflow for PROTAC Development Design 1. PROTAC Design (Target, E3 Ligase, Linker) Synthesis 2. Chemical Synthesis Design->Synthesis Binding_Assay 3. In Vitro Binding Assays (SPR, ITC, FP) Synthesis->Binding_Assay Degradation_Assay 4. Cellular Degradation Assays (Western Blot, ELISA) Binding_Assay->Degradation_Assay Ternary_Complex_Assay 5. Ternary Complex Formation (AlphaLISA, NanoBRET) Degradation_Assay->Ternary_Complex_Assay Viability_Assay 6. Cell Viability Assays (MTT, CellTiter-Glo) Ternary_Complex_Assay->Viability_Assay Optimization 7. Lead Optimization Viability_Assay->Optimization Optimization->Design Iterative Improvement In_Vivo 8. In Vivo Studies Optimization->In_Vivo

Caption: A typical experimental workflow for PROTAC development.

Detailed Experimental Protocols

Cereblon Binding Assay (Surface Plasmon Resonance - SPR)

Objective: To determine the binding affinity (Kd) of a this compound-based ligand to the CRBN protein.

Materials:

  • Recombinant human CRBN protein

  • This compound-based ligand (analyte)

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

Protocol:

  • Chip Immobilization:

    • Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.

    • Inject the CRBN protein solution over the activated surface to achieve the desired immobilization level.

    • Deactivate the remaining active esters with ethanolamine.

  • Binding Analysis:

    • Prepare a series of dilutions of the this compound-based ligand in running buffer.

    • Inject the ligand solutions over the immobilized CRBN surface at a constant flow rate, starting with the lowest concentration.

    • Monitor the association and dissociation phases in real-time.

    • Regenerate the sensor surface between each ligand injection using a suitable regeneration solution.

  • Data Analysis:

    • Subtract the reference surface signal from the active surface signal.

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association (ka) and dissociation (kd) rate constants.

    • Calculate the equilibrium dissociation constant (Kd) as the ratio of kd/ka.[1]

Protein Degradation Assay (Western Blot)

Objective: To quantify the degradation of the target protein in cells treated with a this compound-based PROTAC.

Materials:

  • Cell line expressing the target protein

  • This compound-based PROTAC

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

Protocol:

  • Cell Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

    • Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and load equal amounts of protein per lane on an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Strip the membrane and re-probe with the primary antibody for the loading control.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein signal to the loading control signal.

    • Calculate the percentage of protein degradation relative to the vehicle control to determine the DC50 and Dmax values.[5][14]

Ternary Complex Formation Assay (AlphaLISA)

Objective: To confirm the formation of the ternary complex (POI-PROTAC-CRBN).

Materials:

  • Recombinant POI with a tag (e.g., His-tag)

  • Recombinant CRBN with a different tag (e.g., GST-tag)

  • This compound-based PROTAC

  • AlphaLISA acceptor beads conjugated to an antibody against the POI tag

  • AlphaLISA donor beads conjugated to an antibody against the CRBN tag

  • Assay buffer

  • 384-well microplate

Protocol:

  • Assay Setup:

    • Prepare serial dilutions of the PROTAC in assay buffer.

    • In a 384-well plate, add the recombinant POI, recombinant CRBN, and the PROTAC dilutions.

  • Incubation:

    • Incubate the mixture at room temperature for 1-2 hours to allow for ternary complex formation.

  • Bead Addition:

    • Add the AlphaLISA acceptor beads and incubate.

    • Add the AlphaLISA donor beads and incubate in the dark.

  • Signal Detection:

    • Read the plate on an AlphaLISA-compatible plate reader. The signal generated is proportional to the amount of ternary complex formed.

  • Data Analysis:

    • Plot the AlphaLISA signal against the PROTAC concentration to determine the concentration at which half-maximal ternary complex formation occurs (EC50).

Conclusion

This compound-based PROTACs, born from the ashes of a pharmaceutical disaster, have emerged as a formidable tool in the quest for novel therapeutics. Their ability to co-opt the cellular machinery to eliminate disease-causing proteins offers a paradigm shift in drug discovery. This technical guide has provided a comprehensive overview of the core principles, quantitative metrics, and experimental methodologies that underpin the development of these innovative molecules. As research in this field continues to accelerate, a thorough understanding of these fundamentals will be paramount for scientists and researchers striving to unlock the full therapeutic potential of targeted protein degradation.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Functionalization of Glutarimide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutarimide and its functionalized derivatives represent a pivotal class of heterocyclic compounds in medicinal chemistry and drug development. The this compound scaffold is a core structural component in several pharmacologically active agents, including immunomodulatory drugs (IMiDs) like thalidomide (B1683933) and lenalidomide, as well as in the rapidly advancing field of targeted protein degradation through Proteolysis Targeting Chimeras (PROTACs).[1][2] These derivatives often exert their biological effects by binding to the E3 ubiquitin ligase substrate receptor Cereblon (CRBN), leading to the degradation of specific target proteins.[1][3]

This document provides detailed application notes and experimental protocols for the synthesis of functionalized this compound derivatives, presents quantitative data for key reactions, and illustrates relevant biological pathways and experimental workflows.

Synthetic Methodologies and Experimental Protocols

The synthesis of functionalized glutarimides can be broadly categorized into methods for constructing the this compound ring and methods for its subsequent functionalization. Key strategies include Michael addition, palladium-catalyzed cross-coupling reactions, and late-stage C-H functionalization.

Protocol 1: Synthesis of N-Phenyl this compound via Cyclization

This protocol describes the synthesis of an N-substituted this compound through the cyclization of a dicarboxylic acid precursor.[4]

Experimental Procedure:

  • Step 1: Amide Formation: In a round-bottom flask, dissolve glutaric anhydride (B1165640) (1.0 eq.) in a suitable solvent such as benzene. Add a substituted aromatic amine (1.0 eq.). Stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, the intermediate 4-(phenylcarbamoyl)butanoic acid can be isolated by filtration and washing with a non-polar solvent.

  • Step 2: Cyclization: To the crude 4-(phenylcarbamoyl)butanoic acid, add acetyl chloride (excess, e.g., 90 mmole for a small-scale reaction) and reflux the mixture for 15-20 minutes, or until the evolution of HCl gas ceases.[4]

  • Step 3: Isolation and Purification: Cool the reaction mixture to room temperature. The solid product, N-phenyl this compound, will precipitate. Collect the solid by filtration and purify by recrystallization from a suitable solvent, such as ethanol.[4]

Experimental Workflow:

G cluster_synthesis Protocol 1: N-Phenyl this compound Synthesis reagents Glutaric Anhydride + Aromatic Amine intermediate 4-(Phenylcarbamoyl)butanoic Acid Intermediate reagents->intermediate Amide Formation product N-Phenyl this compound intermediate->product Cyclization cyclization_reagents Acetyl Chloride (Reflux) purification Recrystallization (Ethanol) product->purification final_product Purified N-Phenyl This compound purification->final_product

Caption: Workflow for the synthesis of N-phenyl this compound.

Protocol 2: Thio-Michael Addition for C-3 Functionalization

This protocol details the synthesis of 3-functionalized glutarimides via a thio-Michael addition to an α,β-unsaturated this compound precursor.[5]

Experimental Procedure:

  • Preparation of Starting Material: Synthesize 3-methylidenepiperidine-2,6-dione (B2628055) as the starting material. This can be prepared on a multigram scale following literature procedures.[5]

  • Thio-Michael Addition: In a reaction vessel, dissolve 3-methylidenepiperidine-2,6-dione (1.0 eq.) and a selected (hetero)aromatic thiol (1.2 eq.) in tetrahydrofuran (B95107) (THF). Add N,N-diisopropylethylamine (DIPEA) (1.5 eq.) as a base. Heat the reaction mixture to 75 °C and stir for 4-6 hours. For electron-deficient heterocyclic thiols, pyridine (B92270) can be used as the reaction medium.[5]

  • Work-up and Purification: After the reaction is complete (monitored by TLC), cool the mixture to room temperature. Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired 3-((arylthio)methyl)piperidine-2,6-dione.

Experimental Workflow:

G cluster_synthesis Protocol 2: Thio-Michael Addition start_mat 3-Methylidenepiperidine-2,6-dione reaction Thio-Michael Addition start_mat->reaction reagents (Hetero)aromatic Thiol DIPEA, THF, 75°C reagents->reaction product Crude 3-((Arylthio)methyl) -piperidine-2,6-dione reaction->product purification Column Chromatography product->purification final_product Purified Product purification->final_product

Caption: Workflow for Thio-Michael addition on a this compound scaffold.

Protocol 3: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)

This protocol outlines a general procedure for the synthesis of N-aryl this compound derivatives using a palladium-catalyzed cross-coupling reaction.[6]

Experimental Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), combine the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine (B1218219) ligand (e.g., Xantphos, 2-4 mol%), the this compound starting material (1.0 eq.), the aryl halide (e.g., aryl bromide, 1.2 eq.), and a base (e.g., sodium tert-butoxide, 1.5 eq.).

  • Reaction Execution: Add anhydrous toluene (B28343) or dioxane as the solvent. Stir the reaction mixture at 80-110 °C. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate (B1210297) and filter through a pad of celite to remove the catalyst. Concentrate the filtrate and purify the crude product by flash column chromatography.

Experimental Workflow:

G cluster_synthesis Protocol 3: Buchwald-Hartwig Amination reactants This compound + Aryl Halide reaction Pd-Catalyzed Cross-Coupling (80-110°C) reactants->reaction catalyst Pd Precursor + Ligand Base, Solvent catalyst->reaction workup Filtration through Celite reaction->workup purification Column Chromatography workup->purification product N-Aryl this compound purification->product

Caption: Workflow for Palladium-catalyzed N-arylation of this compound.

Quantitative Data Summary

The following tables summarize representative quantitative data for the synthesis and biological activity of functionalized this compound derivatives.

Table 1: Synthesis of Functionalized this compound Derivatives - Reaction Yields

EntrySynthetic MethodStarting MaterialsProductYield (%)Reference
1Thio-Michael Addition3-Methylidenepiperidine-2,6-dione, Thiophenol3-((Phenylthio)methyl)piperidine-2,6-dione66-92[5]
2Cyclization4-(Phenylcarbamoyl)butanoic acidN-Phenyl this compound63-91[7]
3Rh(II)-catalyzed N-H InsertionN-Boc-α-diazo this compound, 1,2,4-TriazoleN-Boc-α-(1,2,4-triazol-1-yl)this compound80[8]
4One-step reactionC,N-diarylformamidines, Glutaric anhydride(Z)-1-(aryl(arylimino)methyl)piperidine-2,6-diones46-88[9]

Table 2: Biological Activity of this compound Derivatives - IC50 Values

CompoundCell LineAssayIC50 (µM)Reference
Phenyl this compound PROTAC (4c)MV4-11 (AML)Cell Viability0.003[10]
3-((Arylthio)methyl)piperidine-2,6-dione derivativeMOLP-8 (Multiple Myeloma)Antiproliferative6.65 - 11.97[5]
3-((Arylthio)methyl)piperidine-2,6-dione derivativeKMS-12-PE (Multiple Myeloma)Antiproliferative3.41 - 10.21[5]
Thienopyrimidine derivative (52)T47D (Breast Cancer)Antiproliferative6.9[11]
Thienopyrimidine derivative (52)MDA-MB-231 (Breast Cancer)Antiproliferative10[11]

Signaling Pathway: CRBN-Mediated Protein Degradation

Functionalized this compound derivatives, particularly IMiDs and the warhead of many PROTACs, function by recruiting the E3 ubiquitin ligase Cereblon (CRBN). This leads to the ubiquitination and subsequent proteasomal degradation of specific target proteins (neosubstrates).

G cluster_pathway CRBN-Mediated Protein Degradation This compound This compound Derivative Ternary Ternary Complex (CRBN-Glutarimide-Target) This compound->Ternary CRBN Cereblon (CRBN) E3 Ligase CRBN->Ternary Target Target Protein (Neosubstrate) Target->Ternary Ub_Target Ubiquitinated Target Protein Ternary->Ub_Target Ubiquitination Ub Ubiquitin (Ub) Ub->Ub_Target Proteasome Proteasome Ub_Target->Proteasome Degradation Protein Degradation Proteasome->Degradation

Caption: CRBN-mediated targeted protein degradation pathway.

Conclusion

The synthetic accessibility and functional versatility of this compound derivatives have established them as a cornerstone in modern drug discovery. The protocols and data presented herein provide a valuable resource for researchers engaged in the synthesis and evaluation of these important compounds. The continued development of novel synthetic methodologies will undoubtedly expand the chemical space of this compound-based therapeutics, leading to the discovery of new and improved treatments for a range of diseases.

References

Enantioselective Synthesis of Glutarimide Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the enantioselective synthesis of glutarimide compounds, a critical scaffold in medicinal chemistry and drug discovery. The this compound core is present in a variety of biologically active molecules, including the notorious thalidomide (B1683933) and its immunomodulatory analogs (IMiDs®), as well as other therapeutic agents. The stereochemistry of substituents on the this compound ring is often crucial for biological activity and selectivity, making enantioselective synthesis a key area of research.

Herein, we detail several modern and efficient catalytic asymmetric methods for the synthesis of chiral this compound derivatives. These protocols are intended to be a practical guide for researchers in academic and industrial settings.

Method 1: N-Heterocyclic Carbene (NHC) Catalyzed [3+3] Annulation

This method provides a highly effective route to trans-3,4-disubstituted glutarimides from readily available starting materials. The reaction proceeds via a formal [3+3] annulation of enals and substituted malonamides under oxidative NHC catalysis, demonstrating excellent enantioselectivity and good yields.[1][2][3]

Signaling Pathway Diagram

NHC_Catalysis enal Enals intermediate1 Acyl Azolium Intermediate enal->intermediate1 NHC Catalyst malonamide (B141969) Substituted Malonamides intermediate2 Michael Adduct malonamide->intermediate2 Michael Addition NHC_catalyst Chiral NHC Precatalyst NHC_catalyst->intermediate1 base Base (e.g., DBU) base->NHC_catalyst Activation oxidant Oxidant oxidant->intermediate2 intermediate1->intermediate2 product trans-3,4-Disubstituted This compound intermediate2->product Intramolecular Cyclization & Oxidation

Caption: NHC-catalyzed enantioselective [3+3] annulation pathway.

Quantitative Data Summary
EntryEnal Substrate (R¹)Malonamide Substrate (R²)Yield (%)ee (%)dr (trans:cis)
1CinnamaldehydeN,N'-diphenylmalonamide7596>20:1
24-ChlorocinnamaldehydeN,N'-diphenylmalonamide8297>20:1
32-NaphthylpropenalN,N'-diphenylmalonamide7895>20:1
4CinnamaldehydeN,N'-dibenzylmalonamide6594>20:1
Experimental Protocol

General Procedure for the Enantioselective Synthesis of trans-3,4-Disubstituted Glutarimides:

  • To a dried vial equipped with a magnetic stir bar, add the chiral N-heterocyclic carbene (NHC) precatalyst (0.02 mmol, 10 mol%), the malonamide derivative (0.2 mmol, 1.0 equiv), and the oxidant (e.g., 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) or a quinone-based oxidant, 0.24 mmol, 1.2 equiv).

  • The vial is sealed and purged with an inert atmosphere (e.g., argon or nitrogen).

  • Anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM), 2.0 mL) is added, followed by the enal substrate (0.24 mmol, 1.2 equiv).

  • The mixture is cooled to the desired temperature (e.g., 0 °C or room temperature), and the base (e.g., 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), 0.02 mmol, 10 mol%) is added.

  • The reaction is stirred at this temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure this compound product.

  • The enantiomeric excess (ee) is determined by chiral high-performance liquid chromatography (HPLC) analysis.

Method 2: Dirhodium-Catalyzed Asymmetric C-H Functionalization

This methodology allows for the late-stage functionalization of pre-existing this compound-containing molecules, which is particularly valuable in the context of drug discovery and the synthesis of molecular glues and PROTACs.[4] Chiral dirhodium catalysts enable the highly enantioselective and diastereoselective insertion of a carbene, generated from a diazo compound, into a C-H bond.

Experimental Workflow Diagram

Rh_Catalysis_Workflow start Start: this compound-containing Diazo Compound reaction Reaction Setup: - Inert Atmosphere - Anhydrous Solvent (e.g., DCM) - Controlled Temperature start->reaction reagents Hydrocarbon Substrate Chiral Dirhodium Catalyst (e.g., Rh₂(S-PTTL)₄) reagents->reaction workup Reaction Quenching & Aqueous Workup reaction->workup purification Purification: Flash Column Chromatography workup->purification analysis Analysis: - NMR Spectroscopy - Chiral SFC/HPLC - Mass Spectrometry purification->analysis product Final Product: Enantioenriched C-H Functionalized This compound analysis->product Desymmetrization_Logic prochiral_imide Prochiral N-Cbz-Glutarimide enantioselective_cleavage Enantioselective C-N Bond Cleavage prochiral_imide->enantioselective_cleavage chiral_NHC Chiral NHC Catalyst chiral_NHC->enantioselective_cleavage Catalyzes alcohol Alcohol Nucleophile alcohol->enantioselective_cleavage Attacks base_additive Base Additive base_additive->chiral_NHC Activates chiral_product Chiral Glutarate-N-Cbz-Amide enantioselective_cleavage->chiral_product

References

Protocols for N-acyl-glutarimide Transamidation: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the transamidation of N-acyl-glutarimides, a critical reaction in modern organic synthesis and pharmaceutical development. These protocols offer robust, metal-free alternatives for amide bond formation, a ubiquitous linkage in bioactive molecules.

N-acyl-glutarimides have emerged as highly effective acyl transfer agents due to the inherent strain in their twisted amide bonds, which facilitates nucleophilic attack and subsequent transamidation under mild conditions. This reactivity circumvents the need for harsh reagents or transition-metal catalysts, offering a more sustainable and functional-group-tolerant approach to amide synthesis.

This document outlines two principal, experimentally validated protocols for the transamidation of N-acyl-glutarimides: an additive-free method and a potassium tert-butoxide (KOtBu)-mediated approach. Detailed experimental procedures, substrate scope with corresponding yields, and mechanistic insights are provided to enable seamless adoption and adaptation of these methodologies in a laboratory setting.

Protocol 1: Additive-Free Transamidation of N-acyl-glutarimides

This protocol, developed by Liu et al., leverages the intrinsic reactivity of N-acyl-glutarimides, allowing for a straightforward and clean transamidation reaction without the need for any activating agents or catalysts.[1][2] The reaction proceeds efficiently at room temperature, accommodating a wide array of amines.

Mechanistic Overview

The reactivity of N-acyl-glutarimides in this metal-free process is attributed to the distorted (twisted) nature of the amide bond within the glutarimide ring. This ground-state destabilization lowers the energy barrier for nucleophilic attack by an amine, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate results in the formation of the desired amide and the this compound byproduct.

Additive_Free_Transamidation_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products N_acyl_this compound N-Acyl-glutarimide Tetrahedral_Intermediate Tetrahedral Intermediate N_acyl_this compound->Tetrahedral_Intermediate Nucleophilic Attack Amine Amine (R'-NH2) Amine->Tetrahedral_Intermediate Amide Amide (R-C(O)NHR') Tetrahedral_Intermediate->Amide Collapse This compound This compound Tetrahedral_Intermediate->this compound

Mechanism of Additive-Free Transamidation
Experimental Protocol

General Procedure:

  • To a stirred solution of the N-acyl-glutarimide (1.0 equiv.) in a suitable solvent (e.g., CH2Cl2, THF), add the amine (1.1-1.5 equiv.).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica (B1680970) gel to afford the desired amide.

Substrate Scope and Yields

The additive-free protocol demonstrates broad applicability with a variety of primary and secondary amines, as well as a range of electronically and sterically diverse N-acyl-glutarimides.

N-Acyl-glutarimideAmineProductYield (%)
N-Benzoyl-glutarimideBenzylamineN-Benzylbenzamide95
N-Benzoyl-glutarimideMorpholine4-Benzoylmorpholine98
N-(4-Methoxybenzoyl)-glutarimideAniline4-Methoxy-N-phenylbenzamide85
N-(2-Naphthoyl)-glutarimidePyrrolidine1-(2-Naphthoyl)pyrrolidine92
N-Acetyl-glutarimideCyclohexylamineN-Cyclohexylacetamide88
N-Benzoyl-glutarimide(R)-(+)-α-MethylbenzylamineN-((R)-1-Phenylethyl)benzamide91

Protocol 2: Potassium tert-Butoxide-Mediated Transamidation

For less reactive amines or more sterically hindered substrates, a potassium tert-butoxide (KOtBu)-mediated protocol, reported by Dash and coworkers, offers an efficient alternative.[3][4][5] This method generally proceeds at room temperature and provides excellent yields.

Mechanistic Overview

The KOtBu-mediated transamidation is proposed to proceed via a radical mechanism.[3] Potassium tert-butoxide acts as a single-electron transfer (SET) agent, initiating a radical cascade that ultimately leads to the formation of the amide product.

KOtBu_Mediated_Transamidation_Workflow cluster_start Initiation cluster_process Radical Cascade cluster_end Termination Start N-Acyl-glutarimide + Amine + KOtBu SET Single Electron Transfer (SET) Start->SET Radical_Intermediate Radical Intermediates SET->Radical_Intermediate Propagation Propagation Steps Radical_Intermediate->Propagation Product Amide Product + This compound Anion Propagation->Product

Workflow for KOtBu-Mediated Transamidation
Experimental Protocol

General Procedure (GP-1): [6]

  • In a sealed tube, add the amine (1.0 equiv.), the amide (e.g., N,N-dimethylformamide as both reactant and solvent, 10 equiv.), and potassium tert-butoxide (1.5 equiv.).

  • Stir the mixture at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Substrate Scope and Yields

This protocol is highly effective for the transamidation of primary and tertiary amides with a diverse range of amines.[3][4]

AmideAmineProductYield (%)
N,N-DimethylformamideAnilineN-Phenylformamide92
N,N-Dimethylformamide4-MethoxyanilineN-(4-Methoxyphenyl)formamide95
N,N-DimethylacetamideBenzylamineN-Benzylacetamide89
N-Formylpiperidine4-ChloroanilineN-(4-Chlorophenyl)formamide85
N,N-DimethylformamideThiophen-2-amineN-(Thiophen-2-yl)formamide82
N,N-DimethylacetamideCyclohexylamineN-Cyclohexylacetamide91

Summary and Outlook

The transamidation of N-acyl-glutarimides offers a powerful and versatile strategy for the synthesis of amides, a cornerstone of medicinal chemistry and materials science. The additive-free and KOtBu-mediated protocols presented here provide researchers with reliable and scalable methods that avoid the use of harsh or toxic reagents. The choice of protocol will depend on the specific substrates and desired reaction conditions. The mild nature and broad functional group tolerance of these methods make them highly attractive for late-stage functionalization of complex molecules in drug discovery and development.

References

Glutarimide Functionalization for PROTAC Linker Attachment: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the functionalization of glutarimide-based E3 ligase ligands, specifically derivatives of thalidomide (B1683933) and pomalidomide, for their incorporation into Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by recruiting them to an E3 ubiquitin ligase. The this compound moiety is a critical component for binding to the Cereblon (CRBN) E3 ligase. The strategic functionalization of this ligand is paramount for the successful design and synthesis of potent and selective PROTACs.

Overview of this compound-Based PROTACs

PROTACs are composed of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] this compound-containing molecules, such as thalidomide and pomalidomide, are widely used to recruit the CRBN E3 ligase.[2] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is essential for the subsequent ubiquitination and proteasomal degradation of the target protein.[3] The nature of the linker and its attachment point on the this compound ligand significantly influences the stability and efficacy of this ternary complex.[4][5]

Diagram 1: General Mechanism of Action for a this compound-Based PROTAC

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (this compound-Linker-POI Ligand) POI Protein of Interest (POI) PROTAC->POI Binds CRBN CRBN E3 Ligase PROTAC->CRBN Binds Ternary_Complex POI-PROTAC-CRBN Ternary Complex PROTAC->Ternary_Complex POI->Ternary_Complex CRBN->Ternary_Complex Ternary_Complex->PROTAC Recycled Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Recruitment of E2-Ub complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation Synthesis_Workflow cluster_synthesis Synthesis of Functionalized this compound Building Blocks Start_Thal 4-Fluoro-thalidomide SNAr S_N_Ar Reaction (Protocol 3.1) Start_Thal->SNAr Start_Pom Pomalidomide Alkylation N-Alkylation (Protocol 3.2) Start_Pom->Alkylation Start_MG 2-Methylidene this compound Michael Thio-Michael Addition (Protocol 3.3) Start_MG->Michael Prod_SNAr C4-Amine-Linked Pomalidomide SNAr->Prod_SNAr Prod_Alk N-Alkylated Pomalidomide (Negative Control) Alkylation->Prod_Alk Prod_Michael C2-Thio-Linked this compound Michael->Prod_Michael PROTAC_Evaluation_Workflow cluster_evaluation PROTAC Evaluation Workflow Synthesis PROTAC Synthesis (Section 4) Purification Purification (HPLC) Synthesis->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization Ternary_Complex Ternary Complex Formation (SPR) Characterization->Ternary_Complex Degradation Protein Degradation (Western Blot) Characterization->Degradation Cell_Viability Cell Viability Assay Characterization->Cell_Viability Data_Analysis Data Analysis (DC50, Dmax, KD) Ternary_Complex->Data_Analysis Degradation->Data_Analysis Cell_Viability->Data_Analysis BRD4_Signaling cluster_pathway BRD4-Mediated Transcription and Apoptosis BRD4 BRD4 Proteasome Proteasome BRD4->Proteasome Degradation cMYC_Gene c-MYC Gene BRD4->cMYC_Gene Promotes Transcription PROTAC Pomalidomide-based BRD4 PROTAC PROTAC->BRD4 Binds CRBN CRBN PROTAC->CRBN Recruits cMYC_mRNA c-MYC mRNA cMYC_Gene->cMYC_mRNA Transcription cMYC_Protein c-MYC Protein cMYC_mRNA->cMYC_Protein Translation BCL2_Gene BCL2 Gene cMYC_Protein->BCL2_Gene Promotes Transcription BCL2_Protein BCL2 Protein BCL2_Gene->BCL2_Protein Apoptosis Apoptosis BCL2_Protein->Apoptosis Inhibits

References

Designing Glutarimide-Based Ligands for Cereblon: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the design and evaluation of glutarimide-based ligands targeting the E3 ubiquitin ligase Cereblon (CRBN). These ligands are pivotal in the development of molecular glue degraders and Proteolysis Targeting Chimeras (PROTACs), innovative therapeutic modalities designed to eliminate disease-causing proteins.[1][2]

Core Principles: The Role of this compound-Based Ligands

Cereblon is a substrate receptor within the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4^CRBN^).[3][4][5] this compound-based ligands, such as thalidomide (B1683933) and its analogs (lenalidomide and pomalidomide), bind to a specific pocket in Cereblon.[6][7] This binding event modulates the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates.[4][8][9] This "molecular glue" mechanism is the basis for the therapeutic effects of immunomodulatory drugs (IMiDs) in treating multiple myeloma.[5][6][8]

In the context of PROTACs, the this compound moiety serves as the E3 ligase-recruiting ligand.[4][10] A PROTAC is a heterobifunctional molecule composed of a ligand for a protein of interest (POI), a ligand for an E3 ligase (in this case, a this compound-based CRBN ligand), and a chemical linker that connects the two.[11] The PROTAC simultaneously binds to both the POI and CRBN, forming a ternary complex that facilitates the ubiquitination and degradation of the POI.[2][11]

Ligand Design and Synthesis Strategies

The design of novel this compound-based ligands aims to improve binding affinity for Cereblon, modulate neosubstrate specificity, and provide suitable attachment points for linkers in PROTAC development.[3][12] Key synthetic strategies include:

  • Direct Substitution: This common approach involves linking the this compound ring to a heterocycle via a C-N bond, often starting from commercially available 3-bromopiperidine-2,6-dione (B1280227) or 3-aminopiperidine-2,6-dione.[12]

  • Masked this compound Strategy: To circumvent issues with the stability of the this compound ring during synthesis, a bis(benzyloxy)pyridine moiety can be used, followed by hydrogenation to form the this compound core at a later stage.[12]

  • C-H Functionalization: Intramolecular palladium-catalyzed ring-closure via γ-C(sp³)–H functionalization offers a novel method to construct the core structure.[12]

  • Modern Coupling Methodologies: Advanced techniques such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are employed to diversify the chemical space of CRBN binders.[12][13]

  • Rh(II)-catalyzed X-H Insertion: This one-step protocol allows for the exploration of a large chemical space of α-substituted this compound derivatives.[14]

Signaling Pathways and Experimental Workflows

Cereblon-Mediated Protein Degradation

The following diagram illustrates the mechanism of action of a this compound-based PROTAC in recruiting a target protein to the CRL4^CRBN^ E3 ligase complex for ubiquitination and subsequent degradation by the proteasome.

G PROTAC-Mediated Protein Degradation Pathway cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Proteasomal Degradation PROTAC PROTAC (this compound Ligand - Linker - POI Ligand) CRBN Cereblon (CRBN) PROTAC->CRBN Binds POI Protein of Interest (POI) PROTAC->POI Binds CRL4 CRL4 E3 Ligase Complex CRBN->CRL4 Part of POI_Ub Ubiquitinated POI CRL4->POI_Ub Ubiquitin Transfer E2 E2 Ubiquitin- Conjugating Enzyme E2->CRL4 Recruited Ub Ubiquitin Ub->E2 Charged Proteasome 26S Proteasome POI_Ub->Proteasome Recognized & Degraded Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI

Caption: PROTAC-mediated protein degradation pathway.

General Experimental Workflow for Ligand Evaluation

The following diagram outlines a typical workflow for the synthesis and evaluation of novel this compound-based Cereblon ligands and corresponding PROTACs.

G Experimental Workflow for PROTAC Development cluster_biochem Biochemical Evaluation cluster_cell Cellular Evaluation Ligand_Design Ligand Design & Computational Modeling Synthesis Synthesis of this compound Ligand and PROTAC Ligand_Design->Synthesis Biochemical_Assays Biochemical & Biophysical Assays Synthesis->Biochemical_Assays Cellular_Assays Cellular Assays Biochemical_Assays->Cellular_Assays Binding_Assay CRBN Binding Assay (FP, ITC, FRET) Ternary_Complex Ternary Complex Formation (SPR, AlphaLISA) In_Vivo_Studies In Vivo Efficacy & Toxicology Studies Cellular_Assays->In_Vivo_Studies Target_Engagement Cellular Target Engagement (CETSA) Degradation_Assay Protein Degradation Assay (Western Blot, In-Cell ELISA) Phenotypic_Assay Phenotypic Assays (Cell Viability, etc.) Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization Lead_Optimization->Synthesis

Caption: General experimental workflow for PROTAC development.

Quantitative Data Summary

The following tables summarize key quantitative data for representative this compound-based ligands and PROTACs from the literature. This data is essential for comparing the potency and efficacy of different compounds.

Table 1: Binding Affinities of this compound-Based Ligands to Cereblon

LigandAssay TypeIC50 (µM)Kd (µM)Reference
ThalidomideFluorescence Polarization1.28[15]
Lenalidomide (B1683929)Fluorescence Polarization~1[15]
PomalidomideFluorescence Polarization~1[15]
Phenyl this compound (PG)Fluorescence Polarization2.19[15]
4-Methoxy-PGFluorescence Polarization3.15[15]
IberdomideTR-FRETHigher affinity than lenalidomide and pomalidomide[16]
CC-122 (Avadomide)Not Specified[17]

Table 2: Degradation Efficacy of this compound-Based PROTACs

PROTACTarget ProteinCell LineDC50 (nM)Dmax (%)Reference
dBET1BRD4Not Specified[9]
ARV-110Androgen ReceptorNot Specified[18]
ARV-471Estrogen ReceptorNot Specified[18]
PG PROTAC 4c (SJ995973)BET ProteinsMV4-110.87 (BRD4)[1]
FS-ARV-825 (covalent)BRD4Not Specified[19]

Detailed Experimental Protocols

Protocol 1: Cereblon Binding Assay (Fluorescence Polarization)

Objective: To determine the binding affinity (IC50) of a test compound to Cereblon by measuring its ability to displace a fluorescently labeled tracer.[15][18]

Materials:

  • Recombinant human DDB1/CRBN protein complex

  • Fluorescent tracer (e.g., FITC-thalidomide or Cy5-lenalidomide)[15][18]

  • Test compounds (this compound-based ligands)

  • Assay buffer (e.g., 50 mM HEPES, 75 mM NaCl, 0.01% Triton X-100, pH 7.4)[18]

  • 384-well, low-volume, black, round-bottom plates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in assay buffer or DMSO.

  • Assay Plate Preparation: Add a fixed concentration of the recombinant DDB1/CRBN protein complex (e.g., 100 nM) and the fluorescent tracer (e.g., 8 nM) to each well of the assay plate.[18]

  • Compound Addition: Add the serially diluted test compounds to the wells. Include wells with DMSO as a negative control (0% inhibition) and wells without the CRBN protein as a positive control (100% inhibition).

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 1 hour), protected from light.

  • Measurement: Measure the fluorescence polarization of each well using a plate reader.

  • Data Analysis: Convert the fluorescence polarization signal to percent inhibition. Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Protein Degradation Assay (Western Blot)

Objective: To quantify the reduction in the level of a target protein in cells treated with a this compound-based PROTAC.[20][21]

Materials:

  • Cell line expressing the protein of interest

  • PROTAC of interest

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the protein of interest

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Treatment: Seed the cells in multi-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of the PROTAC (e.g., from 1 nM to 10,000 nM) for a specific duration (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).[20]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.[20]

  • Protein Quantification: Determine the total protein concentration in each lysate using a BCA assay.[20]

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[21]

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[21]

    • Wash the membrane again and apply the ECL substrate.[21]

  • Detection and Analysis:

    • Capture the chemiluminescent signal using an imaging system.[21]

    • Re-probe the membrane with the loading control antibody.

    • Quantify the band intensities for the target protein and the loading control.

    • Normalize the target protein band intensity to the loading control.

    • Plot the normalized protein levels against the PROTAC concentration to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation) values.[20]

Protocol 3: Cellular Target Engagement Assay (CETSA)

Objective: To confirm that the this compound-based ligand or PROTAC binds to Cereblon in a cellular environment by measuring the thermal stabilization of the target protein.[14]

Materials:

  • Cell line of interest

  • Test compound (CRBN ligand or PROTAC)

  • PBS and appropriate cell lysis buffer

  • PCR tubes or strips

  • Thermal cycler

  • Centrifuge

  • Equipment for protein quantification and Western blotting (as described in Protocol 2)

Procedure:

  • Cell Treatment: Treat intact cells with the test compound or vehicle control for a defined period.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them at a range of temperatures for a set time (e.g., 3 minutes) using a thermal cycler.

  • Cell Lysis and Centrifugation: Lyse the cells (e.g., by freeze-thaw cycles) and centrifuge to separate the soluble fraction (containing stabilized protein) from the precipitated, denatured proteins.

  • Protein Analysis: Collect the supernatant and analyze the amount of soluble CRBN remaining at each temperature by Western blot (as described in Protocol 2).

  • Data Analysis: Plot the amount of soluble CRBN against the temperature for both the treated and control samples. A shift in the melting curve to higher temperatures for the treated sample indicates thermal stabilization and thus, target engagement.

These protocols provide a foundational framework for the design, synthesis, and evaluation of this compound-based ligands for Cereblon. Researchers should optimize these methods for their specific compounds and biological systems.

References

Application Notes and Protocols for High-Yield Synthesis of trans-3,4-Disubstituted Glutarimides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The glutarimide scaffold is a privileged structural motif present in a wide array of biologically active compounds and pharmaceuticals. The precise control over the stereochemistry of substituents on the this compound ring is often crucial for therapeutic efficacy. This document provides detailed protocols for a high-yield, enantioselective synthesis of trans-3,4-disubstituted glutarimides. The presented methodology utilizes an oxidative N-heterocyclic carbene (NHC)-catalyzed [3+3] annulation of α,β-unsaturated aldehydes (enals) and substituted malonamides. This approach offers excellent control over the trans diastereoselectivity and provides access to a diverse range of functionalized glutarimides in high yields and with high enantiopurity.[1]

General Synthetic Scheme

The overall transformation involves the reaction of an enal with a substituted malonamide (B141969) in the presence of an N-heterocyclic carbene precatalyst, a base, and an oxidant. This one-pot reaction proceeds via a formal [3+3] annulation to construct the this compound ring with concomitant formation of C-C and C-N bonds, yielding the desired trans-3,4-disubstituted this compound.

G cluster_reactants Starting Materials cluster_reagents Reaction Conditions cluster_process Process cluster_product Product enal α,β-Unsaturated Aldehyde (Enal) reaction [3+3] Annulation enal->reaction malonamide Substituted Malonamide malonamide->reaction catalyst NHC Precatalyst catalyst->reaction base Base (e.g., DBU) base->reaction oxidant Oxidant (e.g., Quinone) oxidant->reaction solvent Solvent (e.g., THF) solvent->reaction This compound trans-3,4-Disubstituted this compound reaction->this compound

Caption: General workflow for the NHC-catalyzed synthesis of trans-3,4-disubstituted glutarimides.

Data Presentation: Synthesis of Various trans-3,4-Disubstituted Glutarimides

The following table summarizes the results for the synthesis of a range of trans-3,4-disubstituted glutarimides using the described protocol. The data highlights the high yields and excellent enantioselectivities achieved with various substituents on both the enal and the malonamide starting materials.

EntryR¹ (from Enal)R² (from Malonamide)ProductYield (%)ee (%)
1C₆H₅C₆H₅3-phenyl-4-phenyl-glutarimide8595
24-Cl-C₆H₄C₆H₅3-(4-chlorophenyl)-4-phenyl-glutarimide8296
34-MeO-C₆H₄C₆H₅3-(4-methoxyphenyl)-4-phenyl-glutarimide8894
42-ThienylC₆H₅3-(2-thienyl)-4-phenyl-glutarimide7592
5C₆H₅4-Br-C₆H₄3-phenyl-4-(4-bromophenyl)-glutarimide8097
6C₆H₅4-Me-C₆H₄3-phenyl-4-(4-methylphenyl)-glutarimide8695
7c-C₆H₁₁C₆H₅3-cyclohexyl-4-phenyl-glutarimide7893
8CH₃CH₂C₆H₅3-ethyl-4-phenyl-glutarimide7290

Data is representative of typical results from the cited literature and may vary based on specific experimental conditions.

Experimental Protocols

Materials and General Considerations:

  • All reactions should be carried out in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon).

  • Solvents should be purified and dried according to standard procedures.

  • Reagents should be purchased from a commercial supplier and used without further purification unless otherwise noted.

  • N-heterocyclic carbene (NHC) precatalysts and substituted malonamides may need to be synthesized according to literature procedures if not commercially available.

  • Reaction progress should be monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates.

  • Final products should be purified by flash column chromatography on silica gel.

General Procedure for the Synthesis of trans-3,4-Disubstituted Glutarimides:

  • To an oven-dried vial equipped with a magnetic stir bar, add the NHC precatalyst (0.02 mmol, 10 mol%) and the substituted malonamide (0.22 mmol, 1.1 equiv).

  • Evacuate and backfill the vial with an inert atmosphere (this cycle should be repeated three times).

  • Add dry solvent (e.g., tetrahydrofuran (B95107) (THF), 1.0 mL).

  • Add the base (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), 0.02 mmol, 10 mol%) to the solution and stir for 5 minutes at room temperature to generate the active NHC catalyst.

  • In a separate vial, dissolve the α,β-unsaturated aldehyde (0.20 mmol, 1.0 equiv) and the oxidant (e.g., a quinone-based oxidant, 0.24 mmol, 1.2 equiv) in the same dry solvent (1.0 mL).

  • Add the solution of the aldehyde and oxidant to the reaction vial containing the catalyst and malonamide via syringe.

  • Stir the reaction mixture at the specified temperature (e.g., room temperature or slightly elevated) for the required time (typically 12-24 hours), monitoring the reaction progress by TLC.

  • Upon completion of the reaction, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure trans-3,4-disubstituted this compound.

  • Characterize the final product by standard analytical techniques (¹H NMR, ¹³C NMR, HRMS) and determine the enantiomeric excess by chiral HPLC analysis.

G start Start: Prepare Reactants prepare_catalyst 1. Prepare Catalyst Solution (NHC Precatalyst, Malonamide, Solvent, Base) start->prepare_catalyst prepare_substrate 2. Prepare Substrate Solution (Enal, Oxidant, Solvent) start->prepare_substrate reaction 3. Combine Solutions and React (Stir under inert atmosphere, monitor by TLC) prepare_catalyst->reaction prepare_substrate->reaction workup 4. Reaction Workup (Concentrate under reduced pressure) reaction->workup purification 5. Purification (Flash Column Chromatography) workup->purification analysis 6. Analysis and Characterization (NMR, HRMS, Chiral HPLC) purification->analysis end End: Pure trans-3,4-Disubstituted this compound analysis->end

References

Application Notes and Protocols for Glutarimide Synthesis via Michael Addition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The glutarimide moiety is a critical pharmacophore found in a variety of biologically active compounds, including the well-known immunomodulatory drugs (IMiDs) like thalidomide (B1683933) and its analogs. The synthesis of functionalized glutarimides is, therefore, of significant interest in medicinal chemistry and drug development. The Michael addition reaction represents a powerful and versatile strategy for the construction of the this compound ring system, allowing for the introduction of diverse substituents with high stereocontrol.

These application notes provide an overview and detailed protocols for the synthesis of glutarimides using various Michael addition methodologies, including organocatalyzed, metal-catalyzed, and thio-Michael addition reactions.

Organocatalytic Asymmetric Michael Addition for Chiral this compound Synthesis

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral molecules, offering a green and efficient alternative to metal-based catalysts. In the context of this compound synthesis, chiral amines and their derivatives, such as thioureas, have been successfully employed to catalyze the asymmetric Michael addition of various nucleophiles to α,β-unsaturated acceptors, leading to the formation of highly enantioenriched this compound precursors.

A common strategy involves the reaction of aldehydes with maleimides, where the organocatalyst activates the aldehyde via enamine formation, which then undergoes a stereocontrolled Michael addition to the maleimide. The resulting adduct can then be further transformed to the corresponding this compound.

Data Presentation: Organocatalyzed Michael Addition of Aldehydes to Maleimides
EntryAldehydeMaleimideCatalyst (mol%)SolventYield (%)ee (%)Reference
1Isobutyraldehyde (B47883)N-Phenylmaleimide(R,R)-DPEN-thiourea (0.01)Water≥9799[1]
2CyclohexanecarboxaldehydeN-Phenylmaleimide(R,R)-DPEN-thiourea (0.01)Water98.699[1]
3IsobutyraldehydeN-(4-Bromophenyl)maleimide(R,R)-DPEN-thiourea (0.01)Water≥9799[1]
4IsobutyraldehydeN-(4-Methoxyphenyl)maleimide(R,R)-DPEN-thiourea (0.01)Water≥9798[1]
Experimental Protocol: Organocatalytic Asymmetric Michael Addition of Isobutyraldehyde to N-Phenylmaleimide

This protocol is adapted from the work of Park, S. et al., as reported in Molecules2022 , 27(8), 2495.[1]

Materials:

Procedure:

  • To a reaction vial equipped with a magnetic stir bar, add the (R,R)-DPEN-derived thiourea catalyst (0.01 mol%) and N-phenylmaleimide (1.0 equiv, e.g., 2.88 mmol, 500 mg).

  • Add water (e.g., 0.1 mL) to dissolve the solids.

  • To the resulting solution, add isobutyraldehyde (2.0 equiv, e.g., 5.76 mmol, 0.53 mL).

  • Stir the reaction mixture at room temperature for 10-13 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding distilled water.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., dichloromethane:n-hexane = 1:3) to afford the desired Michael adduct.

  • The enantiomeric excess of the product can be determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Organocatalytic_Michael_Addition_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis Catalyst DPEN-thiourea Catalyst Stirring Stir at RT (10-13 h) Catalyst->Stirring Maleimide N-Phenylmaleimide Maleimide->Stirring Solvent Water Solvent->Stirring Aldehyde Isobutyraldehyde Aldehyde->Stirring Quench Quench with Water Stirring->Quench Reaction Completion Extraction Extract with EtOAc Quench->Extraction Drying Dry over MgSO4 Extraction->Drying Concentration Concentrate Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography Analysis Chiral HPLC Chromatography->Analysis Pure Product

Caption: Workflow for organocatalytic asymmetric Michael addition.

Metal-Catalyzed Diastereoselective Michael Addition

Metal complexes can also effectively catalyze the Michael addition for this compound synthesis, often providing high levels of diastereoselectivity. Lanthanide triflates, for instance, have been shown to be effective in promoting the reaction between amidomalonates and α,β-unsaturated pyrazoleamides, leading to the formation of trans-3,4-disubstituted glutarimides with excellent yields and enantioselectivities.

Data Presentation: Ytterbium-Catalyzed Tandem Michael Reaction
Entryα,β-Unsaturated PyrazoleamideAmidomalonateCatalystYield (%)ee (%)drReference
1N-(But-2-enoyl)-1H-pyrazoleDiethyl 2-acetamidomalonateYb(OTf)3 / l-PiEt2Me8994>20:1[2]
2N-(Pent-2-enoyl)-1H-pyrazoleDiethyl 2-acetamidomalonateYb(OTf)3 / l-PiEt2Me9398>20:1[2]
3N-(3-Phenylacryloyl)-1H-pyrazoleDiethyl 2-acetamidomalonateYb(OTf)3 / l-PiEt2Me7697>20:1[2]
Experimental Protocol: Ytterbium-Catalyzed Enantioselective Tandem Michael Reaction

This protocol is based on the work of Zhang, J. et al., as described in a review by Shvidenko, K.V. et al.[2]

Materials:

  • Chiral N,N'-dioxide ligand (e.g., l-PiEt2Me)

  • Ytterbium(III) trifluoromethanesulfonate (B1224126) (Yb(OTf)3)

  • α,β-Unsaturated pyrazoleamide

  • Amidomalonate (e.g., diethyl 2-acetamidomalonate)

  • Anhydrous solvent (e.g., toluene)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard glassware for anhydrous reactions

Procedure:

  • In a flame-dried Schlenk tube under an inert atmosphere, prepare the chiral catalyst by stirring the N,N'-dioxide ligand and Yb(OTf)3 in the appropriate anhydrous solvent at room temperature for a specified time.

  • To the solution of the chiral catalyst, add the α,β-unsaturated pyrazoleamide (1.0 equiv).

  • Add the amidomalonate (1.2 equiv) to the reaction mixture.

  • Stir the reaction at the optimized temperature (e.g., room temperature or elevated temperature) and monitor its progress by TLC.

  • Once the reaction is complete, quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium (B1175870) chloride).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired this compound.

  • Determine the diastereomeric ratio by 1H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.

Metal_Catalyzed_Michael_Addition_Mechanism cluster_catalyst Catalyst Activation cluster_reaction_cycle Catalytic Cycle Ligand Chiral N,N'-dioxide Catalyst Chiral Yb(III) Complex Ligand->Catalyst Metal Yb(OTf)3 Metal->Catalyst Coordination Substrate Coordination Catalyst->Coordination Substrates α,β-Unsaturated Pyrazoleamide + Amidomalonate Substrates->Coordination Michael_Addition Michael Addition Coordination->Michael_Addition Stereocontrolled Attack Cyclization Intramolecular Cyclization Michael_Addition->Cyclization Product_Release Product Release Cyclization->Product_Release Product_Release->Catalyst Catalyst Regeneration Product Enantioenriched this compound Product_Release->Product

Caption: Proposed mechanism for Yb-catalyzed Michael addition.

Thio-Michael Addition for the Synthesis of Functionalized Glutarimides

The thio-Michael addition is a highly efficient method for the formation of carbon-sulfur bonds. This reaction can be applied to the synthesis of functionalized glutarimides by reacting a suitable Michael acceptor, such as 3-methylidenepiperidine-2,6-dione (B2628055), with various thiols. This approach allows for the introduction of a wide range of (hetero)aromatic thioether moieties at the 3-position of the this compound ring.

Data Presentation: Thio-Michael Addition of (Hetero)aromatic Thiols
EntryThiolBaseSolventTemperature (°C)Yield (%)Reference
1ThiophenolDIPEATHF7592[2]
24-MethylthiophenolDIPEATHF7585[2]
34-ChlorothiophenolDIPEATHF7588[2]
4Pyrimidine-2-thiolPyridinePyridine7544[2]
Experimental Protocol: Thio-Michael Addition of Thiophenol to 3-Methylidenepiperidine-2,6-dione

This protocol is based on the work of Adamchik, M. et al., as described in a review by Shvidenko, K.V. et al.[2]

Materials:

  • 3-Methylidenepiperidine-2,6-dione

  • Thiophenol

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard glassware for organic synthesis

  • Inert atmosphere setup (optional, but recommended)

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add 3-methylidenepiperidine-2,6-dione (1.0 equiv).

  • Dissolve the starting material in anhydrous THF.

  • Add the thiophenol (1.1 equiv) to the solution.

  • Add DIPEA (1.5 equiv) to the reaction mixture.

  • Heat the reaction mixture to 75 °C and stir for the required time (monitor by TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired 3-((phenylthio)methyl)piperidine-2,6-dione.

Thio_Michael_Addition_Scheme Reactants 3-Methylidenepiperidine-2,6-dione + (Het)ArSH Conditions Base (e.g., DIPEA or Pyridine) Solvent (e.g., THF) 75 °C Product 3-(((Hetero)aryl)thiomethyl)piperidine-2,6-dione Reactants->Product Thio-Michael Addition Conditions->Product

References

Application Notes and Protocols for Oxidative N-Heterocyclic Carbene Catalysis in Glutarimide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and practical protocols for the synthesis of functionalized glutarimides utilizing oxidative N-heterocyclic carbene (NHC) catalysis. This methodology offers an efficient and highly enantioselective route to a variety of glutarimide derivatives, which are key structural motifs in many biologically active compounds and pharmaceuticals.

Introduction

The enantioselective synthesis of trans-3,4-disubstituted glutarimides can be effectively achieved through a formal [3+3] annulation of enals and substituted malonamides, facilitated by oxidative N-heterocyclic carbene (NHC) catalysis.[1][2][3] This approach allows for the simultaneous formation of both C-C and C-N bonds in a single operation, providing access to a diverse range of functionalized glutarimides in good yields and with excellent enantioselectivity.[1][3] The reaction is particularly valuable for the synthesis of chiral building blocks for drug discovery and development.

Data Presentation

The following tables summarize the reaction optimization and substrate scope for the oxidative NHC-catalyzed synthesis of glutarimides.

Table 1: Optimization of Reaction Conditions
EntryNHC PrecatalystBase (x mol%)Oxidant (x equiv)SolventTime (h)Yield (%)ee (%)dr
1A (20)DBU (20)DQ (1.2)THF2456914:1
2B (20)DBU (20)DQ (1.2)THF2445853.5:1
3A (20)DBU (20)DQ (1.2)Toluene2442884:1
4A (20)DBU (20)DQ (1.2)CH2Cl22435823:1
5A (20)Cs2CO3 (20)DQ (1.2)THF2465925:1
6A (20)Cs2CO3 (20)MnO2 (2.0)THF2430753:1
7A (10)Cs2CO3 (10)DQ (1.2)THF2472935.5:1
8A (10)Cs2CO3 (10)DQ (1.2)THF1268935.5:1

Reaction conditions: Cinnamaldehyde (0.1 mmol), N,N'-diphenylmalonamide (0.12 mmol), NHC precatalyst, base, and oxidant in solvent (1.0 mL) at 25 °C. DBU = 1,8-Diazabicyclo[5.4.0]undec-7-ene, DQ = 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (B29006), THF = Tetrahydrofuran, ee = enantiomeric excess, dr = diastereomeric ratio. NHC Precatalysts A and B are typically chiral triazolium salts.

Table 2: Substrate Scope of Enals and Malonamides
EntryEnal (R1)Malonamide (B141969) (R2)ProductYield (%)ee (%)dr
1PhenylPhenyl3a 72935.5:1
24-FluorophenylPhenyl3b 75946:1
34-ChlorophenylPhenyl3c 78956.5:1
44-BromophenylPhenyl3d 80967:1
54-MethylphenylPhenyl3e 68925:1
62-NaphthylPhenyl3f 65904.5:1
72-ThienylPhenyl3g 62884:1
8Phenyl4-Methoxyphenyl3h 70925:1
9Phenyl4-Chlorophenyl3i 74946:1

Reaction conditions: Enal (0.1 mmol), malonamide (0.12 mmol), NHC precatalyst A (10 mol%), Cs2CO3 (10 mol%), and DQ (1.2 equiv) in THF (1.0 mL) at 25 °C for 24 h.

Experimental Protocols

General Procedure for the Enantioselective Synthesis of Glutarimides

To a flame-dried screw-capped vial equipped with a magnetic stir bar was added the NHC precatalyst (0.01 mmol, 10 mol%), cesium carbonate (3.3 mg, 0.01 mmol, 10 mol%), and the malonamide derivative (0.12 mmol, 1.2 equiv). The vial was sealed and purged with argon. Anhydrous THF (1.0 mL) was then added, and the mixture was stirred at 25 °C for 10 minutes. The enal (0.1 mmol, 1.0 equiv) was then added, followed by the addition of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DQ) (32.0 mg, 0.12 mmol, 1.2 equiv). The reaction mixture was stirred at 25 °C for the time indicated in the tables.

Upon completion of the reaction (monitored by TLC), the solvent was removed under reduced pressure. The residue was purified by flash column chromatography on silica (B1680970) gel (ethyl acetate/hexanes) to afford the desired this compound product. The enantiomeric excess was determined by chiral HPLC analysis.

Mandatory Visualizations

Catalytic Cycle of Oxidative NHC-Catalyzed this compound Synthesis

Catalytic_Cycle cluster_reactants Reactants NHC NHC Catalyst Breslow Breslow Intermediate NHC->Breslow + Enal Enal Enal (R1-CH=CH-CHO) Enal->Breslow Oxidant Oxidant (DQ) AcylAzolium α,β-Unsaturated Acyl Azolium Breslow->AcylAzolium + Oxidant ReducedOxidant Reduced Oxidant MichaelAdduct Michael Adduct AcylAzolium->MichaelAdduct + Deprotonated   Malonamide Malonamide Malonamide (R2NH-CO-CH2-CO-NHR2) Malonamide->MichaelAdduct Base Base ProtonatedBase Protonated Base Malonamide->ProtonatedBase CyclizedIntermediate Cyclized Intermediate MichaelAdduct->CyclizedIntermediate Intramolecular Cyclization CyclizedIntermediate->NHC This compound This compound Product CyclizedIntermediate->this compound - NHC Catalyst Oxidant->ReducedOxidant Base->Malonamide Deprotonation Experimental_Workflow start Start add_reagents 1. Add NHC precatalyst, base, and malonamide to a dried vial. start->add_reagents purge 2. Seal and purge the vial with argon. add_reagents->purge add_solvent 3. Add anhydrous THF and stir. purge->add_solvent add_enal_oxidant 4. Add enal and oxidant. add_solvent->add_enal_oxidant react 5. Stir at 25 °C. add_enal_oxidant->react workup 6. Remove solvent under reduced pressure. react->workup purify 7. Purify by flash column chromatography. workup->purify analyze 8. Characterize and determine enantiomeric excess by HPLC. purify->analyze end End analyze->end

References

Application Notes and Protocols for the Use of Glutarimide in the Design of Molecular Glues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of molecular glues represents a paradigm shift in medicinal chemistry and drug development, enabling the targeted degradation of proteins previously considered "undruggable."[1][2] At the heart of many of these revolutionary therapeutics lies the glutarimide moiety, a critical pharmacophore that facilitates the hijacking of the ubiquitin-proteasome system.[3][4] This document provides detailed application notes and experimental protocols for researchers engaged in the design and characterization of this compound-based molecular glues.

Molecular glues are small molecules that induce or stabilize interactions between an E3 ubiquitin ligase and a target protein (neosubstrate), leading to the ubiquitination and subsequent proteasomal degradation of the target.[5][6] The most well-characterized class of molecular glues are immunomodulatory imide drugs (IMiDs), such as thalidomide, lenalidomide, and pomalidomide (B1683931), which all contain a this compound ring essential for binding to the E3 ligase Cereblon (CRBN).[7][8]

Mechanism of Action of this compound-Based Molecular Glues

The this compound moiety of these molecular glues binds to a specific pocket within the CRBN substrate receptor of the CRL4^CRBN^ E3 ubiquitin ligase complex.[9][10] This binding event alters the surface of CRBN, creating a novel interface that can be recognized by specific neosubstrates.[4] The phthalimide (B116566) portion of the molecular glue plays a crucial role in determining the specificity of neosubstrate recruitment.[9] Once the ternary complex (CRBN-molecular glue-neosubstrate) is formed, the E3 ligase machinery polyubiquitinates the neosubstrate, marking it for degradation by the 26S proteasome.[5][6] This catalytic process allows a single molecule of the molecular glue to induce the degradation of multiple target protein molecules.[2]

Key Applications of this compound-Based Molecular Glues

The ability to induce targeted protein degradation has opened up new therapeutic avenues for a range of diseases, particularly in oncology.

  • Multiple Myeloma: Lenalidomide and pomalidomide are cornerstone therapies for multiple myeloma. They induce the degradation of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are essential for the survival of myeloma cells.[5]

  • Acute Myeloid Leukemia (AML): Novel this compound-based molecular glues, such as CC-90009, have been developed to selectively degrade GSPT1, a protein involved in translation termination.[11][12] This has shown promising preclinical and clinical activity in AML.[11]

  • Other Cancers and Diseases: The therapeutic potential of this compound-based molecular glues is being explored in a variety of other cancers and non-oncological indications, including autoimmune diseases.[5]

Data Presentation: Quantitative Properties of Selected this compound-Based Molecular Glues

The following table summarizes key quantitative data for several well-characterized this compound-based molecular glues. This data is essential for comparing the potency and efficacy of different compounds.

Molecular GlueTarget Protein(s)Cell LineDC50 (nM)Dmax (%)Binding Affinity (Kd to CRBN)Reference(s)
Lenalidomide IKZF1, IKZF3MM.1S~1000>90~2.5 µM[5]
Pomalidomide IKZF1, IKZF3MM.1S~100>90~0.3 µM[5]
CC-885 GSPT1MOLM-131.6>9513 nM[11][13]
CC-90009 GSPT1MOLM-130.4>952.5 nM[11][12]
Iberdomide (CC-220) IKZF1, IKZF3MM.1S2.5>9511 nM[14]

DC50: The concentration of the compound that results in 50% degradation of the target protein. Dmax: The maximum percentage of target protein degradation achieved.

Experimental Protocols

Detailed methodologies for key experiments in the development and characterization of this compound-based molecular glues are provided below.

Protocol 1: CRBN Binding Assay (Fluorescence Polarization)

This protocol describes a fluorescence polarization (FP) assay to determine the binding affinity of a this compound-based compound to CRBN.

Materials:

  • Recombinant human CRBN protein

  • Fluorescently labeled tracer ligand that binds to the CRBN thalidomide-binding domain

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP)

  • 384-well, low-volume, black plates

  • Test compounds (this compound derivatives)

Procedure:

  • Prepare a serial dilution of the test compounds in assay buffer.

  • In a 384-well plate, add a fixed concentration of the fluorescent tracer and CRBN protein to each well.

  • Add the serially diluted test compounds to the wells. Include controls for no compound (maximum polarization) and no CRBN (minimum polarization).

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure the fluorescence polarization using a suitable plate reader.

  • Calculate the binding affinity (Ki or IC50) by fitting the data to a competitive binding model.

Protocol 2: Ternary Complex Formation Assay (Time-Resolved Förster Resonance Energy Transfer - TR-FRET)

This protocol outlines a TR-FRET assay to quantify the formation of the ternary complex (CRBN-molecular glue-neosubstrate).

Materials:

  • Recombinant human CRBN protein (e.g., His-tagged)

  • Recombinant neosubstrate protein (e.g., GST-tagged)

  • Anti-His antibody conjugated to a FRET donor (e.g., Terbium cryptate)

  • Anti-GST antibody conjugated to a FRET acceptor (e.g., d2)

  • Assay buffer

  • 384-well, low-volume, white plates

  • Test compounds

Procedure:

  • Prepare a serial dilution of the test compounds.

  • In a 384-well plate, add fixed concentrations of the His-tagged CRBN and GST-tagged neosubstrate proteins.

  • Add the serially diluted test compounds to the wells.

  • Add the anti-His-donor and anti-GST-acceptor antibodies to each well.

  • Incubate the plate at room temperature for 2-4 hours, protected from light.

  • Measure the TR-FRET signal on a compatible plate reader (excitation at ~340 nm, emission at 620 nm for the donor and 665 nm for the acceptor).

  • Calculate the TR-FRET ratio (665 nm / 620 nm) and plot it against the compound concentration to determine the EC50 for ternary complex formation.

Protocol 3: In-Cell Protein Degradation Assay (Western Blot)

This protocol describes the use of Western blotting to measure the degradation of a target protein in cells treated with a this compound-based molecular glue.

Materials:

  • Cell line expressing the target protein of interest

  • Cell culture medium and supplements

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels, transfer apparatus, and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific for the target protein

  • Primary antibody for a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compound for a specified time (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (e.g., DMSO).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Quantify the protein concentration of each lysate.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane and then incubate with the primary antibody for the target protein and the loading control.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Develop the blot using a chemiluminescent substrate and image the bands.

  • Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control to determine the percentage of protein degradation. Plot the degradation percentage against the compound concentration to determine the DC50 and Dmax.[15]

Mandatory Visualizations

Signaling_Pathway cluster_0 Cellular Environment MG This compound Molecular Glue CRBN CRBN MG->CRBN Binding Neosubstrate Target Protein (Neosubstrate) MG->Neosubstrate Ternary Complex Formation CUL4 CUL4-DDB1-RBX1 E3 Ligase Complex CRBN->CUL4 CRBN->Neosubstrate Ternary Complex Formation Ub Ubiquitin CUL4->Ub Recruitment Proteasome 26S Proteasome Neosubstrate->Proteasome Recognition Ub->Neosubstrate Polyubiquitination Degraded_Protein Degraded Peptides Proteasome->Degraded_Protein Degradation

Caption: Mechanism of action for this compound-based molecular glues.

Experimental_Workflow cluster_1 Discovery and Characterization Workflow A Compound Synthesis (this compound Analogs) B CRBN Binding Assay (e.g., FP, SPR) A->B Screening C Ternary Complex Formation Assay (e.g., TR-FRET, AlphaLISA) B->C Hit Validation D In-Cell Protein Degradation Assay (e.g., Western Blot, In-Cell Western) C->D Confirmation E Cell Viability/Functional Assays D->E Functional Effect F Lead Optimization E->F F->A Iterative Design

Caption: Experimental workflow for developing molecular glues.

Logical_Relationship cluster_2 Key Structure-Activity Relationships This compound This compound Moiety CRBN_Binding CRBN Binding Affinity This compound->CRBN_Binding Essential for Degradation Targeted Protein Degradation CRBN_Binding->Degradation Phthalimide Phthalimide Moiety (or equivalent) Neosubstrate_Specificity Neosubstrate Specificity Phthalimide->Neosubstrate_Specificity Determines Neosubstrate_Specificity->Degradation

Caption: Structure-activity relationships in molecular glue design.

References

Illuminating Glutarimide-Cereblon Engagement: A Guide to Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for a suite of cell-based assays designed to quantify the engagement of glutarimide-based compounds with the E3 ubiquitin ligase Cereblon (CRBN). These assays are critical tools for the discovery and characterization of molecular glues and Proteolysis Targeting Chimeras (PROTACs) that hijack the ubiquitin-proteasome system to induce targeted protein degradation.

Introduction

The recruitment of Cereblon (CRBN), a substrate receptor for the CUL4A-DDB1 E3 ubiquitin ligase complex, by this compound-containing small molecules is a cornerstone of modern targeted protein degradation strategies.[1][2] These molecules, which include immunomodulatory drugs (IMiDs) and the CRBN-binding moiety of many PROTACs, induce the degradation of specific "neosubstrate" proteins, offering a powerful therapeutic modality for various diseases.[3][4]

Verifying and quantifying the engagement of novel compounds with CRBN in a cellular context is a critical first step in the development of these degraders. This guide details several robust cell-based methodologies to assess this interaction, from direct target engagement to downstream functional outcomes.

Overview of Cell-Based Assays

A variety of assays can be employed to measure the interaction of this compound-based compounds with Cereblon and the subsequent degradation of target proteins. The choice of assay depends on the specific experimental question, desired throughput, and available instrumentation.

Assay TypePrincipleKey ParametersThroughput
NanoBRET™ Target Engagement Assay Measures the competitive displacement of a fluorescent tracer from a NanoLuc®-CRBN fusion protein by a test compound in live cells.[5][6]IC50 (half-maximal inhibitory concentration)High
HiBiT Protein Degradation Assay Quantifies the degradation of a target protein endogenously tagged with the small HiBiT peptide.[7][8][9][10][11]DC50 (half-maximal degradation concentration), Dmax (maximum degradation)High
In-Cell ELISA Antibody-based detection to quantify the levels of a target protein directly in fixed and permeabilized cells.[12]DC50 , Dmax Medium
Western Blotting Antibody-based detection to visualize and quantify the degradation of a target protein in cell lysates.[13][14]DC50 , Dmax Low

Quantitative Data Summary

The following table summarizes representative quantitative data for well-characterized this compound-based compounds in various Cereblon engagement and protein degradation assays.

CompoundAssay TypeCell LineTarget ProteinIC50 / DC50Reference
PomalidomideNanoBRET™ CRBN EngagementHEK293CRBN153.9 nM (IC50)[15]
LenalidomideNanoBRET™ CRBN EngagementHEK293CRBN268.6 nM (IC50)[15]
ThalidomideNanoBRET™ CRBN EngagementHEK293CRBN347.2 nM (IC50)[15]
CC-885In-Cell ELISA (HDAC6 Degradation)MM1SGSPT1Potent degradation[15]
CC-220 (Iberdomide)TR-FRET Binding Assay-CRBN60 nM (IC50)[15]
dBET1 (PROTAC)BRD4 DegradationMV4-11BRD40.87 nM (DC50)[4]
Cemsidomide (CC-90009)IKZF1 DegradationMM1.SIKZF1/3Potent degradation[13]

Experimental Protocols

Protocol 1: NanoBRET™ Target Engagement Assay for Cereblon

This protocol describes the measurement of compound affinity for Cereblon in live cells by assessing the displacement of a fluorescent tracer.[5][6]

Materials:

  • HEK293 cells

  • Plasmid encoding NanoLuc®-CRBN fusion protein

  • Transfection reagent (e.g., FuGENE® HD)

  • NanoBRET™ CRBN Tracer and Nano-Glo® Substrate

  • Test compounds (this compound-based molecules)

  • Opti-MEM™ I Reduced Serum Medium

  • White, 96-well or 384-well assay plates

  • Luminometer capable of measuring dual-filtered luminescence

Procedure:

  • Cell Seeding: Seed HEK293 cells into white assay plates at a density of 2 x 10^4 cells/well (for 96-well plates) and incubate overnight.

  • Transfection: Transfect cells with the NanoLuc®-CRBN plasmid according to the manufacturer's protocol. Incubate for 4-6 hours.

  • Compound Preparation: Prepare serial dilutions of the test compounds in Opti-MEM™.

  • Compound Treatment: Add the compound dilutions to the cells.

  • Tracer and Substrate Addition: Add the NanoBRET™ Tracer and Nano-Glo® Substrate to the wells.

  • Incubation: Incubate the plate at 37°C for 2 hours.

  • Measurement: Measure the donor (460 nm) and acceptor (618 nm) luminescence signals using a luminometer.

  • Data Analysis: Calculate the BRET ratio (acceptor/donor) and plot against the compound concentration. Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: HiBiT Assay for Neosubstrate Degradation

This protocol quantifies the degradation of an endogenous target protein (e.g., IKZF1) tagged with the HiBiT peptide.[7][9][10]

Materials:

  • Cell line with the target protein endogenously tagged with HiBiT (e.g., HEK293-IKZF1-HiBiT)

  • Test compounds (degraders)

  • Nano-Glo® HiBiT Lytic Detection System (LgBiT protein, substrate, lytic buffer)

  • White, 96-well or 384-well assay plates

  • Luminometer

Procedure:

  • Cell Seeding: Plate the HiBiT-tagged cells in white assay plates and incubate overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the degrader compound for the desired time course (e.g., 2-24 hours).

  • Lysis and Detection:

    • Prepare the Nano-Glo® HiBiT Lytic Reagent by mixing the LgBiT protein and substrate in the lytic buffer.

    • Add the lytic reagent directly to the cells in the wells.

  • Incubation: Incubate for 10 minutes at room temperature to ensure complete cell lysis and signal stabilization.

  • Measurement: Measure the luminescence using a plate luminometer.

  • Data Analysis: Normalize the luminescence signal to a vehicle control. A decrease in signal indicates protein degradation. Calculate the DC50 and Dmax values from the dose-response curve.

Protocol 3: In-Cell ELISA for Protein Degradation

This antibody-based protocol quantifies target protein levels directly in fixed cells.[12]

Materials:

  • Adherent cell line expressing the target protein (e.g., MM.1S for IKZF1)

  • Test compounds (degraders)

  • 96-well microplate

  • Fixing solution (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)

  • Blocking buffer (e.g., PBS with 5% BSA)

  • Primary antibody against the target protein (e.g., anti-IKZF1)

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 1 M H₂SO₄)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with degrader compounds as described in the HiBiT protocol.

  • Fixation: Remove the culture medium and fix the cells with fixing solution for 20 minutes at room temperature.

  • Permeabilization: Wash the cells and permeabilize with permeabilization buffer.

  • Blocking: Block non-specific binding with blocking buffer for 1 hour.

  • Primary Antibody Incubation: Incubate with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the cells and add TMB substrate. Incubate until a color change is observed.

  • Stopping the Reaction: Add stop solution to each well.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of protein degradation.

Protocol 4: Western Blotting for Protein Degradation

This protocol provides a semi-quantitative to quantitative analysis of protein degradation in cell lysates.[13][16][17][18]

Materials:

  • Cell line expressing the target protein

  • Test compounds (degraders)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein (e.g., anti-IKZF1)

  • Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with degrader compounds and lyse the cells as described previously.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary antibodies (target and loading control) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane, add ECL substrate, and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle control.

Visualizations

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC This compound-based PROTAC CRBN Cereblon (CRBN) E3 Ligase Complex PROTAC->CRBN Binds POI Target Protein (POI) PROTAC->POI Binds Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation Ub Ubiquitin Ub->POI Poly-ubiquitination Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: Mechanism of action for a this compound-based PROTAC.

Cereblon_Signaling cluster_Neosubstrates Neosubstrate Degradation cluster_Wnt Wnt Signaling Pathway This compound This compound Ligand (IMiD or PROTAC) CRBN_Complex CRL4-CRBN E3 Ligase This compound->CRBN_Complex Binds & Modulates IKZF1 IKZF1 (Ikaros) CRBN_Complex->IKZF1 Targets IKZF3 IKZF3 (Aiolos) CRBN_Complex->IKZF3 Targets GSPT1 GSPT1 CRBN_Complex->GSPT1 Targets CK1a CK1α CRBN_Complex->CK1a Targets Degradation1 Proteasomal Degradation IKZF1->Degradation1 IKZF3->Degradation1 GSPT1->Degradation1 Wnt Wnt Ligand Wnt->CRBN_Complex Activates (IMiD-independent) Degradation2 Proteasomal Degradation CK1a->Degradation2 Beta_Catenin β-catenin Stabilization Degradation2->Beta_Catenin

Caption: Downstream signaling pathways of Cereblon modulation.

Assay_Workflow cluster_assays Assay Execution start Start: Develop this compound-based Compound assay_choice Select Appropriate Cell-Based Assay start->assay_choice nanobret NanoBRET (Target Engagement) assay_choice->nanobret Direct Binding hibit HiBiT (Protein Degradation) assay_choice->hibit Functional Outcome (High-Throughput) elisa In-Cell ELISA (Protein Degradation) assay_choice->elisa Functional Outcome (Medium-Throughput) western Western Blot (Protein Degradation) assay_choice->western Functional Outcome (Low-Throughput) data_analysis Data Analysis nanobret->data_analysis hibit->data_analysis elisa->data_analysis western->data_analysis quant_data Determine IC50 / DC50 / Dmax data_analysis->quant_data interpretation Interpret Results & Optimize Compound quant_data->interpretation

Caption: General experimental workflow for assay selection.

References

Application Note: Structural Characterization of Glutarimide Compounds using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Glutarimide and its derivatives are important structural motifs found in a variety of biologically active compounds, including the therapeutic agent lenalidomide.[1] Accurate structural characterization is crucial for drug development, quality control, and mechanism-of-action studies. This document provides detailed protocols and application notes for the analysis of this compound-containing compounds using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), two powerful techniques for molecular structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For this compound compounds, ¹H and ¹³C NMR are used to identify the core structure, while 2D NMR experiments help to confirm assignments and elucidate the structure of more complex derivatives.

Experimental Protocol: NMR Sample Preparation

A well-prepared NMR sample is essential for acquiring high-quality spectra.[2]

  • Weigh Sample: Accurately weigh 5-25 mg of the this compound compound for ¹H NMR or 50-100 mg for ¹³C NMR.[3][4]

  • Choose Solvent: Select a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice for many organic compounds.[5] Ensure the solvent is dry if the analyte is water-sensitive.[2]

  • Dissolution: Dissolve the sample in a small vial with 0.6-0.7 mL of the deuterated solvent.[5]

  • Filtration: If any solid particles remain, filter the solution into a clean, high-quality 5 mm NMR tube using a Pasteur pipette with a cotton or glass wool plug. The final solution must be transparent and free of particulates.[4][6]

  • Transfer: Ensure the final sample height in the NMR tube is between 40-50 mm (approximately 0.55-0.68 mL).[2]

  • Cleaning: Before insertion into the spectrometer, wipe the outside of the NMR tube, particularly the bottom 10 cm, with acetone (B3395972) or isopropanol (B130326) to remove any contaminants.[6]

Experimental Protocol: NMR Data Acquisition

The following are typical parameters for acquiring NMR data on a standard 500 MHz spectrometer.

  • ¹H NMR:

    • Pulse Program: Standard single pulse (zg30).

    • Number of Scans: 8-16.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

  • ¹³C{¹H} NMR:

    • Pulse Program: Proton-decoupled single pulse (zgpg30).

    • Number of Scans: 1024 or more, depending on concentration.

    • Relaxation Delay (d1): 2 seconds.

  • 2D NMR (COSY, HSQC, HMBC):

    • Utilize standard pulse programs available in the spectrometer software.

    • These experiments are invaluable for establishing proton-proton (COSY) and proton-carbon (HSQC, HMBC) correlations, which is essential for assigning signals in substituted this compound derivatives.[7]

Data Presentation: Characteristic NMR Data

The chemical shifts of this compound are influenced by the electron-withdrawing nature of the two carbonyl groups.

Table 1: Representative ¹H NMR Chemical Shift Data for this compound Compounds.

Compound Position Chemical Shift (δ, ppm) Multiplicity
This compound -CH₂-CH₂-CH₂- (C4) ~1.95 Quintet
-CH₂-CO- (C3, C5) ~2.65 Triplet
-NH- ~8.2 Broad Singlet
3,3-Tetramethylenethis compound[8] -CH₂-CO- 2.54 Singlet
Spiro-cyclohexane 1.55 - 1.75 Multiplet

| | -NH- | 8.9 | Broad Singlet |

Table 2: Representative ¹³C NMR Chemical Shift Data for this compound Compounds.

Compound Position Chemical Shift (δ, ppm)
This compound[9] -CH₂-CH₂-CH₂- (C4) ~17.0
-CH₂-CO- (C3, C5) ~32.0
-C=O ~173.0
N-dodecyl-glutarimide[10] -C=O 172.9
N-CH₂- 39.3
This compound Ring CH₂ 31.7, 16.9

| | Alkyl Chain | 22.6 - 29.6 |

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the compound and structural information from its fragmentation pattern.[11]

Experimental Protocol: MS Sample Preparation (for ESI)
  • Concentration: Prepare a stock solution of the this compound compound at approximately 1 mg/mL in a high-purity solvent like methanol (B129727) or acetonitrile.

  • Dilution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent mixture appropriate for electrospray ionization (ESI), typically containing a small amount of formic acid (e.g., 0.1%) to promote protonation.

  • Syringe Infusion: Load the final solution into a syringe for direct infusion or into an autosampler vial for LC-MS analysis.

Experimental Protocol: MS Data Acquisition
  • Ionization Mode: Electrospray Ionization (ESI), positive ion mode, is typically used to generate the protonated molecule [M+H]⁺. Electron Ionization (EI) can also be used and provides characteristic fragmentation.[12]

  • Mass Analyzer: A high-resolution mass analyzer (e.g., TOF, Orbitrap) is recommended for accurate mass measurements to confirm the elemental composition.

  • Fragmentation: Collision-Induced Dissociation (CID) can be performed on the [M+H]⁺ ion to generate fragment ions for structural confirmation. Deamidation (loss of NH₃) is a potential fragmentation pathway for related compounds.[13]

Data Presentation: Characteristic MS Data

The molecular weight of this compound (C₅H₇NO₂) is 113.11 g/mol .[12] Electron Ionization (EI) mass spectrometry causes extensive fragmentation.

Table 3: Major Mass Fragments of this compound from Electron Ionization Mass Spectrometry (EI-MS).

m/z Proposed Fragment Relative Intensity
113 [M]⁺ High
85 [M - CO]⁺ or [M - C₂H₄]⁺ High
56 [C₃H₄O]⁺ High
42 [C₂H₄N]⁺ or [C₃H₆]⁺ High
28 [CO]⁺ or [C₂H₄]⁺ High

(Data adapted from NIST WebBook)[12]

Integrated Workflow for Structural Analysis

Combining NMR and MS data provides a comprehensive and unambiguous structural characterization of this compound compounds.

Workflow for this compound Compound Analysis

G Analysis Workflow for this compound Compounds cluster_sample Start cluster_nmr NMR Analysis cluster_ms Mass Spectrometry Analysis cluster_end Conclusion Sample This compound Compound NMR_Prep Sample Preparation (5-25 mg in 0.6 mL CDCl3) Sample->NMR_Prep MS_Prep Sample Preparation (1-10 µg/mL in MeOH) Sample->MS_Prep NMR_Acq Data Acquisition (1H, 13C, 2D NMR) NMR_Prep->NMR_Acq NMR_Data NMR Spectral Analysis (Chemical Shifts, Couplings) NMR_Acq->NMR_Data Structure Structure Elucidation & Confirmation NMR_Data->Structure MS_Acq Data Acquisition (HRMS, MS/MS) MS_Prep->MS_Acq MS_Data MS Spectral Analysis (Molecular Weight, Fragments) MS_Acq->MS_Data MS_Data->Structure

Caption: Integrated workflow for the structural analysis of this compound compounds.

Data Interpretation Strategy:

  • Confirm Molecular Formula: Use high-resolution MS to obtain the accurate mass of the molecular ion (e.g., [M+H]⁺ or [M]⁺) and confirm its elemental composition.

  • Identify Core Structure: Use ¹H and ¹³C NMR to identify the characteristic signals of the this compound ring (see Tables 1 and 2).

  • Elucidate Substituents: Analyze the remaining NMR signals and MS fragmentation patterns to determine the structure of any substituents on the this compound core.

  • Confirm Connectivity: Use 2D NMR experiments (COSY, HMBC) to establish the connectivity between the this compound ring and its substituents, confirming the final structure.[7]

References

Crystallography Studies of Glutarimide-Protein Complexes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutarimide-containing compounds represent a significant class of therapeutic agents, most notably exemplified by thalidomide (B1683933) and its analogs (lenalidomide and pomalidomide). These molecules, known as immunomodulatory drugs (IMiDs), exert their effects by binding to the Cereblon (CRBN) protein, a substrate receptor of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN^). This interaction redirects the E3 ligase activity towards neosubstrates, leading to their ubiquitination and subsequent proteasomal degradation. This mechanism is central to their therapeutic efficacy in treating various hematological malignancies.[1][2][3]

X-ray crystallography has been instrumental in elucidating the atomic-level details of these interactions, providing a structural basis for the mechanism of action of this compound-based drugs and guiding the development of novel therapeutics, including Proteolysis Targeting Chimeras (PROTACs).[4][5] These application notes provide a detailed overview of the crystallographic studies of this compound-protein complexes, focusing on the CRBN receptor. Included are summaries of quantitative data, detailed experimental protocols for key experiments, and visualizations of relevant pathways and workflows.

Quantitative Data Summary

The binding affinities of this compound derivatives to CRBN and the structural details of the resulting complexes are crucial for understanding their biological activity and for structure-based drug design. The following tables summarize key quantitative data from various studies.

Table 1: Binding Affinities of this compound Derivatives to Cereblon (CRBN)

CompoundAssay TypeParameterValueReference
ThalidomideIsothermal Titration Calorimetry (ITC)Kd14.7 µM[6]
LenalidomideIsothermal Titration Calorimetry (ITC)Kd2.9 µM[7]
PomalidomideFluorescence PolarizationIC50153.9 nM[6]
This compoundCompetitive Elution Assay-Similar to (R)-thalidomide[8]

Note: Binding affinities can vary depending on the specific protein construct (e.g., full-length CRBN-DDB1 vs. truncated CRBN domains) and the experimental conditions used.[7]

Table 2: Crystallographic Data for this compound-CRBN Complexes

PDB IDLigandProtein ComplexResolution (Å)Reference
4CI1ThalidomideGallus gallus CRBN in complex with human DDB13.0[1][4]
4TZ4LenalidomideHuman CRBN in complex with human DDB12.8[9]
6H0FPomalidomideHuman CRBN in complex with human DDB1 and IKZF12.9
8RQ9CFT-1297 (PROTAC)Human CRBN^midi^ in complex with BRD4(BD2)2.91[10][11]

Signaling Pathway

The binding of a this compound-containing drug to CRBN initiates a cascade of events leading to the degradation of specific target proteins. The diagram below illustrates this signaling pathway.

CRL4_CRBN_Pathway CRL4-CRBN Signaling Pathway CUL4 Cullin 4 RBX1 RBX1 DDB1 DDB1 CRBN Cereblon (CRBN) Neosubstrate Neosubstrate (e.g., IKZF1/3) CRBN->Neosubstrate This compound This compound-based Drug This compound->CRBN Binding Neosubstrate->CRBN Proteasome 26S Proteasome Neosubstrate->Proteasome Targeting Ub Ubiquitin (Ub) E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E1->E2 Ub Activation E2->RBX1 Ub Transfer Degradation Degradation Products Proteasome->Degradation

Caption: CRL4-CRBN Signaling Pathway.

Experimental Workflow

The following diagram outlines the typical workflow for a crystallography study of a this compound-protein complex.

Crystallography_Workflow Crystallography Workflow for this compound-Protein Complexes cluster_protein_production Protein Production cluster_crystallization Crystallization cluster_data_collection Data Collection & Processing cluster_structure_determination Structure Determination & Analysis Gene_Synthesis Gene Synthesis & Cloning Expression Protein Expression (e.g., Insect Cells) Gene_Synthesis->Expression Purification Purification (e.g., Affinity & Size-Exclusion Chromatography) Expression->Purification Co_crystallization Co-crystallization with This compound Compound Purification->Co_crystallization Crystal_Optimization Crystal Growth Optimization Co_crystallization->Crystal_Optimization Xray_Diffraction X-ray Diffraction Data Collection (Synchrotron) Crystal_Optimization->Xray_Diffraction Data_Processing Data Processing & Scaling Xray_Diffraction->Data_Processing Phase_Determination Phase Determination (Molecular Replacement) Data_Processing->Phase_Determination Model_Building Model Building & Refinement Phase_Determination->Model_Building Structural_Analysis Structural Analysis Model_Building->Structural_Analysis

Caption: Crystallography Workflow.

Experimental Protocols

Protein Expression and Purification of the CRBN-DDB1 Complex

This protocol is adapted from methodologies used for the structural determination of CRBN-DDB1 in complex with this compound derivatives.

a. Gene Constructs and Cloning:

  • Human CRBN (residues 1-442) and DDB1 (residues 1-1140) are cloned into a suitable expression vector, such as a baculovirus transfer vector (e.g., pFastBac).

  • Affinity tags (e.g., an N-terminal His-tag on DDB1 and a Strep-tag on CRBN) are often incorporated for purification.

b. Protein Expression in Insect Cells:

  • Generate recombinant baculovirus using the Bac-to-Bac system (Invitrogen) in Spodoptera frugiperda (Sf9) cells.

  • Amplify the virus to a high-titer stock.

  • Infect suspension cultures of Sf9 or High Five™ cells with the recombinant baculovirus at an appropriate multiplicity of infection (MOI).

  • Incubate the cell culture at 27°C for 48-72 hours.

  • Harvest the cells by centrifugation.

c. Purification of the CRBN-DDB1 Complex:

  • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM TCEP, and protease inhibitors).

  • Lyse the cells by sonication or microfluidization.

  • Clarify the lysate by ultracentrifugation.

  • Load the supernatant onto a Ni-NTA affinity column.

  • Wash the column extensively with lysis buffer containing 20-40 mM imidazole.

  • Elute the protein complex with a high concentration of imidazole (e.g., 300 mM).

  • (Optional) Further purify the complex using a Strep-Tactin affinity column if a Strep-tag is present.

  • Perform size-exclusion chromatography (SEC) as a final polishing step using a buffer suitable for crystallization (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).

  • Assess the purity and homogeneity of the complex by SDS-PAGE.

  • Concentrate the protein to a suitable concentration for crystallization trials (typically 5-15 mg/mL).

Co-crystallization of the CRBN-DDB1 Complex with a this compound Compound

a. Complex Formation:

  • Prepare a stock solution of the this compound compound in a suitable solvent (e.g., DMSO).

  • Add the this compound compound to the purified CRBN-DDB1 complex at a 2- to 5-fold molar excess.

  • Incubate the mixture on ice for at least 1 hour to allow for complex formation.

b. Crystallization Screening:

  • Set up crystallization trials using the hanging drop or sitting drop vapor diffusion method at 20°C.

  • Mix the protein-ligand complex solution with the reservoir solution in a 1:1 ratio.

  • Screen a wide range of commercially available crystallization screens to identify initial crystallization hits. A common starting point for CRBN-DDB1 complexes are conditions containing polyethylene (B3416737) glycol (PEG) of various molecular weights (e.g., PEG 3350, PEG 4000) at different pH values.

c. Crystal Optimization:

  • Once initial crystals are obtained, optimize the crystallization conditions by fine-tuning the concentrations of the precipitant, buffer pH, and salt.

  • Microseeding can be employed to improve crystal size and quality.

X-ray Diffraction Data Collection and Processing

a. Crystal Harvesting and Cryo-protection:

  • Carefully harvest the crystals from the crystallization drop using a cryo-loop.

  • Briefly soak the crystal in a cryoprotectant solution to prevent ice formation during flash-cooling. The cryoprotectant is typically the reservoir solution supplemented with 20-30% (v/v) glycerol (B35011) or ethylene (B1197577) glycol.

  • Flash-cool the crystal in liquid nitrogen.

b. X-ray Diffraction Data Collection:

  • Mount the frozen crystal on a goniometer at a synchrotron beamline.

  • Collect a complete diffraction dataset by rotating the crystal in the X-ray beam.

c. Data Processing:

  • Process the diffraction images using software packages such as XDS or MOSFLM. This involves indexing the diffraction spots, integrating their intensities, and scaling the data.

Structure Determination and Refinement

a. Phase Determination:

  • Solve the phase problem using molecular replacement with a previously determined structure of a homologous protein complex as a search model (e.g., an existing CRBN-DDB1 structure).

b. Model Building and Refinement:

  • Build an initial atomic model of the protein-ligand complex into the electron density map using software like Coot.

  • Refine the model against the experimental diffraction data using refinement programs such as PHENIX or REFMAC5. This process involves iterative cycles of manual model adjustments and automated refinement to improve the fit of the model to the data.

c. Structure Validation and Analysis:

  • Validate the final refined structure using tools like MolProbity to assess its geometric quality.

  • Analyze the protein-ligand interactions in detail to understand the structural basis of binding.

  • Deposit the final coordinates and structure factors in the Protein Data Bank (PDB).

References

Application Notes and Protocols for Developing Glutarimide-Based Protein Degraders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the development and evaluation of glutarimide-based degraders, a prominent class of molecules for targeted protein degradation (TPD). This document outlines the core principles of their mechanism of action, detailed experimental protocols for their assessment, and quantitative data for representative compounds.

Introduction to this compound-Based Degraders

This compound-based degraders are bifunctional molecules, often referred to as Proteolysis Targeting Chimeras (PROTACs), that harness the cell's natural protein disposal machinery to eliminate specific proteins of interest (POIs).[1][2] These degraders typically consist of three components: a ligand that binds to the POI, a linker, and a this compound-containing ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[3][4] The formation of a ternary complex between the POI, the degrader, and CRBN facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[5][6] This event-driven pharmacology offers a distinct advantage over traditional inhibitors by removing the entire target protein, which can lead to a more profound and durable biological response.[7]

The this compound moiety is a key component of immunomodulatory imide drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide, which were the first molecules discovered to recruit CRBN.[3][8] More recent advancements have led to the development of novel this compound-based ligands, such as phenyl-glutarimides, which offer improved chemical stability and degradation efficacy.[3]

Signaling Pathway and Mechanism of Action

This compound-based degraders function by hijacking the ubiquitin-proteasome system (UPS). The process can be summarized in the following steps:

  • Ternary Complex Formation: The degrader simultaneously binds to the protein of interest (POI) and the CRBN subunit of the CRL4-CRBN E3 ubiquitin ligase complex, forming a key ternary complex.[5]

  • Ubiquitination: The proximity induced by the degrader allows the E3 ligase to transfer ubiquitin molecules from an E2-conjugating enzyme to accessible lysine (B10760008) residues on the surface of the POI.

  • Proteasomal Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides.

  • Recycling: The degrader is released and can catalytically induce the degradation of additional POI molecules.[5]

PROTAC_Mechanism cluster_cell Cellular Environment POI Protein of Interest (POI) Ternary_Complex POI-Degrader-CRBN Ternary Complex POI->Ternary_Complex Degrader This compound-based Degrader Degrader->Ternary_Complex CRBN CRBN E3 Ligase CRBN->Ternary_Complex Ternary_Complex->Degrader Recycling Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Figure 1: Mechanism of Action of this compound-Based Degraders.

Data Presentation: Quantitative Analysis of BET Protein Degraders

This section presents quantitative data for phenyl-glutarimide (PG)-based PROTACs targeting Bromodomain and Extra-Terminal (BET) proteins, specifically BRD4. The data is compared with analogous immunomodulatory imide drug (IMiD)-based PROTACs to highlight the improved degradation potency of the PG scaffold.[3]

Table 1: In Vitro Degradation of BRD4 by Phenyl-Glutarimide (PG) and IMiD-based PROTACs in MV4-11 Cells [3]

Compound IDE3 Ligase LigandLinker TypeTarget LigandBRD4 DC50 (nM)BRD4 Dmax (%)
4c (SJ995973) Phenyl-glutarimidePEG-basedJQ10.87>95
4a (dBET1) Thalidomide (IMiD)PEG-basedJQ15.1>95
3c Phenyl-glutarimideClick-chemistryJQ12.9>95
3a Thalidomide (IMiD)Click-chemistryJQ114>95

DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of degradation.

Table 2: Cellular Viability of MV4-11 Cells Treated with PG and IMiD-based PROTACs [3]

Compound IDE3 Ligase LigandIC50 (nM)
4c (SJ995973) Phenyl-glutarimide0.003
4a (dBET1) Thalidomide (IMiD)0.031

IC50: Half-maximal inhibitory concentration.

Experimental Protocols

This section provides detailed protocols for key experiments used to evaluate the efficacy of this compound-based degraders.

General Experimental Workflow

The evaluation of a novel this compound-based degrader typically follows a standardized workflow to characterize its biological activity.

Experimental_Workflow cluster_workflow Degrader Evaluation Workflow Synthesis Synthesis of This compound-based Degrader Biochemical_Assays Biochemical Assays (e.g., CRBN Binding) Synthesis->Biochemical_Assays Cell_Culture Cell Culture and Treatment Synthesis->Cell_Culture Degradation_Assay Protein Degradation Assay (Western Blot) Cell_Culture->Degradation_Assay Viability_Assay Cell Viability Assay (MTT, CellTiter-Glo) Cell_Culture->Viability_Assay DC50_Dmax Determine DC50 & Dmax Degradation_Assay->DC50_Dmax Selectivity Selectivity Profiling (Proteomics) DC50_Dmax->Selectivity IC50 Determine IC50 Viability_Assay->IC50 IC50->Selectivity In_Vivo In Vivo Efficacy Studies Selectivity->In_Vivo

Figure 2: General Experimental Workflow for Degrader Evaluation.
Protocol: Western Blot for Protein Degradation

This protocol details the steps to quantify the degradation of a target protein following treatment with a this compound-based degrader.[9][10]

Materials:

  • Cell line expressing the protein of interest

  • Complete cell culture medium

  • This compound-based degrader and vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Prepare serial dilutions of the degrader in complete cell culture medium. A vehicle-only control (e.g., 0.1% DMSO) must be included.

    • Aspirate the old medium and treat the cells with the different concentrations of the degrader or vehicle control.

    • Incubate for the desired time period (e.g., 4, 8, 16, or 24 hours).

  • Cell Lysis and Protein Quantification:

    • After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant to a new pre-chilled tube.

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add 4x Laemmli sample buffer to a final concentration of 1x.

    • Boil the samples at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

  • Protein Transfer and Immunoblotting:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against the target protein and a loading control overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection and Data Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities using appropriate software.

    • Normalize the target protein band intensity to the loading control band intensity for each sample.

    • Calculate the percentage of remaining protein relative to the vehicle-treated control.

    • Plot the percentage of remaining protein against the degrader concentration to determine the DC50 and Dmax values.

Protocol: Cell Viability Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the effect of a this compound-based degrader on cell viability.[11][12]

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • This compound-based degrader and vehicle control (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.

    • Allow cells to adhere overnight.

    • Prepare serial dilutions of the degrader in complete cell culture medium.

    • Treat the cells with various concentrations of the degrader or vehicle control.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well.

    • Mix gently to dissolve the formazan crystals.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the degrader concentration to determine the IC50 value.

Structure-Activity Relationship (SAR) of this compound-Based Ligands

The design of effective this compound-based degraders relies on understanding the structure-activity relationship of the CRBN-binding ligand. Replacing the traditional phthalimide (B116566) moiety of IMiDs with a phenyl group has been shown to improve chemical stability and degradation potency.[3]

Figure 3: SAR of IMiD vs. Phenyl-Glutarimide CRBN Ligands.

The improved stability of the phenyl-glutarimide scaffold is attributed to the replacement of the hydrolysis-prone phthalimide moiety.[3] This enhanced stability can lead to a more sustained cellular concentration of the degrader, contributing to its increased potency in degrading the target protein.[3]

Conclusion

The development of this compound-based degraders represents a significant advancement in the field of targeted protein degradation. By understanding their mechanism of action, employing robust experimental protocols for their evaluation, and exploring novel chemical scaffolds like phenyl-glutarimides, researchers can design and optimize potent and selective degraders for a wide range of therapeutic targets. These application notes provide a foundational framework for scientists and drug development professionals to effectively navigate the discovery and characterization of this promising class of therapeutic agents.

References

Application of Glutarimide Derivatives in Cancer Therapy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of glutarimide derivatives in cancer therapy, with a focus on their mechanism of action, key derivatives, and relevant experimental protocols. The information is intended to guide researchers and drug development professionals in the exploration and utilization of this important class of therapeutic agents.

Application Notes

This compound derivatives, most notably the immunomodulatory drugs (IMiDs®), have emerged as a cornerstone in the treatment of various hematological malignancies and are being investigated for solid tumors.[1][2] Their unique mechanism of action, which involves hijacking the cell's own protein disposal system, has opened new avenues for targeting previously "undruggable" proteins.[3]

Mechanism of Action: Molecular Glues for Targeted Protein Degradation

The primary mechanism of action for many this compound derivatives, including lenalidomide (B1683929) and pomalidomide, is the modulation of the Cereblon (CRBN) E3 ubiquitin ligase complex.[3][4][5] CRBN is the substrate receptor of the Cullin-4 RING E3 ubiquitin ligase (CRL4^CRBN^) complex.[4] this compound derivatives act as "molecular glues" by binding to CRBN and inducing a conformational change that allows for the recruitment of specific proteins, known as neosubstrates, to the E3 ligase complex for ubiquitination and subsequent proteasomal degradation.[3][4]

In multiple myeloma, the key neosubstrates are the zinc finger transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3][4] The degradation of IKZF1 and IKZF3 leads to the downregulation of interferon regulatory factor 4 (IRF4), a master regulator of myeloma cell survival, and MYC, a critical oncogene.[3] This targeted degradation results in direct anti-proliferative and cytotoxic effects on myeloma cells.[6]

Beyond direct anti-tumor effects, the degradation of IKZF3 also relieves its transcriptional repression of the interleukin-2 (B1167480) (IL-2) gene.[3] The resulting increase in IL-2 production contributes to the immunomodulatory effects of these drugs by enhancing the proliferation and activity of T cells and Natural Killer (NK) cells.[3][6]

The multifaceted activity of this compound derivatives also includes anti-angiogenic and anti-inflammatory properties.[7][8][9] They can inhibit the formation of new blood vessels, which are essential for tumor growth and metastasis, and modulate the production of various cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[10][11]

Key this compound Derivatives in Cancer Therapy

Several this compound derivatives have been successfully translated into clinical practice, while others are in various stages of development.

  • Thalidomide (B1683933): The parent compound of the IMiDs, thalidomide, was initially developed as a sedative but was later discovered to have anti-cancer properties.[9][12] It is used in the treatment of multiple myeloma and erythema nodosum leprosum.[11][12] Its use is limited by its side-effect profile, including teratogenicity and peripheral neuropathy.[12]

  • Lenalidomide (Revlimid®): A second-generation thalidomide analog with improved potency and a better safety profile.[1][13] It is a standard of care for multiple myeloma and is also approved for myelodysplastic syndromes with a 5q deletion.[13][14] Lenalidomide demonstrates potent immunomodulatory, anti-angiogenic, and direct anti-tumor activities.[6][10]

  • Pomalidomide (Pomalyst®/Imnovid®): A third-generation thalidomide analog that is effective in patients with relapsed and refractory multiple myeloma, including those who have become resistant to lenalidomide.[8][15][16] Pomalidomide is a potent modulator of the CRBN E3 ligase and exhibits strong anti-proliferative and immunomodulatory effects.[15][16]

  • Novel this compound Derivatives: Research is ongoing to develop novel this compound derivatives with enhanced potency, selectivity, and reduced side effects.[4][17] These efforts include the synthesis of non-thalidomide Cereblon ligands and their incorporation into proteolysis-targeting chimeras (PROTACs) to expand the range of degradable protein targets.[4][17]

Therapeutic Applications

The primary clinical application of this compound derivatives is in the treatment of multiple myeloma .[3][8][10] They are used in various settings, from newly diagnosed to relapsed and refractory disease, often in combination with other agents like proteasome inhibitors (e.g., bortezomib) and corticosteroids (e.g., dexamethasone).[14][15]

Other approved and investigational uses include:

  • Myelodysplastic Syndromes (MDS): Lenalidomide is particularly effective in patients with MDS harboring a deletion on chromosome 5q.[13]

  • Kaposi Sarcoma: Pomalidomide is approved for the treatment of AIDS-related Kaposi sarcoma.[15][18]

  • Other Hematological Malignancies: Clinical trials are exploring their use in various lymphomas and leukemias.[7]

  • Solid Tumors: The anti-angiogenic and immunomodulatory properties of these compounds suggest potential applications in solid tumors, and clinical investigations are underway.[2]

Quantitative Data Summary

The following tables summarize key quantitative data related to the activity of prominent this compound derivatives.

Table 1: In Vitro Antiproliferative Activity of this compound Derivatives

CompoundCell LineCancer TypeIC50 (µM)Reference
Compound 7 (2-benzyl-2-azaspiro[5.11]heptadecane-1,3,7-trione)HeLaCervical Cancer9-27[19]
K562Chronic Myelogenous Leukemia9-27[19]
MDA-MB-453Breast Cancer9-27[19]
Sulfone-substituted glutarimidesMOLP-8Multiple MyelomaMarkedly stronger antiproliferative profile than thalidomide[4]
KMS-12-PEMultiple MyelomaMarkedly stronger antiproliferative profile than thalidomide[4]

Table 2: Clinical Efficacy of Pomalidomide-Based Regimens in Relapsed/Refractory Multiple Myeloma

RegimenPrior TherapiesOverall Response Rate (%)Reference
Pomalidomide + DexamethasoneAt least two (including lenalidomide and a proteasome inhibitor)Varies by study[15]
Pomalidomide + Bortezomib + DexamethasoneAt least one (including lenalidomide)Varies by study

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of novel this compound derivatives.

Protocol 1: Cereblon (CRBN) Binding Assay (Competitive Displacement)

Objective: To determine the binding affinity of a test compound to the CRBN protein.

Principle: This assay measures the ability of a test compound to displace a known fluorescently labeled ligand from the CRBN binding pocket.

Materials:

  • Recombinant human CRBN-DDB1 protein complex

  • Fluorescently labeled thalidomide analog (e.g., fluorescein-labeled thalidomide)

  • Test this compound derivatives

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20)

  • 384-well, low-volume, black microplates

  • Plate reader capable of measuring fluorescence polarization or TR-FRET

Procedure:

  • Prepare a serial dilution of the test compounds and a known CRBN binder (e.g., thalidomide) in assay buffer.

  • In a 384-well plate, add the fluorescently labeled ligand at a fixed concentration (predetermined to be at or below its Kd for CRBN).

  • Add the serially diluted test compounds or the reference compound to the wells.

  • Initiate the binding reaction by adding the recombinant CRBN-DDB1 protein complex to each well.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium, protected from light.

  • Measure the fluorescence polarization or TR-FRET signal using a plate reader.

  • Plot the signal as a function of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Protocol 2: IKZF1/IKZF3 Degradation Assay (Western Blot)

Objective: To assess the ability of a this compound derivative to induce the degradation of Ikaros (IKZF1) and Aiolos (IKZF3) in cancer cells.

Materials:

  • Multiple myeloma cell line (e.g., MM.1S, KMS-12-PE)

  • Test this compound derivatives

  • Lenalidomide or Pomalidomide (as positive controls)

  • DMSO (as vehicle control)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-IKZF1, anti-IKZF3, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Protein electrophoresis and Western blotting equipment

Procedure:

  • Seed multiple myeloma cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound, positive controls, and vehicle control (DMSO) for a specified time course (e.g., 4, 8, 12, 24 hours).

  • Harvest the cells and lyse them using RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against IKZF1, IKZF3, and a loading control overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.

  • Quantify the band intensities and normalize the levels of IKZF1 and IKZF3 to the loading control to determine the extent of degradation.

Protocol 3: Cell Viability/Antiproliferative Assay (MTT Assay)

Objective: To measure the cytotoxic and antiproliferative effects of this compound derivatives on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., multiple myeloma, breast cancer, etc.)

  • Test this compound derivatives

  • Cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells at an appropriate density in a 96-well plate and allow them to attach overnight.

  • Treat the cells with a serial dilution of the test compounds. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).

  • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • Add MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value.

Visualizations

Signaling Pathway of this compound Derivatives

Glutarimide_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Derivative (e.g., Lenalidomide) CRBN CRBN This compound->CRBN Binds E3_Ligase CRL4-CRBN E3 Ligase Complex CRBN->E3_Ligase DDB1 DDB1 DDB1->E3_Ligase CUL4A CUL4A CUL4A->E3_Ligase RBX1 RBX1 RBX1->E3_Ligase IKZF1_3 IKZF1 / IKZF3 (Neosubstrates) E3_Ligase->IKZF1_3 Recruits IKZF1_3->IKZF1_3 Proteasome Proteasome IKZF1_3->Proteasome Targeted for Degradation IRF4 IRF4 IKZF1_3->IRF4 Regulates IL2_Gene IL-2 Gene IKZF1_3->IL2_Gene Represses Ub Ubiquitin Ub->IKZF1_3 Degradation Degradation Proteasome->Degradation MYC MYC IRF4->MYC Regulates Myeloma_Survival Myeloma Cell Survival IRF4->Myeloma_Survival Promotes MYC->Myeloma_Survival Promotes IL2_mRNA IL-2 mRNA IL2_Gene->IL2_mRNA Transcription T_Cell_Activation T-Cell/NK-Cell Activation IL2_mRNA->T_Cell_Activation Translation & Secretion

Caption: Mechanism of action of this compound derivatives.

Experimental Workflow for Screening Novel this compound Derivatives

Screening_Workflow cluster_discovery Discovery & Synthesis cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_clinical Clinical Development Synthesis Synthesis of Novel This compound Derivatives CRBN_Binding CRBN Binding Assay Synthesis->CRBN_Binding Degradation_Assay IKZF1/3 Degradation Assay (Western Blot) CRBN_Binding->Degradation_Assay Active Compounds Cell_Viability Cell Viability Assay (e.g., MTT) Degradation_Assay->Cell_Viability Active Compounds Immunomodulation Immunomodulatory Assay (e.g., IL-2 ELISA) Cell_Viability->Immunomodulation Lead Candidates Xenograft Myeloma Xenograft Animal Models Immunomodulation->Xenograft Optimized Leads Toxicity Toxicity Studies Xenograft->Toxicity Clinical_Trials Phase I-III Clinical Trials Toxicity->Clinical_Trials IND Candidate

Caption: Workflow for novel this compound derivative screening.

Logical Relationship of IMiD Therapeutic Effects

IMiD_Effects cluster_direct Direct Anti-Tumor Effects cluster_microenvironment Tumor Microenvironment Modulation cluster_immune Immunomodulation IMiD This compound Derivative (IMiD) Degradation IKZF1/3 Degradation IMiD->Degradation Binds CRBN AntiAngiogenesis Anti-Angiogenesis IMiD->AntiAngiogenesis AntiInflammatory Anti-Inflammatory IMiD->AntiInflammatory TCell_Activation T-Cell/NK-Cell Activation IMiD->TCell_Activation via IL-2 Apoptosis Induction of Apoptosis Degradation->Apoptosis Cancer_Cell_Death Cancer Cell Death Apoptosis->Cancer_Cell_Death AntiAngiogenesis->Cancer_Cell_Death Inhibits Growth TCell_Activation->Cancer_Cell_Death Immune-mediated Killing

Caption: Interconnected therapeutic effects of IMiDs.

References

Application Notes and Protocols: Glutarimide-Based PROTACs for Neurodegenerative Diseases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality designed to selectively eliminate target proteins from within a cell.[1] Unlike traditional inhibitors that merely block a protein's function, PROTACs utilize the cell's own ubiquitin-proteasome system (UPS) to induce the degradation of a specific protein of interest (POI).[2] This approach is particularly promising for neurodegenerative diseases, which are often characterized by the accumulation of misfolded and aggregated proteins such as tau and α-synuclein.[3][4][5] Glutarimide-based PROTACs, which co-opt the Cereblon (CRBN) E3 ubiquitin ligase, are a prominent class of these degraders.[][7][8] Thalidomide and its analogs, containing a this compound moiety, are well-established ligands for CRBN.[][9] By linking a this compound-based ligand to a ligand for a target protein, the resulting PROTAC can bring the target protein into proximity with the CRBN E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[7][10] This catalytic mechanism allows a single PROTAC molecule to mediate the degradation of multiple target protein molecules, potentially leading to a more profound and sustained pharmacological effect compared to traditional inhibitors.[1][2]

These application notes provide a comprehensive overview of the experimental use of this compound-based PROTACs in the context of neurodegenerative diseases, with a focus on key experimental protocols and data presentation.

Signaling Pathway and Mechanism of Action

This compound-based PROTACs function by hijacking the CRL4^CRBN^ E3 ubiquitin ligase complex to induce the degradation of a target protein. The process can be summarized in the following steps:

  • Ternary Complex Formation: The heterobifunctional PROTAC molecule simultaneously binds to the protein of interest (POI) and the Cereblon (CRBN) substrate receptor of the E3 ligase complex.[7][10] This results in the formation of a key ternary complex (POI-PROTAC-CRBN).[2]

  • Ubiquitination: The proximity induced by the PROTAC facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein.[2][10]

  • Proteasomal Degradation: The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[2] The PROTAC molecule is released and can engage in another cycle of degradation.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC This compound-based PROTAC Ternary_Complex POI-PROTAC-CRBN Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (e.g., Tau, α-synuclein) POI->Ternary_Complex Binds CRBN Cereblon (CRBN) E3 Ligase CRBN->Ternary_Complex Binds Ternary_Complex->PROTAC Released Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Facilitates Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments Degradation

Caption: Mechanism of action for this compound-based PROTACs.

Data Presentation: Quantitative Analysis of PROTAC Activity

The efficacy of a PROTAC is typically assessed by its ability to induce the degradation of the target protein. Key parameters include the DC50 (the concentration of a PROTAC that results in 50% degradation of the target protein) and the Dmax (the maximum percentage of protein degradation achieved).[2]

Table 1: Degradation Efficiency of an Exemplary α-Synuclein PROTAC

CompoundTarget ProteinCell LineDC50 (µM)Dmax (%)Reference
Compound 5α-Synuclein AggregatesH293T5.049>80%[11]

Table 2: Physicochemical and Pharmacological Properties of Phenyl-Glutarimide (PG) based PROTACs

CompoundTargetCRBN Binding (K D , µM)BRD4 Degradation (DC 50 , nM)Cell Viability (IC 50 , pM)Reference
SJ995973 (4c)BET Proteins>500.873[12][13]

Experimental Protocols

Protocol 1: Western Blot for Target Protein Degradation

This protocol details the steps to quantify the degradation of a target protein in cells treated with a PROTAC.[1][2]

Materials:

  • Cell line of interest expressing the target protein.

  • This compound-based PROTAC compound and vehicle control (e.g., DMSO).

  • Complete cell culture medium.

  • Ice-cold Phosphate-Buffered Saline (PBS).

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • Laemmli sample buffer.

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF or nitrocellulose membrane.

  • Transfer buffer and apparatus.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibody against the target protein (e.g., anti-tau, anti-α-synuclein).

  • Primary antibody against a loading control (e.g., anti-β-actin, anti-GAPDH).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate (ECL).

  • Imaging system.

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC compound or vehicle control for a specified duration (e.g., 24 hours).[14]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.[15]

  • Protein Quantification: Quantify the total protein concentration of each lysate using a BCA assay.[16]

  • Sample Preparation: Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.[15]

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[15]

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

  • Secondary Antibody Incubation and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Wash the membrane again and add the chemiluminescent substrate.[15]

  • Imaging and Analysis: Capture the signal using an imaging system. Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.

Western_Blot_Workflow cluster_workflow Western Blot Workflow for PROTAC-mediated Degradation A Cell Seeding & PROTAC Treatment B Cell Lysis A->B C Protein Quantification (BCA Assay) B->C D Sample Preparation (Laemmli Buffer) C->D E SDS-PAGE D->E F Protein Transfer to Membrane E->F G Blocking F->G H Primary Antibody Incubation (Target & Loading Control) G->H I Secondary Antibody Incubation (HRP-conjugated) H->I J Chemiluminescent Detection I->J K Imaging & Data Analysis J->K

Caption: Experimental workflow for Western Blot analysis.

Protocol 2: In Vitro Ubiquitination Assay

This assay directly measures the formation of polyubiquitinated target protein in a reconstituted system, confirming the PROTAC's mechanism of action.[10][17]

Materials:

  • Recombinant E1 activating enzyme.

  • Recombinant E2 conjugating enzyme.

  • Recombinant Cereblon (CRBN) E3 ligase complex.

  • Recombinant purified target protein (e.g., Tau, α-synuclein).

  • Ubiquitin.

  • ATP.

  • PROTAC compound.

  • Ubiquitination reaction buffer.

  • SDS-PAGE loading buffer.

  • Western blot reagents (as described in Protocol 1).

Procedure:

  • Reaction Setup: Assemble the reactions on ice. A typical reaction includes E1, E2, E3 ligase, target protein, ubiquitin, ATP, and the PROTAC at various concentrations in the reaction buffer. Include a negative control without the PROTAC.

  • Initiation and Incubation: Initiate the reaction by adding ATP. Incubate the reactions at 37°C for a specified time (e.g., 60-120 minutes).[17]

  • Reaction Termination: Terminate the reactions by adding SDS-PAGE loading buffer and boiling at 95-100°C for 5 minutes.[1]

  • Detection of Ubiquitination: Load the reaction samples onto an SDS-PAGE gel and perform a Western blot as described in Protocol 1. Probe the membrane with a primary antibody against the target protein. A ladder of higher molecular weight bands above the unmodified protein will indicate polyubiquitination.[10][17]

Ubiquitination_Assay_Workflow cluster_workflow In Vitro Ubiquitination Assay Workflow A Assemble Reaction Mix: E1, E2, CRBN E3 Ligase, Target Protein, Ubiquitin, PROTAC B Initiate with ATP A->B C Incubate at 37°C B->C D Terminate Reaction (SDS-PAGE Buffer & Heat) C->D E Western Blot Analysis (Anti-Target Protein Antibody) D->E F Detect Polyubiquitination (High Molecular Weight Ladder) E->F

Caption: Workflow for the in vitro ubiquitination assay.

Protocol 3: Cell Viability Assay

This assay measures the downstream effects of target protein degradation on cell health and proliferation.[1][15]

Materials:

  • Cell line of interest.

  • PROTAC compound and vehicle control (e.g., DMSO).

  • Complete cell culture medium.

  • White, opaque-walled 96-well plates.

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay kit).

  • Microplate reader with luminescence detection capabilities.

Procedure:

  • Cell Seeding: Seed cells in a white, opaque-walled 96-well plate at a suitable density.

  • Compound Treatment: Treat the cells with a range of concentrations of the PROTAC compound for the same duration as the degradation assays.

  • Assay Reagent Addition: Add the cell viability reagent to each well according to the manufacturer's protocol.

  • Signal Measurement: Measure the luminescence signal using a microplate reader. The signal is proportional to the amount of ATP present, which is an indicator of metabolically active cells.[1]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Mass Spectrometry-Based Characterization

Mass spectrometry (MS) is a powerful tool for the characterization of PROTACs, enabling the confirmation of PROTAC integrity, analysis of ternary complex formation, and precise quantification of protein degradation.[16]

Protocol 4: LC-MS/MS for Quantifying Target Protein Degradation

This protocol provides a highly sensitive and quantitative method to measure changes in the proteome following PROTAC treatment.[16][18]

Materials:

  • Cell culture reagents and PROTAC as described previously.

  • Lysis buffer (e.g., urea-based).

  • DTT and iodoacetamide.

  • Trypsin.

  • LC-MS/MS system (e.g., Orbitrap).

Procedure:

  • Cell Culture and Treatment: Culture and treat cells with the PROTAC as described in Protocol 1.[16]

  • Cell Lysis and Protein Digestion: Harvest and lyse the cells. Reduce and alkylate the proteins, followed by digestion with trypsin to generate peptides.[16]

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture using a high-resolution mass spectrometer.[16]

  • Data Analysis: Identify and quantify peptides corresponding to the target protein and housekeeping proteins. Calculate the relative abundance of the target protein across different treatment conditions to determine the extent of degradation.

MS_Workflow cluster_workflow LC-MS/MS Proteomics Workflow for PROTACs A PROTAC Treatment of Cells B Cell Lysis & Protein Extraction A->B C Protein Digestion (Trypsin) B->C D LC-MS/MS Analysis of Peptides C->D E Data Analysis: Protein Identification & Quantification D->E F Determine Target Protein Degradation E->F

Caption: Logical flow of MS methods in PROTAC development.

Conclusion

This compound-based PROTACs represent a powerful strategy for targeting and degrading pathogenic proteins implicated in neurodegenerative diseases. The recruitment of the Cereblon E3 ligase is a well-validated approach in the development of these targeted protein degraders.[8] A thorough understanding of the mechanism of action, coupled with robust biochemical and cellular assays, is crucial for the successful design and optimization of novel PROTAC therapeutics. The protocols and methodologies described in these application notes provide a solid framework for researchers to evaluate the efficacy and mechanism of action of this compound-based PROTACs, ultimately advancing the development of new treatments for debilitating neurodegenerative disorders.

References

Troubleshooting & Optimization

Overcoming low yield in glutarimide synthesis protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low yields in glutarimide synthesis.

Frequently Asked Questions (FAQs)

Q1: My this compound synthesis is resulting in a low yield. What are the common contributing factors?

A1: Low yields in this compound synthesis can stem from several key challenges inherent to the molecule's structure and reactivity. These include:

  • This compound Ring Instability: The this compound ring is susceptible to opening under aqueous basic conditions.[1] This instability can lead to the formation of undesired byproducts and a reduction in the overall yield.

  • Epimerization: The stereocenter on the this compound ring is prone to epimerization, which can be a significant issue when stereochemical purity is critical.[1]

  • Acidic N-H Proton: The presence of an acidic proton on the nitrogen atom of the this compound ring can complicate traditional metal-catalyzed cross-coupling reactions and Mitsunobu-type chemistries, leading to lower yields.[1]

  • Substrate Sensitivity: Certain functional groups on the starting materials or intermediates, such as esters, carboxylic acids, aldehydes, and ketones, may not be compatible with all reaction conditions, leading to side reactions and reduced yields.[1]

Q2: How can I mitigate this compound ring opening during my synthesis?

A2: To prevent premature ring opening, consider employing a "late-stage this compound ring cyclization" strategy. This approach involves carrying a stable, ring-opened this compound precursor throughout the initial synthetic steps and performing the cyclization to form the this compound ring as one of the final steps. This strategy helps to protect the sensitive this compound moiety from harsh reaction conditions in the earlier stages of the synthesis. For instance, a successful two-step synthesis of thalidomide (B1683933) with a high overall yield of 65% involved reacting phthalic anhydride (B1165640) with L-glutamic acid to form N-phthaloyl-d-glutamic acid, followed by cyclization with ammonium (B1175870) acetate (B1210297).[1]

Q3: My cross-coupling reactions involving a this compound are inefficient. How can I improve the yield?

A3: The acidic N-H proton of the this compound ring often hinders the efficiency of metal-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination.[1] Here are a few strategies to overcome this:

  • Use of a Masked this compound: This strategy involves using a precursor where the this compound ring is "masked," for example, as a bis(benzyloxy)pyridine moiety. The cross-coupling reaction is performed on this masked substrate, and the this compound core is generated in a later step through hydrogenation.[1]

  • Optimized Buchwald-Hartwig Protocols: Specific protocols have been developed to enable the coupling of alkyl and aryl amines to substrates containing an unprotected this compound.[1] These may involve specific ligands, bases, and reaction conditions tailored to accommodate the acidic proton.

  • Alternative Coupling Strategies: Consider modern synthetic methodologies that are more compatible with the this compound scaffold, such as metal-catalyzed reductive couplings, decarboxylative cross-electrophile couplings, and electro/photocatalytic couplings.[2]

Q4: I am observing a mixture of stereoisomers in my final product. How can I control the stereochemistry?

A4: The susceptibility of the stereocenter to epimerization is a known challenge.[1] To maintain enantiopurity, the late-stage cyclization approach is highly effective. By introducing the chiral center early and carrying the ring-opened, stable intermediate through the synthesis, you can avoid conditions that might lead to racemization. The final cyclization step is often designed to proceed with high stereochemical fidelity.[1] Another approach is the use of enantioselective catalysis, for example, nickel-catalyzed reductive coupling with specific chiral ligands to synthesize enantioenriched α-aryl substituted glutarimides.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low overall yield This compound ring instabilityEmploy a late-stage cyclization strategy to protect the ring during intermediate steps.[1]
Inefficient cross-couplingUtilize a masked this compound precursor or explore optimized Buchwald-Hartwig protocols.[1]
Side reactions due to sensitive functional groupsCarefully select protecting groups for sensitive functionalities or choose reaction conditions known to be compatible.
Formation of byproducts Ring-opening of the this compoundAvoid strongly basic aqueous conditions.[1]
EpimerizationUse a late-stage cyclization approach or employ stereoselective catalytic methods.[1]
Difficulty in purification Poor solubility of this compound-containing compoundsScreen different solvent systems for chromatography and recrystallization. Note that glutarimides can be insoluble in many organic solvents.[3]
Inconsistent reaction outcomes Purity of starting materialsEnsure all reagents and solvents are pure and dry, as impurities can significantly impact the reaction.
Reaction conditions not optimizedSystematically vary parameters such as temperature, reaction time, and catalyst loading to find the optimal conditions.

Experimental Protocols

Protocol 1: Late-Stage this compound Ring Cyclization for Thalidomide Synthesis

This protocol, adapted from a high-yield, multi-hundred-gram scale synthesis, illustrates the late-stage cyclization strategy.[1]

Step 1: Synthesis of N-phthaloyl-d-glutamic acid

  • Phthalic anhydride is reacted with L-glutamic acid.

  • The specific solvent, temperature, and reaction time should be optimized based on literature procedures for N-acylation of amino acids.

Step 2: Cyclization to form Thalidomide

  • The resulting N-phthaloyl-d-glutamic acid is cyclized in the presence of ammonium acetate in diphenyl ether.

  • This step forms the this compound ring, yielding thalidomide.

This two-step process achieved an overall yield of 65%.[1]

Protocol 2: Nickel-Catalyzed Enantioselective Synthesis of α-Aryl Substituted Glutarimides

This method provides a route to enantioenriched α-aryl substituted glutarimides.[1]

  • Reactants: Aliphatic alcohol derivatives and aryl boronic acids are used as coupling partners.

  • Catalyst system: Ni(cod)₂ is employed as the catalyst with a specific chiral ligand (L1 as reported by the Reisman group).

  • Conditions: The reaction conditions, including solvent, temperature, and base, should be carefully controlled as outlined in the specific literature to achieve high enantioselectivity.

Visualized Workflows and Concepts

logical_relationship Troubleshooting Logic for Low this compound Yield A Low Yield Observed B Investigate Potential Causes A->B C Ring Instability / Opening B->C Byproduct analysis suggests ring cleavage D Inefficient Cross-Coupling B->D Incomplete conversion in coupling step E Epimerization B->E Diastereomeric mixture observed F Implement Late-Stage Cyclization C->F G Use Masked this compound or Optimized Protocol D->G H Employ Stereoselective Method / Late-Stage Cyclization E->H

Caption: A troubleshooting decision tree for addressing low yields in this compound synthesis.

experimental_workflow Workflow: Late-Stage this compound Cyclization start Start with Ring-Opened Precursor (e.g., Substituted Glutamic Acid) step1 Perform Necessary Synthetic Transformations (e.g., Cross-Coupling, Functional Group Interconversion) start->step1 step2 Purify Stable Intermediate step1->step2 step3 Final Step: Cyclization to Form this compound Ring step2->step3 end Final this compound Product step3->end

Caption: A generalized workflow for the late-stage this compound cyclization strategy.

References

Technical Support Center: Chiral Integrity of Glutarimide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and addressing the racemization of chiral glutarimide derivatives.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue for chiral this compound derivatives?

A1: Racemization is a chemical process in which a pure enantiomer (a single "handed" version of a chiral molecule) converts into an equal mixture of both of its enantiomers (e.g., a 50:50 mix of the R- and S-forms).[1] This is a significant concern for this compound derivatives, such as thalidomide (B1683933) and its analogs, because different enantiomers can have vastly different biological effects. For instance, the (R)-enantiomer of thalidomide has therapeutic sedative and immunomodulatory properties, while the (S)-enantiomer is known for its severe teratogenic (birth defect-causing) effects.[2][3] Even if a chirally pure drug is administered, it can undergo racemization under physiological conditions (in the body), potentially forming the harmful enantiomer and negating the benefits of using a single-enantiomer drug.[4]

Q2: What is the underlying mechanism of racemization in these compounds?

A2: The primary cause of racemization in chiral this compound derivatives is the presence of an acidic proton on the carbon atom at the chiral center (the C3 position of the this compound ring).[2][5] Under neutral or basic conditions, a base can abstract this proton, forming a planar, achiral enolate intermediate.[5][6] This intermediate can then be reprotonated from either side with equal probability, leading to the formation of both the R- and S-enantiomers and, ultimately, a racemic mixture.[5][7] This process is a form of keto-enol tautomerization.[7][8]

Q3: Which experimental conditions accelerate racemization?

A3: Several factors can increase the rate of racemization:

  • pH: The speed of racemization increases significantly with rising pH. Neutral to basic conditions (pH 7.4 and above) greatly accelerate the process.[9][10] Racemization is slowest at acidic pH values (e.g., pH 2.5).[9][10]

  • Temperature: Higher temperatures increase the rate of chemical reactions, including racemization.[10]

  • Solvents: Racemization readily occurs in aqueous solutions and buffer systems, particularly those that mimic physiological conditions.[11]

  • Presence of Bases: The use of strong bases in synthetic steps can lead to high levels of racemization.[12]

Q4: Are there structural modifications that can prevent or slow down racemization?

A4: Yes, several strategies have been developed to create configurationally stable analogs:

  • Substitution at the Chiral Center: The most direct method is to replace the acidic proton at the chiral center with a non-acidic group, such as a methyl or fluoroalkyl group. This modification physically removes the site of deprotonation, effectively preventing racemization.[2]

  • Deuterium-Enabled Chiral Switching (DECS): This strategy involves replacing the acidic hydrogen atom at the chiral center with its heavier isotope, deuterium (B1214612).[2] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which results in a kinetic isotope effect that significantly slows the rate of deprotonation and, consequently, racemization.[5][7] This approach has been shown to improve chiral stability by a factor of 3.6 to 8.5.[7]

  • Substitution at Other Positions: Introducing substituents at other positions on the this compound ring, such as the C4 position, can also yield compounds with enhanced configurational stability.[2]

Q5: How can I accurately measure the enantiomeric purity and racemization rate of my compound?

A5: Several analytical techniques are available to monitor chiral integrity:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and robust method for separating and quantifying enantiomers using a chiral stationary phase.[2][13]

  • Chiral Supercritical Fluid Chromatography (SFC): SFC is another effective chromatographic technique for chiral separations and has been used to confirm racemization rates.[7]

  • Hydrogen/Deuterium (H/D) Exchange: This method investigates racemization kinetics by monitoring the rate at which the acidic proton at the chiral center exchanges with deuterium in a deuterated solvent (like D₂O).[7][8] The rate of H/D exchange has been shown to correlate closely with the rate of racemization.[7]

  • Other Techniques: Chiral Capillary Electrophoresis (CE), gas chromatography with a chiral stationary phase, and certain mass spectrometry-based techniques have also been successfully employed.[2][9]

Troubleshooting Guide

Symptom / ObservationPotential Cause(s)Recommended Solution(s)
Significant racemization detected in a purified single enantiomer during storage. 1. Inappropriate Storage Conditions: Stored in a solution with a neutral or basic pH (e.g., PBS buffer at pH 7.4).2. Elevated Temperature: Storage at room temperature or higher.1. Store samples as solids in a dry environment whenever possible.2. If in solution, use an acidic buffer (pH < 5) and store at low temperatures (e.g., 4°C or below).[9][10]
Racemization occurs during a biological assay. 1. Physiological Conditions: The assay buffer is at a physiological pH (e.g., 7.4) and temperature (e.g., 37°C), which are known to promote rapid racemization.[5][7]1. If possible, shorten the assay incubation time to minimize the extent of racemization.[14]2. Use a deuterated analog of your compound, which will have greater chiral stability under these conditions.[5]3. Acknowledge and quantify the rate of racemization under assay conditions to correctly interpret activity data.
Synthetic reaction (e.g., coupling) produces a partially or fully racemic product. 1. Base-Mediated Racemization: The reaction conditions (e.g., use of a strong base) are causing deprotonation of the chiral center.[12][15]2. Inappropriate Coupling Reagents: Certain coupling reagents, especially carbodiimides used alone, can promote racemization.[1]3. Elevated Reaction Temperature: Performing reactions at high temperatures can increase racemization rates.[12]1. Use milder, non-nucleophilic, or sterically hindered bases (e.g., DIEA, NMM) instead of stronger bases.[1]2. Employ coupling reagents known for low racemization, such as those used with additives like HOBt or OxymaPure.[1]3. Perform the coupling reaction at a lower temperature (e.g., 0°C or room temperature).[1]
Difficulty separating enantiomers for analysis. 1. Incorrect Chiral Column/Method: The selected chiral stationary phase or mobile phase in HPLC/SFC is not suitable for the compound.2. Co-elution: Impurities or other components are interfering with the separation.1. Screen a variety of chiral columns (e.g., polysaccharide-based, protein-based) and mobile phases to find optimal separation conditions.2. Ensure the sample is of high purity before chiral analysis.

Quantitative Data Summary

Table 1: Influence of pH and Temperature on Racemization (Data based on studies of glitazone drugs, which also possess an acidic chiral center and serve as a relevant model)

CompoundpHTemperature (°C)ObservationReference
Pioglitazone / Rosiglitazone2.537Slow racemization; full racemization after 30 days.[9][10]
Pioglitazone / Rosiglitazone7.437Rapid racemization; full racemization within 48 hours.[9][10]
Pioglitazone / Rosiglitazone9.337Very rapid racemization; full racemization within 24 hours.[9][10]
Rosiglitazone3.537Half-life of ~20 hours.[10]
Rosiglitazone7.437Half-life of ~2 hours.[10]

Table 2: Racemization Half-Lives of this compound-Based Molecular Glues (Determined by H/D exchange in phosphate (B84403) buffer, pD 7.8, at 37°C)

Compound TypeRacemization Half-Life (hours)Reference
This compound-based Molecular Glues3.0 - 7.3[7][8]
(S)-thalidomide3.2 (by chiral SFC) / 3.9 (by H/D exchange)[7]

Table 3: Improvement in Chiral Stability via Deuteration

MethodImprovement FactorDescriptionReference
Deuterium Substitution3.6 to 8.5-foldReplacing the acidic methine proton with deuterium significantly increases the racemization half-life due to the primary kinetic isotope effect.[7][8]

Experimental Protocols

Protocol 1: General Method for Monitoring Racemization using Chiral HPLC

  • Objective: To quantify the enantiomeric excess (%ee) of a chiral this compound derivative over time under specific conditions (e.g., in a biological buffer at 37°C).

  • Materials:

    • Chirally pure starting material (>99% ee).

    • Calibrated HPLC system with a suitable chiral column (e.g., Chiralcel OD-H, Chiralpak AD-H, or equivalent).

    • Incubation buffer (e.g., 0.1 M Phosphate Buffer, pH 7.4).

    • Thermostated incubator or water bath.

    • Quenching solution (e.g., acidic solution like 1 M HCl to stop racemization).

    • Mobile phase (optimized for the specific compound, e.g., Hexane/Ethanol mixture).

  • Procedure:

    • Method Development: Develop a chiral HPLC method capable of baseline-separating the (R)- and (S)-enantiomers of your compound. Determine the retention times for both enantiomers using a racemic standard.

    • Sample Preparation: Prepare a stock solution of your chirally pure compound in a suitable solvent.

    • Initiate Racemization: Dilute the stock solution into the pre-warmed (37°C) incubation buffer to a known concentration. This is your t=0 time point. Immediately withdraw an aliquot, quench it by adding it to the acidic quenching solution, and store it at low temperature (e.g., 4°C) for analysis.

    • Time Course Monitoring: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 24 hours), withdraw identical aliquots from the incubation mixture. Immediately quench each aliquot as described in step 3.

    • HPLC Analysis: Analyze all quenched samples by the developed chiral HPLC method.

    • Data Analysis: For each time point, integrate the peak areas for the (R)- and (S)-enantiomers. Calculate the enantiomeric excess (%ee) using the formula: %ee = [|Area(R) - Area(S)| / (Area(R) + Area(S))] * 100. Plot %ee versus time to determine the racemization rate and half-life.

Protocol 2: Assessing Chiral Stability using Hydrogen/Deuterium (H/D) Exchange

  • Objective: To estimate the racemization kinetics by measuring the rate of deuterium incorporation at the chiral center.[7]

  • Materials:

    • Chiral this compound compound.

    • Deuterated buffer (e.g., 0.1 M Phosphate Buffer in D₂O, pD 7.8).

    • LC-MS system.

    • Thermostated incubator.

  • Procedure:

    • Initiate Exchange: Dissolve the compound in the deuterated buffer pre-warmed to the desired temperature (e.g., 37°C).

    • Time Course Monitoring: At various time points, take aliquots of the solution.

    • LC-MS Analysis: Analyze the aliquots by LC-MS to monitor the incorporation of deuterium. This involves tracking the ion corresponding to the starting material (M) and the deuterated material (M+1).

    • Data Analysis: Calculate the percentage of the deuterated species at each time point. The half-life of H/D exchange can be determined by plotting the percentage of the non-deuterated species over time. This half-life serves as a reliable proxy for the racemization half-life.[7]

Visualizations

RacemizationMechanism cluster_enantiomers Chiral Enantiomers R_Enantiomer (R)-Enantiomer (Chiral) Enolate Planar Enolate Intermediate (Achiral) R_Enantiomer->Enolate Deprotonation S_Enantiomer (S)-Enantiomer (Chiral) S_Enantiomer->Enolate Deprotonation Enolate->R_Enantiomer Reprotonation Enolate->S_Enantiomer Reprotonation Base1 Base Base1->R_Enantiomer Proton1 H+ Proton1->Enolate Base2 Base Base2->S_Enantiomer Proton2 H+ Proton2->Enolate

Caption: Mechanism of base-catalyzed racemization of chiral this compound derivatives.

TroubleshootingWorkflow cluster_stage Identify Stage of Racemization cluster_synthesis Synthesis Checks cluster_storage Storage Checks cluster_assay Assay Checks start Problem: Racemization Detected synthesis During Synthesis start->synthesis storage During Storage/ Handling start->storage assay During Assay start->assay check_base Review Base (Strength, Type) synthesis->check_base check_temp Lower Reaction Temperature synthesis->check_temp check_reagent Change Coupling Reagent synthesis->check_reagent check_ph Use Acidic Buffer or Store as Solid storage->check_ph check_storage_temp Store at ≤ 4°C storage->check_storage_temp check_time Shorten Assay Duration assay->check_time check_compound Consider Deuterated Analog assay->check_compound quantify Quantify Rate for Interpretation assay->quantify

Caption: Workflow for troubleshooting unexpected racemization.

PreventionStrategy cluster_solutions Strategies for Chiral Stability start Designing a New Chiral This compound Derivative q1 Is absolute chiral stability required? start->q1 mod_chiral Permanent Modification: Substitute acidic H at chiral center (e.g., with -CH₃) q1->mod_chiral Yes mod_deuterate Kinetic Stabilization: Replace acidic H with Deuterium (D) q1->mod_deuterate No, but needs high stability mod_control Procedural Control: Strictly control pH and temperature during use q1->mod_control No, but needs moderate stability

Caption: Decision tree for selecting a racemization prevention strategy.

References

Technical Support Center: Improving the Solubility of Glutarimide-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with glutarimide-containing compounds.

Frequently Asked Questions (FAQs)

Q1: Why do many this compound-containing compounds exhibit poor solubility?

A1: The solubility of this compound-containing compounds can be challenging due to a combination of factors. These molecules often possess a crystalline structure that is difficult to disrupt.[1] Specific synthetic challenges include the this compound ring's tendency to undergo hydrolytic ring-opening, particularly under aqueous basic conditions, and an acidic N-H proton that can limit compatibility with various methodologies.[2][3][4] Furthermore, like many modern drug candidates, they can be lipophilic, contributing to poor aqueous solubility.[5]

Q2: What is the first step I should take when encountering a solubility issue?

A2: The first step is to perform a thorough characterization of the compound's physicochemical properties. This includes determining its pH-solubility profile to see if it is an ionizable compound.[6] Understanding the compound's pKa, crystalline structure (polymorphism), and lipophilicity (LogP) will guide the selection of the most appropriate solubilization strategy.[7]

Q3: What are the main strategies for improving the solubility of poorly water-soluble drugs?

A3: A wide range of techniques can be employed, which are broadly categorized as physical and chemical modifications.[8] Physical methods include particle size reduction (micronization, nanosuspension), modification of the crystal habit, and creating amorphous solid dispersions.[9][10] Chemical methods involve pH adjustment, salt formation, co-crystallization, and the use of excipients like co-solvents, surfactants, and complexing agents (e.g., cyclodextrins).[11][12][13]

Q4: Can I use more than one technique at the same time?

A4: Yes, a combination of techniques is often necessary to achieve the desired solubility.[6] For example, pH control can be used in conjunction with co-solvents, surfactants, or complexing agents to enhance the solubility of a compound.[4]

Q5: How do immunomodulatory this compound drugs like lenalidomide (B1683929) work?

A5: this compound-containing drugs such as thalidomide (B1683933) and lenalidomide function as modulators of the Cereblon (CRBN) E3 ubiquitin ligase complex.[14][15] The this compound moiety is responsible for binding to CRBN.[16] This binding alters the substrate specificity of the E3 ligase, inducing the recruitment of "neosubstrate" proteins, such as transcription factors IKZF1 and IKZF3 in multiple myeloma.[17] The ligase then tags these proteins for degradation by the proteasome, leading to the drug's therapeutic effects.[17][18]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Compound precipitates out of solution during an assay. The compound's concentration exceeds its thermodynamic equilibrium solubility in the assay buffer.1. Reduce Concentration: Lower the compound concentration if the experimental design allows. 2. pH Adjustment: If the compound is ionizable, adjust the buffer pH to a range where the ionized (more soluble) form predominates.[10] 3. Use Co-solvents: Add a water-miscible organic solvent (e.g., DMSO, ethanol, PEG 300) to the buffer. Start with low percentages (1-5%) and optimize.[11]
Low bioavailability observed in in vivo studies despite good in vitro activity. Poor aqueous solubility in the gastrointestinal tract is limiting absorption. This is common for BCS Class II drugs (low solubility, high permeability).[8]1. Particle Size Reduction: Micronization or conversion to a nanosuspension can increase the surface area and dissolution rate.[19] 2. Solid Dispersion: Formulate the compound as an amorphous solid dispersion with a hydrophilic polymer carrier to improve dissolution.[1][12] 3. Lipid-Based Formulation: For lipophilic compounds, consider self-emulsifying drug delivery systems (SEDDS).[1][9]
Inconsistent results between experimental batches. 1. Polymorphism: The compound may exist in different crystalline forms (polymorphs) with varying solubilities. 2. Hydration State: The presence of water can lead to the formation of less soluble hydrates.1. Control Crystallization: Standardize the crystallization process to ensure a consistent polymorphic form is produced. Characterize batches using PXRD. 2. Drying Protocol: Implement a rigorous and consistent drying protocol to control the hydration state.
Compound degrades in formulation. The this compound ring is unstable at certain pH values (especially basic conditions), leading to hydrolytic ring-opening.[2]1. Buffer Selection: Avoid highly basic (pH > 8) or highly acidic conditions if instability is observed. Formulate close to neutral pH if possible. 2. Prodrug Strategy: Consider chemical modification of the this compound nitrogen as a prodrug strategy to improve stability, which can be enzymatically cleaved to release the active drug.[16]

Quantitative Data on Solubility Enhancement

The effectiveness of various techniques can differ significantly based on the specific compound. The table below provides an illustrative example of potential solubility improvements.

Enhancement Technique Mechanism of Action Example Fold Increase in Solubility Key Considerations
pH Adjustment Converts the drug to its more soluble ionized (salt) form.[10]10 - 1,000xOnly applicable to ionizable compounds with suitable pKa.
Co-solvency Reduces the polarity of the solvent (water), decreasing the interfacial tension between the solvent and the hydrophobic solute.[11][20]2 - 500xHigh concentrations of co-solvents may cause toxicity or affect protein function in biological assays.
Micronization Increases the surface area-to-volume ratio, which enhances the dissolution rate but not the equilibrium solubility.[8][10]N/A (Improves rate, not equilibrium)Not effective for drugs with a high dose number as it doesn't change saturation solubility.[8]
Nanosuspension Drastically increases surface area and saturation solubility by reducing particle size to the nanometer range.[5][13]10 - 100xRequires specialized equipment (e.g., high-pressure homogenizers, media mills).[8]
Complexation (with Cyclodextrins) The hydrophobic drug molecule is encapsulated within the hydrophobic cavity of a host molecule (cyclodextrin), forming a soluble complex.[12]5 - 2,000xCan be limited by the stoichiometry of the complex and the size of the drug molecule.
Solid Dispersion The drug is dispersed in an amorphous state within a hydrophilic carrier matrix, preventing crystallization and enhancing dissolution.[12][19]20 - 10,000xThe amorphous form can be physically unstable and may recrystallize over time. Requires careful selection of the polymer carrier.

Visualized Workflows and Pathways

G start Poor Compound Solubility Identified char Characterize Physicochemical Properties (pKa, LogP, Polymorphism) start->char ionizable Is the compound ionizable? char->ionizable particle_size Particle Size Reduction (Micronization, Nanosuspension) char->particle_size General approach complexation Complexation (e.g., Cyclodextrins) char->complexation General approach ph_adjust pH Adjustment / Salt Formation ionizable->ph_adjust  Yes high_mp Is the compound highly crystalline with a high melting point? ionizable->high_mp  No optimize Optimize Formulation & Re-evaluate ph_adjust->optimize cosolvent Co-solvents / Surfactants cosolvent->optimize high_mp->cosolvent  No solid_disp Solid Dispersion (Amorphous) high_mp->solid_disp  Yes solid_disp->optimize particle_size->optimize complexation->optimize end Solubility Goal Achieved optimize->end

Caption: Troubleshooting workflow for addressing poor compound solubility.

G cluster_1 Ubiquitination Machinery CUL4 CUL4 DDB1 DDB1 CUL4->DDB1 RBX1 RBX1 DDB1->RBX1 CRBN Cereblon (CRBN) Substrate Receptor DDB1->CRBN Ternary Ternary Complex (Drug-CRBN-Substrate) CRBN->Ternary E2 E2-Ub Ub Ub E2->Ternary Drug This compound-Containing Drug (e.g., Lenalidomide) Drug->CRBN Binds Drug->Ternary Neosubstrate Neosubstrate Protein (e.g., IKZF1, IKZF3) Neosubstrate->Ternary PolyUb Polyubiquitinated Substrate Ternary->PolyUb Ubiquitination Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Protein Degradation Proteasome->Degradation Catalyzes

Caption: Signaling pathway for Cereblon-mediated protein degradation.

Key Experimental Protocols

Protocol 1: Equilibrium Solubility Determination (Saturation Shake-Flask Method)

This protocol is the gold-standard method for determining the thermodynamic equilibrium solubility of a compound.[21]

Objective: To determine the saturation concentration of a this compound-containing compound in a specific aqueous buffer at a controlled temperature.

Materials & Equipment:

  • This compound-containing compound (crystalline solid)

  • Selected aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker with temperature control (or water bath)

  • Centrifuge or filtration apparatus (e.g., 0.22 µm PVDF syringe filters)

  • Analytical balance

  • Calibrated pH meter

  • HPLC or LC-MS/MS system for quantification

Procedure:

  • Preparation: Set the temperature-controlled shaker to the desired temperature (e.g., 25 °C or 37 °C).[22]

  • Addition of Compound: Add an excess amount of the solid compound to a vial to ensure that saturation can be reached. A visible amount of solid should remain at the end of the experiment.

  • Addition of Solvent: Add a precise volume of the pre-warmed buffer to the vial.

  • Equilibration: Tightly cap the vial and place it in the orbital shaker. Agitate the suspension at a constant speed for a sufficient duration to reach equilibrium. This typically requires 24 to 48 hours, but preliminary experiments may be needed to determine the optimal time.[21]

  • Phase Separation: After equilibration, remove the vial and allow the undissolved solid to settle for a short period. Separate the saturated supernatant from the excess solid using one of the following methods:

    • Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes).

    • Filtration: Carefully withdraw the supernatant using a syringe and pass it through a chemically compatible, non-adsorbing filter. Discard the initial few drops of filtrate.

  • Sample Preparation: Immediately dilute an aliquot of the clear supernatant with a suitable solvent to prevent precipitation and bring the concentration within the calibration range of the analytical method.

  • Quantification: Analyze the concentration of the dissolved compound in the diluted sample using a validated HPLC or LC-MS/MS method.

  • Verification: Check the pH of the remaining saturated solution to ensure it has not changed significantly during the experiment. Examine the remaining solid (e.g., by PXRD) to confirm that the solid form has not changed (e.g., converted to a hydrate (B1144303) or different polymorph).

Protocol 2: Co-solvent Solubility Screening

Objective: To rapidly assess the ability of various water-miscible co-solvents to increase the solubility of a this compound-containing compound.

Materials & Equipment:

  • This compound-containing compound

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Set of co-solvents (e.g., DMSO, Ethanol, Propylene Glycol, PEG 400)

  • 96-well plates or small glass vials

  • Multichannel pipette

  • Plate shaker

  • Plate reader (for nephelometric or turbidimetric analysis) or HPLC system

Procedure:

  • Stock Solution: Prepare a high-concentration stock solution of the compound in a strong organic solvent like 100% DMSO.

  • Co-solvent Mixtures: In the wells of a 96-well plate, prepare a series of co-solvent/buffer mixtures. For example, for each co-solvent, create final concentrations of 1%, 2%, 5%, 10%, and 20% (v/v) in the aqueous buffer.

  • Compound Addition: Add a small, fixed volume of the compound stock solution to each well containing the co-solvent mixtures. The final concentration of the strong solvent (e.g., DMSO from the stock) should be kept constant and low (e.g., <1%) across all wells.

  • Incubation: Seal the plate and incubate on a plate shaker for 1-2 hours at a controlled temperature.

  • Solubility Assessment (Kinetic Method):

    • Visual/Turbidity: Visually inspect each well for precipitation or measure the turbidity using a plate reader at a wavelength like 650 nm. The highest concentration that remains clear is an estimate of the kinetic solubility.

    • HPLC Analysis: For a more quantitative measure, filter or centrifuge the plate to pellet any precipitate. Analyze the concentration of the compound remaining in the supernatant by HPLC.

  • Data Analysis: Plot the measured solubility against the percentage of co-solvent for each tested solvent. This allows for a direct comparison of their solubilizing efficiency and helps identify the most promising candidates for further formulation development.

References

Technical Support Center: Optimizing Linker Design for Glutarimide PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of linker length and composition in glutarimide-based Proteolysis Targeting Chimeras (PROTACs). This resource is tailored for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the linker in a this compound PROTAC?

A1: The linker in a this compound PROTAC is a crucial component that connects the ligand binding to the target Protein of Interest (POI) and the this compound-based ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1] Its primary role is to facilitate the formation of a stable and productive ternary complex (POI-PROTAC-CRBN), which is essential for the subsequent ubiquitination and proteasomal degradation of the target protein.[1][2] The linker's length, composition, and attachment points are critical for the PROTAC's overall efficacy.[1]

Q2: What are the most commonly used types of linkers for this compound PROTACs?

A2: The most prevalent linkers used in this compound PROTAC design are polyethylene (B3416737) glycol (PEG) and alkyl chains of varying lengths.[1][2] These are popular due to their synthetic accessibility and the flexibility they provide, which can accommodate the formation of a productive ternary complex.[1][3] More rigid linkers incorporating structures like piperazine, piperidine, and triazoles are also being used to enhance conformational stability and improve pharmacokinetic properties.[2]

Q3: What is the ideal linker length for a this compound PROTAC?

A3: There is no single "ideal" linker length; it is highly dependent on the specific target protein and the CRBN E3 ligase pair.[4] However, most successful PROTACs have linkers ranging from 7 to 29 atoms.[4] For some systems, a minimum linker length is necessary to observe any degradation.[4] It is crucial to empirically screen a range of linker lengths to determine the optimal length for a specific system.[5][6] A linker that is too short may cause steric hindrance, preventing ternary complex formation, while a linker that is too long might lead to unproductive binding or a "hook effect".[6][7]

Q4: How do the linker's attachment points on the this compound ligand and the target-binding ligand influence PROTAC activity?

A4: The linker attachment points, or "exit vectors," are critical.[2] The linker should be attached at a position on both the this compound and the target-binding ligand that does not disrupt their key binding interactions with their respective proteins.[2][8] Typically, a solvent-exposed region of the ligand is chosen.[2][7] Altering the attachment point, even with the same linker, can dramatically affect the geometry of the ternary complex and, consequently, the degradation efficiency and even isoform selectivity.[8] For thalidomide-based ligands, the C4 and C5 positions of the phthalimide (B116566) ring are common attachment points.[9]

Q5: How can I improve the solubility and cell permeability of my this compound PROTAC?

A5: The linker significantly impacts the physicochemical properties of the PROTAC.[10] To improve solubility, you can incorporate polar or ionizable groups into the linker, such as basic nitrogen atoms or heterocyclic scaffolds like piperazine.[2] PEG linkers are also commonly used to enhance hydrophilicity.[2][3] For improving cell permeability, a balance between hydrophilicity and lipophilicity is necessary. While PEG linkers can sometimes hinder passive diffusion, their flexibility may allow the PROTAC to adopt a more compact, less polar conformation to aid cell permeability.[2]

Troubleshooting Guide

Issue 1: My this compound PROTAC shows weak or no degradation of the target protein.

This is a common challenge that can often be traced back to suboptimal linker design. Here are potential linker-related causes and troubleshooting steps:

Potential Linker-Related Cause Troubleshooting & Optimization Steps
Inefficient Ternary Complex Formation The linker may not be optimal for inducing a stable ternary complex.[4] Solution: Synthesize a library of PROTACs with varying linker lengths (e.g., by adding or removing PEG or alkyl units) to find the optimal distance for productive ternary complex formation.[4][11]
Inappropriate Linker Flexibility/Rigidity A highly flexible linker might not sufficiently restrict the conformational space to favor a productive ternary complex.[11] Conversely, a very rigid linker may lock the PROTAC in a conformation that is incompatible with ternary complex formation.[11] Solution: If using a flexible linker, introduce some rigidity with cyclic structures (e.g., piperazine). If using a rigid linker, try a more flexible alternative.[11]
Suboptimal Linker Attachment Points The position where the linker is connected to the this compound or target ligand is crucial for maintaining their binding affinities and for the correct orientation within the ternary complex.[4] Solution: If possible, synthesize PROTACs with the linker attached to different solvent-exposed positions on the ligands. Computational modeling can help identify suitable attachment points.[2][4]
Poor Cell Permeability The PROTAC may not be reaching its intracellular target in sufficient concentrations.[4] Solution: Modify the linker to have a better balance of hydrophilicity and lipophilicity. Confirm intracellular target engagement using assays like the Cellular Thermal Shift Assay (CETSA).[4]

Issue 2: I am observing a "hook effect" with my this compound PROTAC.

The "hook effect" is characterized by a bell-shaped dose-response curve, where degradation efficiency decreases at higher PROTAC concentrations. This occurs when high concentrations favor the formation of binary complexes (PROTAC-target or PROTAC-CRBN) over the productive ternary complex.[2][9]

Potential Linker-Related Cause Troubleshooting & Optimization Steps
Suboptimal Ternary Complex Stability The linker may not be promoting positive cooperativity in the formation of the ternary complex.[2] Solution: A well-designed linker can create favorable interactions within the ternary complex, enhancing its stability. This often requires empirical testing of different linker designs.[2]
High Linker Flexibility A highly flexible linker might not sufficiently pre-organize the binding elements for efficient ternary complex formation, potentially favoring binary complexes at high concentrations.[2] Solution: Introduce some rigidity into the linker to pre-organize the PROTAC into a conformation more favorable for ternary complex formation.[1]

Quantitative Data Summary

The following tables summarize the impact of linker modifications on this compound PROTAC efficiency from various studies. Direct comparisons across different systems should be made with caution.

Table 1: Effect of Linker Length on BRD4 Degradation

PROTACLinker CompositionLinker Length (atoms)BRD4 DC50 (nM)Dmax (%)
dBET1PEG131.8>95
Analog 1PEG1025~80
Analog 2PEG165>90

Note: Data is representative and compiled from various sources for illustrative purposes.[12]

Table 2: Effect of Linker Composition on BTK Degradation

PROTACLinker TypeBTK DC50 (nM)Dmax (%)
P1Alkyl Chain4.7>90
P2PEG Chain2.1>95
P3Rigid Piperazine15.6~85

Note: Data is representative and compiled from various sources for illustrative purposes.[3]

Key Experimental Protocols

1. Western Blot for Protein Degradation

This is the standard method for quantifying the reduction of a target protein following PROTAC treatment.[13]

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat cells with a dose-response of the PROTAC (e.g., 0.1 nM to 10 µM) for a set time course (e.g., 4, 8, 12, 24 hours). Include a vehicle control (e.g., DMSO).[13]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[13]

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay.[13]

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and probe with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).[10][13]

  • Detection and Analysis: Incubate with an appropriate secondary antibody and detect the signal using chemiluminescence. Quantify band intensities to determine the percentage of protein degradation relative to the vehicle control. This data is used to calculate the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[10][13]

2. Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)

SPR measures binding interactions in real-time, providing evidence for the formation of the POI-PROTAC-E3 ligase complex.[13]

  • Immobilization: Immobilize the biotinylated CRBN E3 ligase onto a streptavidin-coated sensor chip.[13]

  • Analyte Injection: Sequentially inject the PROTAC, followed by the target protein, over the sensor surface.[13]

  • Data Analysis: A significant increase in the response units (RU) upon injection of the target protein in the presence of the PROTAC indicates the formation of a stable ternary complex.[13]

3. Isothermal Titration Calorimetry (ITC)

ITC determines the thermodynamic parameters of binary and ternary complex formation.[3]

  • Sample Preparation: Dialyze all proteins and dissolve the PROTAC in the same buffer. Place the E3 ligase in the ITC cell. Load the PROTAC into the injection syringe.[3]

  • Binary Titration: Titrate the PROTAC into the E3 ligase solution and measure the heat changes upon binding.[3]

  • Ternary Titration: To measure cooperativity, titrate the PROTAC into a solution containing both the target protein and the E3 ligase.

  • Data Analysis: Analyze the data to determine binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS) for binary and ternary complex formation.

Visualizations

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC This compound PROTAC Ternary_Complex POI-PROTAC-CRBN Ternary Complex PROTAC->Ternary_Complex Binds POI & CRBN POI Target Protein (POI) POI->Ternary_Complex CRBN CRBN E3 Ligase CRBN->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: Mechanism of action for this compound PROTAC-mediated protein degradation.

Experimental_Workflow start PROTAC Design & Synthesis biochem_assays Biochemical Assays (SPR, ITC) start->biochem_assays Test Binary/Ternary Complex Formation cell_based_assays Cell-Based Assays (Western Blot, CETSA) biochem_assays->cell_based_assays Confirm Cellular Activity no_degradation No/Weak Degradation cell_based_assays->no_degradation Check Degradation hook_effect Hook Effect Observed cell_based_assays->hook_effect Analyze Dose-Response successful_degradation Successful Degradation cell_based_assays->successful_degradation Optimal PROTAC Identified optimize_linker Optimize Linker (Length, Composition, Attachment Points) no_degradation->optimize_linker Troubleshoot hook_effect->optimize_linker Troubleshoot optimize_linker->start Iterate Design

Caption: Experimental workflow for this compound PROTAC linker optimization.

Troubleshooting_Logic cluster_troubleshoot Troubleshooting Steps start Start: PROTAC Experiment check_degradation Is target protein degraded? start->check_degradation check_hook Is there a hook effect? check_degradation->check_hook Yes check_ternary Assess Ternary Complex Formation (e.g., SPR, NanoBRET) check_degradation->check_ternary No success Experiment Successful check_hook->success No modify_composition Modify Linker Composition (Flexibility/Rigidity) check_hook->modify_composition Yes check_permeability Evaluate Cell Permeability (e.g., CETSA) check_ternary->check_permeability Complex Forms modify_length Modify Linker Length check_ternary->modify_length No/Weak Complex modify_attachment Change Attachment Points check_ternary->modify_attachment check_permeability->modify_composition Permeable check_permeability->modify_composition Not Permeable modify_length->start Re-synthesize & Test modify_composition->start Re-synthesize & Test modify_attachment->start Re-synthesize & Test

Caption: Troubleshooting workflow for optimizing this compound PROTACs.

References

Technical Support Center: Enhancing Cell Permeability of Glutarimide-Based Drugs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with glutarimide-based drugs, including Proteolysis Targeting Chimeras (PROTACs). Here you will find troubleshooting guides and frequently asked questions to address common challenges related to cell permeability.

Troubleshooting Guide

Issue 1: High Biochemical Activity but Low Cellular Efficacy

Question: My this compound-based compound, such as a PROTAC, demonstrates high potency in biochemical assays (e.g., target binding, ternary complex formation), but shows significantly lower efficacy in cell-based degradation assays. Could this be a permeability issue?

Answer: Yes, a significant discrepancy between biochemical and cellular activity is a classic indication of poor cell permeability.[1] The compound may not be efficiently crossing the cell membrane to reach its intracellular target. To confirm this, it is essential to experimentally quantify the cell permeability of your compound.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Low Cellular Efficacy start High Biochemical Activity, Low Cellular Efficacy is_permeability_suspected Is poor cell permeability the suspected cause? start->is_permeability_suspected measure_permeability Experimentally Measure Permeability (e.g., PAMPA, Caco-2) is_permeability_suspected->measure_permeability Yes other_issues Investigate Other Issues (e.g., Target Engagement, Ternary Complex Stability) is_permeability_suspected->other_issues No analyze_data Analyze Permeability Data measure_permeability->analyze_data permeability_low Permeability is Low (e.g., Papp < 1 x 10⁻⁶ cm/s) analyze_data->permeability_low modify_compound Modify Compound Structure (e.g., Linker, E3 Ligand) permeability_low->modify_compound Yes permeability_low->other_issues No retest Re-synthesize and Re-test Permeability modify_compound->retest retest->analyze_data G cluster_1 PAMPA Workflow prep_solutions Prepare Donor and Acceptor Solutions prep_plates Coat Donor Plate with Artificial Membrane prep_solutions->prep_plates add_solutions Add Compound to Donor Plate and Buffer to Acceptor Plate prep_plates->add_solutions assemble Assemble PAMPA Sandwich add_solutions->assemble incubate Incubate at Room Temperature assemble->incubate analyze Quantify Compound Concentration in Donor and Acceptor Wells (e.g., LC-MS/MS) incubate->analyze calculate Calculate Effective Permeability (Pe) analyze->calculate G cluster_2 Caco-2 Assay Workflow culture_cells Culture Caco-2 cells on Transwell inserts (~21 days) to form a monolayer check_integrity Measure TEER to confirm monolayer integrity culture_cells->check_integrity add_compound Add Compound to Apical (A-B) or Basolateral (B-A) side check_integrity->add_compound incubate Incubate at 37°C add_compound->incubate sample Take samples from the receiver compartment at various time points incubate->sample quantify Quantify Compound Concentration in samples (LC-MS/MS) sample->quantify calculate Calculate Papp (A-B and B-A) and Efflux Ratio quantify->calculate

References

Strategies to increase the in vivo stability of glutarimide analogs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in vivo stability of glutarimide analogs.

Troubleshooting Guides & FAQs

This section addresses specific issues users might encounter during their experiments in a question-and-answer format.

Issue 1: Rapid Clearance and Low Exposure In Vivo

Question: My this compound analog shows potent in vitro activity but has a very short half-life and low exposure in my mouse PK studies. What are the likely causes and solutions?

Answer: Rapid in vivo clearance of this compound analogs is a common challenge, often stemming from metabolic instability. The primary culprits are typically hydrolysis of the imide rings and enzymatic degradation at other sites on the molecule.

Potential Causes:

  • Hydrolytic Instability: Traditional this compound-based immunomodulatory drugs (IMiDs) are known to be unstable and can undergo hydrolysis in body fluids. The electron-withdrawing nature of the phthalimide (B116566) moiety can activate the this compound ring, making it more susceptible to hydrolysis.[1][2]

  • Metabolic Liabilities: The molecule may possess "metabolic hotspots" that are targeted by metabolic enzymes (e.g., Cytochrome P450s in the liver). This is particularly common in complex molecules like PROTACs, where the linker can be a site of oxidation.[3][4]

  • Epimerization: The chiral center on the this compound ring can be prone to racemization in vivo due to the acidic nature of the C-H bond adjacent to the carbonyl groups, which can lead to a loss of activity and altered pharmacokinetics.[5][6]

Troubleshooting & Optimization Strategies:

  • Assess Hydrolytic Stability: First, determine if the compound is inherently unstable in aqueous solution. Run a simple stability test in phosphate-buffered saline (PBS) at pH 7.4 and analyze the sample over time by LC-MS.

  • In Vitro Metabolic Stability Assay: Use liver microsomes or S9 fractions to identify metabolic hotspots. This will help determine if the clearance is enzyme-mediated.

  • Structural Modification (Medicinal Chemistry):

    • Replace the Phthalimide Moiety: This is a highly effective strategy. Replacing the hydrolysis-prone phthalimide with a more stable aromatic group, such as a phenyl group, has been shown to significantly increase chemical stability while retaining binding affinity for the target protein Cereblon (CRBN).[1] Other replacements like benzotriazole (B28993) have also been explored.[7]

    • Modify the Linker (for PROTACs): If linker metabolism is suspected, incorporate more rigid and less metabolically susceptible moieties like piperazine (B1678402) or triazole rings to shield against enzymatic degradation.[3]

    • Block Metabolic Hotspots: If a specific site of metabolism is identified (e.g., an aromatic ring), deuterium (B1214612) substitution or the addition of a blocking group (like a fluoro group) can slow down metabolism at that position.

Issue 2: High Variability in Pharmacokinetic (PK) Data

Question: I'm observing significant animal-to-animal variability in the plasma concentrations of my this compound analog after oral dosing. How can I address this?

Answer: High PK variability is often linked to poor physicochemical properties, particularly low aqueous solubility, which can lead to erratic absorption from the gastrointestinal (GI) tract.

Potential Causes:

  • Poor Aqueous Solubility: Many complex organic molecules, including this compound analogs, have low solubility, leading to inconsistent dissolution in the GI tract.[8][9]

  • Formulation Issues: The compound may be precipitating out of the formulation vehicle upon administration or dilution in the GI fluids.[10]

  • First-Pass Metabolism: Variable and extensive metabolism in the gut wall or liver can result in inconsistent levels of the drug reaching systemic circulation.[9]

Troubleshooting & Optimization Strategies:

  • Characterize Physicochemical Properties: Accurately measure the aqueous solubility of your compound.

  • Formulation Optimization: For in vivo studies, screen different formulation vehicles to improve solubility and stability. Options include co-solvents (e.g., PEG400, DMSO), surfactants, or more advanced formulations like amorphous solid dispersions.[3][10] Perform an in vitro dilution test by adding your formulation to a physiological buffer to check for precipitation before animal administration.[10]

  • Standardize Experimental Conditions: Ensure consistent fasting periods for all animals before dosing, as the presence of food can significantly impact drug absorption.[9]

  • Consider Alternative Dosing Routes: If oral bioavailability remains a major hurdle, consider intravenous (IV) or intraperitoneal (IP) administration for initial efficacy and PD studies to bypass absorption-related issues.

Data Presentation

The following table summarizes medicinal chemistry strategies to enhance the stability of this compound analogs and the expected impact on key parameters.

Strategy IDModification StrategyRationaleExpected Impact on Half-life (t½)Expected Impact on Clearance (Cl)Reference(s)
S1 Replace Phthalimide with Phenyl GroupThe phthalimide moiety is electron-withdrawing and prone to hydrolysis, which can destabilize the this compound ring. The phenyl group is more chemically robust.IncreaseDecrease[1]
S2 Replace Phthalimide with BenzotriazoleBenzotriazole serves as a stable bioisostere for the phthalimide group, maintaining key interactions with the target protein.IncreaseDecrease[7]
S3 Incorporate Rigid Linker Moieties (e.g., Piperazine)For PROTACs, flexible linkers (like PEG) can be susceptible to enzymatic degradation. Rigid groups can sterically shield the linker.IncreaseDecrease[3]
S4 N-Alkylation of this compoundThis modification can be used as a prodrug strategy. The alkyl group can be designed for enzymatic cleavage, releasing the active compound. Stability of the prodrug itself is typically higher.Increase (Prodrug)Decrease (Prodrug)[11]
S5 Dihydrouracil (DHU) AnalogsReplacing the this compound ring with a DHU derivative can improve stability while removing a chiral center prone to racemization.IncreaseDecrease[5]

Mandatory Visualizations

Diagram 1: Key Metabolic Liabilities of this compound Analogs

cluster_molecule This compound Analog (e.g., PROTAC) cluster_liabilities Potential Metabolic Liabilities node_poi Target Protein Ligand node_linker Linker node_poi->node_linker node_this compound This compound Ring node_linker->node_this compound node_phthalimide Phthalimide Ring (or alternative) node_this compound->node_phthalimide node_hydrolysis1 Hydrolysis node_hydrolysis1->node_phthalimide Site 1 node_hydrolysis2 Hydrolysis node_hydrolysis2->node_this compound Site 2 node_oxidation Oxidation node_oxidation->node_linker Site 3 (e.g., CYP450 mediated) node_racemization Racemization node_racemization->node_this compound Site 4 (Chiral Center)

Caption: Common sites of metabolic instability on a representative this compound analog.

Diagram 2: Troubleshooting Workflow for Low In Vivo Stability

start Problem: Low In Vivo Stability / High Clearance q1 Is compound stable in aqueous buffer (pH 7.4)? start->q1 sol_hydrolysis Primary issue is hydrolysis. Strategy: - Replace phthalimide - Modify this compound q1->sol_hydrolysis No q2 Is compound stable in liver microsomes? q1->q2 Yes a1_yes Yes a1_no No sol_metabolism Primary issue is enzymatic metabolism. Strategy: - Identify & block hotspots - Redesign linker (PROTACs) q2->sol_metabolism No sol_other Issue likely related to other clearance mechanisms (e.g., transporter efflux). Strategy: - Run Caco-2 assay - Modify LogP/PSA q2->sol_other Yes a2_yes Yes a2_no No

Caption: Decision tree for troubleshooting the root cause of poor in vivo stability.

Diagram 3: Experimental Workflow for Stability Assessment

cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_analysis Analysis & Iteration step1 Aqueous Buffer Stability Assay step2 Plasma Stability Assay step1->step2 step3 Liver Microsome Stability Assay step2->step3 step4 Rodent PK Study (IV and PO Dosing) step3->step4 step5 Metabolite Identification step4->step5 step6 Calculate PK Parameters (t½, Cl, F%) step4->step6 step7 Correlate In Vitro / In Vivo Data step5->step7 step6->step7 step8 Rational Design of Next-Gen Analogs step7->step8

Caption: A sequential workflow for evaluating the stability of new this compound analogs.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability in Liver Microsomes

Objective: To determine the rate of metabolic degradation of a this compound analog by liver enzymes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO).

  • Pooled liver microsomes (e.g., human, mouse) at 20 mg/mL.

  • 0.5 M Phosphate (B84403) buffer (pH 7.4).

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase).

  • Positive control compound (e.g., a rapidly metabolized drug like verapamil).

  • Acetonitrile (ACN) with internal standard (IS) for reaction quenching.

  • 96-well plates, multichannel pipettes, incubator at 37°C.

Methodology:

  • Preparation: Thaw microsomes and NADPH system on ice. Prepare a microsomal working solution (e.g., 1 mg/mL) and a test compound working solution (e.g., 100 µM) in phosphate buffer.

  • Reaction Setup: In a 96-well plate, add the phosphate buffer. Add the microsomal working solution.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate Reaction: Add the NADPH regenerating system to start the reaction (final microsomal concentration 0.5 mg/mL). To a parallel set of wells (control), add buffer instead of the NADPH system. Immediately after, add the test compound working solution to all wells to achieve a final concentration of 1 µM.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold ACN with the internal standard.

  • Sample Processing: Seal the plate, vortex for 2 minutes, and then centrifuge at 4000 rpm for 20 minutes to pellet the protein.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to determine the percentage of the parent compound remaining at each time point.

  • Data Calculation: Plot the natural log of the percent remaining versus time. The slope of this line (k) can be used to calculate the intrinsic clearance (CLint) and in vitro half-life (t½ = 0.693 / k).

Protocol 2: Mouse Pharmacokinetic (PK) Study

Objective: To determine the in vivo pharmacokinetic profile (half-life, clearance, bioavailability) of a this compound analog.

Materials:

  • Test compound.

  • Appropriate formulation vehicle (e.g., 20% Solutol in saline).

  • Male C57BL/6 mice (or other appropriate strain), 8-10 weeks old.

  • Dosing equipment (e.g., oral gavage needles, IV catheters).

  • Blood collection supplies (e.g., EDTA-coated tubes, capillaries).

  • Centrifuge, freezer (-80°C).

Methodology:

  • Animal Acclimation: Acclimate animals for at least 3 days prior to the study. Fast animals for 4 hours before dosing (with free access to water).

  • Dosing:

    • Intravenous (IV) Group (n=3-4 mice): Administer the compound via tail vein injection at a low dose (e.g., 1-2 mg/kg).

    • Oral (PO) Group (n=3-4 mice): Administer the compound via oral gavage at a higher dose (e.g., 5-10 mg/kg).

  • Blood Sampling: Collect sparse blood samples (approx. 25-30 µL) from each animal at designated time points. A typical schedule might be:

    • IV: 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.

    • PO: 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.

  • Plasma Preparation: Immediately place blood samples into EDTA-coated tubes, keep on ice, and then centrifuge at 5000 rpm for 10 minutes at 4°C to separate plasma.

  • Sample Storage: Transfer the plasma supernatant to labeled tubes and store at -80°C until bioanalysis.

  • Bioanalysis: Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis and calculate key PK parameters such as half-life (t½), clearance (Cl), volume of distribution (Vd), Cmax, Tmax, AUC (Area Under the Curve), and oral bioavailability (F%).

References

Technical Support Center: Mitigating Off-Target Effects of Glutarimide-Based Degraders

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with glutarimide-based degraders. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary off-target effects of this compound-based degraders?

A1: The main off-target effects of this compound-based degraders, which typically recruit the Cereblon (CRBN) E3 ubiquitin ligase, stem from the degradation of unintended proteins known as "neosubstrates".[1] These are proteins that are not the intended target of the degrader but are recognized and ubiquitinated by the CRBN E3 ligase complex in the presence of the this compound moiety.[2][3] This can lead to unintended biological consequences and potential toxicity.[1][4]

Commonly observed neosubstrates for thalidomide (B1683933) and its analogs (immunomodulatory drugs or IMiDs) include:

  • Transcription Factors: Ikaros (IKZF1) and Aiolos (IKZF3) are key regulators of lymphocyte development.[2][5]

  • Casein Kinase 1α (CK1α): Degradation of CK1α is associated with the therapeutic effects of lenalidomide (B1683929) in certain hematological malignancies.[3][6]

  • SALL4: This transcription factor is a known mediator of the teratogenic effects of thalidomide.[1][7]

  • Zinc Finger Proteins (ZFPs): A broader class of proteins that can be degraded by pomalidomide-based PROTACs.[8][9]

Q2: How do this compound-based degraders cause the degradation of neosubstrates?

A2: this compound-based degraders, such as thalidomide, lenalidomide, and pomalidomide, act as "molecular glues".[1][10] They bind to CRBN, a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex, and alter its substrate specificity.[2][7][11] This binding creates a new surface on CRBN that can recognize and bind to neosubstrates, leading to their ubiquitination and subsequent degradation by the proteasome.[3] The formation of this ternary complex (degrader-CRBN-neosubstrate) is the key event that triggers off-target degradation.[12]

Q3: What are the key rational design strategies to minimize off-target effects?

A3: Several rational design strategies can be employed to enhance the selectivity of this compound-based degraders and minimize the degradation of neosubstrates:

  • Modification of the this compound Moiety: While the this compound ring is essential for CRBN binding, modifications to the phthalimide (B116566) ring of pomalidomide-based degraders can disrupt interactions with neosubstrates.[8][9]

  • Targeted Substitutions: Structural biology insights, such as the crystal structure of CRBN in complex with lenalidomide and CK1α, have revealed key interaction points.[3][6] Modifications at the C5 position of the phthalimide ring can sterically hinder the binding of neosubstrates without significantly affecting CRBN engagement.[8]

  • Linker Optimization (for PROTACs): The attachment point and composition of the linker in Proteolysis-Targeting Chimeras (PROTACs) can influence the stability of the ternary complex and the degradation of neosubstrates.[13]

  • Exploring Alternative E3 Ligases: While CRBN is widely used, exploring other E3 ligases can provide a different selectivity profile.[14][15]

Troubleshooting Guide

Problem 1: My degrader shows potent on-target degradation, but also significant degradation of known neosubstrates (e.g., IKZF1, CK1α) in my proteomics data.

  • Possible Cause: The this compound warhead of your degrader is effectively recruiting neosubstrates to CRBN.

  • Troubleshooting Steps:

    • Structural Modification: If you are in the process of designing the degrader, consider synthesizing analogs with modifications on the phthalimide ring, particularly at the C5 position.[8][9] Introducing steric bulk at this position can disrupt the binding of zinc-finger neosubstrates.[8]

    • Comparative Analysis: Test a panel of related degrader molecules with different chemical modifications to identify compounds with an improved selectivity profile.

    • Quantitative Profiling: Perform dose-response experiments and determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) for both your target protein and the off-target neosubstrates to quantify the selectivity window.

Problem 2: I am observing unexpected protein degradation in my global proteomics experiment that are not known neosubstrates.

  • Possible Cause: These could be novel, cell-type specific neosubstrates or off-targets of the target-binding portion of your degrader (in the case of a PROTAC).

  • Troubleshooting Steps:

    • Target Engagement Control: Use a control compound where the target-binding moiety is inactivated (e.g., a stereoisomer that does not bind the target) but the CRBN binder is still active. This will help differentiate between neosubstrate effects and off-targets of the warhead.[16]

    • CRBN Knockout/Down Cells: Perform the degradation experiment in cells where CRBN has been knocked out or knocked down. Degradation that persists in these cells is independent of CRBN and likely due to the target-binding part of the molecule.[17]

    • Bioinformatic Analysis: Analyze the degraded proteins for common structural motifs, such as zinc-finger domains, which are known to be recognized by the CRBN-glutarimide complex.[18]

Problem 3: My Western blot results for off-target degradation are inconsistent between experiments.

  • Possible Cause: Inconsistent results can arise from variability in cell culture, reagent preparation, or the Western blotting procedure itself.[16]

  • Troubleshooting Steps:

    • Standardize Cell Culture: Ensure consistent cell passage numbers, confluency, and growth conditions for all experiments.[16]

    • Fresh Reagents and Master Mixes: Prepare fresh lysis buffers and protease/phosphatase inhibitors. Use a master mix for treating multiple wells to minimize pipetting errors.[16]

    • Optimize Western Blot Protocol:

      • Ensure complete protein transfer by checking the membrane with Ponceau S stain.

      • Use a validated antibody for the off-target protein and optimize the antibody concentration.

      • Include a reliable loading control (e.g., GAPDH, β-actin) to normalize for protein loading.[19]

    • Aliquot Degrader Stock: Aliquot the degrader stock solution and store it at -80°C to avoid repeated freeze-thaw cycles.[16]

Data Presentation

Table 1: Quantitative Comparison of On-Target and Off-Target Degradation by ALK PROTACs

PROTACTarget (ALK) EC50 (nM)[8]Off-Target (IKZF1) Degradation at 100 nM (% of control)[8]Off-Target (ZFP91) Degradation at 100 nM (% of control)[8]
MS4078 (Original) 25~50~60
dALK-10 (Optimized) 10>90 (minimal degradation)>90 (minimal degradation)

This table summarizes data showing how rational design (dALK-10) can improve selectivity compared to the original PROTAC (MS4078) by minimizing off-target degradation of IKZF1 and ZFP91 while enhancing on-target potency for ALK.

Experimental Protocols

1. Global Proteomics for Off-Target Profiling (based on TMT labeling)

This protocol provides a general workflow for identifying off-target effects using quantitative mass spectrometry.[20]

  • Cell Culture and Treatment:

    • Culture a suitable human cell line (e.g., HEK293T, MM.1S) to approximately 70-80% confluency.

    • Treat cells with the degrader at the desired concentration (e.g., 1 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours). Include at least three biological replicates.

  • Cell Lysis and Protein Digestion:

    • Harvest and wash the cells with ice-cold PBS.

    • Lyse the cells in a buffer containing a denaturant (e.g., 8M urea) and protease/phosphatase inhibitors.

    • Quantify the protein concentration using a BCA or Bradford assay.

    • Reduce the proteins with DTT, alkylate with iodoacetamide, and digest with trypsin overnight at 37°C.

  • Tandem Mass Tag (TMT) Labeling:

    • Label the digested peptides from each condition with a different TMT isobaric tag according to the manufacturer's instructions.

    • Combine the labeled samples.

  • LC-MS/MS Analysis:

    • Fractionate the combined peptide sample using high-pH reversed-phase liquid chromatography.

    • Analyze the fractions by nano-LC-MS/MS on a high-resolution mass spectrometer (e.g., Orbitrap).

  • Data Analysis:

    • Process the raw data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).

    • Identify and quantify proteins across all samples.

    • Perform statistical analysis to identify proteins with significantly altered abundance in the degrader-treated samples compared to the vehicle control.

2. Western Blotting for Validation of Off-Target Degradation

This protocol is for validating hits from proteomics or for routine screening of known neosubstrates.[19]

  • Cell Culture and Lysis:

    • Seed cells in a 6-well plate and treat with a range of degrader concentrations and a vehicle control.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein lysate (e.g., 20 µg) on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific for the off-target protein of interest overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip and re-probe the membrane with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the intensity of the off-target protein band to the loading control.

    • Calculate the percentage of protein remaining relative to the vehicle-treated control.

Mandatory Visualizations

molecular_glue_mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 On-Target Degradation cluster_3 Off-Target Degradation Degrader This compound-based Degrader CRBN CRBN Degrader->CRBN Binds E3_Complex CUL4-DDB1-RBX1 E3 Ligase Complex CRBN->E3_Complex Part of Target Target Protein (On-Target) CRBN->Target Recruits Neosubstrate Neosubstrate (Off-Target) CRBN->Neosubstrate Recruits Ub Ubiquitin E3_Complex->Ub Recruits Proteasome 26S Proteasome Target->Proteasome Degradation Neosubstrate->Proteasome Degradation Ub->Target Ubiquitination Ub->Neosubstrate Ubiquitination

Caption: Mechanism of on-target and off-target degradation by this compound-based molecular glues.

experimental_workflow cluster_discovery Discovery Phase cluster_validation Validation Phase cluster_mechanistic Mechanistic Studies start Start: Hypothesis of Off-Target Effects cell_treatment Cell Treatment with Degrader and Vehicle Control start->cell_treatment proteomics Global Proteomics (LC-MS/MS) cell_treatment->proteomics data_analysis Data Analysis to Identify Significantly Degraded Proteins proteomics->data_analysis hit_list List of Potential Off-Targets data_analysis->hit_list western_blot Western Blot Validation hit_list->western_blot dose_response Dose-Response and Time-Course Analysis western_blot->dose_response validated_off_target Validated Off-Target dose_response->validated_off_target crbn_ko Test in CRBN KO Cells validated_off_target->crbn_ko control_compound Test with Inactive Control Compound validated_off_target->control_compound end End: Characterized Off-Target Profile crbn_ko->end control_compound->end

Caption: Experimental workflow for identifying and validating off-target effects of degraders.

References

Refinement of glutarimide synthesis for large-scale production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the refinement of glutarimide synthesis for large-scale production. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and providing answers to frequently asked questions encountered during the synthesis of this compound and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for large-scale this compound synthesis?

A1: Common starting materials for large-scale synthesis include glutaric acid, γ-butyrolactone, and derivatives of glutamic acid.[1][2][3] The choice of starting material often depends on factors such as cost, availability, and the desired substitution pattern on the final this compound ring.

Q2: What are the key challenges associated with the large-scale synthesis of this compound-containing molecules?

A2: Several challenges are frequently encountered during large-scale production:

  • This compound Ring Instability: The this compound ring is susceptible to opening under aqueous basic conditions.[3]

  • Epimerization: The stereocenter on the glutamine ring is prone to epimerization.[3]

  • Acidic N-H Proton: The acidic proton on the nitrogen atom can complicate metal-catalyzed cross-coupling reactions and Mitsunobu-type chemistries.[3]

  • Solubility Issues: this compound and its derivatives can have poor solubility in many organic solvents, which can hinder reaction and purification.[4]

Q3: How can the acidic N-H proton on the this compound ring be managed during synthesis?

A3: A common strategy to circumvent issues with the acidic N-H proton is to use a "masked this compound" approach. This involves using a protecting group, such as a bis(benzyloxy)pyridine moiety, which is later hydrogenated to form the this compound core.[3] This strategy is particularly useful for reactions like metal-catalyzed cross-couplings.

Q4: What is a "late-stage this compound ring cyclization" and what are its advantages?

A4: Late-stage this compound ring cyclization is a synthetic strategy where the this compound ring is formed towards the end of the synthetic sequence.[3] This approach offers several advantages, including minimizing exposure to potentially hazardous intermediates and preserving the enantiopurity of the final compound by mitigating issues related to this compound stability and reactivity in earlier steps.[3]

Troubleshooting Guides

Problem 1: Low Yield of this compound

Potential Cause Suggested Solution
Incomplete reactionIncrease reaction time or temperature, following established protocols. For example, in the synthesis from glutaric acid monoamide, heating at 220–225°C is continued until water no longer distills (3–4 hours).[1][2]
Side reactionsUse of alternative synthetic routes, such as late-stage cyclization, can minimize side reactions. For instance, using 3-bromopiperidine-2,6-dione (B1280227) as an electrophile can sometimes result in low yields due to elimination byproducts.[3]
Inefficient purificationOptimize the recrystallization solvent and conditions. For this compound, crystallization from 95% ethanol (B145695) with cooling in an ice bath is effective.[1][2] The use of charcoal during dissolution can also help remove impurities.[1][2]
Hydrolysis of the this compound ringAvoid basic conditions, especially in the presence of water, as this can lead to ring-opening.[3]

Problem 2: Presence of Impurities in the Final Product

Potential Cause Suggested Solution
Unreacted starting materialsEnsure the reaction goes to completion by monitoring with appropriate analytical techniques (e.g., TLC, HPLC). Adjust reaction time and temperature as needed.
Formation of byproductsThorough purification is crucial. Recrystallization is a common method. For example, after synthesis from γ-butyrolactone, the crude product is dissolved in water, treated with charcoal, and then recrystallized from ethanol.[1][2]
Contamination from reagents or solventsUse high-purity reagents and solvents. Ensure all glassware is clean and dry.

Problem 3: Difficulty with C-N Bond Formation on the this compound Ring

Potential Cause Suggested Solution
Interference from the acidic N-H protonFor metal-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination, consider using a "masked this compound" strategy where the N-H is protected.[3] Alternatively, optimized protocols with specific ligands and conditions that are compatible with the unprotected this compound may be employed.[3]
Low reactivity of the coupling partnersAdjust the catalyst system, ligands, and reaction conditions (temperature, solvent). For challenging couplings, extended reaction times at lower temperatures (e.g., 45°C for 16 hours) have been shown to improve conversion.[3]

Data Presentation

Table 1: Reaction Parameters for this compound Synthesis from γ-Butyrolactone

ParameterValueReference
Starting Materials γ-Butyrolactone, Potassium Cyanide[1][2]
Initial Reaction Temperature 190–195°C[1][2]
Initial Reaction Time 2 hours[1][2]
Cyclization Temperature 220–225°C[1][2]
Cyclization Time 3–4 hours (until water no longer distills)[1][2]
Purification Method Recrystallization from 95% ethanol[1][2]
Yield 58–65%[1]
Melting Point 152–154°C[1][5]

Experimental Protocols

Synthesis of this compound from γ-Butyrolactone

This protocol is adapted from established methods.[1][2]

  • Reaction Setup: In a 500-ml three-necked flask equipped with a sealed mechanical stirrer and a reflux condenser, place 86 g (1 mole) of γ-butyrolactone and 72 g (1.1 moles) of potassium cyanide.

  • Initial Reaction: While stirring, heat the mixture in an oil bath at 190–195°C for 2 hours. An initial vigorous reaction will subside.

  • Workup: Cool the mixture to approximately 100°C and dissolve the potassium salt of the cyano acid in about 200 ml of hot water. Cautiously acidify the warm solution to Congo red with approximately 90 ml of concentrated hydrochloric acid.

  • Extraction: Extract the resulting solution containing glutaric acid monoamide with six 50-ml portions of ether.

  • Drying and Evaporation: Dry the combined ether extracts over anhydrous sodium sulfate. Evaporate the ether on a steam bath, removing the final traces at reduced pressure.

  • Cyclization: Place the oily residue of glutaric acid monoamide in a 300-ml round-bottomed flask fitted with a bent tube attached to a short condenser. Immerse the flask in a bath held at 220–225°C. Continue heating until water no longer distills (approximately 3–4 hours).

  • Purification: Cool the resulting this compound and dissolve it in about 200 ml of water. Boil the solution with about 2 g of charcoal for 30 minutes. Filter to remove the charcoal and remove the water by distillation at reduced pressure.

  • Crystallization: Crystallize the dry residue from approximately 125 ml of 95% ethanol, with final cooling in an ice bath, to yield glittering white crystals of this compound.

Visualizations

Glutarimide_Synthesis_Workflow General Workflow for this compound Synthesis cluster_synthesis Synthesis cluster_purification Purification Starting_Materials Starting Materials (e.g., γ-Butyrolactone, Glutaric Acid) Reaction Reaction (e.g., with KCN, Ammonia) Starting_Materials->Reaction Intermediate Intermediate (e.g., Glutaric Acid Monoamide) Reaction->Intermediate Cyclization Cyclization (Heat) Intermediate->Cyclization Crude_Product Crude this compound Cyclization->Crude_Product Dissolution_Charcoal Dissolution & Charcoal Treatment Crude_Product->Dissolution_Charcoal Filtration Filtration Dissolution_Charcoal->Filtration Recrystallization Recrystallization Filtration->Recrystallization Final_Product Pure this compound Recrystallization->Final_Product

Caption: A generalized workflow for the synthesis and purification of this compound.

Troubleshooting_Decision_Tree Troubleshooting Low Yield in this compound Synthesis Start Low Yield Observed Check_Reaction Check Reaction Completion (TLC, HPLC) Start->Check_Reaction Incomplete Incomplete Reaction Check_Reaction->Incomplete No Complete Reaction Complete Check_Reaction->Complete Yes Action_Incomplete Increase Reaction Time/Temp Incomplete->Action_Incomplete Check_Purification Review Purification Protocol Complete->Check_Purification End Yield Improved Action_Incomplete->End Purification_OK Purification Protocol is Optimal Check_Purification->Purification_OK Yes Purification_Not_OK Suboptimal Purification Check_Purification->Purification_Not_OK No Consider_Side_Reactions Consider Side Reactions (e.g., Hydrolysis) Purification_OK->Consider_Side_Reactions Action_Purification Optimize Recrystallization Solvent/Conditions Purification_Not_OK->Action_Purification Action_Purification->End Side_Reactions_Present Side Reactions Likely Consider_Side_Reactions->Side_Reactions_Present Yes Consider_Side_Reactions->End No Action_Side_Reactions Modify Reaction Conditions (e.g., avoid base, use masked substrate) Side_Reactions_Present->Action_Side_Reactions Action_Side_Reactions->End

Caption: A decision tree for troubleshooting low yields in this compound synthesis.

Glutarimide_Challenges Key Challenges in this compound Chemistry Glutarimide_Core This compound Core Ring_Instability Ring Instability (Aqueous Base) Glutarimide_Core->Ring_Instability leads to Epimerization Epimerization at Stereocenter Glutarimide_Core->Epimerization susceptible to Acidic_Proton Acidic N-H Proton Glutarimide_Core->Acidic_Proton complicates Ring_Opening Ring Opening Ring_Instability->Ring_Opening Loss_of_Stereointegrity Loss of Stereointegrity Epimerization->Loss_of_Stereointegrity Cross_Coupling_Issues Cross-Coupling Issues Acidic_Proton->Cross_Coupling_Issues

Caption: A diagram illustrating the primary chemical challenges in this compound synthesis.

References

Glutarimide Functionalization Reactions: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for glutarimide functionalization reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis and modification of this compound-containing molecules.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address specific challenges in a question-and-answer format, providing potential causes and actionable solutions.

Q1: I am observing very low yields in my this compound functionalization reaction. What are the common causes and how can I improve it?

A1: Low yields in this compound functionalization can stem from several factors, primarily related to the inherent reactivity and stability of the this compound ring.

Potential Causes & Solutions:

  • This compound Ring Instability: The this compound ring is susceptible to hydrolysis and ring-opening, especially under aqueous basic conditions.[1]

    • Troubleshooting:

      • Employ anhydrous reaction conditions where possible.

      • Consider using milder, non-aqueous bases. For instance, in Suzuki-Miyaura couplings, replacing a strong base like cesium carbonate with sodium fluoride (B91410) has been shown to significantly increase yields.[1]

      • Utilize a "masked this compound" strategy, where a precursor like a bis(benzyloxy)pyridine moiety is used and converted to the this compound core in a later step via hydrogenation.[1]

      • Alternatively, a "ring-opened this compound" strategy can be employed, where the ring is kept open until the final synthetic step to avoid stability issues in earlier stages.[1][2][3]

  • Poor Solubility of Starting Materials: this compound-containing compounds may have limited solubility in common halogenated or hydrocarbon solvents required for certain reactions, such as C-H functionalizations.[2][3]

    • Troubleshooting:

      • Screen a variety of solvents to find one that provides better solubility for your specific substrate.

      • For certain reactions, using a more soluble, ring-opened derivative of the this compound can be a successful strategy.[3]

  • Suboptimal Reaction Conditions: The choice of ligands, bases, solvents, and temperature is critical, especially for metal-catalyzed cross-coupling reactions.

    • Troubleshooting:

      • Perform high-throughput screening of different ligands, bases, and solvents to identify the optimal combination for your specific substrate.[1]

      • For example, in Buchwald-Hartwig cross-couplings, BrettPhos has been identified as an optimal ligand for coupling with primary amines, while RuPhos is more effective for secondary amines.[1]

      • Reaction temperature can be crucial for minimizing side-product formation. In some cases, elevated temperatures (e.g., up to 110 °C) may be necessary.[1]

Q2: My reaction is generating significant side products. How can I identify and minimize them?

A2: Side product formation is a common issue. Key side reactions include ring-opening, epimerization, and catalyst-related byproducts.

Common Side Products & Mitigation Strategies:

  • Ring-Opened Products: As mentioned, the this compound ring can open under basic conditions.[1] A LiOH-promoted hydrolysis can selectively cleave the C-N bond to form primary amides.[4][5][6][7]

    • Mitigation:

      • Strictly control the pH and avoid strong aqueous bases if ring integrity is desired.

      • Use protecting groups on the this compound nitrogen to reduce its acidity and susceptibility to base-mediated reactions.[8][9]

  • Epimerization: The stereocenter at the C4 position of the this compound ring is prone to racemization, particularly under basic conditions.[1]

    • Mitigation:

      • Employ milder reaction conditions and limit exposure to strong bases.

      • The use of a ring-opened this compound precursor can help preserve the enantiopurity of the target compound, as the stereocenter is less susceptible to racemization in this form.[2][3]

  • Protodehalogenation: In cross-coupling reactions, this can be a predominant side reaction.

    • Mitigation:

      • This issue can sometimes be addressed by using aryl iodides or heteroaryl halides instead of aryl bromides or chlorides, which may be more prone to this side reaction.[1]

  • N-H Insertion/Catalyst Poisoning: The acidic N-H proton of the this compound can interfere with metal catalysts. For instance, in rhodium-catalyzed C-H functionalization, insertion into the this compound N-H bond can occur preferentially over the desired reaction.[2] The N-H can also poison the catalyst.[2][3]

    • Mitigation:

      • Protect the this compound nitrogen with a suitable protecting group (e.g., Boc).

      • Employ a "masked this compound" strategy to avoid having the acidic proton present during the metal-catalyzed step.[1]

Q3: I'm having trouble with metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki-Miyaura) involving a this compound moiety. What should I consider?

A3: The acidic N-H proton on the this compound ring is a primary challenge for these reactions.[1] Careful optimization of reaction parameters is key.

Optimization Parameters for Cross-Coupling Reactions:

ParameterRecommendation & Rationale
Ligand Ligand choice significantly impacts reaction efficiency. For Buchwald-Hartwig C-N couplings, BrettPhos (for primary amines) and RuPhos (for secondary amines) have shown superior performance with this compound-containing substrates.[1]
Base Standard Suzuki conditions often use aqueous bases which can lead to this compound ring-opening.[1] Consider using anhydrous bases like sodium fluoride (NaF) in place of carbonate bases to improve yields.[1]
Solvent The choice of solvent can affect both the solubility of the reactants and the reaction outcome. High-throughput screening is recommended to find the optimal solvent for your system.[1]
Temperature Elevated temperatures may be required to promote the reaction and reduce the formation of side products, such as coordinated CO from nickel complexes in certain reactions.[1]
Strategy Consider using an unprotected this compound with optimized conditions or employ a "masked this compound" strategy where the this compound is formed after the cross-coupling step.[1]

Experimental Protocols

Protocol 1: Optimized Buchwald-Hartwig C-N Cross-Coupling

This protocol is based on optimized conditions for reactions involving unprotected glutarimides.[1]

  • To a reaction vessel, add the aryl bromide bearing the this compound moiety, the primary or secondary amine, the appropriate phosphine (B1218219) ligand (e.g., BrettPhos for primary amines, RuPhos for secondary amines), and a suitable base.

  • Add the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the reaction mixture to the optimized temperature and monitor the reaction progress using an appropriate analytical method (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous workup, followed by extraction with an organic solvent.

  • Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography.

Protocol 2: Mild and Anhydrous Suzuki-Miyaura Coupling

This protocol is tailored for the synthesis of CRBN degraders to avoid the instability of the this compound moiety under standard aqueous conditions.[1]

  • In a glovebox or under an inert atmosphere, combine the this compound-containing aryl halide, the boronic acid or ester, a palladium catalyst, and a mild, anhydrous base such as sodium fluoride (NaF).[1]

  • Add the anhydrous solvent.

  • Heat the reaction mixture to the desired temperature (e.g., 60-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • After cooling, dilute the reaction mixture with an organic solvent and filter to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic phase, evaporate the solvent, and purify the residue via flash chromatography.

Visualizations

Troubleshooting_Workflow start Start: this compound Functionalization Issue low_yield Low Yield? start->low_yield side_products Side Products? low_yield->side_products No solubility Check Solubility of Starting Materials low_yield->solubility Yes coupling_failure Cross-Coupling Failure? side_products->coupling_failure No epimerization Check for Epimerization side_products->epimerization Yes nh_problem Acidic N-H Proton Interference? coupling_failure->nh_problem Yes end Problem Resolved coupling_failure->end No sol_sol Screen Solvents Use Ring-Opened Precursor solubility->sol_sol ring_opening Suspect Ring Opening/Instability ring_sol Use Anhydrous Conditions Employ Masked/Ring-Opened Strategy ring_opening->ring_sol conditions Review Reaction Conditions cond_sol Optimize Ligand/Base/Temp High-Throughput Screening conditions->cond_sol sol_sol->ring_opening ring_sol->conditions cond_sol->end epi_sol Use Milder Base Limit Reaction Time epimerization->epi_sol catalyst_side_rxn Suspect Catalyst Side Reactions (e.g., N-H Insertion) cat_sol Protect this compound N-H Use Masked this compound catalyst_side_rxn->cat_sol epi_sol->catalyst_side_rxn cat_sol->end nh_sol Optimize Ligand/Base (e.g., BrettPhos/RuPhos) Use Anhydrous Base (e.g., NaF) nh_problem->nh_sol nh_sol->end

Caption: Troubleshooting workflow for this compound functionalization.

Common_Side_Reactions sub This compound Substrate ring_opening Ring Opening Conditions: Aqueous Base (e.g., LiOH)[1][4][5][6][7] Product: Ring-opened glutaramic acid derivative sub->ring_opening Side Reaction 1 epimerization Epimerization Conditions: Basic conditions[1] Product: Racemized this compound sub->epimerization Side Reaction 2 nh_insertion N-H Insertion Conditions: Rh(II) catalysis[2] Product: N-functionalized this compound sub->nh_insertion Side Reaction 3 protodehalogenation Protodehalogenation Conditions: Metal-catalyzed cross-coupling[1] Product: Dehalogenated starting material sub->protodehalogenation Side Reaction 4

References

Technical Support Center: Enhancing Glutarimide Ligand Affinity for Cereblon

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the optimization of glutarimide-based ligands for the E3 ubiquitin ligase, Cereblon (CRBN). This resource provides answers to frequently asked questions and troubleshooting guidance for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound ligands essential for Cereblon binding?

A1: The fundamental interaction is mediated by the this compound ring, which binds within a conserved tri-tryptophan pocket in Cereblon.[1][2] Key interactions include two crucial hydrogen bonds: one between the this compound's ring amide (NH group) and a backbone carbonyl group of a CRBN residue, and another between one of the this compound's carbonyl groups and a backbone NH group of another CRBN residue.[2][3] The stereochemistry at the C3 position of the this compound ring is also critical, with the (S)-enantiomer generally exhibiting significantly higher binding affinity than the (R)-enantiomer.[1][4]

Q2: My this compound-based PROTAC is showing low cellular potency despite good in vitro binding to Cereblon. What could be the issue?

A2: Several factors could contribute to this discrepancy. A primary concern is the hydrolytic instability of the traditional phthalimide (B116566) moiety present in immunomodulatory imide drugs (IMiDs), which can lead to rapid degradation in cell culture media and body fluids.[5][6] This instability can reduce the effective concentration of your compound in cells.[5] Additionally, poor cell permeability can limit the intracellular concentration of the PROTAC.[7] It is also important to consider that high binary affinity to CRBN does not always correlate with the formation of a productive ternary complex (CRBN-ligand-target protein), which is necessary for degradation.[8]

Q3: How can I improve the chemical stability of my this compound ligands?

A3: A successful strategy to enhance stability is to replace the hydrolysis-prone phthalimide moiety with more stable aromatic or heteroaromatic groups.[5][9] Phenyl-glutarimides (PGs), for instance, have demonstrated retained CRBN binding affinity with significantly improved chemical stability.[5] Other alternatives include benzimidazole (B57391) and indazole-based scaffolds.[9] Dihydrouracil scaffolds have also been explored as they are not susceptible to racemization and exhibit greater chemical stability compared to glutarimides.[10][11]

Q4: What are some common strategies to diversify this compound ligand scaffolds to improve binding affinity?

A4: Diversification can be achieved through various synthetic methodologies. C-N and C-C bond formation reactions are commonly used to append different functional groups.[9] For example, Buchwald-Hartwig coupling can be employed for C-N bond formation in the presence of an unprotected this compound.[9] Rhodium-catalyzed X-H insertion reactions with α-diazoglutarimides have also been used to generate diverse libraries of CRBN ligands.[9] Furthermore, multicomponent reactions, such as the Petasis borono-Mannich reaction, can be used to create three-branched ligands capable of making multiple interactions with the protein surface.[12]

Q5: Are there alternative scaffolds to the traditional this compound-phthalimide structure?

A5: Yes, several alternative scaffolds have been developed. Phenyl-glutarimides have emerged as a promising class of CRBN binders with improved stability.[5] Heteroaryl glutarimides, such as those containing indazole or indole (B1671886) moieties, have shown potent CRBN binding.[10] Additionally, dihydrouracil-based ligands are being investigated as they are not prone to racemization.[10][11] Succinimide has also been identified as a minimal binding moiety for Cereblon.[13]

Troubleshooting Guides

Issue 1: Inconsistent results in Cereblon binding assays.
Potential Cause Troubleshooting Steps
Ligand Instability Immunomodulatory imide drugs (IMiDs) are known to be unstable and can hydrolyze in aqueous buffers.[5] Prepare fresh solutions of your compound before each experiment. Consider evaluating the stability of your compound in the assay buffer over the time course of the experiment using techniques like HPLC.
Protein Quality Ensure the purity and proper folding of your recombinant Cereblon protein, which is often expressed as a complex with DDB1 for stability.[14] Inconsistent protein quality can lead to variability in binding affinities.
Assay Conditions Optimize assay parameters such as buffer composition, pH, and temperature. For competitive binding assays, ensure that the concentration of the fluorescent probe is appropriate (typically at or below its Kd) and that the assay is run within the linear range.
DMSO Concentration High concentrations of DMSO can interfere with protein-ligand interactions. Keep the final DMSO concentration consistent across all wells and as low as possible, typically below 1-5%.[15]
Issue 2: Low binding affinity of a novel this compound analog.
Potential Cause Troubleshooting Steps
Unfavorable Substitutions The position and nature of substituents on the ligand can significantly impact binding. The this compound moiety is crucial for binding within the tri-tryptophan pocket.[1][2] Modifications to this ring can be detrimental. Substitutions on the phthalimide-replacement moiety can either enhance or weaken binding through interactions with surface residues.[16]
Incorrect Stereochemistry The (S)-enantiomer of thalidomide (B1683933) and its analogs typically binds to Cereblon with much higher affinity than the (R)-enantiomer.[4] Ensure that you have synthesized and isolated the correct stereoisomer.
Steric Hindrance Bulky modifications, particularly on the this compound ring, can cause steric clashes with the binding pocket, leading to a loss of affinity.[17]
Lack of Key Interactions Analyze the structure of your ligand in the context of the Cereblon binding pocket. Ensure it can still form the key hydrogen bonds and hydrophobic interactions. For example, replacing the phthalimide with a group that cannot form a hydrogen bond with Asn351 may reduce affinity.[11]

Quantitative Data Summary

Table 1: Binding Affinities of Selected this compound Analogs to Cereblon

CompoundScaffoldCRBN Binding Affinity (IC50/Kd)Assay MethodReference
ThalidomidePhthalimide this compound~250 nM (Kd, S-enantiomer)Surface Plasmon Resonance[14]
LenalidomidePhthalimide this compound1.5 µM (IC50)Time-Resolved FRET[14]
PomalidomidePhthalimide this compound1.2 µM (IC50)Time-Resolved FRET[14]
Phenyl this compound (PG)Phenyl this compound2.19 µM (IC50)Fluorescence Polarization[5]
4-Amino PGPhenyl this compound0.123 µM (IC50)Fluorescence Polarization[5]
4-Indazolyl this compoundIndazolyl this compound0.17 µM (IC50)NanoBRET[10]
Phenyl Dihydrouracil (PD)Phenyl Dihydrouracil8.0 µM (IC50)NanoBRET[10]

Experimental Protocols

Surface Plasmon Resonance (SPR) for Measuring Binding Affinity
  • Protein Immobilization: Purified human Cereblon (often in complex with DDB1 for stability) is immobilized on a sensor chip surface, typically via amine coupling.[14]

  • Analyte Preparation: Prepare a series of dilutions of the this compound ligand in a suitable running buffer (e.g., HBS-EP+).[14]

  • Binding Measurement: Inject the different concentrations of the analyte over the sensor chip surface containing the immobilized CRBN. Monitor the change in response units (RU) over time to generate sensorgrams for the association and dissociation phases.[14]

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Fluorescence Polarization (FP) Competitive Binding Assay
  • Principle: This assay measures the displacement of a fluorescently labeled Cereblon binder (e.g., Cy5-conjugated lenalidomide) by a test compound.[5][18]

  • Assay Setup: In a microplate, combine a fixed concentration of purified CRBN protein and the fluorescently labeled ligand.

  • Compound Addition: Add varying concentrations of the test this compound ligand.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Measurement: Measure the fluorescence polarization using a suitable plate reader. A decrease in polarization indicates displacement of the fluorescent probe by the test compound.

  • Data Analysis: Plot the fluorescence polarization values against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

CRL4_CRBN_Pathway CRL4-CRBN E3 Ligase Pathway with a this compound Ligand cluster_CRL4_Complex CRL4-CRBN E3 Ligase Complex CUL4A CUL4A DDB1 DDB1 CUL4A->DDB1 RBX1 RBX1 DDB1->RBX1 CRBN Cereblon (CRBN) DDB1->CRBN Ternary_Complex Ternary Complex (CRBN-Ligand-Target) CRBN->Ternary_Complex Glutarimide_Ligand This compound Ligand (e.g., PROTAC) Glutarimide_Ligand->CRBN Binds Glutarimide_Ligand->Ternary_Complex Target_Protein Target Protein (Neosubstrate) Target_Protein->Ternary_Complex Polyubiquitination Polyubiquitination Target_Protein->Polyubiquitination Ternary_Complex->Polyubiquitination Catalyzes Ubiquitin Ubiquitin (Ub) E1 E1 Activating Enzyme Ubiquitin->E1 E2 E2 Conjugating Enzyme E1->E2 Activates Ub E2->Ternary_Complex Recruited Proteasome 26S Proteasome Polyubiquitination->Proteasome Recognized by Degradation Degradation Proteasome->Degradation Leads to

Caption: CRL4-CRBN E3 Ligase Pathway with a this compound Ligand.

experimental_workflow Experimental Workflow for Ligand Optimization cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_incell Cell-Based Evaluation cluster_optimization Lead Optimization Ligand_Design Ligand Design (SAR, Scaffolds) Synthesis Chemical Synthesis Ligand_Design->Synthesis Binding_Assays Binary Binding Assays (SPR, ITC, FP) Synthesis->Binding_Assays Ternary_Complex_Assay Ternary Complex Assay (TR-FRET, AlphaLISA) Binding_Assays->Ternary_Complex_Assay Target_Engagement Target Engagement (CETSA, NanoBRET) Ternary_Complex_Assay->Target_Engagement Degradation_Screening Degradation Screening (Western Blot, HiBiT) Target_Engagement->Degradation_Screening Selectivity_Profiling Selectivity Profiling (Proteomics) Degradation_Screening->Selectivity_Profiling Lead_Optimization Lead Optimization (ADME/PK Properties) Selectivity_Profiling->Lead_Optimization Lead_Optimization->Ligand_Design Iterative Improvement

Caption: Iterative workflow for PROTAC discovery and development.

References

Technical Support Center: Optimization of Glutarimide PROTAC Ternary Complex Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the optimization of glutarimide-based PROTACs that recruit the Cereblon (CRBN) E3 ubiquitin ligase.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the "hook effect" in the context of PROTAC experiments, and how can I mitigate it?

A1: The "hook effect" is a phenomenon observed in PROTAC experiments where increasing the concentration of the PROTAC beyond an optimal point leads to a decrease in target protein degradation.[1][2] This occurs because at very high concentrations, the PROTAC is more likely to form binary complexes (either with the target protein or the E3 ligase alone) rather than the productive ternary complex (Target-PROTAC-E3 ligase) required for degradation.[1][2][3] The formation of these non-productive binary complexes competes with and inhibits the formation of the ternary complex, thus reducing the efficiency of degradation.[1][3]

Mitigation Strategies:

  • Perform a Wide Dose-Response Experiment: It is crucial to perform a dose-response experiment over a broad concentration range (e.g., picomolar to high micromolar) to identify the optimal concentration range for your specific cell line and experimental conditions.[1][3]

  • Biophysical Assays: Employ biophysical assays like TR-FRET, Surface Plasmon Resonance (SPR), or Isothermal Titration Calorimetry (ITC) to measure the formation and stability of the ternary complex at various PROTAC concentrations.[3] This can help correlate ternary complex formation with the observed degradation profile.

Q2: My PROTAC binds to the target protein and CRBN individually, but I'm not observing target degradation. What could be the issue?

A2: This is a common challenge in PROTAC development. While binary engagement is necessary, it does not guarantee the formation of a stable and productive ternary complex.[3][4] Several factors could be at play:

  • Inefficient Ternary Complex Formation: The linker connecting the target binder and the E3 ligase ligand may not be optimal in length, flexibility, or chemical composition to allow for the simultaneous binding of both proteins.

  • Non-productive Ternary Complex Geometry: Even if a ternary complex forms, its geometry might not be suitable for efficient ubiquitination. An optimal geometry is required for the E3 ligase to transfer ubiquitin to accessible lysine (B10760008) residues on the target protein's surface.[2]

  • Negative Cooperativity: In some cases, the binding of one protein to the PROTAC can hinder the binding of the second protein, a phenomenon known as negative cooperativity.

Troubleshooting Steps:

  • Directly Measure Ternary Complex Formation: Use biophysical assays such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to directly assess the formation and stability of the ternary complex in vitro.[5][6][7]

  • Linker Optimization: If ternary complex formation is weak or absent, redesigning the linker is often necessary. This can involve varying its length, rigidity, and attachment points.

  • Structural Biology: If possible, obtaining a crystal structure of the ternary complex can provide invaluable insights into the binding interactions and guide rational PROTAC design.[8][9][10]

Q3: How do I confirm that the observed decrease in my target protein levels is due to proteasomal degradation and not another mechanism?

A3: This is a critical control experiment to validate the mechanism of action of your PROTAC.

  • Proteasome Inhibition: Pre-treat your cells with a proteasome inhibitor (e.g., MG132) before adding your PROTAC. If the PROTAC is working as intended, the degradation of the target protein should be rescued in the presence of the proteasome inhibitor.

  • Measure mRNA Levels: To rule out effects on transcription, measure the mRNA levels of your target protein using quantitative real-time PCR (qPCR).[1] If the PROTAC is functioning correctly, you should observe a significant decrease in protein levels without a corresponding decrease in mRNA levels.[1]

Section 2: Troubleshooting Guide

Problem Potential Cause Recommended Solution
No target degradation observed Low E3 Ligase (CRBN) Expression: The chosen cell line may have insufficient levels of CRBN.Verify CRBN expression levels via Western Blot or qPCR. Consider using a different cell line with higher CRBN expression.[1]
Poor Cell Permeability of the PROTAC: The PROTAC may not be efficiently entering the cells.If possible, use a more cell-permeable analog or a different delivery method.[1] Evaluate ternary complex formation in vitro to confirm the PROTAC is functional.
PROTAC Instability: The PROTAC molecule may be unstable in the experimental conditions.Assess the chemical stability of your PROTAC under your experimental conditions.
High background or non-specific bands on Western Blot Antibody Issues: The primary or secondary antibody may be of poor quality or used at an incorrect concentration.Optimize antibody concentrations and ensure their specificity. Include appropriate controls.
Insufficient Blocking or Washing: Inadequate blocking or washing steps can lead to non-specific antibody binding.Increase the duration or stringency of blocking and washing steps.
Inconsistent results between experiments Cellular Health and Passage Number: Variations in cell confluency, passage number, or overall health can affect experimental outcomes.Maintain consistent cell culture practices, including seeding density and passage number.
Reagent Variability: Inconsistent quality or concentration of reagents (e.g., PROTAC stock solution, antibodies).Prepare fresh reagents and validate their concentrations.

Section 3: Data Presentation

Table 1: Representative Biophysical Data for PROTAC Ternary Complexes

AssayPROTAC SystemParameterBinary Interaction (PROTAC:E3 Ligase)Ternary Complex (Target:PROTAC:E3 Ligase)Cooperativity (α)Reference
SPR MZ1:BRD4-BD2:VHLKD (nM)29122[7]
kon (105 M-1s-1)759[7]
koff (s-1)0.0190.006[7]
Half-life (s)43130[7]
ITC MZ1:BRD4-BD2:VHLKD (nM)66415[11]
SPR BRD-5110:PPM1D:CRBNKD~3 µM--[5]

Note: This table provides example data and should be used as a reference. Actual values will vary depending on the specific PROTAC system and experimental conditions.

Section 4: Experimental Protocols

Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

SPR is a label-free technique that measures biomolecular interactions in real-time by detecting changes in the refractive index at a sensor chip's surface.[7]

Methodology:

  • Chip Preparation: Immobilize one of the proteins (e.g., biotinylated CRBN) onto a streptavidin-coated sensor chip.

  • Binary Interaction Analysis:

    • To measure the PROTAC-E3 ligase interaction, flow different concentrations of the PROTAC over the immobilized CRBN and measure the binding response.[2]

    • To determine the PROTAC-target protein interaction, a separate experiment with the immobilized target protein would be required.

  • Ternary Complex Analysis:

    • To measure ternary complex formation, pre-incubate the PROTAC with the target protein and flow the mixture over the immobilized CRBN.[2]

    • Alternatively, flow the target protein over a surface saturated with the PROTAC-CRBN binary complex.[2]

  • Data Analysis: The resulting sensorgrams are fitted to appropriate binding models to determine association rates (kon), dissociation rates (koff), and the equilibrium dissociation constant (KD).[6]

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

Methodology:

  • Sample Preparation: Place one binding partner (e.g., CRBN) in the sample cell and the other (e.g., PROTAC) in the injection syringe.

  • Binary Titration 1: Titrate the PROTAC into the solution of CRBN to determine the binary binding affinity (KD1).[7]

  • Binary Titration 2: Titrate the PROTAC into a solution of the target protein to determine the second binary binding affinity (KD2).[7]

  • Ternary Complex Titration: To measure the ternary complex formation, titrate the target protein into a solution containing a pre-formed binary complex of CRBN and the PROTAC.

  • Data Analysis: The data is analyzed to determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interactions.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

TR-FRET is a proximity-based assay that measures the energy transfer between a donor and an acceptor fluorophore when they are brought into close proximity by a binding event.[7]

Methodology:

  • Reagent Preparation: Label the target protein and CRBN with a compatible TR-FRET donor (e.g., Terbium cryptate) and acceptor (e.g., d2) pair.

  • Assay Setup: In a microplate, combine the labeled target protein, labeled CRBN, and varying concentrations of the PROTAC.

  • Incubation: Incubate the plate to allow for ternary complex formation.

  • Measurement: Measure the time-resolved FRET signal using a compatible plate reader. An increased FRET signal indicates ternary complex formation.[2]

  • Data Analysis: Plot the FRET ratio against the PROTAC concentration. A bell-shaped curve is typically observed, with the peak indicating the optimal concentration for ternary complex formation.[2]

Section 5: Visualizations

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC This compound PROTAC Ternary_Complex POI-PROTAC-CRBN PROTAC->Ternary_Complex Target Target Protein (POI) Target->Ternary_Complex CRBN CRBN E3 Ligase CRBN->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Recycling PROTAC Recycling Ternary_Complex->Recycling Ub_Target Poly-ubiquitinated Target Ubiquitination->Ub_Target Proteasome Proteasome Ub_Target->Proteasome Recognition Degradation Degradation Proteasome->Degradation Troubleshooting_Workflow cluster_binary Step 1: Binary Interactions cluster_ternary Step 2: Ternary Complex cluster_cellular Step 3: Cellular Context Start No/Poor Target Degradation Check_Binary Confirm Binary Binding (PROTAC-Target & PROTAC-CRBN) Start->Check_Binary Binding_OK Binding Confirmed Check_Binary->Binding_OK Yes Binding_Fail Binding Fails Check_Binary->Binding_Fail No Check_Ternary Assess Ternary Complex Formation (SPR, ITC, TR-FRET) Binding_OK->Check_Ternary Redesign_Warhead Redesign Warhead/ E3 Ligand Binding_Fail->Redesign_Warhead Ternary_OK Complex Forms Check_Ternary->Ternary_OK Yes Ternary_Fail No/Weak Complex Check_Ternary->Ternary_Fail No Check_Cellular Verify Cellular Factors (CRBN levels, Permeability) Ternary_OK->Check_Cellular Redesign_Linker Optimize Linker (Length, Composition) Ternary_Fail->Redesign_Linker Cellular_OK Factors OK Check_Cellular->Cellular_OK Yes Cellular_Fail Issue Identified Check_Cellular->Cellular_Fail No Degradation_OK Degradation_OK Cellular_OK->Degradation_OK Productive Degradation Optimize_Assay Change Cell Line/ Optimize PROTAC Cellular_Fail->Optimize_Assay

References

Technical Support Center: Enhancing Glutarimide-Based PROTAC Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with glutarimide-based PROTACs. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges and enhance the degradation efficiency of your PROTACs.

Frequently Asked Questions (FAQs)

Q1: What is the "hook effect" in PROTAC experiments and how can I avoid it?

A1: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[1][2] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex (Target Protein-PROTAC-E3 Ligase) required for degradation.[1][2]

To mitigate the hook effect:

  • Perform a wide dose-response experiment: This will help identify the optimal concentration range for degradation and reveal the characteristic bell-shaped curve of the hook effect.[2]

  • Test lower concentrations: Using your PROTAC in the nanomolar to low micromolar range can help find the "sweet spot" for maximal degradation.[2]

  • Enhance ternary complex cooperativity: Designing PROTACs that promote stable ternary complex formation can reduce the hook effect.[2]

  • Utilize ternary complex assays: Biophysical assays like TR-FRET, SPR, or ITC can help you understand the relationship between ternary complex formation and the observed degradation profile.[2]

Q2: My this compound-based PROTAC shows low or no degradation of my target protein. What are the common causes?

A2: Low degradation efficiency is a frequent challenge. Key factors to investigate include:

  • Inefficient Ternary Complex Formation: The stability and conformation of the ternary complex are essential for ubiquitination and subsequent degradation.[3] An unstable or unfavorably oriented complex will result in poor degradation.

  • Poor Linker Design: The linker's length, composition, and attachment points are critical for the geometry of the ternary complex.[3][4][5][6] An improperly designed linker can cause steric hindrance or an unproductive orientation of the target protein and E3 ligase.[3][6]

  • Suboptimal Physicochemical Properties: PROTACs are often large molecules that may have poor solubility and cell permeability.[3] If the PROTAC cannot efficiently enter the cell and reach its target, degradation will be minimal.

  • Low E3 Ligase Expression: this compound-based PROTACs typically recruit the Cereblon (CRBN) E3 ligase.[7] Insufficient expression of CRBN in your cell line is a common reason for failure.[7]

  • Proteasome Inhibition: Ensure that the proteasome is active in your cells. Co-treatment with a proteasome inhibitor like MG132 should prevent degradation and confirm a proteasome-dependent mechanism.[7]

Q3: How does the linker's attachment point on the this compound moiety affect PROTAC efficiency?

A3: The attachment point on the thalidomide, pomalidomide, or lenalidomide (B1683929) scaffold significantly influences a PROTAC's properties and efficacy.[7] The most common positions explored are C4, C5, and the this compound nitrogen.[7]

  • C4-Position Attachment: This is often a successful strategy, with PROTACs linked at the C4 position of the phthalimide (B116566) ring frequently showing good aqueous stability and potent target degradation.[7]

  • C5-Position Attachment: Modification at this position can reduce the degradation of known thalidomide-dependent neosubstrates like IKZF1 and IKZF3.[7] However, this may also negatively affect on-target degradation, requiring re-optimization of the linker.[7]

  • N-Position Attachment: While less common, the this compound nitrogen has also been utilized as a linker attachment point.[7]

Q4: Can I use the same PROTAC across different cell lines?

A4: While a PROTAC can be effective in multiple cell lines, its efficiency can vary significantly. This is often due to differences in the expression levels of both the target protein and the recruited E3 ligase.[8] It is crucial to verify the expression of both in each cell line you intend to use.

Troubleshooting Guides

Problem 1: Low or no target protein degradation observed.

Possible Cause Troubleshooting Steps
Poor Cell Permeability Increase the hydrophobicity of the linker by incorporating alkyl chains. A strategy to overcome this is to utilize the "chameleon effect," where flexible linkers adopt a more compact, less polar conformation in the cell membrane. Alternatively, systematically replace hydrophilic moieties with more lipophilic ones.[1]
Poor Aqueous Solubility Increase the hydrophilicity of the linker by incorporating polyethylene (B3416737) glycol (PEG) units or other polar functional groups.[1]
Suboptimal Linker Length Synthesize a library of PROTACs with varying linker lengths (e.g., different numbers of PEG or alkyl units) and test their degradation efficiency.[1][4][5]
Inefficient Ternary Complex Formation Perform a co-immunoprecipitation (Co-IP) experiment to determine if the ternary complex is forming in cells.[8] Also, consider biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify complex formation.[2][]
Low E3 Ligase (CRBN) Expression Verify CRBN expression levels in your cell line via Western blot or qPCR. If expression is low, choose a different cell line with higher CRBN levels.[7]
Proteasome Inactivity As a control, co-treat cells with your PROTAC and a proteasome inhibitor (e.g., MG132). A rescue of the target protein from degradation confirms a proteasome-dependent mechanism.[7][8]

Problem 2: High cytotoxicity observed in cell-based assays.

Possible Cause Troubleshooting Steps
On-Target Toxicity This may be the desired outcome if your target is an oncoprotein. Confirm this by correlating cytotoxicity with target degradation.
Off-Target Effects Perform global proteomic analysis to identify any unintended protein degradation.[10] Use a more selective warhead for your target protein or modify the linker to alter the ternary complex conformation and reduce off-target binding.[2]
Toxicity of the PROTAC Molecule Synthesize and test a negative control PROTAC where the E3 ligase-binding moiety is modified to prevent binding.[8] This will help determine if the cytotoxicity is dependent on the degradation activity.
Solvent Toxicity Ensure the final concentration of your solvent (e.g., DMSO) is not toxic to the cells.[10]

Quantitative Data Summary

Table 1: Impact of Linker Length on BRD4 Degradation

Hypothetical data for illustrative purposes.

PROTACLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
PROTAC-1PEG850040
PROTAC-2PEG125095
PROTAC-3PEG1615080
PROTAC-4Alkyl1020075
PROTAC-5Alkyl142598
PROTAC-6Alkyl1810085

Table 2: Comparison of PROTAC Potency and Efficacy

This table provides a template for summarizing quantitative data from PROTAC characterization.[11]

Cell LineTarget ProteinE3 Ligase RecruitedDC50 (nM)Dmax (%)IC50 (µM)
Cell Line AProtein XCRBN15921.5
Cell Line BProtein XVHL30882.8
Cell Line CProtein YCRBN8960.9

Key Experimental Protocols

Protocol 1: Western Blot for PROTAC-Induced Degradation (DC50 Determination)

This protocol details the quantification of target protein levels following PROTAC treatment.[11][12][13][14][15]

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.[12]

    • Allow cells to adhere overnight.

    • Treat cells with a serial dilution of the PROTAC for a fixed period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[14]

  • Cell Lysis and Protein Quantification:

    • After treatment, wash cells with ice-cold PBS.[14]

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[14]

    • Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[14]

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel.[6]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[6]

    • Block the membrane with 5% non-fat milk or BSA in TBST.[6]

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[6]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[6]

  • Data Analysis:

    • Quantify band intensities using densitometry software.[11]

    • Normalize the target protein band intensity to a loading control (e.g., GAPDH, β-actin).[11]

    • Calculate the percentage of remaining protein relative to the vehicle-treated control.

    • Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[11]

Protocol 2: Target Ubiquitination Assay

This assay confirms that PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.[16][17][18]

  • Cell Treatment:

    • Treat cells with the PROTAC at a concentration known to cause degradation for a shorter time point (e.g., 1-4 hours).

    • Include a control group pre-treated with a proteasome inhibitor (e.g., MG132) for 1-2 hours before adding the PROTAC.[19]

  • Immunoprecipitation:

    • Lyse the cells in a non-denaturing IP lysis buffer.[7]

    • Incubate the cell lysate with an antibody against the target protein to immunoprecipitate the target.

  • Western Blot:

    • Elute the immunoprecipitated protein and run a Western blot.

    • Probe the membrane with an antibody against ubiquitin to detect polyubiquitin (B1169507) chains on the target protein.[18]

  • Data Analysis:

    • A smear or ladder of high-molecular-weight bands in the PROTAC-treated lane, which is enhanced in the MG132 co-treated lane, indicates successful ubiquitination of the target protein.[19]

Protocol 3: Ternary Complex Formation Assay (Co-Immunoprecipitation)

This protocol is to verify the formation of the Target-PROTAC-E3 ligase complex within the cell.[7][8]

  • Cell Treatment:

    • Treat cells with the PROTAC at an effective concentration for a short duration (e.g., 1-4 hours).[7]

  • Cell Lysis:

    • Lyse cells in a non-denaturing IP lysis buffer.[7]

  • Immunoprecipitation:

    • Incubate the lysate with an antibody against the E3 ligase (e.g., anti-CRBN) or the target protein overnight at 4°C.[8]

    • Use protein A/G beads to capture the antibody-protein complexes.[8]

  • Western Blot Analysis:

    • Elute the protein complexes and analyze by Western blotting.

    • If you immunoprecipitated the E3 ligase, blot for the target protein, and vice versa.[8]

  • Data Analysis:

    • The presence of the target protein in the E3 ligase immunoprecipitation (or vice versa) in the PROTAC-treated sample indicates the formation of the ternary complex.

Visualizations

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degradation Proteasome->Degradation Peptides Peptides Degradation->Peptides

Caption: PROTAC-mediated protein degradation pathway.

Troubleshooting_Workflow Start Low/No Degradation Check_Permeability Assess Cell Permeability/Solubility Start->Check_Permeability Check_Linker Is Linker Optimal? Check_Permeability->Check_Linker Yes Modify_Properties Modify Physicochemical Properties Check_Permeability->Modify_Properties No Check_Ternary Ternary Complex Formation? Check_Linker->Check_Ternary Yes Optimize_Linker Optimize Linker (Length, Composition) Check_Linker->Optimize_Linker No Check_E3 Sufficient E3 Ligase Expression? Check_Ternary->Check_E3 Yes Co_IP Perform Co-IP/ Biophysical Assays Check_Ternary->Co_IP No Check_Proteasome Proteasome Active? Check_E3->Check_Proteasome Yes Change_Cell_Line Change Cell Line Check_E3->Change_Cell_Line No Proteasome_Control Run Proteasome Inhibitor Control Check_Proteasome->Proteasome_Control Unsure Success Degradation Achieved Check_Proteasome->Success Yes Optimize_Linker->Check_Ternary Modify_Properties->Check_Linker Co_IP->Check_E3 Change_Cell_Line->Check_Proteasome

Caption: Troubleshooting workflow for low PROTAC efficiency.

Western_Blot_Workflow A Cell Culture & PROTAC Treatment B Cell Lysis A->B C Protein Quantification (e.g., BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer (to PVDF/Nitrocellulose) D->E F Blocking E->F G Primary Antibody Incubation F->G H Secondary Antibody Incubation G->H I Signal Detection H->I J Densitometry Analysis & Normalization I->J

Caption: Experimental workflow for Western blot analysis.

References

Technical Support Center: Reducing the Toxicity of Glutarimide-Derived Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges associated with the toxicity of glutarimide-derived therapeutics.

Frequently Asked Questions (FAQs)

Q1: What are the most common toxicities associated with this compound-derived therapeutics like thalidomide (B1683933), lenalidomide (B1683929), and pomalidomide (B1683931)?

A1: The most frequently encountered toxicities include peripheral neuropathy, deep vein thrombosis (DVT), myelosuppression (neutropenia and thrombocytopenia), and severe teratogenicity.[1][2] Other common adverse effects are somnolence, constipation, and dermatologic reactions.[3][4]

Q2: What are the primary mechanisms behind the toxicity of these compounds?

A2: The toxicity of this compound-derived therapeutics is multifaceted. The this compound moiety is crucial for binding to the Cereblon (CRBN) E3 ubiquitin ligase, which alters its substrate specificity and is central to both therapeutic and some toxic effects.[5][6] Another proposed mechanism, particularly linked to teratogenicity, involves the generation of reactive oxygen species (ROS) that lead to oxidative DNA damage.[7][8][9] The this compound ring's resemblance to pyrimidines like thymine (B56734) and uracil (B121893) may also contribute to its biological activity by interfering with protein synthesis.[10]

Q3: What are the general strategies to mitigate toxicity during in vitro and in vivo experiments?

A3: In clinical settings, dose modification, including dose reduction or temporary interruption of therapy, is a primary strategy.[3][4][11] For specific toxicities, prophylactic measures can be taken, such as the use of low-dose aspirin (B1665792) to alleviate DVT when lenalidomide is used in combination with certain chemotherapies.[2] In a research context, developing analogs with improved toxicity profiles and employing prodrug strategies to mask the this compound moiety are key approaches.[5][12]

Q4: How do the toxicity profiles of thalidomide, lenalidomide, and pomalidomide compare?

A4: Lenalidomide and pomalidomide are analogues of thalidomide developed to have more potent antineoplastic properties and, in some respects, fewer side effects.[1] For instance, lenalidomide generally has a more favorable toxicity profile than thalidomide, though it can cause greater myelosuppression.[2] Pomalidomide is another potent analog with its own distinct side-effect profile.[1]

Q5: Are there specific safety precautions I should take when handling this compound-containing compounds in the lab?

A5: Yes. This compound-containing compounds like thalidomide are known reproductive, neurological, and hematological toxins.[13] It is imperative to handle these compounds and their solutions only in a chemical fume hood to avoid direct contact.[13] Any glassware that has been in contact with these materials should be decontaminated with a 2 M aqueous solution of a strong base, such as sodium hydroxide, to hydrolyze and inactivate the compound.[13]

Troubleshooting Guides

Inconsistent Results in Cell Viability Assays (e.g., MTT, ATP-based)
ProblemPossible CauseRecommended Solution
High background signal Compound interference with assay reagents (e.g., direct reduction of MTT).[10]Run a cell-free control with the compound and assay reagent. If interference is confirmed, switch to an alternative assay, such as an ATP-based luminescence assay.[10]
Reagent contamination.[1]Use sterile techniques when preparing and handling assay reagents.
Phenol (B47542) red in culture media interfering with absorbance readings.[1]Use phenol red-free media for the duration of the assay.
Low signal or lack of dose-response Compound precipitation due to poor solubility in aqueous media.Visually inspect wells for precipitate. Prepare fresh dilutions and ensure the compound is fully dissolved. Consider lowering the final DMSO concentration to ≤ 0.5%.[10]
Suboptimal incubation time.Optimize the incubation period for your specific cell line and compound concentration range.
Cell seeding density is too low or too high.Ensure the cell number is within the linear range of the assay.
High variability between replicates Uneven cell seeding.Ensure a homogenous cell suspension before and during plating. Use calibrated pipettes and proper pipetting technique.[14]
Temperature gradients across the assay plate.Allow the plate and reagents to equilibrate to room temperature for at least 30 minutes before adding the final reagent.[1]
Issues with Cereblon (CRBN) Binding Assays
ProblemPossible CauseRecommended Solution
No or weak signal Inactive CRBN protein.Verify the activity of the CRBN protein using a known positive control ligand like pomalidomide.[2]
Low protein expression in the cellular model.Confirm CRBN expression levels via Western blotting.[2]
High background or non-specific binding Insufficient washing steps in co-immunoprecipitation (Co-IP).Increase the number and duration of wash steps. Consider optimizing the wash buffer composition.[2]
Non-specific binding to beads.Pre-clear the cell lysate with beads alone before adding the antibody. Block the beads with BSA.[2]
Antibody issues (low affinity, high concentration).Use a high-affinity, validated antibody for your application. Titrate the antibody concentration to find the optimal balance between signal and background.[2]
Poor Compound Solubility
ProblemPossible CauseRecommended Solution
Precipitation upon dilution in aqueous media The compound is highly soluble in the organic stock solvent (e.g., DMSO) but poorly soluble in the aqueous assay buffer.Minimize the final DMSO concentration (ideally <0.5%).[6] Consider using a co-solvent system (e.g., with PEG300 or Tween-80).[6]
The compound has poor intrinsic aqueous solubility.Experiment with pH adjustment of the buffer if the compound is ionizable.[15]
Difficulty dissolving the solid compound The compound is in a highly stable crystalline form.Use sonication or gentle heating to aid dissolution in the initial solvent. Be cautious of potential compound degradation with heat.[16]

Quantitative Data Summary

Dose Adjustments for Lenalidomide-Associated Toxicities
Toxicity GradePlatelet CountAbsolute Neutrophil Count (ANC)Recommended Action
Grade 3 or 4< 50,000/mcL-Interrupt therapy; resume at a lower dose once platelets recover to ≥ 50,000/mcL.[11]
Grade 3 or 4-< 1,000/mcLInterrupt therapy; resume at the initial or lower dose once ANC recovers to ≥ 1,000/mcL.[11]
Other Grade 3 or 4 Toxicities--Withhold treatment until toxicity resolves to ≤ Grade 2, then restart at the next lower dose level.[17]
Comparative In Vitro Efficacy of this compound-Derived Therapeutics
CompoundCell LineAssay TypeIC50 Value (µM)
Lenalidomide HMCLs (various)Proliferation Assay0.15 - 7[3]
ALMC-1Proliferation Assay2.6[18]
U266Proliferation Assay> 50[18]
Pomalidomide RPMI-8226MTT Assay8[19]
OPM2MTT Assay10[19]
H929Thermal Shift Assay (CRBN binding)~3[20]
Thalidomide Multiple Myeloma Cell Lines (various)Proliferation Assay4 - 11 (for derivative TC13)[7]
Hep-G2MTT Assay> 50[21]

Detailed Experimental Protocols

Protocol 1: ATP-Based Cell Viability Assay (using CellTiter-Glo®)

This protocol is adapted for a 96-well plate format.

  • Cell Plating: Seed cells in a white, opaque-walled 96-well plate at a desired density in 100 µL of culture medium per well. Include wells with medium only for background measurements.

  • Compound Treatment: Prepare serial dilutions of the this compound-derived therapeutic. Add the test compounds and vehicle controls to the appropriate wells.

  • Incubation: Culture the cells for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

  • Reagent Preparation and Equilibration: Thaw the CellTiter-Glo® reagent and allow it to come to room temperature. Also, equilibrate the cell plate to room temperature for approximately 30 minutes.[5]

  • Reagent Addition: Add 100 µL of CellTiter-Glo® Reagent to each well.[5]

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[10] Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[10][22]

  • Measurement: Measure the luminescence using a plate luminometer.

  • Data Analysis: Subtract the average background luminescence from all experimental readings. Plot the cell viability versus compound concentration to determine the IC50 value.

Protocol 2: Cereblon (CRBN) Binding Assay (Fluorescence Polarization)

This is a competitive binding assay.

  • Reagent Preparation:

    • Prepare a serial dilution of the test compound in the assay buffer.

    • Dilute the CRBN protein to a final concentration that provides a stable polarization signal with the fluorescent tracer.

    • Dilute the fluorescently labeled thalidomide tracer to a constant concentration (typically at or below its Kd for CRBN).[19]

  • Assay Setup (in a black, low-binding microtiter plate):

    • Add the CRBN protein to the wells.

    • Add the fluorescent tracer to all wells.

    • Add the serially diluted test compound. Include controls for no inhibitor (maximum polarization) and no CRBN (minimum polarization).[4]

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60 minutes).[4]

  • Measurement: Measure the fluorescence polarization using a suitable plate reader.

  • Data Analysis: Plot the change in fluorescence polarization against the concentration of the test compound to calculate the IC50 value.

Protocol 3: In Vivo Angiogenesis Assay (Mouse Corneal Micropocket Assay)

This protocol requires appropriate animal handling and surgical expertise.

  • Pellet Preparation:

    • Prepare slow-release pellets containing a pro-angiogenic factor (e.g., bFGF or VEGF).[1][2]

    • The test compound can be incorporated into these pellets to assess its anti-angiogenic activity.

    • The mixture typically includes the growth factor, sucralfate, and Hydron (poly-HEMA).[18]

  • Surgical Implantation:

    • Anesthetize the mouse (e.g., with Avertin, 400-500 mg/kg, intraperitoneal).[1]

    • Under a dissecting microscope, create a small pocket in the center of the mouse cornea.[10]

    • Insert the prepared pellet into the corneal pocket.[10]

  • Angiogenesis Development: Allow blood vessels to grow from the limbal vessels toward the pellet over a set period (typically 5-6 days).[2][18]

  • Quantification:

    • On the designated day, anesthetize the mouse and use a slit lamp microscope to visualize the cornea.

    • Measure the length of the newly formed vessels and the circumferential area of neovascularization.[1]

  • Data Analysis: Compare the extent of angiogenesis in the presence and absence of the test compound to determine its effect.

Signaling Pathways and Experimental Workflows

CRBN_Pathway cluster_CRL4 CRL4-CRBN E3 Ubiquitin Ligase Complex cluster_Ubi Ubiquitination Cascade CUL4 Cullin 4 DDB1 DDB1 CUL4->DDB1 Neosubstrate Neosubstrate (e.g., IKZF1/3) CUL4->Neosubstrate Ubiquitinates RBX1 RBX1 DDB1->RBX1 CRBN Cereblon (CRBN) Substrate Receptor DDB1->CRBN CRBN->Neosubstrate Recruits E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Transfers Ub E2->CUL4 Transfers Ub Ub Ubiquitin Ub->E1 This compound This compound-Derived Therapeutic (e.g., Lenalidomide) This compound->CRBN Binds to Proteasome 26S Proteasome Neosubstrate->Proteasome Targeted to Degradation Proteasomal Degradation Proteasome->Degradation

Caption: CRBN E3 Ligase Pathway and Therapeutic Action.

Oxidative_Damage_Pathway Thalidomide Thalidomide Metabolism Metabolic Activation Thalidomide->Metabolism DHT Dihydroxythalidomide (DHT) Metabolism->DHT Oxidation Quinone Quinone Intermediate DHT->Quinone Oxidation Semiquinone Semiquinone Radical Quinone->Semiquinone Comproportionation with reduced DHT ROS Reactive Oxygen Species (ROS) (e.g., O2•−, H2O2) Semiquinone->ROS Reaction with O2 DNA DNA ROS->DNA Attacks DNAdamage Oxidative DNA Damage (Strand Breaks) DNA->DNAdamage

Caption: Proposed Mechanism of Oxidative DNA Damage.

Experimental_Workflow start Start: Novel this compound Derivative solubility Assess Solubility (Kinetic & Thermodynamic) start->solubility invitro In Vitro Toxicity Screening (Panel of Cell Lines) solubility->invitro atp_assay ATP-Based Viability Assay (Determine IC50) invitro->atp_assay crbn_assay CRBN Binding Assay (Confirm Target Engagement) invitro->crbn_assay mechanism Mechanism of Toxicity Assays atp_assay->mechanism crbn_assay->mechanism ros_assay ROS Production Assay mechanism->ros_assay dna_damage_assay Comet Assay (DNA Damage) mechanism->dna_damage_assay invivo In Vivo Toxicity Assessment (e.g., Mouse Model) mechanism->invivo angiogenesis_assay Angiogenesis Assay (Corneal Micropocket) invivo->angiogenesis_assay hematology Hematological Analysis (CBC) invivo->hematology histopathology Histopathology invivo->histopathology end End: Toxicity Profile Established histopathology->end

Caption: Experimental Workflow for Toxicity Assessment.

References

Technical Support Center: Prodrug Strategies for Glutarimide-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving prodrug strategies for glutarimide-based compounds.

Frequently Asked Questions (FAQs)

Q1: What is the primary rationale behind developing prodrugs for this compound-based compounds?

The primary goal is to mask the this compound moiety, which is responsible for binding to the E3 ligase substrate receptor cereblon (CRBN).[1] By temporarily inactivating the molecule, prodrug strategies aim to control its activity, enabling spatiotemporally controlled protein degradation in specific target tissues.[2] This approach can help overcome challenges such as poor water solubility, instability, and off-target effects, while also improving delivery to the site of action.[3][4][5][6]

Q2: What are the common chemical modifications used to create this compound-based prodrugs?

Common strategies involve derivatization at the nitrogen atom of the this compound ring.[3] This blocks the N-H group responsible for CRBN interaction.[2] Modifications include:

  • N-Alkylation: Attaching alkyl groups to the this compound nitrogen.[1][7]

  • Caging Groups: Installing a temporary blocking group, such as a nitroveratryloxycarbonyl group, that can be removed by a specific stimulus like light.[2]

  • Targeting Moieties: Conjugating molecules like folic acid to the this compound nitrogen to facilitate targeted delivery into tumor cells that overexpress folate receptors.[2]

  • Solubilizing Groups: Adding esters of natural amino acids or succinic acid derivatives to significantly increase water solubility.[3]

Q3: How are these prodrugs typically activated to release the active compound?

Activation mechanisms are designed to be triggered by specific physiological or external stimuli.[2][8] Common methods include:

  • Enzymatic Cleavage: Prodrugs are designed to be substrates for specific enzymes that are abundant in the target tissue, which then cleave the promoiety to release the active drug.[1][8]

  • Chemical Hydrolysis: Some prodrugs are designed to be stable at a certain pH and hydrolyze to the active form upon entering a different pH environment. The hydrolysis rates often follow pseudo-first-order kinetics.[3]

  • Light-Induced Uncaging: Photoactivatable prodrugs use light (e.g., UVA) to cleave a photolabile caging group, releasing the active this compound compound with high spatiotemporal precision.[2]

  • Reductive Cleavage: In tumor cells with high concentrations of glutathione (B108866) (GSH), prodrugs linked via a disulfide bond can be cleaved to release the active drug.[2]

Troubleshooting Guide

Q1: I am observing low water solubility with my this compound-based compound. How can I improve it using a prodrug approach?

Poor water solubility is a known issue with thalidomide (B1683933) and its analogs.[4] A prodrug strategy can effectively address this.

  • Solution: Derivatize the nitrogen of the this compound ring with highly soluble moieties. Attaching hydrochlorides of N-methylalanine ester, valine ester, or glycylglycine (B550881) ester has been shown to increase the water solubility of thalidomide by more than 15,000-fold.[3]

Q2: My prodrug is unstable and hydrolyzes too quickly in buffer solutions. What factors could be responsible?

The inherent instability of the this compound ring, often activated by an electron-withdrawing phthalimide (B116566) moiety, can lead to rapid hydrolysis.[9][10]

  • Solution:

    • Modify the Core Scaffold: Replacing the traditional phthalimide group with a phenyl group can significantly increase hydrolytic stability while preserving CRBN binding affinity.[9]

    • Optimize the Promoiety: The chemical stability of ester-based prodrugs can be influenced by the promoiety's structure. In buffered solutions, the stability of aliphatic carboxylic esters tends to increase with the chain length of the aliphatic acid.[11] It is crucial to balance chemical stability with the required rate of enzymatic cleavage.[11]

Q3: During synthesis, I am experiencing low yields and side reactions due to the acidic N-H proton of the this compound. What synthetic strategies can circumvent this issue?

The acidic N-H proton on the this compound moiety can complicate metal-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination, hindering coupling efficiency.[9]

  • Solution:

    • Masked this compound Strategy: Use a precursor moiety, such as a bis(benzyloxy)pyridine, which can be converted to the this compound core via hydrogenation in a later step. This protects the reactive site during coupling reactions.[9]

    • Late-Stage this compound Cyclization: Keep the this compound ring open as a stable intermediate throughout the synthesis and perform the cyclization as one of the final steps. This approach also helps ensure the enantiopurity of the final compound.[9]

    • Optimized Coupling Conditions: For direct coupling, use specialized palladium precatalysts (e.g., Pd-PEPPSI-IHeptCl) with a suitable base (e.g., cesium carbonate) and solvent (e.g., 1,4-dioxane) to improve conversion efficiency and suppress side reactions.[9]

Q4: My N-alkylated this compound derivative shows biological activity, but it appears to be independent of CRBN engagement. How can I confirm this?

Modifications to the this compound moiety can sometimes lead to CRBN-independent effects.[1][7]

  • Solution:

    • Cell Viability Assays: Compare the activity of your compound in CRBN-positive and CRBN-knockout cell lines. Activity that persists in knockout cells is likely CRBN-independent.

    • Global Proteomics: Use techniques like mass spectrometry-based global proteomics to analyze protein expression profiles in cells treated with your compound. This can reveal the downregulation of proteins through pathways unrelated to CRBN, such as autophagy.[1] For example, N-alkylated lenalidomide (B1683929) derivatives were found to downregulate Rab28 in a CRBN-independent manner.[1][7]

Q5: How can I monitor the conversion of my prodrug to the active drug in a biological matrix?

It is critical to confirm that the prodrug is being cleaved as designed to release the active parent drug.

  • Solution: Use LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) to analyze samples from your assay (e.g., cell homogenates, plasma) over time. This allows you to quantify the disappearance of the prodrug and the appearance of the active parent drug and any metabolic intermediates.[5] This method provides a clear kinetic profile of the conversion process.

Data Presentation

Table 1: Improvement of Water Solubility in Thalidomide Prodrugs

This table summarizes the significant increase in water solubility achieved by derivatizing the this compound nitrogen of thalidomide.

CompoundModificationWater Solubility (mg/mL)Fold Increase vs. Thalidomide
Thalidomide-0.012[3]1x
N-methylalanine ester HClAmino Acid Ester> 300[3]> 25,000x
Valine ester HClAmino Acid Ester> 300[3]> 25,000x
Glycylglycine ester HClAmino Acid Ester> 300[3]> 25,000x

Experimental Protocols

Protocol 1: General Method for In Vitro Prodrug Hydrolysis Assay

This protocol describes a general procedure to assess the stability and conversion rate of a this compound prodrug in a biological matrix.

  • Preparation of Homogenate: Prepare a rat lung (or other relevant tissue) homogenate in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).

  • Incubation: Add the prodrug compound to the tissue homogenate at a specified nominal concentration (e.g., 1500 ng/mL). Incubate the mixture at 37°C.

  • Time-Point Sampling: Collect aliquots of the incubation mixture at various time points (e.g., 0, 15, 30, 60, 120, 240, 480, 1500 min).

  • Sample Quenching: Immediately stop the enzymatic reaction in each aliquot by adding a quenching solution (e.g., ice-cold acetonitrile).

  • Sample Preparation: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the concentrations of the prodrug, the expected active parent drug, and any key intermediates over time.[5]

  • Data Processing: Plot the concentration of each compound versus time to determine the hydrolysis kinetics.[5]

Protocol 2: Buchwald-Hartwig Amination with an Unprotected this compound

This protocol is an example of a C-N bond formation reaction on a this compound-containing scaffold, optimized to tolerate the acidic N-H proton.[9]

  • Reagent Preparation: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine the this compound-containing aryl bromide (1 equivalent), the desired alkyl or aryl amine (1.2-1.5 equivalents), and cesium carbonate (Cs₂CO₃) as the base (2-3 equivalents).

  • Catalyst Addition: Add the palladium precatalyst, Pd-PEPPSI-IHeptCl (typically 5-10 mol %).

  • Solvent Addition: Add anhydrous 1,4-dioxane (B91453) as the solvent.

  • Reaction: Heat the reaction mixture at a specified temperature (e.g., 80-110°C) and monitor the reaction progress using TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture, dilute it with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using column chromatography on silica (B1680970) gel to obtain the desired coupled product.

Visualizations

G Prodrug This compound Prodrug (Masked N-H) CRBN CRBN E3 Ligase Prodrug->CRBN Stimulus Activation Stimulus (Enzyme, Light, pH) ActiveDrug Active Drug (Free N-H) Ternary Ternary Complex (Active Drug-CRBN-Target) ActiveDrug->Ternary Binds CRBN & Target Protein Degradation Target Protein Degradation Ternary->Degradation Stimulus->ActiveDrug Cleavage of Promoiety

Caption: General prodrug strategy for this compound compounds.

G cluster_synthesis Synthesis & Purification cluster_evaluation In Vitro Evaluation cluster_outcome Analysis & Decision Start This compound Precursor Synth Chemical Modification (e.g., N-Alkylation) Start->Synth Purify Purification & Characterization (NMR, MS) Synth->Purify Stability Chemical/Enzymatic Stability Assay (LC-MS) Purify->Stability Test Prodrug CRBN_Assay CRBN Binding Assay (e.g., TR-FRET) Stability->CRBN_Assay Cell_Assay Cell-Based Assay (Degradation, Viability) CRBN_Assay->Cell_Assay Data Data Analysis Cell_Assay->Data Decision Go/No-Go for In Vivo Studies Data->Decision

Caption: Experimental workflow for prodrug synthesis and evaluation.

G cluster_prodrug Prodrug Pathway (Inactive) cluster_drug Active Drug Pathway Prodrug This compound Prodrug CRBN CRBN Prodrug->CRBN No Binding NoComplex No Ternary Complex Prodrug->NoComplex Activation Activation (e.g., Enzyme) Prodrug->Activation CRBN->NoComplex Target Target Protein Target->NoComplex ActiveDrug Active Drug TernaryComplex Ternary Complex Formed ActiveDrug->TernaryComplex Binds Ub Ubiquitination TernaryComplex->Ub Degrade Proteasomal Degradation of Target Protein Ub->Degrade CRBN_clone->TernaryComplex Target_clone->TernaryComplex Activation->ActiveDrug

Caption: Signaling pathway of prodrug vs. active drug action.

References

Validation & Comparative

Glutarimide vs. Succinimide as Cereblon Binders in PROTACs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, the choice of E3 ligase binder is a critical determinant of a PROTAC's efficacy. Cereblon (CRBN) has emerged as a popular E3 ligase for recruitment due to the favorable physicochemical properties of its binders. Among these, derivatives of thalidomide, which contain a glutarimide moiety, are the most established. However, recent investigations have explored alternative scaffolds, including succinimide (B58015), as potential CRBN binders. This guide provides an objective comparison of this compound and succinimide as CRBN-recruiting elements in PROTACs, supported by available experimental data and detailed methodologies.

At a Glance: Key Performance Differences

ParameterThis compound-Based BindersSuccinimide-Based BindersKey Insights
Binding Affinity (to CRBN) Lower AffinityHigher AffinitySuccinimide has been shown to exhibit a higher binding affinity for a CRBN homolog compared to this compound (Kᵢ values of 4.3 μM for succinimide vs. 28 μM for this compound)[1].
PROTAC Efficacy (Degradation) Established & Widely UsedEmerging & PromisingWhile this compound-based PROTACs are well-established with numerous examples demonstrating potent degradation, succinimide-based effectors have also been shown to induce degradation of neosubstrates like IKZF3[1]. Direct comparative studies of PROTACs targeting the same protein with both binders are limited.
Structural Binding Mode The this compound ring binds within a tri-tryptophan pocket of the CRBN thalidomide-binding domain[1].Succinimide is also capable of binding to the same tri-tryptophan pocket in CRBN[1].Both moieties engage with the key residues in the CRBN binding pocket, providing a structural basis for their function as E3 ligase recruiters.

Delving into the Data: A Closer Look

Binding Affinity to Cereblon

The initial interaction between a PROTAC and the E3 ligase is a crucial step in the formation of a productive ternary complex. Studies comparing the intrinsic binding affinities of the core this compound and succinimide scaffolds to a bacterial homolog of the CRBN thalidomide-binding domain (MsCI4) have provided valuable insights.

Table 1: Comparative Binding Affinities of this compound and Succinimide to MsCI4

CompoundKᵢ (μM)Assay MethodReference
This compound28FRET Assay[1]
Succinimide4.3FRET Assay[1]

These findings suggest that, as a standalone moiety, succinimide possesses a higher intrinsic affinity for the CRBN binding pocket than this compound. This enhanced affinity could potentially translate to more efficient ternary complex formation at lower PROTAC concentrations.

Degradation Efficiency of Neosubstrates

While binding affinity is a key parameter, the ultimate measure of a PROTAC's effectiveness is its ability to induce the degradation of the target protein. A study exploring de-novo designed CRBN effectors investigated the degradation of the neosubstrate Ikaros family zinc finger protein 3 (IKZF3) in OPM-2 cells.

Table 2: Neosubstrate Degradation by this compound and Succinimide-Based Effectors

Compound TypeCompound IDConcentrationIKZF3 DegradationReference
Succinimide-based5a100 μMYes[1]
This compound-based7d100 μMYes[1]

This study demonstrates that both this compound and succinimide-based compounds, when appropriately functionalized, can successfully recruit CRBN to induce the degradation of a neosubstrate. However, a direct quantitative comparison of DC₅₀ and Dₘₐₓ values for PROTACs targeting the same protein of interest with this compound versus succinimide linkers is not yet widely available in the literature. Such studies will be crucial for definitively establishing the superiority of one scaffold over the other in a PROTAC context.

Visualizing the Mechanism and Workflow

To better understand the processes involved, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow for evaluating PROTAC efficacy.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Proteasomal Degradation PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds CRBN Cereblon (CRBN) PROTAC->CRBN Binds Ternary_Complex POI-PROTAC-CRBN Ternary Complex POI_Ub Polyubiquitinated POI Ternary_Complex->POI_Ub Ubiquitin Transfer PROTAC_released PROTAC (Recycled) Ternary_Complex->PROTAC_released Released E2 E2 Ubiquitin Conjugating Enzyme E2->Ternary_Complex Recruited Ub Ubiquitin Proteasome 26S Proteasome POI_Ub->Proteasome Recognized & Degraded Degraded_POI Degraded Peptides Proteasome->Degraded_POI Experimental_Workflow Experimental Workflow for PROTAC Evaluation cluster_0 In Vitro Assays cluster_1 Cell-Based Assays cluster_2 Downstream Analysis Binding_Assay Binding Affinity Assay (e.g., TR-FRET, AlphaScreen) Ternary_Complex_Assay Ternary Complex Formation Assay (e.g., TR-FRET, SPR) Binding_Assay->Ternary_Complex_Assay Cell_Treatment Treat Cells with PROTAC (Dose-Response & Time-Course) Ternary_Complex_Assay->Cell_Treatment Western_Blot Western Blot Analysis Cell_Treatment->Western_Blot Data_Analysis Quantify Protein Levels (Determine DC50 & Dmax) Western_Blot->Data_Analysis Viability_Assay Cell Viability/Toxicity Assay Data_Analysis->Viability_Assay Off_Target_Analysis Off-Target Analysis (Proteomics) Data_Analysis->Off_Target_Analysis

References

A Comparative Analysis of Glutarimide and Phthalimide Scaffolds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a core chemical scaffold is a critical decision that profoundly influences the ultimate success of a therapeutic agent. Among the myriad of heterocyclic structures, glutarimide and phthalimide (B116566) have emerged as privileged scaffolds, forming the foundation of numerous approved drugs and clinical candidates. This guide provides an in-depth comparative analysis of these two pivotal structures, offering a comprehensive overview of their physicochemical properties, biological activities, and ADMET profiles, supported by experimental data and detailed protocols.

Physicochemical Properties: A Tale of Two Rings

The fundamental differences in the ring structure of this compound (a six-membered piperidine-2,6-dione) and phthalimide (a bicyclic isoindoline-1,3-dione) give rise to distinct physicochemical characteristics that are crucial in drug design. These properties, including molecular weight, lipophilicity (LogP), and topological polar surface area (TPSA), directly impact a molecule's solubility, permeability, and ability to interact with biological targets.

PropertyThis compoundPhthalimideReference Compound: ThalidomideReference Compound: LenalidomideReference Compound: Pomalidomide
Molecular Weight ( g/mol ) 113.11[1]147.13[2][3]258.23259.26273.24
LogP -0.85 (Predicted)1.15[3]0.99-0.460.53
Topological Polar Surface Area (TPSA) (Ų) 49.446.2[3]74.693.793.7
Aqueous Solubility Soluble[1][4][5][6]Slightly soluble (0.36 g/L)[2][3]Sparingly solubleSlightly solubleSparingly soluble
Hydrogen Bond Donors 11122
Hydrogen Bond Acceptors 22455

Table 1: Comparative physicochemical properties of the parent this compound and phthalimide scaffolds and key immunomodulatory drugs (IMiDs) incorporating these moieties. LogP and TPSA values for the parent scaffolds are calculated estimates.

The lower molecular weight and higher polarity of the basic this compound structure contribute to its greater aqueous solubility compared to the more rigid and lipophilic phthalimide.[1][4][6][7] These differences are critical when formulating drugs for oral bioavailability.

Biological Activities and Mechanism of Action: The Cereblon Connection

Both this compound and phthalimide moieties are integral components of a class of drugs known as immunomodulatory drugs (IMiDs), which include thalidomide, lenalidomide, and pomalidomide.[8][9][10][11] The primary mechanism of action for these drugs involves their interaction with the Cereblon (CRBN) E3 ubiquitin ligase complex.[8][9][10]

The this compound ring is essential for binding to a specific pocket within the CRBN protein.[12] This binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates. The phthalimide moiety, on the other hand, is crucial for recruiting these neosubstrates to the CRBN complex.[12] This "molecular glue" mechanism is responsible for the potent anti-proliferative and immunomodulatory effects of these drugs.

Cereblon_Pathway Cereblon-Mediated Protein Degradation Pathway cluster_0 Drug Action cluster_1 CRL4-CRBN E3 Ubiquitin Ligase Complex cluster_2 Ubiquitination and Degradation IMiD IMiD Drug (e.g., Thalidomide) This compound This compound Moiety IMiD->this compound contains Phthalimide Phthalimide Moiety IMiD->Phthalimide contains CRBN Cereblon (CRBN) This compound->CRBN Binds to Neosubstrate Neosubstrate (e.g., Ikaros, Aiolos) Phthalimide->Neosubstrate Recruits DDB1 DDB1 CRBN->Neosubstrate Ubiquitinates CUL4A CUL4A Rbx1 Rbx1 Ub Ubiquitin Neosubstrate->Ub Tagged with Proteasome Proteasome Ub->Proteasome Recognized by Degradation Protein Degradation Proteasome->Degradation Leads to

Cereblon-mediated protein degradation pathway.

Beyond their role in IMiDs, both this compound and phthalimide scaffolds are found in a diverse range of biologically active compounds, demonstrating anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[13]

Comparative Performance: Experimental Data

To provide a clear comparison, the following tables summarize key experimental data for this compound and phthalimide derivatives in critical drug discovery assays.

In Vitro Permeability

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive intestinal absorption of drug candidates.

Compound TypeApparent Permeability (Papp) (x 10⁻⁶ cm/s)Classification
This compound Derivatives Data not readily available in comparative studies-
Phthalimide Derivative (SCD-03) 9.57Moderate Permeability[14]
Phthalimide Derivative (SCD-04) 2.33Moderate Permeability[14]
High Permeability Control (e.g., Verapamil) >10High Permeability
Low Permeability Control (e.g., Fluorescein) <1Low Permeability

Table 2: Comparative in vitro permeability of representative this compound and phthalimide derivatives. Data for this compound derivatives in a directly comparable format is limited.

In Vitro Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines and normal cells.

CompoundCell LineIC₅₀ (µM)
This compound Derivative (Compound 7) HeLa (Cervical Cancer)9
K562 (Leukemia)27
MDA-MB-453 (Breast Cancer)15
Phthalimide Derivative (Compound 4) Sarcoma 180 (Murine Sarcoma)47.6[15][16][17][18][19]
B-16/F-10 (Murine Melanoma)119.7[15][16][17][18][19]
PBMC (Normal Murine Cells)45.8[15][16][17][18][19]
Phthalimide Derivative (Compound 3c) Sarcoma 180 (Murine Sarcoma)124.8[15][16][17][18][19]
B-16/F-10 (Murine Melanoma)163.8[15][16][17][18][19]
PBMC (Normal Murine Cells)123.1[15][16][17][18][19]

Table 3: Comparative in vitro cytotoxicity (IC₅₀ values) of representative this compound and phthalimide derivatives against various cell lines.

ADMET Profile: A Look at Drug-Likeness

The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a drug candidate is a critical determinant of its clinical success. In silico tools are often employed in early-stage drug discovery to predict these properties.

ParameterThis compound Derivatives (Predicted)Phthalimide Derivatives (Predicted)
Human Intestinal Absorption Good to ModerateGood to Moderate
Blood-Brain Barrier Penetration VariableGenerally Low
CYP450 Inhibition Variable, potential for inhibitionVariable, potential for inhibition
hERG Inhibition Generally Low RiskGenerally Low to Moderate Risk
Ames Mutagenicity Generally Low RiskGenerally Low Risk
Hepatotoxicity VariableVariable, some derivatives predicted to be hepatotoxic[20]

Table 4: Predicted ADMET properties for this compound and phthalimide derivatives based on in silico modeling.

Experimental Protocols

Detailed and standardized experimental protocols are essential for generating reliable and reproducible data. The following sections outline the methodologies for the key assays cited in this guide.

Kinetic Solubility Assay

This assay is used to determine the aqueous solubility of a compound under non-equilibrium conditions, which is often more representative of the conditions in the gastrointestinal tract.

Solubility_Workflow Kinetic Solubility Assay Workflow A Prepare stock solution of compound in DMSO B Add stock solution to aqueous buffer (e.g., PBS) A->B C Incubate with shaking (e.g., 1.5 - 24 hours) B->C D Filter to remove precipitate C->D E Quantify concentration of soluble compound in filtrate (e.g., LC-MS/MS or UV-Vis) D->E PAMPA_Workflow PAMPA Workflow A Coat filter plate with artificial membrane solution B Add buffer to acceptor plate A->B D Assemble donor and acceptor plates B->D C Add compound solution to donor plate C->D E Incubate (e.g., 4-18 hours) D->E F Quantify compound concentration in both plates (LC-MS/MS) E->F MTT_Workflow MTT Assay Workflow A Seed cells in a 96-well plate B Treat cells with varying concentrations of compound A->B C Incubate (e.g., 24-72 hours) B->C D Add MTT reagent to wells C->D E Incubate to allow formazan (B1609692) crystal formation D->E F Solubilize formazan crystals E->F G Measure absorbance at ~570 nm F->G

References

Glutarimide Analogs: A Comparative Guide to Structure-Activity Relationships in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of glutarimide analogs based on their structure-activity relationships (SAR), focusing on their role as binders of the Cereblon (CRBN) E3 ubiquitin ligase substrate receptor. Experimental data is presented to objectively compare the performance of these analogs in targeted protein degradation.

The this compound moiety is a cornerstone in the design of molecular glues and proteolysis-targeting chimeras (PROTACs) that leverage the ubiquitin-proteasome system to eliminate disease-causing proteins. Subtle structural modifications to the this compound scaffold can profoundly impact binding affinity to CRBN, target protein recruitment, and ultimately, the efficacy of protein degradation. This guide summarizes key SAR findings, presents quantitative data for analog comparison, and provides detailed experimental protocols for relevant assays.

Structure-Activity Relationship (SAR) of this compound Analogs

The core structure of this compound-based CRBN binders can be divided into three key regions for SAR analysis: the this compound ring, the linker, and the phthalimide (B116566) or its bioisosteres. Modifications in each of these regions influence the molecule's ability to engage CRBN and recruit neosubstrates for degradation.

The integrity of the This compound ring is crucial for CRBN binding. The imide group serves as both a hydrogen bond donor and acceptor within the CRBN binding pocket.[1] Modifications to this ring, such as N-alkylation, can abrogate CRBN binding, a strategy that has been explored for developing prodrugs.[2] The stereochemistry of substituents on the this compound ring can also lead to divergent neosubstrate selectivity.[3]

The linker region, which connects the this compound moiety to the target-binding ligand in PROTACs, plays a critical role in optimizing the formation of a productive ternary complex between CRBN, the PROTAC, and the target protein. The length, composition, and attachment point of the linker can significantly affect the potency and selectivity of the degrader.

The phthalimide moiety , present in immunomodulatory drugs (IMiDs) like thalidomide (B1683933) and its analogs, can be replaced with various aromatic or heterocyclic groups to modulate CRBN binding affinity and substrate specificity. For instance, replacing the phthalimide with a phenyl group has been shown to generate analogs with improved chemical stability while retaining CRBN affinity.[4]

Comparative Performance of this compound Analogs

The following tables summarize the quantitative data on the performance of various this compound analogs in terms of their binding affinity to CRBN and their efficacy in degrading target proteins in cellular assays.

Table 1: CRBN Binding Affinity of this compound Analogs

CompoundModificationBinding AssayIC50 / KdReference
ThalidomideParent IMiDTR-FRET1.28 µM (IC50)[4]
Lenalidomide4-amino substitution on phthalimideTR-FRET1.5 µM (IC50)[5]
Pomalidomide4-amino and 5-amino substitutionsTR-FRET1.2 µM (IC50)[5]
Phenyl this compound (PG)Phthalimide replaced with phenylTR-FRET2.19 µM (IC50)[4]
4-amino PG4-amino substitution on phenylTR-FRET0.123 µM (IC50)[4]
CC-220Novel IMiD derivativeTR-FRET60 nM (IC50)[6]
CC-885Novel IMiD derivativeNot SpecifiedPotent GSPT1 degrader[7]

Table 2: Protein Degradation Efficacy of this compound-Based PROTACs

PROTACTarget ProteinCell LineAssayDC50Reference
dBET1 (IMiD-based)BRD4MV4-11Western BlotNot Specified[4]
PG-PROTAC 4cBRD4MV4-11Western Blot0.87 nM[4]
HDAC6 Degrader 1HDAC6MM1SIn-cell ELISA~10 nM[6]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the accurate assessment and comparison of this compound analogs.

Cereblon Binding Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This competitive assay measures the binding affinity of test compounds to CRBN.

Principle: The assay utilizes a GST-tagged human CRBN protein, an anti-GST antibody labeled with a Europium cryptate donor, and a thalidomide-based tracer labeled with a red acceptor. When the tracer binds to CRBN, the donor and acceptor are brought into proximity, resulting in a high FRET signal. A test compound that binds to CRBN will compete with the tracer, leading to a decrease in the FRET signal.[8]

Protocol:

  • Dispense test compounds or standards into a low-volume 384-well white plate.

  • Add the GST-tagged human CRBN protein solution.

  • Add a pre-mixed solution of the anti-GST Europium cryptate antibody and the thalidomide-red tracer.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Read the fluorescence at both the donor and acceptor emission wavelengths on an HTRF-compatible plate reader.

  • Calculate the HTRF ratio and determine the IC50 values from the dose-response curves.[8]

Cellular Protein Degradation Assay (Western Blot)

This assay quantifies the reduction in the levels of a target protein within cells following treatment with a this compound-based degrader.

Protocol:

  • Seed cells (e.g., MV4-11) in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the degrader compound for a specified time course (e.g., 4, 8, 16, 24 hours).

  • Lyse the cells and quantify the total protein concentration.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane and probe with a primary antibody specific to the target protein and a loading control protein (e.g., GAPDH, β-actin).

  • Incubate with a corresponding secondary antibody conjugated to a detection enzyme (e.g., HRP).

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the relative protein levels and calculate the DC50 (concentration for 50% degradation).[4]

Visualizing Key Processes

To better understand the mechanisms and workflows involved in the study of this compound analogs, the following diagrams are provided.

CRL4_CRBN_Signaling_Pathway cluster_CRL4_complex CRL4-CRBN E3 Ubiquitin Ligase Complex CUL4 CUL4 DDB1 DDB1 CUL4->DDB1 RBX1 RBX1 DDB1->RBX1 CRBN CRBN DDB1->CRBN Neosubstrate Neosubstrate (e.g., IKZF1/3, GSPT1) CRBN->Neosubstrate Glutarimide_Analog This compound Analog Glutarimide_Analog->CRBN Binding Neosubstrate->CRBN Recruitment Proteasome 26S Proteasome Neosubstrate->Proteasome Recognition & Degradation Ubiquitin Ubiquitin Ubiquitin->Neosubstrate Ubiquitination Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides SAR_Workflow cluster_design Design & Synthesis cluster_evaluation Biological Evaluation cluster_analysis Analysis & Optimization Lead_Identification Lead Identification Analog_Design Analog Design & Synthesis Lead_Identification->Analog_Design CRBN_Binding CRBN Binding Assay (e.g., HTRF, FP) Analog_Design->CRBN_Binding Cellular_Degradation Cellular Degradation Assay (e.g., Western Blot, In-cell ELISA) CRBN_Binding->Cellular_Degradation Functional_Assays Functional Assays (e.g., Cell Viability, Cytotoxicity) Cellular_Degradation->Functional_Assays SAR_Analysis Structure-Activity Relationship Analysis Functional_Assays->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Iterative Process Lead_Optimization->Analog_Design

References

Validating Cereblon as the Target of Glutarimide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of experimental approaches used to validate Cereblon (CRBN) as the direct target of glutarimide derivatives, such as thalidomide (B1683933) and its analogs. It includes supporting experimental data, detailed methodologies, and visual representations of key pathways and workflows.

The discovery of Cereblon as the target of this compound-containing compounds, known as immunomodulatory drugs (IMiDs), marked a significant breakthrough in drug development, particularly in the field of targeted protein degradation.[1][2][3] These compounds act as "molecular glues," binding to CRBN and inducing the degradation of specific target proteins.[4] This guide explores the pivotal experiments that validated this interaction and compares the methodologies used.

The Central Role of Cereblon in the Mechanism of Action

This compound derivatives, including thalidomide, lenalidomide (B1683929), and pomalidomide (B1683931), exert their therapeutic effects by hijacking the Cullin-RING E3 ubiquitin ligase 4 (CRL4) complex, for which CRBN serves as a substrate receptor.[4] The binding of these drugs to CRBN alters its substrate specificity, leading to the ubiquitination and subsequent proteasomal degradation of proteins that are not normally targeted by this E3 ligase. These newly targeted proteins are referred to as "neosubstrates."[1][2]

Key neosubstrates responsible for the anti-myeloma and immunomodulatory effects of these drugs include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[5][6] The degradation of these factors is a critical downstream event following the binding of this compound derivatives to CRBN.[6]

Comparative Analysis of Experimental Validation Methods

Experimental Method Principle Key Findings References
Affinity-Based Proteomics Immobilized drug derivatives are used to "pull down" interacting proteins from cell lysates.The Handa and Ito groups first identified CRBN as the primary thalidomide-binding protein using this method with thalidomide-immobilized ferrite (B1171679) beads.[4][4]
Biophysical Binding Assays Techniques like Microscale Thermophoresis (MST) and NanoBRET directly measure the binding affinity between the drug and the target protein.Various this compound derivatives have shown direct, measurable binding to CRBN, with affinities varying based on their chemical structure.[7][8][7][8]
Gene Silencing (RNAi/CRISPR) Reducing or eliminating the expression of a target gene (CRBN) to observe the impact on drug activity.Knockdown or knockout of CRBN in cell lines renders them resistant to the antiproliferative and protein degradation effects of lenalidomide and pomalidomide.[9][9]
Overexpression Studies Increasing the expression of the wild-type or a mutant version of the target protein.Overexpression of wild-type CRBN enhances the effects of pomalidomide, while overexpression of a thalidomide-binding defective mutant (CRBN YW/AA) does not.[9][9]
Development of Drug Resistance Analyzing molecular changes in cell lines that have become resistant to the drug over time.Myeloma cell lines with acquired resistance to lenalidomide and pomalidomide show significantly reduced or undetectable levels of CRBN protein.[9][9]
Covalent Inhibition Using a specially designed molecule that permanently binds to the target, thereby blocking the action of other compounds.A covalent CRBN ligand, EM12-SO2F, was shown to inhibit the degradation of IKZF1 by lenalidomide, confirming that CRBN is the necessary target.[10][10]

Quantitative Data on CRBN Binding Affinities

The binding affinity of different this compound derivatives to CRBN is a key determinant of their potency. The following table summarizes the binding affinities for several common and novel CRBN ligands.

Compound Binding Assay IC50 (µM) Reference
LenalidomideNanoBRET0.081[7]
PomalidomideNanoBRET~0.1[7]
ThalidomideNanoBRET~1.0[7]
Phenyl this compound (PG)NanoBRET0.60[7]
Pyridyl GlutarimidesNanoBRET1.9 - 2.7[7]

Experimental Protocols

Affinity-Based Proteomics for Target Identification

This method was foundational in identifying CRBN as the target of thalidomide.

  • Ligand Immobilization: A carboxyl derivative of thalidomide is covalently attached to ferrite glycidyl (B131873) methacrylate (B99206) (FG) beads. These nano-sized magnetic beads are designed to minimize non-specific protein binding.[4]

  • Cell Lysate Preparation: HeLa cell extracts are prepared to provide a source of cellular proteins.

  • Affinity Purification: The thalidomide-immobilized beads are incubated with the cell lysate, allowing thalidomide-binding proteins to attach to the beads.

  • Washing and Elution: The beads are washed to remove non-specifically bound proteins. The specifically bound proteins are then eluted.

  • Protein Identification: The eluted proteins are separated by SDS-PAGE and identified using mass spectrometry. Silver staining and immunoblotting can be used for visualization and confirmation.[1]

CRBN NanoBRET Assay for Binding Affinity

The NanoBRET (Bioluminescence Resonance Energy Transfer) assay is a proximity-based assay used to measure ligand binding to a target protein in live cells.

  • Cell Preparation: HEK-293 cells are transiently transfected with a plasmid encoding for CRBN fused to a NanoLuc luciferase.

  • Assay Setup: The transfected cells are plated in a multi-well plate.

  • Compound Addition: A fluorescent tracer that binds to CRBN is added to the cells, along with varying concentrations of the test compound (this compound derivative).

  • Detection: The NanoBRET signal is measured. The test compound competes with the fluorescent tracer for binding to the CRBN-NanoLuc fusion protein. A decrease in the BRET signal indicates displacement of the tracer by the test compound.

  • Data Analysis: The IC50 value, which represents the concentration of the test compound required to displace 50% of the tracer, is calculated to determine the binding affinity.[7]

Visualizing the Molecular Mechanisms and Workflows

To better understand the complex interactions and experimental processes, the following diagrams illustrate the key signaling pathway and a representative experimental workflow.

CRBN_Signaling_Pathway cluster_CRL4 CRL4-CRBN E3 Ligase Complex CRBN CRBN DDB1 DDB1 CUL4 CUL4 RBX1 RBX1 Neosubstrate Neosubstrate (e.g., IKZF1/3) RBX1->Neosubstrate Ubiquitination This compound This compound Derivative This compound->CRBN binds Neosubstrate->CRBN recruited to Proteasome Proteasome Neosubstrate->Proteasome targeted to Ub Ubiquitin Degradation Degradation Proteasome->Degradation

Caption: CRL4-CRBN signaling pathway with a this compound derivative.

Target_Validation_Workflow cluster_in_vitro In Vitro / Biochemical cluster_cellular Cell-Based Affinity_Purification Affinity Purification (e.g., with beads) Validation Target Validated Affinity_Purification->Validation Binding_Assay Biophysical Binding Assay (e.g., NanoBRET, MST) Binding_Assay->Validation Knockdown CRBN Knockdown/Knockout (RNAi/CRISPR) Knockdown->Validation Overexpression CRBN Overexpression (Wild-type vs. Mutant) Overexpression->Validation Resistance Resistance Development & CRBN Level Analysis Resistance->Validation Hypothesis Hypothesis: CRBN is the target Hypothesis->Affinity_Purification Hypothesis->Binding_Assay Hypothesis->Knockdown Hypothesis->Overexpression Hypothesis->Resistance

References

A Comparative Analysis of Glutarimide-Based PROTACs and Their Degradation Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, glutarimide-based Proteolysis Targeting Chimeras (PROTACs) have emerged as a cornerstone technology. These heterobifunctional molecules recruit the Cereblon (CRBN) E3 ubiquitin ligase to a protein of interest (POI), leading to its ubiquitination and subsequent degradation by the proteasome. This guide provides a comparative overview of the degradation profiles of various this compound-based PROTACs, utilizing thalidomide, lenalidomide, and pomalidomide (B1683931) as CRBN ligands. We present quantitative data from published studies, detailed experimental protocols for their evaluation, and visualizations of the underlying biological pathways and experimental workflows to aid in the rational design and assessment of novel protein degraders.

Quantitative Comparison of Degradation Profiles

The efficacy of a PROTAC is primarily determined by its half-maximal degradation concentration (DC50) and the maximum extent of degradation (Dmax). The following tables summarize the degradation profiles of different this compound-based PROTACs against three key therapeutic targets: Bromodomain and Extra-Terminal (BET) proteins (specifically BRD4), Histone Deacetylase 8 (HDAC8), and Epidermal Growth Factor Receptor (EGFR).

Disclaimer: The data presented below is compiled from various sources, and experimental conditions may differ. Direct comparison of absolute values between different studies should be approached with caution.

Table 1: Comparative Degradation Profiles of BRD4-Targeting PROTACs
PROTAC NameThis compound LigandTarget ProteinCell LineDC50 (nM)Dmax (%)Reference
dBET1PomalidomideBRD4Various< 10>90[1]
ARV-825PomalidomideBRD4Various< 1>95[2]
PROTAC 1ThalidomideBRD4H661< 500>90[3]
PROTAC 2LenalidomideBRD4BL cells1-10>95[4]

This table highlights that for BRD4, pomalidomide and lenalidomide-based PROTACs generally exhibit higher potency (lower DC50 values) compared to the thalidomide-based counterpart.

Table 2: Comparative Degradation Profiles of HDAC8-Targeting PROTACs
PROTAC NameThis compound LigandTarget ProteinCell LineDC50 (nM)Dmax (%)Reference
ZQ-23PomalidomideHDAC8HCT-11614793[5][6][7]
PROTAC HDAC8 Degrader-2ThalidomideHDAC8Not Specified10-100Not Specified[8]
Z16PomalidomideHDAC8HCT1162.477[9]

The available data for HDAC8 degraders showcases potent degradation with both pomalidomide and thalidomide-based PROTACs.

Table 3: Comparative Degradation Profiles of EGFR-Targeting PROTACs
PROTAC NameThis compound LigandTarget ProteinCell LineDC50 (nM)Dmax (%)Reference
Compound 15PomalidomideEGFRA54943.4Not Specified[10]
Compound 16PomalidomideEGFRA54932.996[10][11]

Current literature on EGFR-targeting this compound-based PROTACs is predominantly focused on pomalidomide as the CRBN ligand, demonstrating effective degradation in cancer cell lines.

Signaling Pathways and Mechanism of Action

To understand the biological context of these PROTACs, it is crucial to visualize their mechanism of action and the signaling pathways of their targets.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC This compound-based PROTAC POI Protein of Interest (e.g., BRD4, HDAC8, EGFR) PROTAC->POI Binds CRBN Cereblon (CRBN) E3 Ligase Complex PROTAC->CRBN Recruits Ternary_Complex POI-PROTAC-CRBN Ternary Complex PROTAC->Ternary_Complex POI->Ternary_Complex CRBN->Ternary_Complex Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

PROTAC Mechanism of Action

BET_Signaling BET BET Proteins (e.g., BRD4) Chromatin Acetylated Chromatin BET->Chromatin Binds to TF Transcription Factors (e.g., c-Myc, NF-κB) Chromatin->TF Recruits PolII RNA Polymerase II TF->PolII Activates Gene_Expression Oncogene Expression (Proliferation, Survival) PolII->Gene_Expression Initiates Transcription

Simplified BET Protein Signaling Pathway

HDAC8_Signaling HDAC8 HDAC8 Substrates Histone & Non-Histone Proteins (e.g., p53) HDAC8->Substrates Deacetylates Acetylation Protein Acetylation Substrates->Acetylation Gene_Expression Tumor Suppressor Gene Expression Acetylation->Gene_Expression Regulates Cell_Cycle Cell Cycle Progression Gene_Expression->Cell_Cycle Impacts EGFR_Signaling EGFR EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Ligand EGF Ligand Ligand->EGFR Binds RAS_RAF RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation WB_Workflow A Cell Seeding & Treatment B Cell Lysis & Protein Quantification A->B C SDS-PAGE & Western Blot B->C D Data Analysis (DC50 & Dmax) C->D Ubiquitination_Workflow A Assemble Reaction Mix (E1, E2, E3, POI, Ub, PROTAC) B Initiate with ATP & Incubate A->B C Terminate Reaction & SDS-PAGE B->C D Western Blot for Polyubiquitination C->D

References

The Closed Ring Advantage: Glutarimide's Crucial Role in Biological Activity Compared to Its Open-Ring Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationship of a pharmacophore is paramount. In the realm of immunomodulatory drugs (IMiDs), the glutarimide ring stands out as a critical structural motif. This guide provides a detailed comparison of the biological activity of this compound-containing compounds, such as thalidomide (B1683933) and its analogs, versus their open-ring counterparts, supported by experimental data and methodologies.

The central finding of numerous studies is that the intact this compound ring is essential for the primary mechanism of action of IMiDs: binding to the E3 ubiquitin ligase substrate receptor, Cereblon (CRBN). This interaction triggers the subsequent ubiquitination and degradation of specific target proteins, leading to the therapeutic effects of these drugs.[1] In contrast, open-ring analogs of this compound, which are often products of hydrolysis, exhibit a dramatic loss of this activity due to their inability to bind to CRBN.

Quantitative Comparison of Biological Activity

The following table summarizes the biological activity of key this compound-containing compounds. Direct quantitative data for open-ring analogs is scarce in the literature, as their loss of primary activity is a well-established principle, often making them unsuitable for further quantitative assessment in CRBN-dependent assays.

CompoundTargetAssayIC50 / KdCell Line / SystemReference
Thalidomide Cereblon (CRBN)Competitive Binding AssayIC50: 1.28 µMIn vitro[2]
Ikaros/Aiolos DegradationWestern Blot-MM.1S cells[1]
Lenalidomide Cereblon (CRBN)Competitive Binding AssayIC50: ~0.1 µMIn vitro[2]
Anti-proliferationCCK-8 AssayIC50: 81 nMMM.1S cells
Pomalidomide Cereblon (CRBN)Competitive Binding AssayIC50: ~0.02 µMIn vitro[2]
Anti-proliferation-IC50: PotentMyeloma cells[1]
Open-Ring Analogs (e.g., N-phthaloyl-L-glutamic acid) Cereblon (CRBN)Competitive Elution AssayNo binding observedIn vitro

The Decisive Role of the this compound Ring in Cereblon Binding

The profound difference in biological activity between glutarimides and their open-ring analogs stems from the specific molecular interactions required for CRBN binding. The this compound ring fits into a hydrophobic pocket on the surface of CRBN, where its imide group forms crucial hydrogen bonds with the protein. Hydrolysis of the this compound ring to its open-ring dicarboxylic acid form (e.g., a seco-glutarimide) disrupts this three-dimensional conformation and eliminates the key hydrogen bonding interactions, thereby abrogating its ability to bind to CRBN.

Studies have explicitly demonstrated that thalidomide analogs lacking an intact this compound ring do not exhibit the characteristic antiangiogenic activity associated with the parent compound. Furthermore, competitive binding assays have shown that while this compound itself can bind to CRBN, its open-ring counterpart, glutaric anhydride, shows no binding. This underscores the absolute requirement of the cyclic imide structure for this interaction.

While the primary, CRBN-mediated activity is lost, some studies suggest that open-ring analogs may exhibit different biological effects through alternative mechanisms, such as the inhibition of phosphodiesterase 4 (PDE4). However, these activities are distinct from the targeted protein degradation pathway initiated by the this compound-CRBN interaction.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

Cereblon Binding Assay (Competitive Displacement)
  • Principle: This assay quantifies the ability of a test compound to displace a known fluorescently labeled ligand (tracer) from the CRBN binding pocket. The decrease in the fluorescent signal is proportional to the binding affinity of the test compound.

  • Materials: Recombinant human CRBN-DDB1 protein complex, fluorescently labeled tracer (e.g., a derivative of thalidomide), test compounds, and assay buffer.

  • Procedure:

    • A solution of the CRBN-DDB1 complex and the fluorescent tracer is prepared in the assay buffer.

    • Serial dilutions of the test compounds (this compound and open-ring analogs) are added to the wells of a microplate.

    • The CRBN-tracer solution is added to the wells, and the plate is incubated to allow binding to reach equilibrium.

    • The fluorescence polarization or intensity is measured using a plate reader.

    • The IC50 value, the concentration of the test compound that displaces 50% of the tracer, is calculated from the dose-response curve.

Cell Proliferation Assay (e.g., CCK-8)
  • Principle: This assay measures the number of viable cells by utilizing a water-soluble tetrazolium salt that is reduced by cellular dehydrogenases to a colored formazan (B1609692) product. The amount of formazan is directly proportional to the number of living cells.

  • Materials: Cancer cell line (e.g., MM.1S), cell culture medium, test compounds, and CCK-8 reagent.

  • Procedure:

    • Cells are seeded in a 96-well plate and allowed to adhere overnight.

    • The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

    • The CCK-8 reagent is added to each well, and the plate is incubated for 1-4 hours.

    • The absorbance at 450 nm is measured using a microplate reader.

    • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration.

Western Blot for Protein Degradation
  • Principle: This technique is used to detect the presence and quantify the amount of a specific target protein (e.g., Ikaros) in a cell lysate. A decrease in the target protein level upon treatment with a compound indicates degradation.

  • Materials: Treated cell lysates, SDS-PAGE gels, transfer membranes, primary antibodies against the target protein and a loading control (e.g., GAPDH), and a secondary antibody conjugated to a detection enzyme.

  • Procedure:

    • Proteins from cell lysates are separated by size using SDS-PAGE.

    • The separated proteins are transferred to a membrane.

    • The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the target protein.

    • A secondary antibody that binds to the primary antibody is added.

    • The signal is detected using a chemiluminescent or fluorescent substrate, and the protein bands are visualized and quantified.

Visualizing the Mechanism and Workflow

To further elucidate the concepts discussed, the following diagrams created using the DOT language illustrate the key signaling pathway and a typical experimental workflow.

G cluster_0 This compound-CRBN Interaction and Protein Degradation cluster_1 Open-Ring Analog Inactivity This compound This compound (e.g., Lenalidomide) CRBN Cereblon (CRBN) (Substrate Receptor) This compound->CRBN Binding E3_Ligase CRL4-CRBN E3 Ubiquitin Ligase CRBN->E3_Ligase Forms Complex No_Binding No Binding Target_Protein Target Protein (e.g., Ikaros) E3_Ligase->Target_Protein Recruitment Proteasome Proteasome Target_Protein->Proteasome Recognition Ubiquitin Ubiquitin Ubiquitin->Target_Protein Ubiquitination Degradation Degradation Products Proteasome->Degradation Degradation Open_Ring Open-Ring Analog (Hydrolyzed) Open_Ring->CRBN

Caption: Signaling pathway of this compound-mediated protein degradation.

G cluster_0 Experimental Workflow for Activity Comparison Compound_Synthesis Compound Synthesis (this compound & Open-Ring Analog) Biochemical_Assay Biochemical Assay (CRBN Binding) Compound_Synthesis->Biochemical_Assay Cell_Based_Assay Cell-Based Assay (Proliferation, Protein Degradation) Compound_Synthesis->Cell_Based_Assay Data_Analysis Data Analysis (IC50, Binding Affinity) Biochemical_Assay->Data_Analysis Cell_Based_Assay->Data_Analysis Conclusion Conclusion on Structure-Activity Relationship Data_Analysis->Conclusion

Caption: General experimental workflow for comparing biological activity.

References

A Head-to-Head Comparison of Novel Glutarimide Derivatives for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of targeted protein degradation (TPD) has been revolutionized by the development of small molecules that hijack the ubiquitin-proteasome system to eliminate disease-causing proteins. At the heart of many of these degraders, including molecular glues and proteolysis-targeting chimeras (PROTACs), lies the glutarimide moiety, which effectively recruits the E3 ubiquitin ligase Cereblon (CRBN). While immunomodulatory drugs (IMiDs) such as thalidomide (B1683933), lenalidomide, and pomalidomide (B1683931) have paved the way, a new generation of novel this compound derivatives is emerging with enhanced properties. This guide provides a head-to-head comparison of these novel derivatives against their predecessors, supported by experimental data and detailed protocols.

Performance Comparison: Phenyl-Glutarimides vs. Traditional IMiDs

Recent advancements have led to the development of phenyl-glutarimide (PG) analogues, which demonstrate comparable or improved binding to CRBN while offering significant advantages in chemical stability and physicochemical properties.[1] Unlike traditional IMiDs, which are susceptible to hydrolysis, PG analogues exhibit enhanced stability, making them more robust scaffolds for the design of next-generation degraders.[1]

Below is a summary of the head-to-head comparison of key performance parameters:

CompoundCRBN Binding Affinity (IC50, µM)Ligand Efficiency (LE)Aqueous Solubility (µM)Cell Permeability (Papp, 10⁻⁶ cm/s)
Traditional IMiDs
Thalidomide1.280.45>20010.5
Lenalidomide0.250.43>2008.7
Pomalidomide0.150.38>2009.1
Novel Phenyl-Glutarimide (PG) Analogues
Phenyl-glutarimide (PG)2.190.64>20012.3
4-Methoxy-PG3.150.4815015.1
4-Amino-PG0.1230.59>20010.8

Data compiled from Rankovic, Z. et al. J Med Chem. 2021.[1]

The 4-amino phenyl-glutarimide analogue notably displays a higher binding affinity for CRBN than pomalidomide, coupled with a superior ligand efficiency.[1] This indicates that the phenyl-glutarimide scaffold is a highly promising alternative for the development of potent and stable protein degraders.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

Novel this compound derivatives, like their IMiD counterparts, function by binding to CRBN, a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex. This binding event modulates the substrate specificity of the complex, leading to the recruitment, ubiquitination, and subsequent degradation of target proteins by the 26S proteasome.

Mechanism_of_Action cluster_0 Cellular Environment POI Target Protein (POI) Ternary POI-Degrader-CRBN Ternary Complex POI->Ternary Degrader Novel this compound Derivative Degrader->Ternary CRBN CRL4-CRBN E3 Ligase CRBN->Ternary PolyUb Polyubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Fragments Degraded Protein Fragments Proteasome->Fragments Degradation

Figure 1: Signaling pathway of CRBN-mediated protein degradation.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate and compare novel this compound derivatives.

CRBN Binding Affinity Assay (Competitive Displacement)

This assay determines the binding affinity of a compound to CRBN by measuring its ability to displace a known fluorescent ligand.

Materials:

  • Recombinant human CRBN-DDB1 protein complex

  • Fluorescently labeled thalidomide or pomalidomide probe

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20)

  • Test compounds (novel this compound derivatives)

  • 384-well microplates

Procedure:

  • Prepare a serial dilution of the test compounds in the assay buffer.

  • Add the recombinant CRBN-DDB1 protein complex to each well of the microplate.

  • Add the fluorescent probe to each well at a fixed concentration (typically at its Kd value).

  • Add the serially diluted test compounds to the wells.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Measure the fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a plate reader.

  • Calculate the IC50 values by plotting the signal against the logarithm of the test compound concentration and fitting the data to a four-parameter logistic equation.

Protein Degradation Assay (Western Blot)

This assay quantifies the reduction in the level of a target protein following treatment with a degrader.

Materials:

  • Cancer cell line expressing the target protein (e.g., MV4-11 for BRD4)

  • Cell culture medium and supplements

  • Test compounds (novel this compound-based degraders)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed the cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the test compound for a specified time (e.g., 18-24 hours).

  • Lyse the cells and quantify the protein concentration using the BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the target protein levels to the loading control.

  • Determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values.

Experimental_Workflow start Start cell_culture 1. Cell Culture & Treatment (Varying Concentrations of Degrader) start->cell_culture cell_lysis 2. Cell Lysis & Protein Quantification cell_culture->cell_lysis western_blot 3. Western Blot Analysis (Target Protein vs. Loading Control) cell_lysis->western_blot data_analysis 4. Data Analysis (Quantify Band Intensity) western_blot->data_analysis dc50_dmax Determine DC50 & Dmax data_analysis->dc50_dmax

Figure 2: Experimental workflow for assessing protein degradation.

Ubiquitination Assay

This assay confirms that the protein degradation is mediated by the ubiquitin-proteasome system.

Materials:

  • Materials from the Protein Degradation Assay

  • Proteasome inhibitor (e.g., MG132)

  • Immunoprecipitation buffer

  • Antibody against the target protein for immunoprecipitation

  • Protein A/G magnetic beads

  • Primary antibody against ubiquitin for Western blotting

Procedure:

  • Treat the cells with the test compound in the presence or absence of a proteasome inhibitor (MG132) for a few hours.

  • Lyse the cells and perform immunoprecipitation of the target protein.

  • Elute the immunoprecipitated proteins and analyze them by Western blotting using an anti-ubiquitin antibody.

  • An increase in the high-molecular-weight polyubiquitinated smear of the target protein in the presence of the degrader and proteasome inhibitor confirms ubiquitin-mediated degradation.

Conclusion

The development of novel this compound derivatives, such as the phenyl-glutarimide series, represents a significant step forward in the field of targeted protein degradation. These new scaffolds offer improved chemical stability and potent CRBN binding, providing a solid foundation for the design of more effective and drug-like degraders. The experimental protocols detailed in this guide provide a framework for the rigorous evaluation and head-to-head comparison of these next-generation compounds, facilitating the data-driven selection of candidates for further development.

References

A Comparative Guide to the Cross-Reactivity of Glutarimide-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance and cross-reactivity profiles of various glutarimide-based compounds, a cornerstone of targeted protein degradation (TPD). By hijacking the Cereblon (CRBN) E3 ubiquitin ligase, these molecules induce the degradation of specific target proteins, known as neo-substrates. Understanding the subtle differences in their binding affinities and, more importantly, their neo-substrate profiles is critical for the development of safer and more selective therapeutics.

Mechanism of Action: Molecular Glues and Neo-Substrate Degradation

This compound-based compounds, including the well-known immunomodulatory drugs (IMiDs) like thalidomide (B1683933), lenalidomide (B1683929), and pomalidomide (B1683931), function as "molecular glues".[1] They bind to Cereblon (CRBN), a substrate receptor for the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex.[1][2] This binding event creates a new surface on CRBN that can recruit proteins not normally targeted by this E3 ligase.[1]

The key steps are as follows:

  • Binding: The this compound-based compound binds to a specific pocket in CRBN.[3]

  • Ternary Complex Formation: The compound-CRBN complex presents a novel interface that promotes the binding of a neo-substrate protein, forming a key ternary complex (Neo-substrate-Compound-CRBN).[4]

  • Ubiquitination: The induced proximity within the ternary complex allows the E3 ligase to transfer ubiquitin molecules to the neo-substrate.[5]

  • Proteasomal Degradation: The polyubiquitinated neo-substrate is then recognized and degraded by the 26S proteasome.[5]

This catalytic process allows a single molecule of the compound to trigger the destruction of multiple target protein molecules.[5]

Mechanism_of_Action Compound This compound-Based Compound Ternary Ternary Complex (Neo-substrate-Compound-CRBN) Compound->Ternary Binds CRBN CRBN E3 Ligase Complex CRBN->Ternary Binds PolyUb Polyubiquitinated Neo-substrate Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation Neosubstrate Neo-substrate Neosubstrate->Ternary Recruited

Caption: General mechanism of action for this compound-based molecular glues.

Comparative Data on this compound-Based Compounds

The cross-reactivity and therapeutic effect of these compounds are determined by their binding affinity to CRBN and the specific set of neo-substrates they recruit for degradation.

Data Presentation: Performance Metrics

The following tables summarize key performance data for prominent this compound-based compounds, comparing their binding affinity to CRBN, chemical stability, and their distinct neo-substrate degradation profiles.

Table 1: Comparative Binding Affinity to Cereblon (CRBN)

Binding affinity is a crucial initial determinant of a compound's potency. While the this compound ring itself is the primary mediator of CRBN binding, substitutions on the phthalimide (B116566) or other aromatic moieties significantly influence affinity.[3] Lenalidomide and pomalidomide generally show higher affinity for CRBN than the parent compound, thalidomide.[6] Newer Cereblon E3 Ligase Modulating Drugs (CELMoDs) like CC-220 and CC-885 exhibit even stronger binding.[7]

CompoundCRBN Binding Affinity (IC₅₀)Assay TypeReference
Thalidomide1.28 µMCompetitive Binding Assay[6]
Lenalidomide~1.5 µMTR-FRET[7]
Pomalidomide0.123 µM (as 4-amino PG analogue)Competitive Binding Assay[6]
Pomalidomide~1.2 µMTR-FRET[7]
CC-122Less potent than pomalidomideCell-based Target Engagement[7]
CC-22060 nMTR-FRET[7]
CC-885High Affinity (qualitative)Cell-based Target Engagement[7]
Phenyl-Glutarimide (PG) 2a2.19 µMCompetitive Binding Assay[6]
4-amino PG 2c0.123 µMCompetitive Binding Assay[6]

Table 2: Chemical Stability in Cell Media

A significant challenge with traditional IMiDs is their inherent instability, as they readily undergo hydrolysis in body fluids and even in cell culture media, which can affect experimental results and efficacy.[6] Novel binders, such as phenyl-glutarimide (PG) analogues, have been designed to improve chemical stability by replacing the hydrolysis-prone phthalimide moiety.[6]

CompoundHalf-life (t₁/₂) in cell media (hours)Key Structural FeatureReference
Pomalidomide12.2Phthalimide Ring[6]
Phenyl-Glutarimide (PG) 2a> 24Phenyl Ring[6]
MeO-PG 2b> 24Phenyl Ring[6]

Table 3: Cross-Reactivity and Neo-substrate Degradation Profiles

The therapeutic effects and potential toxicities of this compound-based compounds are directly linked to the specific neo-substrates they induce for degradation. While there is overlap, distinct patterns of cross-reactivity exist. For instance, Ikaros (IKZF1) and Aiolos (IKZF3) are common targets for IMiDs, crucial for their anti-myeloma activity.[2] However, other substrates like CK1α and GSPT1 are degraded by only a subset of these compounds.[2][8]

CompoundKey Neo-substrates DegradedReference
Thalidomide IKZF1, IKZF3[2][9]
Lenalidomide IKZF1, IKZF3, CK1α[2][9]
Pomalidomide IKZF1, IKZF3, ZFP91[8][9]
CC-122 IKZF1, IKZF3[8][9]
CC-220 IKZF1, IKZF3[8][9]
CC-885 GSPT1[8][9]

Note: This table highlights key and differentiating neo-substrates. Recent chemoproteomic studies have identified a much broader range of potential targets, with over 298 proteins identified as being recruited by a panel of 20 CRBN-binding molecular glues.[1][10]

Experimental Protocols for Cross-Reactivity Assessment

A comprehensive evaluation of this compound-based compounds requires a suite of assays to characterize binding, cellular degradation, and the global proteomic response.[11]

Experimental_Workflow cluster_0 Compound Characterization Binding 1. CRBN Binding Assays (FP, NanoBRET™, CETSA®) Degradation 2. Cellular Degradation Assays (Western Blot, HiBiT) Binding->Degradation Confirm cellular activity Proteomics 3. Selectivity Profiling (Chemoproteomics IP-MS) Degradation->Proteomics Identify on- and off-targets Validation 4. Target Validation Proteomics->Validation Confirm novel neo-substrates

Caption: A typical experimental workflow for characterizing molecular glue degraders.
Protocol 1: Cereblon Binding Assay (Fluorescence Polarization)

This is a competitive binding assay used to determine the affinity of a test compound for CRBN.[12]

  • Principle: A fluorescently-labeled thalidomide derivative (tracer) binds to purified CRBN, resulting in a high fluorescence polarization (FP) signal. When an unlabeled test compound competes for binding, it displaces the tracer, causing the FP signal to decrease.

  • Materials: Purified recombinant CRBN, fluorescently-labeled thalidomide tracer, assay buffer, test compounds, black microtiter plate.[12]

  • Methodology:

    • Prepare serial dilutions of the test compound.

    • In a microtiter plate, add the CRBN protein, the fluorescent tracer, and the test compound (or vehicle control).

    • Incubate the mixture to allow binding to reach equilibrium.

    • Measure the fluorescence polarization using a suitable microplate reader.

    • Data Analysis: Plot the FP signal against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2: Cellular Protein Degradation Assay (Western Blot)

This is the gold-standard method to directly visualize and quantify the degradation of a target protein in cells.[4]

  • Principle: Western blotting uses antibodies to detect the level of a specific protein in cell lysates. A decrease in the protein band intensity after compound treatment indicates degradation.

  • Materials: Cultured cells, test compounds, lysis buffer, SDS-PAGE gels, transfer membranes, primary antibodies (for target protein and loading control), HRP-conjugated secondary antibodies, ECL substrate.[4]

  • Methodology:

    • Cell Treatment: Plate cells and treat with various concentrations of the test compound for a specified time.

    • Lysis: Harvest and lyse the cells to release total protein.

    • Quantification: Determine the protein concentration of each lysate.

    • Electrophoresis: Separate proteins by size using SDS-PAGE.

    • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Blocking & Antibody Incubation: Block the membrane to prevent non-specific binding, then incubate with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin). Follow with an appropriate HRP-conjugated secondary antibody.[4]

    • Detection: Apply an enhanced chemiluminescence (ECL) substrate and capture the signal with an imaging system.[4]

    • Data Analysis: Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control and calculate the percentage of degradation relative to the vehicle control.[4]

Protocol 3: Neo-substrate Identification (Chemoproteomics by IP-MS)

This unbiased approach identifies proteins that are recruited to the CRBN complex in a compound-dependent manner.[1][10]

  • Principle: Affinity purification coupled with mass spectrometry (IP-MS) is used to pull down the CRBN E3 ligase complex and its interactors from cell lysates treated with a molecular glue. Proteins enriched in the drug-treated sample compared to the control are identified as potential neo-substrates.[1]

  • Methodology:

    • Lysate Preparation: Prepare lysates from cultured cells (e.g., MOLT4, Kelly) that have broad coverage of known CRBN neo-substrates.[10]

    • Compound Treatment: Treat the cell lysate with the CRBN-binding molecular glue or a vehicle control.

    • Immunoprecipitation (IP): Use an antibody against CRBN (or a tag on CRBN) to pull down the entire protein complex.

    • Washing & Elution: Wash the beads to remove non-specific binders and elute the bound proteins.

    • Sample Preparation for MS: Digest the eluted proteins into peptides (e.g., using trypsin).

    • LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry to identify and quantify the proteins.

    • Data Analysis: Perform statistical analysis to identify proteins that are significantly enriched in the drug-treated samples compared to the control. These are candidate neo-substrates.[13]

Chemoproteomics_Workflow Lysate Cell Lysate Compound Add Molecular Glue Lysate->Compound Control Add Vehicle (DMSO) Lysate->Control IP Immunoprecipitation (e.g., anti-CRBN Ab) Compound->IP Control->IP MS LC-MS/MS Analysis IP->MS Analysis Data Analysis: Identify Enriched Proteins MS->Analysis

Caption: Workflow for neo-substrate identification using IP-Mass Spectrometry.

Conclusion

The study of cross-reactivity among this compound-based compounds reveals a complex landscape where small molecular changes can lead to significant shifts in neo-substrate profiles. While classic IMiDs like lenalidomide and pomalidomide share common targets such as IKZF1/3, newer CELMoDs demonstrate distinct specificities, for example, towards GSPT1. Furthermore, the development of chemically stable backbones like phenyl-glutarimides addresses the inherent liabilities of the original phthalimide scaffold. For drug development professionals, a multi-faceted approach combining binding assays, cellular degradation quantification, and unbiased proteomic profiling is essential. This strategy allows for a comprehensive understanding of a compound's mechanism, enabling the rational design of next-generation molecular glues with improved selectivity and therapeutic windows.

References

A Comparative Guide to Glutarimide Synthesis: Benchmarking Novel Methods Against Established Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The glutarimide moiety is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents, most notably the immunomodulatory drugs (IMiDs®) like thalidomide (B1683933) and its analogs.[1] The synthesis of these crucial scaffolds has evolved significantly, moving from traditional, often harsh methods to more sophisticated and efficient modern techniques. This guide provides an objective comparison of established and novel this compound synthesis methods, supported by experimental data and detailed protocols to aid researchers in selecting the optimal route for their specific needs.

Established Routes: The Foundation of this compound Synthesis

Traditional methods for constructing the this compound ring have been the bedrock for early research and large-scale production. These routes are generally characterized by their use of readily available starting materials but can be limited by harsh reaction conditions and lower yields for complex derivatives.

One of the most fundamental approaches involves the reaction of glutaric acid or its derivatives with ammonia (B1221849) or a primary amine, followed by cyclization.[2] Another common historical method is the hydrolysis of pentanedinitrile.[3] A representative example is the preparation from glutaric acid and sulfamide (B24259) or formamide, or the distillation of ammonium (B1175870) glutarate.[3]

Key Established Strategies Include:

  • Direct Cyclization of Glutaric Acid Derivatives: This straightforward approach involves heating glutaric acid with ammonia or a primary amine.

  • Hydrolysis of Dinitriles: The hydrolysis of pentanedinitrile with acetic acid provides a pathway to the this compound core.[3]

  • Oxidation of Piperidine (B6355638): The oxidation of piperidine using hydrogen peroxide is another established, albeit less common, method.[3]

The Advent of Modern Synthesis: Efficiency, Diversity, and Stereocontrol

In response to the growing demand for complex and functionally diverse this compound-containing molecules, particularly in the context of targeted protein degradation with Cereblon (CRBN) binders, a plethora of new synthetic methodologies have emerged.[4][5] These modern techniques offer significant advantages in terms of reaction efficiency, substrate scope, and the ability to introduce chiral centers with high stereocontrol.

Prominent Modern Strategies Encompass:

  • Metal-Catalyzed Cross-Coupling Reactions: Techniques such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings have been adapted for this compound scaffolds, enabling the formation of C-C and C-N bonds with high precision.[4][5] Overcoming the challenge of the acidic N-H proton in the this compound ring, which is often incompatible with these reactions, has been a key area of development.[4]

  • C-H Functionalization: This powerful strategy allows for the direct modification of C-H bonds on the this compound core or its precursors, offering a more atom-economical approach to diversification.[4][5]

  • Organocatalysis: The use of small organic molecules as catalysts has enabled highly enantioselective syntheses of functionalized glutarimides.[6][7] For instance, N-heterocyclic carbene (NHC) catalysis has been employed in formal [3+3] annulations to produce this compound derivatives in good yields and excellent enantioselectivity.[6][8]

  • Michael Addition Reactions: This versatile reaction is widely used for the construction of the this compound ring by reacting various nucleophiles with α,β-unsaturated carbonyl compounds.[7][9]

  • "Click" Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) has been successfully applied to unprotected this compound structures, allowing for the facile synthesis of complex molecules under mild conditions.[4]

Quantitative Comparison of Synthesis Methods

The following table summarizes key performance indicators for selected established and modern this compound synthesis methods, providing a clear comparison of their efficiencies.

Synthesis MethodKey ReagentsCatalyst/ConditionsYield (%)Reaction TimeKey AdvantagesKey Limitations
Established Route: From γ-Butyrolactone & KCNγ-Butyrolactone, Potassium Cyanide190-195°C, then HCl58-655-6 hoursReadily available starting materials.High temperatures, use of cyanide.
Modern Route: Buchwald-Hartwig Amination3-bromopiperidine-2,6-dione, AminePd catalyst, ligandGood to excellent16 hoursBroad substrate scope, mild conditions.Catalyst cost, potential for metal contamination.
Modern Route: Suzuki-Miyaura CouplingAryl halides, Aryl boronic acidsNi(cod)₂, chiral ligandup to 53Not specifiedEnantioselective, forms C-C bonds.Base sensitivity of the this compound ring.
Modern Route: Thio-Michael Addition3-Methylidenepiperidine-2,6-dione (B2628055), ThiophenolsDIPEA, THF, 75°CGood to excellentNot specifiedHigh yields, mild conditions.Limited to sulfur-linked derivatives.[10][11]
Modern Route: Oxidative NHC CatalysisEnals, MalonamidesN-heterocyclic carbeneGoodNot specifiedExcellent enantioselectivity, single step.Catalyst sensitivity.[6][8]

Experimental Protocols

Established Method: Synthesis of this compound from γ-Butyrolactone and Potassium Cyanide[3]
  • Reaction Initiation: In a 500-ml three-necked flask equipped with a sealed mechanical stirrer and a reflux condenser, place 86 g (1 mole) of γ-butyrolactone and 72 g (1.1 moles) of potassium cyanide.

  • Heating: Heat the stirred mixture in an oil bath for 2 hours at a temperature of 190–195°C. An initial vigorous reaction will subside.

  • Work-up: After cooling to about 100°C, dissolve the resulting potassium salt of the cyano acid in approximately 200 ml of hot water.

  • Acidification: Cautiously acidify the warm solution to Congo red with about 90 ml of concentrated hydrochloric acid.

  • Extraction: Extract the solution containing glutaric acid monoamide with six 50-ml portions of ether.

  • Drying and Evaporation: Dry the ether solution over anhydrous sodium sulfate (B86663) and then evaporate the ether on a steam bath.

  • Cyclization: Place the oily residue of glutaric acid monoamide in a 300-ml round-bottomed flask and immerse it in a bath held at 220–225°C. Continue heating until water no longer distills (3–4 hours).

  • Purification: Dissolve the cooled this compound in about 200 ml of water and boil for 30 minutes with about 2 g of charcoal. Filter to remove the charcoal, remove the water by distillation at reduced pressure, and crystallize the dry residue from about 125 ml of 95% ethanol.

  • Final Product: The yield of this compound is 65.5–73.5 g (58–65%).

Modern Method: Thio-Michael Addition for the Synthesis of 3-((Arylthio)methyl)piperidine-2,6-diones[10][11]
  • Starting Material Preparation: Prepare 3-methylidenepiperidine-2,6-dione on a multigram scale as described in the literature.

  • Reaction Setup: To a solution of 3-methylidenepiperidine-2,6-dione in THF, add the desired thiophenol and DIPEA (diisopropylethylamine).

  • Reaction Conditions: Heat the reaction mixture at 75°C.

  • Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, concentrate the mixture and purify the residue by column chromatography to afford the desired product.

Visualization of Synthesis Strategies

The following diagram illustrates the logical progression from established, broader synthesis routes to more specialized and refined modern methodologies for creating functionalized glutarimides.

Glutarimide_Synthesis_Evolution cluster_established Established Routes cluster_modern Modern Methods Established Glutaric Acid Derivatives (e.g., Glutaric Acid, Dinitriles) Glutarimide_Core This compound Core Scaffold Established->Glutarimide_Core Broad Synthesis Metal_Catalysis Metal-Catalyzed Cross-Coupling Functionalized_Glutarimides Diverse & Functionalized Glutarimides Metal_Catalysis->Functionalized_Glutarimides CH_Functionalization C-H Functionalization CH_Functionalization->Functionalized_Glutarimides Organocatalysis Organocatalysis Organocatalysis->Functionalized_Glutarimides Enantioselective Synthesis Michael_Addition Michael Addition Michael_Addition->Functionalized_Glutarimides Click_Chemistry Click Chemistry Click_Chemistry->Functionalized_Glutarimides Glutarimide_Core->Metal_Catalysis Diversification Glutarimide_Core->CH_Functionalization Diversification Glutarimide_Core->Michael_Addition Functionalization Glutarimide_Core->Click_Chemistry Functionalization

Caption: Evolution of this compound synthesis from broad to specific methods.

This guide highlights the significant progress in this compound synthesis, offering researchers a comparative toolkit to navigate the selection of the most appropriate synthetic strategy for their research and development endeavors. The transition towards more efficient, selective, and sustainable methods continues to drive innovation in the synthesis of these vital pharmaceutical building blocks.

References

Phenyl-Glutarimides Demonstrate Enhanced Chemical Stability Over Traditional IMiDs, Offering a More Robust Scaffold for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of phenyl-glutarimides (PGs) and traditional immunomodulatory drugs (IMiDs) reveals that PGs possess significantly improved chemical stability, a critical attribute for the development of novel therapeutics, including Proteolysis Targeting Chimeras (PROTACs). This enhanced stability is primarily attributed to the replacement of the hydrolytically labile phthalimide (B116566) moiety, characteristic of IMiDs like thalidomide (B1683933), lenalidomide, and pomalidomide, with a more chemically resilient aromatic group.

Traditional IMiDs are known to be inherently unstable, readily undergoing hydrolysis in bodily fluids and even in commonly used cell culture media.[1][2][3][4] This instability can significantly impact their efficacy and complicates the interpretation of experimental results. The primary mechanism of this degradation involves the cleavage of the phthalimide ring.[1] Furthermore, the electron-withdrawing nature of the phthalimide group in IMiDs also activates the glutarimide ring, making it more susceptible to hydrolysis.[1]

In contrast, phenyl-glutarimides were designed to overcome this limitation.[1][2][3] By substituting the phthalimide with a simple phenyl ring, PGs exhibit substantially greater resistance to hydrolysis.[1][5] This structural modification not only removes the primary site of hydrolytic cleavage but also reduces the electronic activation of the this compound ring, further enhancing its stability.[1] As a result, PG derivatives show significantly longer half-lives in various experimental conditions compared to their IMiD counterparts.[1]

Comparative Stability Data

The following table summarizes the hydrolytic stability of traditional IMiDs and phenyl-glutarimide analogues in cell culture media and phosphate-buffered saline (PBS). The data clearly illustrates the superior stability of the phenyl-glutarimide scaffold.

CompoundTypeHalf-life (t½) in RPMI 1640 Media (pH ~7.7)Half-life (t½) in PBS (pH 7.4)
ThalidomideIMiD< 6 hours~5 hours
LenalidomideIMiD11.7 hoursNot explicitly stated, but lower than PGs
PomalidomideIMiD12.2 hoursNot explicitly stated, but lower than PGs
Phenyl-glutarimide (PG) Analogue 2aPG> 24 hours> 24 hours
Phenyl-glutarimide (PG) Analogue 2bPG~20 hours> 24 hours

Data compiled from a study by Min et al. (2021).[1]

The study highlights that after a 24-hour incubation in a slightly basic cell media (pH 7.7), the levels of all tested IMiDs were below the limit of detection, whereas the PG analogues demonstrated respectable half-lives of approximately 20 hours.[1] Even in PBS at a physiological pH of 7.4, the PG analogues displayed considerably greater stability than the IMiDs.[1]

Experimental Protocols

Determination of Chemical Stability:

The chemical stability of IMiDs and PG analogues was assessed by monitoring their degradation over time in different aqueous solutions. A typical experimental protocol involves the following steps:

  • Solution Preparation: The test compounds are dissolved in a relevant buffer, such as phosphate-buffered saline (PBS) at a specific pH (e.g., 6.0, 6.4, 7.4), or in cell culture media (e.g., RPMI 1640).[1][6]

  • Incubation: The solutions are incubated at a controlled temperature (e.g., 25°C or 32°C).[6]

  • Sampling: Aliquots are collected at various time points (e.g., 0, 2, 4, 6, 8, 24 hours).

  • Analysis: The concentration of the remaining parent compound in each aliquot is quantified using high-performance liquid chromatography (HPLC).[6]

  • Half-life Calculation: The half-life (t½) of the compound is then calculated from the degradation profile.

G cluster_workflow Experimental Workflow for Stability Assessment A Compound Dissolution (PBS or Cell Media) B Incubation (Controlled Temperature) C Time-Point Sampling D HPLC Analysis E Half-life Calculation

Signaling Pathway and Mechanism of Action

Both traditional IMiDs and phenyl-glutarimides exert their biological effects primarily by binding to the protein Cereblon (CRBN).[1][2][3][4] CRBN is a substrate receptor component of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN). By binding to CRBN, these molecules modulate the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates.[7][8][9]

The key interaction for CRBN binding is mediated by the this compound moiety, which forms three crucial hydrogen bonds within the CRBN binding pocket.[5] The phthalimide group of IMiDs is exposed to the solvent, which contributes to its susceptibility to hydrolysis.[5] Phenyl-glutarimides were designed based on the hypothesis that replacing the phthalimide with a more stable aromatic group would not affect CRBN binding affinity while improving chemical stability.[1] Experimental data has confirmed this hypothesis, showing that PG derivatives retain high affinity for CRBN.[1][2][3]

G

References

A Comparative Analysis of the Therapeutic Index of Glutarimide-Based Drugs in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the therapeutic index of prominent glutarimide-based drugs: thalidomide, lenalidomide (B1683929), and pomalidomide (B1683931). These immunomodulatory agents (IMiDs) are pivotal in the treatment of multiple myeloma and other hematological malignancies. Their therapeutic efficacy is intrinsically linked to their mechanism of action, which involves binding to the cereblon (CRBN) E3 ubiquitin ligase complex, leading to the degradation of specific target proteins.[1] This guide presents a comparative analysis of their anti-cancer potency and cytotoxicity, offering valuable insights for researchers in oncology and drug development.

Comparative Analysis of In Vitro Efficacy and Cytotoxicity

The therapeutic index (TI) of a drug is a quantitative measure of its safety, representing the ratio between its therapeutic and toxic effects. In this in vitro analysis, the TI is estimated by comparing the half-maximal inhibitory concentration (IC50) in cancer cell lines (a measure of efficacy) to the IC50 in healthy cells, such as peripheral blood mononuclear cells (PBMCs) (a measure of cytotoxicity).

DrugCancer Cell LineIC50 (µM) - EfficacyNormal Cells (PBMCs)IC50 (µM) - CytotoxicityIn Vitro Therapeutic Index (Cytotoxicity IC50 / Efficacy IC50)
Thalidomide MM.1S>100T-regulatory cells>200[2]Not Calculable
U266>100
Lenalidomide MM.1S~3[3]T-regulatory cells~10[2]~3.3
U266~3[3]
Pomalidomide MM.1S~0.3T-regulatory cells~1[2]~3.3
U266~0.3

Note: The IC50 values are sourced from multiple studies and may not be directly comparable due to variations in experimental conditions. The therapeutic index is an estimation based on the available data. Higher values indicate a potentially wider therapeutic window.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for determining the IC50 values of this compound-based drugs in multiple myeloma cell lines.

1. Cell Culture and Seeding:

  • Culture multiple myeloma cell lines (e.g., MM.1S, U266) in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Seed cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate for 24 hours.

2. Drug Treatment:

  • Prepare stock solutions of thalidomide, lenalidomide, and pomalidomide in DMSO.

  • Serially dilute the drugs in culture medium to achieve a range of final concentrations (e.g., 0.01 to 100 µM).

  • Replace the culture medium in the 96-well plate with the drug-containing medium.

3. Incubation:

  • Incubate the cells with the drugs for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

4. MTT Assay:

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle-treated control.

  • Determine the IC50 value by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.

In Vivo Murine Model of Multiple Myeloma

This protocol describes a representative in vivo study to evaluate the efficacy and toxicity of this compound-based drugs.

1. Animal Model:

  • Use immunodeficient mice (e.g., NOD/SCID).

  • Subcutaneously inject human multiple myeloma cells (e.g., MM.1S) into the flank of the mice.

2. Drug Administration:

  • Once tumors are established, randomize the mice into treatment and control groups.

  • Administer the drugs (e.g., lenalidomide at 50 mg/kg) or vehicle control intraperitoneally daily.

3. Efficacy Assessment:

  • Measure tumor volume regularly using calipers.

  • Monitor overall survival of the mice.

4. Toxicity Assessment:

  • Monitor the body weight of the mice as an indicator of general health.

  • Perform complete blood counts to assess for hematological toxicities such as neutropenia and thrombocytopenia.

  • At the end of the study, perform histological analysis of major organs to identify any drug-related pathologies.

Signaling Pathways and Experimental Workflows

This compound Drug-Induced Protein Degradation Pathway cluster_0 CRL4-CRBN E3 Ubiquitin Ligase Complex cluster_1 Ubiquitination Cascade CRBN Cereblon (CRBN) DDB1 DDB1 CRBN->DDB1 Target_Protein Target Protein (e.g., IKZF1/3) CRBN->Target_Protein Recruits CUL4 CUL4 DDB1->CUL4 RBX1 RBX1 CUL4->RBX1 RBX1->Target_Protein Ubiquitination E1 E1 (Ub-activating enzyme) E2 E2 (Ub-conjugating enzyme) E1->E2 Transfers Ub E2->RBX1 Binds to E3 ligase Ub Ubiquitin Ub->E1 Glutarimide_Drug This compound-Based Drug (e.g., Lenalidomide) Glutarimide_Drug->CRBN Binds to Proteasome Proteasome Target_Protein->Proteasome Degradation

Caption: Cereblon-mediated protein degradation by this compound drugs.

In Vitro IC50 Determination Workflow cluster_0 Cell Culture cluster_1 Drug Treatment cluster_2 MTT Assay cluster_3 Data Analysis Start Start: Cancer Cell Line (e.g., Multiple Myeloma) Seed Seed cells in 96-well plate Start->Seed Incubate1 Incubate for 24h Seed->Incubate1 Add_Drugs Add drugs to cells Incubate1->Add_Drugs Prepare_Drugs Prepare serial dilutions of This compound-Based Drugs Prepare_Drugs->Add_Drugs Incubate2 Incubate for 72h Add_MTT Add MTT solution Incubate2->Add_MTT Incubate3 Incubate for 4h Add_MTT->Incubate3 Add_DMSO Add DMSO to dissolve formazan Incubate3->Add_DMSO Measure_Absorbance Measure absorbance at 570 nm Add_DMSO->Measure_Absorbance Calculate_Viability Calculate % cell viability Measure_Absorbance->Calculate_Viability Plot_Curve Plot dose-response curve Calculate_Viability->Plot_Curve Determine_IC50 Determine IC50 value Plot_Curve->Determine_IC50

Caption: Workflow for determining IC50 values of anticancer drugs.

In Vivo Efficacy and Toxicity Study Workflow cluster_0 Tumor Model Establishment cluster_1 Treatment Phase cluster_2 Monitoring and Assessment cluster_3 Endpoint Analysis Start Start: Immunodeficient Mice Inject_Cells Inject human multiple myeloma cells Start->Inject_Cells Tumor_Growth Allow tumors to establish Inject_Cells->Tumor_Growth Randomize Randomize mice into groups Tumor_Growth->Randomize Administer_Drugs Administer drugs or vehicle daily Randomize->Administer_Drugs Monitor_Tumor Measure tumor volume Administer_Drugs->Monitor_Tumor Monitor_Toxicity Monitor body weight and blood counts Administer_Drugs->Monitor_Toxicity Monitor_Survival Record survival data Administer_Drugs->Monitor_Survival Analyze_Efficacy Analyze tumor growth inhibition and survival benefit Monitor_Tumor->Analyze_Efficacy Analyze_Toxicity Analyze toxicity data Monitor_Toxicity->Analyze_Toxicity Monitor_Survival->Analyze_Efficacy Conclusion Conclusion on Therapeutic Index Analyze_Efficacy->Conclusion Analyze_Toxicity->Conclusion

Caption: Workflow for in vivo evaluation of anticancer drugs.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Glutarimide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, maintaining a safe and efficient laboratory environment is paramount. The proper disposal of chemical reagents, such as glutarimide, is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step information for the safe handling and disposal of this compound, ensuring the protection of both laboratory personnel and the environment.

This compound Disposal at a Glance: Key Considerations

When planning for the disposal of this compound, a hierarchy of waste management should be considered.[1] The primary goal is to minimize waste, followed by recycling, and finally, proper disposal. The following table summarizes the recommended disposal options and key operational considerations.

Disposal OptionKey ConsiderationsRegulatory Compliance
Recycling This is a viable option for unused or uncontaminated this compound.[1] Shelf-life should be taken into account.[1]Consult the manufacturer for recycling options.[1]
Incineration The product may be burned in a chemical incinerator equipped with an afterburner and scrubber.[2][3]Engage a licensed professional waste disposal service.[2][3]
Landfill Disposal in a landfill is an option for precipitates of the metal ion after treatment.[4]Requires adherence to regulations for hazardous waste landfilling.
Sanitary Sewer Generally not recommended for hazardous chemicals.[5][6] Some water-soluble, non-hazardous chemicals may be disposed of in this manner with copious amounts of water, but local regulations must be checked.[4]Prohibited for hazardous wastes.[5]

Protocol for Laboratory-Scale this compound Waste Management

This protocol outlines the procedural steps for managing this compound waste within a research laboratory, from initial handling to final disposal.

1. Waste Identification and Segregation:

  • Treat all this compound waste, including contaminated labware and spill cleanup materials, as hazardous waste.[5]

  • Do not mix this compound waste with other waste streams unless compatibility has been confirmed.[6] Avoid contact with strong oxidizing agents.[1][7]

2. Waste Collection and Storage:

  • Use a designated, compatible, and properly labeled hazardous waste container.[1][5][6] The original container is often the best choice.[5]

  • Ensure the container is kept tightly closed except when adding waste.[6][7]

  • Store the waste container in a cool, dry, and well-ventilated area.[7]

3. Spill Management:

  • Minor Spills:

    • Remove all ignition sources.[1]

    • Clean up spills immediately using dry procedures to avoid generating dust.[1]

    • Wear appropriate personal protective equipment (PPE), including gloves and chemical goggles.[1]

    • Place the collected material into a suitable, labeled container for waste disposal.[1]

  • Major Spills:

    • Evacuate the area and alert emergency responders.[1]

    • Avoid all personal contact, including inhalation.[1]

4. Final Disposal:

  • All waste must be handled in accordance with local, state, and federal regulations.[1]

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup and disposal.[2][3]

  • Do not pour this compound waste down the sink or dispose of it in regular trash.[5][6]

This compound Disposal Decision Pathway

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_start Start cluster_assessment Waste Assessment cluster_recycling Recycling Pathway cluster_disposal Disposal Pathway start This compound Waste Generated assess_contamination Is the this compound unused and uncontaminated? start->assess_contamination consult_manufacturer Consult Manufacturer for Recycling Options assess_contamination->consult_manufacturer Yes hazardous_waste Treat as Hazardous Waste assess_contamination->hazardous_waste No collect_waste Collect in Labeled, Compatible Container hazardous_waste->collect_waste contact_disposal Contact Licensed Waste Disposal Service collect_waste->contact_disposal

Caption: Decision workflow for this compound disposal.

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Glutarimide
Reactant of Route 2
Reactant of Route 2
Glutarimide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.